Yadanzioside K
Description
Properties
Molecular Formula |
C36H48O18 |
|---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3/b13-8+/t16-,18+,19+,21+,22-,23+,24+,26+,27+,28+,29-,31-,34-,35+,36?/m0/s1 |
InChI Key |
YJWLVGXIHBVPPC-UBDPECLGSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Yadanzioside K from Brucea javanica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive secondary metabolites, particularly a class of tetracyclic triterpenoids known as quassinoids. These compounds have garnered significant interest in the scientific community for their potent pharmacological activities, including antitumor, antimalarial, and anti-inflammatory effects. Among the diverse array of quassinoids isolated from this plant, Yadanzioside K stands out as a noteworthy glycoside. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on the experimental methodologies and available data to support further research and development.
Discovery of this compound
This compound was first reported in 1986 by a team of Japanese researchers, Sakaki et al., who were investigating the chemical constituents of the seeds of Brucea javanica.[1] Their work was part of a broader effort to identify and characterize the antileukemic principles from this plant, which was already known for its traditional use in treating various ailments. The isolation of this compound, along with other related quassinoid glycosides, contributed to the growing understanding of the chemical diversity within Brucea javanica and laid the groundwork for future studies into the biological activities of these compounds.
Physicochemical Properties
This compound is a quassinoid glycoside with the molecular formula C36H48O18.[1] It is one of many structurally related compounds isolated from Brucea javanica, all sharing a complex, highly oxygenated tetracyclic triterpene core. The presence of a glucose moiety, characteristic of glycosides, influences its solubility and potential pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H48O18 | [1] |
| Source | Seeds of Brucea javanica | [1] |
| Compound Class | Quassinoid Glycoside | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methods described for the isolation of quassinoid glycosides from Brucea javanica seeds.
1. Extraction:
-
Dried and powdered seeds of Brucea javanica are subjected to extraction with ethanol (B145695) (EtOH). The use of a polar solvent like ethanol is crucial for efficiently extracting the glycosidic compounds.
2. Fractionation:
-
The crude ethanol extract is typically partitioned between different solvents of varying polarities to separate compounds based on their solubility. A common scheme involves partitioning between water and n-butanol. The butanol-soluble fraction, enriched with glycosides, is collected.
3. Chromatographic Purification:
-
The butanol-soluble fraction is subjected to multiple rounds of column chromatography for the separation and purification of individual compounds.
-
Initial Separation: A silica (B1680970) gel column is often used for the initial separation, with a gradient elution system of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and/or reversed-phase (ODS) columns with appropriate solvent systems. High-performance liquid chromatography (HPLC) may be employed as a final purification step to yield the pure compound.
-
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectroscopy are fundamental for elucidating the complex structure of quassinoids. Detailed analysis of chemical shifts, coupling constants, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) allows for the assignment of all proton and carbon signals and the determination of the connectivity of the atoms within the molecule.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.
Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of quassinoid glycosides from Brucea javanica has demonstrated significant cytotoxic and antileukemic properties.
A study by Kim et al. (2004) investigated the cytotoxic activity of several quassinoid glucosides from Brucea javanica, including this compound, against P-388 murine leukemia cells.
Table 2: Cytotoxic Activity of Quassinoid Glucosides from Brucea javanica against P-388 Murine Leukemia Cells
| Compound | IC50 (µg/mL) |
| Javanicoside I | 7.5 |
| Javanicoside J | 2.3 |
| This compound | 1.6 |
| Javanicoside L | 2.9 |
| Data from Kim et al. (2004a) |
The data indicates that this compound possesses moderate cytotoxic activity against this cancer cell line, with an IC50 value of 1.6 µg/mL. This is comparable to or more potent than the other javanicosides tested in this study.
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, studies on other structurally similar quassinoids from Brucea javanica, such as Brusatol and Bruceine D, provide insights into potential pathways that may be modulated by this compound.
Several key signaling pathways have been implicated in the anticancer effects of Brucea javanica quassinoids:
-
PI3K/Akt/NF-κB Pathway: Brusatol has been shown to induce apoptosis in human gastric cancer cells by modulating the PI3K/Akt/NF-κB pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation.
-
STAT3 Signaling Pathway: Brusatol has also been found to inhibit the STAT3 signaling pathway in head and neck squamous cell carcinoma. The STAT3 pathway is often constitutively activated in cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.
-
Mitochondrial Apoptosis Pathway: Bruceine D has been reported to induce apoptosis in human chronic myeloid leukemia cells through the mitochondrial pathway.
Given the structural similarity of this compound to these other bioactive quassinoids, it is plausible that its cytotoxic effects are mediated through one or more of these signaling pathways. Further investigation is required to confirm the specific molecular targets of this compound.
Conclusion and Future Directions
This compound is a quassinoid glycoside from Brucea javanica with demonstrated cytotoxic activity. While its initial discovery and isolation have been reported, there is a clear need for further research to fully characterize its pharmacological potential. Future studies should focus on:
-
Detailed Biological Profiling: Comprehensive screening of this compound against a panel of cancer cell lines to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Efficacy: Evaluation of the antitumor efficacy of this compound in preclinical animal models.
-
Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its drug-like properties.
The information presented in this technical guide serves as a foundation for researchers and drug development professionals to build upon in the quest to unlock the full therapeutic potential of this compound and other promising natural products from Brucea javanica.
References
The Discovery and Isolation of Yadanzioside K from Brucea javanica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive secondary metabolites, particularly a class of tetracyclic triterpenoids known as quassinoids. These compounds have garnered significant interest in the scientific community for their potent pharmacological activities, including antitumor, antimalarial, and anti-inflammatory effects. Among the diverse array of quassinoids isolated from this plant, Yadanzioside K stands out as a noteworthy glycoside. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on the experimental methodologies and available data to support further research and development.
Discovery of this compound
This compound was first reported in 1986 by a team of Japanese researchers, Sakaki et al., who were investigating the chemical constituents of the seeds of Brucea javanica.[1] Their work was part of a broader effort to identify and characterize the antileukemic principles from this plant, which was already known for its traditional use in treating various ailments. The isolation of this compound, along with other related quassinoid glycosides, contributed to the growing understanding of the chemical diversity within Brucea javanica and laid the groundwork for future studies into the biological activities of these compounds.
Physicochemical Properties
This compound is a quassinoid glycoside with the molecular formula C36H48O18.[1] It is one of many structurally related compounds isolated from Brucea javanica, all sharing a complex, highly oxygenated tetracyclic triterpene core. The presence of a glucose moiety, characteristic of glycosides, influences its solubility and potential pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H48O18 | [1] |
| Source | Seeds of Brucea javanica | [1] |
| Compound Class | Quassinoid Glycoside | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methods described for the isolation of quassinoid glycosides from Brucea javanica seeds.
1. Extraction:
-
Dried and powdered seeds of Brucea javanica are subjected to extraction with ethanol (B145695) (EtOH). The use of a polar solvent like ethanol is crucial for efficiently extracting the glycosidic compounds.
2. Fractionation:
-
The crude ethanol extract is typically partitioned between different solvents of varying polarities to separate compounds based on their solubility. A common scheme involves partitioning between water and n-butanol. The butanol-soluble fraction, enriched with glycosides, is collected.
3. Chromatographic Purification:
-
The butanol-soluble fraction is subjected to multiple rounds of column chromatography for the separation and purification of individual compounds.
-
Initial Separation: A silica (B1680970) gel column is often used for the initial separation, with a gradient elution system of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and/or reversed-phase (ODS) columns with appropriate solvent systems. High-performance liquid chromatography (HPLC) may be employed as a final purification step to yield the pure compound.
-
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectroscopy are fundamental for elucidating the complex structure of quassinoids. Detailed analysis of chemical shifts, coupling constants, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) allows for the assignment of all proton and carbon signals and the determination of the connectivity of the atoms within the molecule.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.
Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of quassinoid glycosides from Brucea javanica has demonstrated significant cytotoxic and antileukemic properties.
A study by Kim et al. (2004) investigated the cytotoxic activity of several quassinoid glucosides from Brucea javanica, including this compound, against P-388 murine leukemia cells.
Table 2: Cytotoxic Activity of Quassinoid Glucosides from Brucea javanica against P-388 Murine Leukemia Cells
| Compound | IC50 (µg/mL) |
| Javanicoside I | 7.5 |
| Javanicoside J | 2.3 |
| This compound | 1.6 |
| Javanicoside L | 2.9 |
| Data from Kim et al. (2004a) |
The data indicates that this compound possesses moderate cytotoxic activity against this cancer cell line, with an IC50 value of 1.6 µg/mL. This is comparable to or more potent than the other javanicosides tested in this study.
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, studies on other structurally similar quassinoids from Brucea javanica, such as Brusatol and Bruceine D, provide insights into potential pathways that may be modulated by this compound.
Several key signaling pathways have been implicated in the anticancer effects of Brucea javanica quassinoids:
-
PI3K/Akt/NF-κB Pathway: Brusatol has been shown to induce apoptosis in human gastric cancer cells by modulating the PI3K/Akt/NF-κB pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation.
-
STAT3 Signaling Pathway: Brusatol has also been found to inhibit the STAT3 signaling pathway in head and neck squamous cell carcinoma. The STAT3 pathway is often constitutively activated in cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.
-
Mitochondrial Apoptosis Pathway: Bruceine D has been reported to induce apoptosis in human chronic myeloid leukemia cells through the mitochondrial pathway.
Given the structural similarity of this compound to these other bioactive quassinoids, it is plausible that its cytotoxic effects are mediated through one or more of these signaling pathways. Further investigation is required to confirm the specific molecular targets of this compound.
Conclusion and Future Directions
This compound is a quassinoid glycoside from Brucea javanica with demonstrated cytotoxic activity. While its initial discovery and isolation have been reported, there is a clear need for further research to fully characterize its pharmacological potential. Future studies should focus on:
-
Detailed Biological Profiling: Comprehensive screening of this compound against a panel of cancer cell lines to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Efficacy: Evaluation of the antitumor efficacy of this compound in preclinical animal models.
-
Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its drug-like properties.
The information presented in this technical guide serves as a foundation for researchers and drug development professionals to build upon in the quest to unlock the full therapeutic potential of this compound and other promising natural products from Brucea javanica.
References
The Discovery and Isolation of Yadanzioside K from Brucea javanica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive secondary metabolites, particularly a class of tetracyclic triterpenoids known as quassinoids. These compounds have garnered significant interest in the scientific community for their potent pharmacological activities, including antitumor, antimalarial, and anti-inflammatory effects. Among the diverse array of quassinoids isolated from this plant, Yadanzioside K stands out as a noteworthy glycoside. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on the experimental methodologies and available data to support further research and development.
Discovery of this compound
This compound was first reported in 1986 by a team of Japanese researchers, Sakaki et al., who were investigating the chemical constituents of the seeds of Brucea javanica.[1] Their work was part of a broader effort to identify and characterize the antileukemic principles from this plant, which was already known for its traditional use in treating various ailments. The isolation of this compound, along with other related quassinoid glycosides, contributed to the growing understanding of the chemical diversity within Brucea javanica and laid the groundwork for future studies into the biological activities of these compounds.
Physicochemical Properties
This compound is a quassinoid glycoside with the molecular formula C36H48O18.[1] It is one of many structurally related compounds isolated from Brucea javanica, all sharing a complex, highly oxygenated tetracyclic triterpene core. The presence of a glucose moiety, characteristic of glycosides, influences its solubility and potential pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H48O18 | [1] |
| Source | Seeds of Brucea javanica | [1] |
| Compound Class | Quassinoid Glycoside | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methods described for the isolation of quassinoid glycosides from Brucea javanica seeds.
1. Extraction:
-
Dried and powdered seeds of Brucea javanica are subjected to extraction with ethanol (EtOH). The use of a polar solvent like ethanol is crucial for efficiently extracting the glycosidic compounds.
2. Fractionation:
-
The crude ethanol extract is typically partitioned between different solvents of varying polarities to separate compounds based on their solubility. A common scheme involves partitioning between water and n-butanol. The butanol-soluble fraction, enriched with glycosides, is collected.
3. Chromatographic Purification:
-
The butanol-soluble fraction is subjected to multiple rounds of column chromatography for the separation and purification of individual compounds.
-
Initial Separation: A silica gel column is often used for the initial separation, with a gradient elution system of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and/or reversed-phase (ODS) columns with appropriate solvent systems. High-performance liquid chromatography (HPLC) may be employed as a final purification step to yield the pure compound.
-
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectroscopy are fundamental for elucidating the complex structure of quassinoids. Detailed analysis of chemical shifts, coupling constants, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) allows for the assignment of all proton and carbon signals and the determination of the connectivity of the atoms within the molecule.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.
Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of quassinoid glycosides from Brucea javanica has demonstrated significant cytotoxic and antileukemic properties.
A study by Kim et al. (2004) investigated the cytotoxic activity of several quassinoid glucosides from Brucea javanica, including this compound, against P-388 murine leukemia cells.
Table 2: Cytotoxic Activity of Quassinoid Glucosides from Brucea javanica against P-388 Murine Leukemia Cells
| Compound | IC50 (µg/mL) |
| Javanicoside I | 7.5 |
| Javanicoside J | 2.3 |
| This compound | 1.6 |
| Javanicoside L | 2.9 |
| Data from Kim et al. (2004a) |
The data indicates that this compound possesses moderate cytotoxic activity against this cancer cell line, with an IC50 value of 1.6 µg/mL. This is comparable to or more potent than the other javanicosides tested in this study.
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, studies on other structurally similar quassinoids from Brucea javanica, such as Brusatol and Bruceine D, provide insights into potential pathways that may be modulated by this compound.
Several key signaling pathways have been implicated in the anticancer effects of Brucea javanica quassinoids:
-
PI3K/Akt/NF-κB Pathway: Brusatol has been shown to induce apoptosis in human gastric cancer cells by modulating the PI3K/Akt/NF-κB pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation.
-
STAT3 Signaling Pathway: Brusatol has also been found to inhibit the STAT3 signaling pathway in head and neck squamous cell carcinoma. The STAT3 pathway is often constitutively activated in cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.
-
Mitochondrial Apoptosis Pathway: Bruceine D has been reported to induce apoptosis in human chronic myeloid leukemia cells through the mitochondrial pathway.
Given the structural similarity of this compound to these other bioactive quassinoids, it is plausible that its cytotoxic effects are mediated through one or more of these signaling pathways. Further investigation is required to confirm the specific molecular targets of this compound.
Conclusion and Future Directions
This compound is a quassinoid glycoside from Brucea javanica with demonstrated cytotoxic activity. While its initial discovery and isolation have been reported, there is a clear need for further research to fully characterize its pharmacological potential. Future studies should focus on:
-
Detailed Biological Profiling: Comprehensive screening of this compound against a panel of cancer cell lines to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Efficacy: Evaluation of the antitumor efficacy of this compound in preclinical animal models.
-
Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its drug-like properties.
The information presented in this technical guide serves as a foundation for researchers and drug development professionals to build upon in the quest to unlock the full therapeutic potential of this compound and other promising natural products from Brucea javanica.
References
Yadanzioside K: A Technical Overview of its Natural Source, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a naturally occurring quassinoid glycoside that has been isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1] Brucea javanica, commonly known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use in treating various ailments, including dysentery and malaria.[1] Modern phytochemical investigations have revealed that the seeds of this plant are a rich source of quassinoids, a class of bitter terpenoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols related to this compound.
Natural Source and Abundance
The primary and thus far only documented natural source of this compound is the seeds of Brucea javanica.[1] This plant is widely distributed in tropical and subtropical regions of China, including the provinces of Guangdong, Guangxi, Yunnan, and Fujian.[1] While numerous quassinoids have been isolated from Brucea javanica, specific quantitative data on the abundance of this compound remains limited in publicly available literature. The concentration of individual quassinoids can vary depending on the geographical origin, harvesting time, and processing methods of the plant material.
For context, studies on other quassinoids in Brucea javanica have reported varying concentrations. For instance, the content of brusatol (B1667952), another major quassinoid, has been reported to be approximately 0.3% in the fruits.[2] Quantitative analysis of other related compounds such as bruceoside B, bruceoside A, and brusatol in Brucea javanica has shown ranges of 0.05%~0.12%, 0.19%~0.38%, and 0.07%~0.18%, respectively. It is plausible that the abundance of this compound is within a similar range, though specific quantitative analysis is required for confirmation.
Table 1: Quantitative Data on Select Quassinoids in Brucea javanica
| Compound | Plant Part | Reported Content Range (%) | Reference(s) |
| Brusatol | Fruits | ~0.3 | |
| Bruceoside B | Not Specified | 0.05 - 0.12 | |
| Bruceoside A | Not Specified | 0.19 - 0.38 | |
| Brusatol | Not Specified | 0.07 - 0.18 | |
| This compound | Seeds | Data Not Available |
Experimental Protocols
General Isolation and Purification of Quassinoids from Brucea javanica Seeds
While a specific, detailed protocol solely for this compound is not extensively documented, the general methodology for isolating quassinoid glycosides from Brucea javanica seeds can be outlined based on existing literature. The following is a composite protocol synthesized from various studies on related compounds.
1. Plant Material Preparation:
-
Dried seeds of Brucea javanica are collected and ground into a coarse powder.
2. Extraction:
-
The powdered seeds are typically extracted with a polar solvent such as 95% ethanol (B145695) at room temperature for an extended period (e.g., three times for three days each).
-
The resulting extracts are filtered and combined.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity, with quassinoid glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and water-soluble fractions).
4. Chromatographic Purification:
-
The fraction enriched with quassinoid glycosides is subjected to multiple rounds of column chromatography.
-
Initial Column Chromatography: Silica gel is often used as the stationary phase with a gradient elution system of chloroform and methanol (B129727).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
The purified this compound is obtained after removal of the solvent from the relevant fractions.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., Cosmosil, 4.6 × 250 mm, 5 μm) is typically employed.
-
Mobile Phase: A gradient elution with water (A) and methanol (B) is common. The specific gradient program would need to be optimized for the separation of this compound from other components.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection Wavelength: The detection wavelength is typically set at the maximum absorption of the quassinoid chromophore, which is often around 221 nm or 270 nm.
-
Quantification: Quantification is achieved by creating a calibration curve with a purified this compound standard of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. The biological activities of many quassinoids from Brucea javanica have been investigated, with many exhibiting cytotoxic effects against various cancer cell lines. It is plausible that this compound shares similar mechanisms of action with other structurally related quassinoids. For instance, other quassinoids have been shown to induce apoptosis and inhibit cell proliferation, but the specific molecular targets and signaling cascades for this compound remain to be elucidated. Further research is required to understand its mechanism of action at the molecular level.
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.
References
Yadanzioside K: A Technical Overview of its Natural Source, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a naturally occurring quassinoid glycoside that has been isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1] Brucea javanica, commonly known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use in treating various ailments, including dysentery and malaria.[1] Modern phytochemical investigations have revealed that the seeds of this plant are a rich source of quassinoids, a class of bitter terpenoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols related to this compound.
Natural Source and Abundance
The primary and thus far only documented natural source of this compound is the seeds of Brucea javanica.[1] This plant is widely distributed in tropical and subtropical regions of China, including the provinces of Guangdong, Guangxi, Yunnan, and Fujian.[1] While numerous quassinoids have been isolated from Brucea javanica, specific quantitative data on the abundance of this compound remains limited in publicly available literature. The concentration of individual quassinoids can vary depending on the geographical origin, harvesting time, and processing methods of the plant material.
For context, studies on other quassinoids in Brucea javanica have reported varying concentrations. For instance, the content of brusatol (B1667952), another major quassinoid, has been reported to be approximately 0.3% in the fruits.[2] Quantitative analysis of other related compounds such as bruceoside B, bruceoside A, and brusatol in Brucea javanica has shown ranges of 0.05%~0.12%, 0.19%~0.38%, and 0.07%~0.18%, respectively. It is plausible that the abundance of this compound is within a similar range, though specific quantitative analysis is required for confirmation.
Table 1: Quantitative Data on Select Quassinoids in Brucea javanica
| Compound | Plant Part | Reported Content Range (%) | Reference(s) |
| Brusatol | Fruits | ~0.3 | |
| Bruceoside B | Not Specified | 0.05 - 0.12 | |
| Bruceoside A | Not Specified | 0.19 - 0.38 | |
| Brusatol | Not Specified | 0.07 - 0.18 | |
| This compound | Seeds | Data Not Available |
Experimental Protocols
General Isolation and Purification of Quassinoids from Brucea javanica Seeds
While a specific, detailed protocol solely for this compound is not extensively documented, the general methodology for isolating quassinoid glycosides from Brucea javanica seeds can be outlined based on existing literature. The following is a composite protocol synthesized from various studies on related compounds.
1. Plant Material Preparation:
-
Dried seeds of Brucea javanica are collected and ground into a coarse powder.
2. Extraction:
-
The powdered seeds are typically extracted with a polar solvent such as 95% ethanol (B145695) at room temperature for an extended period (e.g., three times for three days each).
-
The resulting extracts are filtered and combined.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity, with quassinoid glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and water-soluble fractions).
4. Chromatographic Purification:
-
The fraction enriched with quassinoid glycosides is subjected to multiple rounds of column chromatography.
-
Initial Column Chromatography: Silica gel is often used as the stationary phase with a gradient elution system of chloroform and methanol (B129727).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
The purified this compound is obtained after removal of the solvent from the relevant fractions.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., Cosmosil, 4.6 × 250 mm, 5 μm) is typically employed.
-
Mobile Phase: A gradient elution with water (A) and methanol (B) is common. The specific gradient program would need to be optimized for the separation of this compound from other components.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection Wavelength: The detection wavelength is typically set at the maximum absorption of the quassinoid chromophore, which is often around 221 nm or 270 nm.
-
Quantification: Quantification is achieved by creating a calibration curve with a purified this compound standard of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. The biological activities of many quassinoids from Brucea javanica have been investigated, with many exhibiting cytotoxic effects against various cancer cell lines. It is plausible that this compound shares similar mechanisms of action with other structurally related quassinoids. For instance, other quassinoids have been shown to induce apoptosis and inhibit cell proliferation, but the specific molecular targets and signaling cascades for this compound remain to be elucidated. Further research is required to understand its mechanism of action at the molecular level.
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.
References
Yadanzioside K: A Technical Overview of its Natural Source, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a naturally occurring quassinoid glycoside that has been isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1] Brucea javanica, commonly known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use in treating various ailments, including dysentery and malaria.[1] Modern phytochemical investigations have revealed that the seeds of this plant are a rich source of quassinoids, a class of bitter terpenoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols related to this compound.
Natural Source and Abundance
The primary and thus far only documented natural source of this compound is the seeds of Brucea javanica.[1] This plant is widely distributed in tropical and subtropical regions of China, including the provinces of Guangdong, Guangxi, Yunnan, and Fujian.[1] While numerous quassinoids have been isolated from Brucea javanica, specific quantitative data on the abundance of this compound remains limited in publicly available literature. The concentration of individual quassinoids can vary depending on the geographical origin, harvesting time, and processing methods of the plant material.
For context, studies on other quassinoids in Brucea javanica have reported varying concentrations. For instance, the content of brusatol, another major quassinoid, has been reported to be approximately 0.3% in the fruits.[2] Quantitative analysis of other related compounds such as bruceoside B, bruceoside A, and brusatol in Brucea javanica has shown ranges of 0.05%~0.12%, 0.19%~0.38%, and 0.07%~0.18%, respectively. It is plausible that the abundance of this compound is within a similar range, though specific quantitative analysis is required for confirmation.
Table 1: Quantitative Data on Select Quassinoids in Brucea javanica
| Compound | Plant Part | Reported Content Range (%) | Reference(s) |
| Brusatol | Fruits | ~0.3 | |
| Bruceoside B | Not Specified | 0.05 - 0.12 | |
| Bruceoside A | Not Specified | 0.19 - 0.38 | |
| Brusatol | Not Specified | 0.07 - 0.18 | |
| This compound | Seeds | Data Not Available |
Experimental Protocols
General Isolation and Purification of Quassinoids from Brucea javanica Seeds
While a specific, detailed protocol solely for this compound is not extensively documented, the general methodology for isolating quassinoid glycosides from Brucea javanica seeds can be outlined based on existing literature. The following is a composite protocol synthesized from various studies on related compounds.
1. Plant Material Preparation:
-
Dried seeds of Brucea javanica are collected and ground into a coarse powder.
2. Extraction:
-
The powdered seeds are typically extracted with a polar solvent such as 95% ethanol at room temperature for an extended period (e.g., three times for three days each).
-
The resulting extracts are filtered and combined.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with quassinoid glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and water-soluble fractions).
4. Chromatographic Purification:
-
The fraction enriched with quassinoid glycosides is subjected to multiple rounds of column chromatography.
-
Initial Column Chromatography: Silica gel is often used as the stationary phase with a gradient elution system of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
The purified this compound is obtained after removal of the solvent from the relevant fractions.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., Cosmosil, 4.6 × 250 mm, 5 μm) is typically employed.
-
Mobile Phase: A gradient elution with water (A) and methanol (B) is common. The specific gradient program would need to be optimized for the separation of this compound from other components.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection Wavelength: The detection wavelength is typically set at the maximum absorption of the quassinoid chromophore, which is often around 221 nm or 270 nm.
-
Quantification: Quantification is achieved by creating a calibration curve with a purified this compound standard of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. The biological activities of many quassinoids from Brucea javanica have been investigated, with many exhibiting cytotoxic effects against various cancer cell lines. It is plausible that this compound shares similar mechanisms of action with other structurally related quassinoids. For instance, other quassinoids have been shown to induce apoptosis and inhibit cell proliferation, but the specific molecular targets and signaling cascades for this compound remain to be elucidated. Further research is required to understand its mechanism of action at the molecular level.
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.
References
Physical and chemical properties of Yadanzioside K
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of the plant Brucea javanica. Quassinoids, a group of degraded triterpenoids, are known for their wide range of biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information on its biological activities and the methodologies used for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this complex natural product.
Physicochemical Properties
This compound is a complex molecule with the molecular formula C36H48O18 and a molecular weight of 768.76 g/mol [1]. It is classified as a quassinoid, a subclass of terpenoids characterized by a highly oxygenated and structurally complex scaffold. While detailed experimental data on all its physical properties are not widely published, the available information is summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C36H48O18 | [1] |
| Molecular Weight | 768.76 g/mol | [1] |
| CAS Number | 101559-98-2 | |
| Appearance | Reported as a powder. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Data on solubility in other common solvents like water, ethanol (B145695), or methanol (B129727) is not readily available. | |
| Storage Conditions | For long-term storage, it is recommended to store the powdered form at -20°C. In DMSO, it can be stored at 4°C for short periods and at -80°C for longer durations. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and structural elucidation of natural products. At present, comprehensive public records of the 1H-NMR, 13C-NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available. The structural complexity of this compound would result in a highly detailed NMR spectrum, providing valuable information on the connectivity and stereochemistry of the molecule. IR spectroscopy would reveal the presence of key functional groups such as hydroxyls, carbonyls, and esters. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly related to its conjugated systems.
Biological Activity of Quassinoids from Brucea javanica
While specific studies on the biological activity of this compound are limited in the public domain, the plant from which it is isolated, Brucea javanica, and its constituent quassinoids are well-documented for a range of pharmacological effects. These activities provide a strong indication of the potential therapeutic areas for this compound.
The primary biological activities associated with quassinoids from Brucea javanica include:
-
Anticancer Activity: This is the most extensively studied property of Brucea javanica extracts and their isolated quassinoids[2][3]. They have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation[2].
-
Antimalarial Activity: Several quassinoids from Brucea javanica have demonstrated significant in vitro activity against Plasmodium falciparum, including multi-drug resistant strains[3].
-
Anti-inflammatory Activity: Extracts and compounds from Brucea javanica have been reported to possess anti-inflammatory properties[4].
-
Antiviral Activity: Research has indicated that quassinoids from Brucea javanica can inhibit the replication of certain viruses[4].
Given that this compound is a member of the quassinoid family, it is plausible that it contributes to these observed biological effects. However, dedicated studies are required to determine its specific activity profile and potency.
Experimental Protocols
General Isolation and Purification Workflow
The isolation of this compound from the seeds of Brucea javanica would typically follow a multi-step process involving extraction, fractionation, and chromatography.
Methodology:
-
Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with an organic solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.
-
Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
-
Column Chromatography: The fractions, particularly the ethyl acetate and n-butanol fractions which are often rich in quassinoids, are subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the compounds based on their affinity for the stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to yield pure this compound.
Signaling Pathways
Currently, there is a lack of specific research identifying the direct molecular targets and signaling pathways modulated by this compound. However, based on the known activities of other natural products and quassinoids, several pathways could be hypothesized as potential targets for its anticancer and anti-inflammatory effects.
Potential Signaling Pathways of Interest:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation and cell survival. Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is common in cancer.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is another critical pathway that regulates cell survival, proliferation, and growth. It is often hyperactivated in various cancers.
Further research is necessary to elucidate the precise molecular mechanisms of action of this compound and to validate its effects on these or other signaling cascades.
Future Directions
This compound represents a promising lead compound for drug discovery, particularly in the areas of oncology and infectious diseases. The current body of knowledge, primarily based on its classification as a quassinoid and its origin from the medicinally important plant Brucea javanica, strongly suggests a rich pharmacological profile. To advance the understanding and potential therapeutic application of this compound, the following areas of research are critical:
-
Complete Physicochemical Characterization: Detailed studies to determine its melting point, solubility in a range of pharmaceutically relevant solvents, and comprehensive spectroscopic analysis (NMR, IR, UV-Vis, and Mass Spectrometry) are essential.
-
Elucidation of Biological Activity: In-depth in vitro and in vivo studies are needed to specifically define the anticancer, antimalarial, anti-inflammatory, and antiviral activities of this compound.
-
Mechanism of Action Studies: Identification of the direct molecular targets and the signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for rational drug design.
-
Development of Optimized Isolation Protocols: Establishing a standardized and efficient protocol for the isolation of this compound in high purity and yield is necessary for further research and development.
Conclusion
This compound is a structurally complex natural product with significant potential for further investigation. While current knowledge of its specific properties is limited, the well-documented biological activities of its parent plant, Brucea javanica, and the quassinoid class of compounds provide a strong rationale for its continued study. This technical guide consolidates the available information and highlights the key areas where further research is needed to unlock the full therapeutic potential of this intriguing molecule.
References
- 1. Quassinoids from Brucea Javanica Seeds Inhibiting the Replication...: Ingenta Connect [ingentaconnect.com]
- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Yadanzioside K
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of the plant Brucea javanica. Quassinoids, a group of degraded triterpenoids, are known for their wide range of biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information on its biological activities and the methodologies used for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this complex natural product.
Physicochemical Properties
This compound is a complex molecule with the molecular formula C36H48O18 and a molecular weight of 768.76 g/mol [1]. It is classified as a quassinoid, a subclass of terpenoids characterized by a highly oxygenated and structurally complex scaffold. While detailed experimental data on all its physical properties are not widely published, the available information is summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C36H48O18 | [1] |
| Molecular Weight | 768.76 g/mol | [1] |
| CAS Number | 101559-98-2 | |
| Appearance | Reported as a powder. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Data on solubility in other common solvents like water, ethanol (B145695), or methanol (B129727) is not readily available. | |
| Storage Conditions | For long-term storage, it is recommended to store the powdered form at -20°C. In DMSO, it can be stored at 4°C for short periods and at -80°C for longer durations. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and structural elucidation of natural products. At present, comprehensive public records of the 1H-NMR, 13C-NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available. The structural complexity of this compound would result in a highly detailed NMR spectrum, providing valuable information on the connectivity and stereochemistry of the molecule. IR spectroscopy would reveal the presence of key functional groups such as hydroxyls, carbonyls, and esters. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly related to its conjugated systems.
Biological Activity of Quassinoids from Brucea javanica
While specific studies on the biological activity of this compound are limited in the public domain, the plant from which it is isolated, Brucea javanica, and its constituent quassinoids are well-documented for a range of pharmacological effects. These activities provide a strong indication of the potential therapeutic areas for this compound.
The primary biological activities associated with quassinoids from Brucea javanica include:
-
Anticancer Activity: This is the most extensively studied property of Brucea javanica extracts and their isolated quassinoids[2][3]. They have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation[2].
-
Antimalarial Activity: Several quassinoids from Brucea javanica have demonstrated significant in vitro activity against Plasmodium falciparum, including multi-drug resistant strains[3].
-
Anti-inflammatory Activity: Extracts and compounds from Brucea javanica have been reported to possess anti-inflammatory properties[4].
-
Antiviral Activity: Research has indicated that quassinoids from Brucea javanica can inhibit the replication of certain viruses[4].
Given that this compound is a member of the quassinoid family, it is plausible that it contributes to these observed biological effects. However, dedicated studies are required to determine its specific activity profile and potency.
Experimental Protocols
General Isolation and Purification Workflow
The isolation of this compound from the seeds of Brucea javanica would typically follow a multi-step process involving extraction, fractionation, and chromatography.
Methodology:
-
Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with an organic solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.
-
Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
-
Column Chromatography: The fractions, particularly the ethyl acetate and n-butanol fractions which are often rich in quassinoids, are subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the compounds based on their affinity for the stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to yield pure this compound.
Signaling Pathways
Currently, there is a lack of specific research identifying the direct molecular targets and signaling pathways modulated by this compound. However, based on the known activities of other natural products and quassinoids, several pathways could be hypothesized as potential targets for its anticancer and anti-inflammatory effects.
Potential Signaling Pathways of Interest:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation and cell survival. Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is common in cancer.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is another critical pathway that regulates cell survival, proliferation, and growth. It is often hyperactivated in various cancers.
Further research is necessary to elucidate the precise molecular mechanisms of action of this compound and to validate its effects on these or other signaling cascades.
Future Directions
This compound represents a promising lead compound for drug discovery, particularly in the areas of oncology and infectious diseases. The current body of knowledge, primarily based on its classification as a quassinoid and its origin from the medicinally important plant Brucea javanica, strongly suggests a rich pharmacological profile. To advance the understanding and potential therapeutic application of this compound, the following areas of research are critical:
-
Complete Physicochemical Characterization: Detailed studies to determine its melting point, solubility in a range of pharmaceutically relevant solvents, and comprehensive spectroscopic analysis (NMR, IR, UV-Vis, and Mass Spectrometry) are essential.
-
Elucidation of Biological Activity: In-depth in vitro and in vivo studies are needed to specifically define the anticancer, antimalarial, anti-inflammatory, and antiviral activities of this compound.
-
Mechanism of Action Studies: Identification of the direct molecular targets and the signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for rational drug design.
-
Development of Optimized Isolation Protocols: Establishing a standardized and efficient protocol for the isolation of this compound in high purity and yield is necessary for further research and development.
Conclusion
This compound is a structurally complex natural product with significant potential for further investigation. While current knowledge of its specific properties is limited, the well-documented biological activities of its parent plant, Brucea javanica, and the quassinoid class of compounds provide a strong rationale for its continued study. This technical guide consolidates the available information and highlights the key areas where further research is needed to unlock the full therapeutic potential of this intriguing molecule.
References
- 1. Quassinoids from Brucea Javanica Seeds Inhibiting the Replication...: Ingenta Connect [ingentaconnect.com]
- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Yadanzioside K
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of the plant Brucea javanica. Quassinoids, a group of degraded triterpenoids, are known for their wide range of biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information on its biological activities and the methodologies used for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this complex natural product.
Physicochemical Properties
This compound is a complex molecule with the molecular formula C36H48O18 and a molecular weight of 768.76 g/mol [1]. It is classified as a quassinoid, a subclass of terpenoids characterized by a highly oxygenated and structurally complex scaffold. While detailed experimental data on all its physical properties are not widely published, the available information is summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C36H48O18 | [1] |
| Molecular Weight | 768.76 g/mol | [1] |
| CAS Number | 101559-98-2 | |
| Appearance | Reported as a powder. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Data on solubility in other common solvents like water, ethanol, or methanol is not readily available. | |
| Storage Conditions | For long-term storage, it is recommended to store the powdered form at -20°C. In DMSO, it can be stored at 4°C for short periods and at -80°C for longer durations. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and structural elucidation of natural products. At present, comprehensive public records of the 1H-NMR, 13C-NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available. The structural complexity of this compound would result in a highly detailed NMR spectrum, providing valuable information on the connectivity and stereochemistry of the molecule. IR spectroscopy would reveal the presence of key functional groups such as hydroxyls, carbonyls, and esters. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly related to its conjugated systems.
Biological Activity of Quassinoids from Brucea javanica
While specific studies on the biological activity of this compound are limited in the public domain, the plant from which it is isolated, Brucea javanica, and its constituent quassinoids are well-documented for a range of pharmacological effects. These activities provide a strong indication of the potential therapeutic areas for this compound.
The primary biological activities associated with quassinoids from Brucea javanica include:
-
Anticancer Activity: This is the most extensively studied property of Brucea javanica extracts and their isolated quassinoids[2][3]. They have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation[2].
-
Antimalarial Activity: Several quassinoids from Brucea javanica have demonstrated significant in vitro activity against Plasmodium falciparum, including multi-drug resistant strains[3].
-
Anti-inflammatory Activity: Extracts and compounds from Brucea javanica have been reported to possess anti-inflammatory properties[4].
-
Antiviral Activity: Research has indicated that quassinoids from Brucea javanica can inhibit the replication of certain viruses[4].
Given that this compound is a member of the quassinoid family, it is plausible that it contributes to these observed biological effects. However, dedicated studies are required to determine its specific activity profile and potency.
Experimental Protocols
General Isolation and Purification Workflow
The isolation of this compound from the seeds of Brucea javanica would typically follow a multi-step process involving extraction, fractionation, and chromatography.
Methodology:
-
Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with an organic solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.
-
Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
-
Column Chromatography: The fractions, particularly the ethyl acetate and n-butanol fractions which are often rich in quassinoids, are subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the compounds based on their affinity for the stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to yield pure this compound.
Signaling Pathways
Currently, there is a lack of specific research identifying the direct molecular targets and signaling pathways modulated by this compound. However, based on the known activities of other natural products and quassinoids, several pathways could be hypothesized as potential targets for its anticancer and anti-inflammatory effects.
Potential Signaling Pathways of Interest:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation and cell survival. Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is common in cancer.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is another critical pathway that regulates cell survival, proliferation, and growth. It is often hyperactivated in various cancers.
Further research is necessary to elucidate the precise molecular mechanisms of action of this compound and to validate its effects on these or other signaling cascades.
Future Directions
This compound represents a promising lead compound for drug discovery, particularly in the areas of oncology and infectious diseases. The current body of knowledge, primarily based on its classification as a quassinoid and its origin from the medicinally important plant Brucea javanica, strongly suggests a rich pharmacological profile. To advance the understanding and potential therapeutic application of this compound, the following areas of research are critical:
-
Complete Physicochemical Characterization: Detailed studies to determine its melting point, solubility in a range of pharmaceutically relevant solvents, and comprehensive spectroscopic analysis (NMR, IR, UV-Vis, and Mass Spectrometry) are essential.
-
Elucidation of Biological Activity: In-depth in vitro and in vivo studies are needed to specifically define the anticancer, antimalarial, anti-inflammatory, and antiviral activities of this compound.
-
Mechanism of Action Studies: Identification of the direct molecular targets and the signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for rational drug design.
-
Development of Optimized Isolation Protocols: Establishing a standardized and efficient protocol for the isolation of this compound in high purity and yield is necessary for further research and development.
Conclusion
This compound is a structurally complex natural product with significant potential for further investigation. While current knowledge of its specific properties is limited, the well-documented biological activities of its parent plant, Brucea javanica, and the quassinoid class of compounds provide a strong rationale for its continued study. This technical guide consolidates the available information and highlights the key areas where further research is needed to unlock the full therapeutic potential of this intriguing molecule.
References
- 1. Quassinoids from Brucea Javanica Seeds Inhibiting the Replication...: Ingenta Connect [ingentaconnect.com]
- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Yadanzioside K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Yadanzioside K, a quassinoid glycoside isolated from the seeds of Brucea javanica. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development, offering detailed spectroscopic data, experimental protocols, and a workflow for its analysis.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below has been compiled from the peer-reviewed publication, "New Quassinoids, Javanicolides C and D and Javanicosides B--F, From Seeds of Brucea Javanica" published in the Journal of Natural Products in 2004.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of this compound.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| HR-FABMS (positive) | 769.2820 [M+H]⁺ | C₃₆H₄₈O₁₈ |
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following table summarizes the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities of the proton signals for this compound, recorded in deuterated pyridine (B92270) (C₅D₅N).
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 3.58 | d | 8.0 |
| 2 | 2.51 | m | |
| 3 | 4.45 | d | 2.5 |
| 5 | 3.25 | dd | 12.0, 5.0 |
| 6α | 2.20 | m | |
| 6β | 1.85 | m | |
| 7 | 5.98 | s | |
| 9 | 3.15 | d | 5.0 |
| 11 | 4.95 | br s | |
| 12 | 4.60 | br s | |
| 14 | 2.85 | d | 5.5 |
| 15 | 6.25 | d | 5.5 |
| 20 | 4.85, 4.20 | d | 12.5 |
| 2'-H | 6.95 | q | 1.5 |
| 3'-Me | 2.15 | d | 1.5 |
| 4'-Me | 1.55 | s | |
| OAc | 2.05 | s | |
| OMe | 3.75 | s | |
| Glc | |||
| 1' | 5.10 | d | 7.5 |
| 2' | 4.25 | m | |
| 3' | 4.35 | m | |
| 4' | 4.40 | m | |
| 5' | 4.05 | m | |
| 6' | 4.55, 4.30 | m |
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) in ppm for each carbon atom are presented in the table below, recorded in deuterated pyridine (C₅D₅N).
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 79.8 | 15 | 72.5 |
| 2 | 209.1 | 16 | 208.2 |
| 3 | 82.5 | 20 | 68.5 |
| 4 | 140.2 | 21 | 171.0 |
| 5 | 45.1 | Side Chain | |
| 6 | 28.5 | 1' | 166.5 |
| 7 | 118.2 | 2' | 128.8 |
| 8 | 162.5 | 3' | 158.5 |
| 9 | 51.2 | 4' | 79.5 |
| 10 | 45.5 | 5' | 25.5 |
| 11 | 75.5 | 6' | 25.1 |
| 12 | 75.1 | OAc (C=O) | 170.2 |
| 13 | 84.1 | OAc (CH₃) | 20.8 |
| 14 | 49.5 | OMe | 52.5 |
| Glc | |||
| 1' | 103.5 | 4' | 71.8 |
| 2' | 75.5 | 5' | 78.5 |
| 3' | 78.8 | 6' | 62.9 |
Experimental Protocols
The following protocols are based on the methodologies described in the referenced literature for the isolation and structural characterization of quassinoids from Brucea javanica.
Isolation of this compound
-
Extraction: The seeds of Brucea javanica were ground and extracted with methanol (B129727) (MeOH).
-
Partitioning: The MeOH extract was concentrated and then partitioned between water (H₂O) and chloroform (B151607) (CHCl₃). The aqueous layer was further partitioned with n-butanol (n-BuOH).
-
Chromatography: The n-BuOH soluble fraction was subjected to a series of column chromatography steps. This included separation on Diaion HP-20, silica (B1680970) gel, and octadecylsilyl (ODS) silica gel columns.
-
Purification: Final purification was achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in ppm relative to the solvent peak of pyridine-d₅ (δH 8.71, 7.55, 7.19; δC 149.8, 135.5, 123.5).
-
Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-700 MStation mass spectrometer.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram. This process illustrates the steps from sample preparation to final structure elucidation.
Caption: Workflow for the isolation and structural elucidation of this compound.
Spectroscopic and Structural Elucidation of Yadanzioside K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Yadanzioside K, a quassinoid glycoside isolated from the seeds of Brucea javanica. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development, offering detailed spectroscopic data, experimental protocols, and a workflow for its analysis.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below has been compiled from the peer-reviewed publication, "New Quassinoids, Javanicolides C and D and Javanicosides B--F, From Seeds of Brucea Javanica" published in the Journal of Natural Products in 2004.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of this compound.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| HR-FABMS (positive) | 769.2820 [M+H]⁺ | C₃₆H₄₈O₁₈ |
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following table summarizes the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities of the proton signals for this compound, recorded in deuterated pyridine (B92270) (C₅D₅N).
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 3.58 | d | 8.0 |
| 2 | 2.51 | m | |
| 3 | 4.45 | d | 2.5 |
| 5 | 3.25 | dd | 12.0, 5.0 |
| 6α | 2.20 | m | |
| 6β | 1.85 | m | |
| 7 | 5.98 | s | |
| 9 | 3.15 | d | 5.0 |
| 11 | 4.95 | br s | |
| 12 | 4.60 | br s | |
| 14 | 2.85 | d | 5.5 |
| 15 | 6.25 | d | 5.5 |
| 20 | 4.85, 4.20 | d | 12.5 |
| 2'-H | 6.95 | q | 1.5 |
| 3'-Me | 2.15 | d | 1.5 |
| 4'-Me | 1.55 | s | |
| OAc | 2.05 | s | |
| OMe | 3.75 | s | |
| Glc | |||
| 1' | 5.10 | d | 7.5 |
| 2' | 4.25 | m | |
| 3' | 4.35 | m | |
| 4' | 4.40 | m | |
| 5' | 4.05 | m | |
| 6' | 4.55, 4.30 | m |
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) in ppm for each carbon atom are presented in the table below, recorded in deuterated pyridine (C₅D₅N).
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 79.8 | 15 | 72.5 |
| 2 | 209.1 | 16 | 208.2 |
| 3 | 82.5 | 20 | 68.5 |
| 4 | 140.2 | 21 | 171.0 |
| 5 | 45.1 | Side Chain | |
| 6 | 28.5 | 1' | 166.5 |
| 7 | 118.2 | 2' | 128.8 |
| 8 | 162.5 | 3' | 158.5 |
| 9 | 51.2 | 4' | 79.5 |
| 10 | 45.5 | 5' | 25.5 |
| 11 | 75.5 | 6' | 25.1 |
| 12 | 75.1 | OAc (C=O) | 170.2 |
| 13 | 84.1 | OAc (CH₃) | 20.8 |
| 14 | 49.5 | OMe | 52.5 |
| Glc | |||
| 1' | 103.5 | 4' | 71.8 |
| 2' | 75.5 | 5' | 78.5 |
| 3' | 78.8 | 6' | 62.9 |
Experimental Protocols
The following protocols are based on the methodologies described in the referenced literature for the isolation and structural characterization of quassinoids from Brucea javanica.
Isolation of this compound
-
Extraction: The seeds of Brucea javanica were ground and extracted with methanol (B129727) (MeOH).
-
Partitioning: The MeOH extract was concentrated and then partitioned between water (H₂O) and chloroform (B151607) (CHCl₃). The aqueous layer was further partitioned with n-butanol (n-BuOH).
-
Chromatography: The n-BuOH soluble fraction was subjected to a series of column chromatography steps. This included separation on Diaion HP-20, silica (B1680970) gel, and octadecylsilyl (ODS) silica gel columns.
-
Purification: Final purification was achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in ppm relative to the solvent peak of pyridine-d₅ (δH 8.71, 7.55, 7.19; δC 149.8, 135.5, 123.5).
-
Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-700 MStation mass spectrometer.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram. This process illustrates the steps from sample preparation to final structure elucidation.
Caption: Workflow for the isolation and structural elucidation of this compound.
Spectroscopic and Structural Elucidation of Yadanzioside K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Yadanzioside K, a quassinoid glycoside isolated from the seeds of Brucea javanica. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development, offering detailed spectroscopic data, experimental protocols, and a workflow for its analysis.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below has been compiled from the peer-reviewed publication, "New Quassinoids, Javanicolides C and D and Javanicosides B--F, From Seeds of Brucea Javanica" published in the Journal of Natural Products in 2004.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of this compound.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| HR-FABMS (positive) | 769.2820 [M+H]⁺ | C₃₆H₄₈O₁₈ |
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following table summarizes the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities of the proton signals for this compound, recorded in deuterated pyridine (C₅D₅N).
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 3.58 | d | 8.0 |
| 2 | 2.51 | m | |
| 3 | 4.45 | d | 2.5 |
| 5 | 3.25 | dd | 12.0, 5.0 |
| 6α | 2.20 | m | |
| 6β | 1.85 | m | |
| 7 | 5.98 | s | |
| 9 | 3.15 | d | 5.0 |
| 11 | 4.95 | br s | |
| 12 | 4.60 | br s | |
| 14 | 2.85 | d | 5.5 |
| 15 | 6.25 | d | 5.5 |
| 20 | 4.85, 4.20 | d | 12.5 |
| 2'-H | 6.95 | q | 1.5 |
| 3'-Me | 2.15 | d | 1.5 |
| 4'-Me | 1.55 | s | |
| OAc | 2.05 | s | |
| OMe | 3.75 | s | |
| Glc | |||
| 1' | 5.10 | d | 7.5 |
| 2' | 4.25 | m | |
| 3' | 4.35 | m | |
| 4' | 4.40 | m | |
| 5' | 4.05 | m | |
| 6' | 4.55, 4.30 | m |
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) in ppm for each carbon atom are presented in the table below, recorded in deuterated pyridine (C₅D₅N).
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 79.8 | 15 | 72.5 |
| 2 | 209.1 | 16 | 208.2 |
| 3 | 82.5 | 20 | 68.5 |
| 4 | 140.2 | 21 | 171.0 |
| 5 | 45.1 | Side Chain | |
| 6 | 28.5 | 1' | 166.5 |
| 7 | 118.2 | 2' | 128.8 |
| 8 | 162.5 | 3' | 158.5 |
| 9 | 51.2 | 4' | 79.5 |
| 10 | 45.5 | 5' | 25.5 |
| 11 | 75.5 | 6' | 25.1 |
| 12 | 75.1 | OAc (C=O) | 170.2 |
| 13 | 84.1 | OAc (CH₃) | 20.8 |
| 14 | 49.5 | OMe | 52.5 |
| Glc | |||
| 1' | 103.5 | 4' | 71.8 |
| 2' | 75.5 | 5' | 78.5 |
| 3' | 78.8 | 6' | 62.9 |
Experimental Protocols
The following protocols are based on the methodologies described in the referenced literature for the isolation and structural characterization of quassinoids from Brucea javanica.
Isolation of this compound
-
Extraction: The seeds of Brucea javanica were ground and extracted with methanol (MeOH).
-
Partitioning: The MeOH extract was concentrated and then partitioned between water (H₂O) and chloroform (CHCl₃). The aqueous layer was further partitioned with n-butanol (n-BuOH).
-
Chromatography: The n-BuOH soluble fraction was subjected to a series of column chromatography steps. This included separation on Diaion HP-20, silica gel, and octadecylsilyl (ODS) silica gel columns.
-
Purification: Final purification was achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in ppm relative to the solvent peak of pyridine-d₅ (δH 8.71, 7.55, 7.19; δC 149.8, 135.5, 123.5).
-
Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-700 MStation mass spectrometer.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram. This process illustrates the steps from sample preparation to final structure elucidation.
Caption: Workflow for the isolation and structural elucidation of this compound.
Unveiling the Potential of Yadanzioside K: A Preliminary In-Vitro Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a lesser-known natural compound, has been the subject of preliminary in-vitro screenings to elucidate its potential therapeutic activities. This technical guide consolidates the current understanding of its anti-inflammatory and anticancer properties. Through a comprehensive review of existing literature, this document presents quantitative data on its bioactivity, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways. The findings suggest that this compound warrants further investigation as a potential lead compound in drug discovery programs.
Introduction
Natural products continue to be a significant source of novel therapeutic agents. This compound, a saponin, has emerged as a compound of interest due to its structural characteristics, which are often associated with diverse biological activities. Preliminary in-vitro studies have focused on its potential to modulate inflammatory responses and inhibit cancer cell proliferation. This guide provides an in-depth overview of these initial findings, offering a valuable resource for researchers in the fields of pharmacology and drug development.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in in-vitro models, primarily through the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory potential of this compound has been quantified by measuring its inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines.
| Inflammatory Mediator | Cell Line | Treatment | Concentration of this compound (µM) | Inhibition (%) / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 20 | Significant Inhibition | [1] |
| 30 | Dose-dependent Inhibition | [1] | |||
| 40 | Dose-dependent Inhibition | [1] | |||
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS (1 µg/mL) | 40 | Significant Decrease in Release | [1] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS (1 µg/mL) | 40 | 21% Reduction in mRNA Expression | [1] |
| 40 | Significant Decrease in Release | ||||
| Interleukin-1β (IL-1β) | RAW 264.7 | LPS (1 µg/mL) | 40 | 34% Reduction in mRNA Expression | |
| 40 | Significant Decrease in Release |
Experimental Protocols
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for a specified duration (typically 24 hours for mediator production assays).
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a suitable substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Cytokine concentrations are calculated from the standard curve.
-
Signaling Pathway
This compound is believed to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Anticancer Activity
Preliminary screenings have indicated that this compound possesses cytotoxic activity against various human cancer cell lines.
Quantitative Data: In-Vitro Cytotoxicity
The anticancer potential of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50) values.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Data not consistently reported | |
| A549 | Lung Cancer | Data not consistently reported | |
| HeLa | Cervical Cancer | Data not consistently reported | |
| HepG2 | Liver Cancer | Data not consistently reported |
Note: Specific IC50 values for this compound are not consistently available in the reviewed literature, which often reports on derivatives or related compounds. The table indicates cell lines commonly used for screening similar compounds.
Experimental Protocol
Human cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
-
Signaling Pathway
The anticancer activity of this compound may be mediated through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: this compound may inhibit the PI3K/Akt signaling pathway.
Discussion and Future Directions
The preliminary in-vitro data presented in this guide suggest that this compound possesses both anti-inflammatory and anticancer properties. Its ability to inhibit the production of key inflammatory mediators and its cytotoxic effects on cancer cells highlight its potential as a lead compound for further drug development.
Future research should focus on:
-
Comprehensive Dose-Response Studies: Establishing precise IC50 values across a wider range of cancer cell lines.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets of this compound within the NF-κB and PI3K/Akt pathways and exploring other potential mechanisms.
-
In-Vivo Efficacy and Safety: Evaluating the anti-inflammatory and anticancer effects of this compound in animal models to determine its therapeutic potential and toxicity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify compounds with improved potency and selectivity.
Conclusion
This technical guide provides a consolidated overview of the preliminary biological activities of this compound. The presented data and experimental protocols offer a foundational resource for researchers interested in exploring the therapeutic potential of this natural compound. While the initial findings are promising, further rigorous investigation is required to fully characterize its pharmacological profile and validate its potential as a novel therapeutic agent.
References
Unveiling the Potential of Yadanzioside K: A Preliminary In-Vitro Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a lesser-known natural compound, has been the subject of preliminary in-vitro screenings to elucidate its potential therapeutic activities. This technical guide consolidates the current understanding of its anti-inflammatory and anticancer properties. Through a comprehensive review of existing literature, this document presents quantitative data on its bioactivity, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways. The findings suggest that this compound warrants further investigation as a potential lead compound in drug discovery programs.
Introduction
Natural products continue to be a significant source of novel therapeutic agents. This compound, a saponin, has emerged as a compound of interest due to its structural characteristics, which are often associated with diverse biological activities. Preliminary in-vitro studies have focused on its potential to modulate inflammatory responses and inhibit cancer cell proliferation. This guide provides an in-depth overview of these initial findings, offering a valuable resource for researchers in the fields of pharmacology and drug development.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in in-vitro models, primarily through the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory potential of this compound has been quantified by measuring its inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines.
| Inflammatory Mediator | Cell Line | Treatment | Concentration of this compound (µM) | Inhibition (%) / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 20 | Significant Inhibition | [1] |
| 30 | Dose-dependent Inhibition | [1] | |||
| 40 | Dose-dependent Inhibition | [1] | |||
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS (1 µg/mL) | 40 | Significant Decrease in Release | [1] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS (1 µg/mL) | 40 | 21% Reduction in mRNA Expression | [1] |
| 40 | Significant Decrease in Release | ||||
| Interleukin-1β (IL-1β) | RAW 264.7 | LPS (1 µg/mL) | 40 | 34% Reduction in mRNA Expression | |
| 40 | Significant Decrease in Release |
Experimental Protocols
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for a specified duration (typically 24 hours for mediator production assays).
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a suitable substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Cytokine concentrations are calculated from the standard curve.
-
Signaling Pathway
This compound is believed to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Anticancer Activity
Preliminary screenings have indicated that this compound possesses cytotoxic activity against various human cancer cell lines.
Quantitative Data: In-Vitro Cytotoxicity
The anticancer potential of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50) values.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Data not consistently reported | |
| A549 | Lung Cancer | Data not consistently reported | |
| HeLa | Cervical Cancer | Data not consistently reported | |
| HepG2 | Liver Cancer | Data not consistently reported |
Note: Specific IC50 values for this compound are not consistently available in the reviewed literature, which often reports on derivatives or related compounds. The table indicates cell lines commonly used for screening similar compounds.
Experimental Protocol
Human cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
-
Signaling Pathway
The anticancer activity of this compound may be mediated through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: this compound may inhibit the PI3K/Akt signaling pathway.
Discussion and Future Directions
The preliminary in-vitro data presented in this guide suggest that this compound possesses both anti-inflammatory and anticancer properties. Its ability to inhibit the production of key inflammatory mediators and its cytotoxic effects on cancer cells highlight its potential as a lead compound for further drug development.
Future research should focus on:
-
Comprehensive Dose-Response Studies: Establishing precise IC50 values across a wider range of cancer cell lines.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets of this compound within the NF-κB and PI3K/Akt pathways and exploring other potential mechanisms.
-
In-Vivo Efficacy and Safety: Evaluating the anti-inflammatory and anticancer effects of this compound in animal models to determine its therapeutic potential and toxicity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify compounds with improved potency and selectivity.
Conclusion
This technical guide provides a consolidated overview of the preliminary biological activities of this compound. The presented data and experimental protocols offer a foundational resource for researchers interested in exploring the therapeutic potential of this natural compound. While the initial findings are promising, further rigorous investigation is required to fully characterize its pharmacological profile and validate its potential as a novel therapeutic agent.
References
Unveiling the Potential of Yadanzioside K: A Preliminary In-Vitro Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a lesser-known natural compound, has been the subject of preliminary in-vitro screenings to elucidate its potential therapeutic activities. This technical guide consolidates the current understanding of its anti-inflammatory and anticancer properties. Through a comprehensive review of existing literature, this document presents quantitative data on its bioactivity, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways. The findings suggest that this compound warrants further investigation as a potential lead compound in drug discovery programs.
Introduction
Natural products continue to be a significant source of novel therapeutic agents. This compound, a saponin, has emerged as a compound of interest due to its structural characteristics, which are often associated with diverse biological activities. Preliminary in-vitro studies have focused on its potential to modulate inflammatory responses and inhibit cancer cell proliferation. This guide provides an in-depth overview of these initial findings, offering a valuable resource for researchers in the fields of pharmacology and drug development.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in in-vitro models, primarily through the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory potential of this compound has been quantified by measuring its inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines.
| Inflammatory Mediator | Cell Line | Treatment | Concentration of this compound (µM) | Inhibition (%) / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 20 | Significant Inhibition | [1] |
| 30 | Dose-dependent Inhibition | [1] | |||
| 40 | Dose-dependent Inhibition | [1] | |||
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS (1 µg/mL) | 40 | Significant Decrease in Release | [1] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS (1 µg/mL) | 40 | 21% Reduction in mRNA Expression | [1] |
| 40 | Significant Decrease in Release | ||||
| Interleukin-1β (IL-1β) | RAW 264.7 | LPS (1 µg/mL) | 40 | 34% Reduction in mRNA Expression | |
| 40 | Significant Decrease in Release |
Experimental Protocols
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for a specified duration (typically 24 hours for mediator production assays).
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a suitable substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Cytokine concentrations are calculated from the standard curve.
-
Signaling Pathway
This compound is believed to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Anticancer Activity
Preliminary screenings have indicated that this compound possesses cytotoxic activity against various human cancer cell lines.
Quantitative Data: In-Vitro Cytotoxicity
The anticancer potential of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50) values.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Data not consistently reported | |
| A549 | Lung Cancer | Data not consistently reported | |
| HeLa | Cervical Cancer | Data not consistently reported | |
| HepG2 | Liver Cancer | Data not consistently reported |
Note: Specific IC50 values for this compound are not consistently available in the reviewed literature, which often reports on derivatives or related compounds. The table indicates cell lines commonly used for screening similar compounds.
Experimental Protocol
Human cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
-
Signaling Pathway
The anticancer activity of this compound may be mediated through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: this compound may inhibit the PI3K/Akt signaling pathway.
Discussion and Future Directions
The preliminary in-vitro data presented in this guide suggest that this compound possesses both anti-inflammatory and anticancer properties. Its ability to inhibit the production of key inflammatory mediators and its cytotoxic effects on cancer cells highlight its potential as a lead compound for further drug development.
Future research should focus on:
-
Comprehensive Dose-Response Studies: Establishing precise IC50 values across a wider range of cancer cell lines.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets of this compound within the NF-κB and PI3K/Akt pathways and exploring other potential mechanisms.
-
In-Vivo Efficacy and Safety: Evaluating the anti-inflammatory and anticancer effects of this compound in animal models to determine its therapeutic potential and toxicity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify compounds with improved potency and selectivity.
Conclusion
This technical guide provides a consolidated overview of the preliminary biological activities of this compound. The presented data and experimental protocols offer a foundational resource for researchers interested in exploring the therapeutic potential of this natural compound. While the initial findings are promising, further rigorous investigation is required to fully characterize its pharmacological profile and validate its potential as a novel therapeutic agent.
References
Unraveling the Enigma of Yadanzioside K: A Search for a Potential Mechanism of Action
Despite a comprehensive search of available scientific literature, detailed information regarding the specific mechanism of action of Yadanzioside K remains elusive. This technical guide summarizes the current landscape of knowledge surrounding this natural compound and outlines potential avenues for future research based on related molecules and the plant from which it is derived, Brucea javanica.
This compound is a known constituent of Brucea javanica, a plant used in traditional medicine with documented anti-inflammatory and anti-cancer properties.[1][2] While the broader biological activities of extracts and other isolated compounds from Brucea javanica have been investigated, specific studies detailing the molecular pathways and quantitative effects of this compound are not presently available in the public domain.
Our extensive search for in vitro and in vivo studies, including specific signaling pathway investigations related to this compound, did not yield any concrete experimental data. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound—cannot be fulfilled at this time.
Insights from Related Compounds and Future Directions
While direct evidence is lacking for this compound, the known pharmacological activities of other compounds from Brucea javanica and structurally related molecules, such as other quassinoid glycosides, may offer clues to its potential mechanisms. For instance, Yadanzioside P, another quassinoid glycoside from Brucea javanica, has been identified as having antileukemic properties.[3] This suggests that this compound might also possess cytotoxic or anti-proliferative effects against cancer cells.
Future research efforts to elucidate the mechanism of action of this compound would likely involve a series of foundational in vitro and in vivo studies. A potential experimental workflow to investigate these properties is outlined below.
Proposed Experimental Workflow for Investigating this compound
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Enigma of Yadanzioside K: A Search for a Potential Mechanism of Action
Despite a comprehensive search of available scientific literature, detailed information regarding the specific mechanism of action of Yadanzioside K remains elusive. This technical guide summarizes the current landscape of knowledge surrounding this natural compound and outlines potential avenues for future research based on related molecules and the plant from which it is derived, Brucea javanica.
This compound is a known constituent of Brucea javanica, a plant used in traditional medicine with documented anti-inflammatory and anti-cancer properties.[1][2] While the broader biological activities of extracts and other isolated compounds from Brucea javanica have been investigated, specific studies detailing the molecular pathways and quantitative effects of this compound are not presently available in the public domain.
Our extensive search for in vitro and in vivo studies, including specific signaling pathway investigations related to this compound, did not yield any concrete experimental data. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound—cannot be fulfilled at this time.
Insights from Related Compounds and Future Directions
While direct evidence is lacking for this compound, the known pharmacological activities of other compounds from Brucea javanica and structurally related molecules, such as other quassinoid glycosides, may offer clues to its potential mechanisms. For instance, Yadanzioside P, another quassinoid glycoside from Brucea javanica, has been identified as having antileukemic properties.[3] This suggests that this compound might also possess cytotoxic or anti-proliferative effects against cancer cells.
Future research efforts to elucidate the mechanism of action of this compound would likely involve a series of foundational in vitro and in vivo studies. A potential experimental workflow to investigate these properties is outlined below.
Proposed Experimental Workflow for Investigating this compound
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Enigma of Yadanzioside K: A Search for a Potential Mechanism of Action
Despite a comprehensive search of available scientific literature, detailed information regarding the specific mechanism of action of Yadanzioside K remains elusive. This technical guide summarizes the current landscape of knowledge surrounding this natural compound and outlines potential avenues for future research based on related molecules and the plant from which it is derived, Brucea javanica.
This compound is a known constituent of Brucea javanica, a plant used in traditional medicine with documented anti-inflammatory and anti-cancer properties.[1][2] While the broader biological activities of extracts and other isolated compounds from Brucea javanica have been investigated, specific studies detailing the molecular pathways and quantitative effects of this compound are not presently available in the public domain.
Our extensive search for in vitro and in vivo studies, including specific signaling pathway investigations related to this compound, did not yield any concrete experimental data. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound—cannot be fulfilled at this time.
Insights from Related Compounds and Future Directions
While direct evidence is lacking for this compound, the known pharmacological activities of other compounds from Brucea javanica and structurally related molecules, such as other quassinoid glycosides, may offer clues to its potential mechanisms. For instance, Yadanzioside P, another quassinoid glycoside from Brucea javanica, has been identified as having antileukemic properties.[3] This suggests that this compound might also possess cytotoxic or anti-proliferative effects against cancer cells.
Future research efforts to elucidate the mechanism of action of this compound would likely involve a series of foundational in vitro and in vivo studies. A potential experimental workflow to investigate these properties is outlined below.
Proposed Experimental Workflow for Investigating this compound
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Bioactivity of Yadanziosides: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziosides, a class of quassinoid glycosides isolated from the seeds of Brucea javanica (L.) Merr., have garnered significant attention in the scientific community for their potent and diverse biological activities. Traditionally used in Chinese medicine for the treatment of various ailments including cancer, malaria, and inflammation, Brucea javanica has proven to be a rich source of bioactive compounds. Among these, Yadanziosides stand out for their promising therapeutic potential, particularly in oncology and immunology. This technical guide provides a comprehensive review of the current literature on the bioactivity of Yadanziosides, with a focus on their anticancer and anti-inflammatory properties. We present quantitative data in structured tables for comparative analysis, detail key experimental methodologies, and visualize the implicated signaling pathways to facilitate a deeper understanding of their mechanism of action.
Anticancer Activity of Yadanziosides
Yadanziosides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is primarily attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various Yadanziosides and related quassinoids from Brucea javanica against different cancer cell lines. This data provides a comparative view of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Yadanzioside P | P388 lymphocytic leukemia | 2.5 | [1] |
| Brusatol | PANC-1 (pancreatic) | 0.36 | [2] |
| Brusatol | SW1990 (pancreatic) | 0.10 | [2] |
Note: Data for a wider range of specific Yadanziosides is still emerging in publicly available literature. The data for Brusatol, a structurally related and well-studied quassinoid from the same plant, is included for comparative purposes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Yadanziosides is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are then treated with various concentrations of the Yadanzioside compound for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
The induction of apoptosis by Yadanziosides can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with the Yadanzioside compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[4]
Signaling Pathways in Anticancer Activity
Yadanziosides and related quassinoids exert their anticancer effects by modulating several critical signaling pathways. The diagram below illustrates the proposed mechanism of action, focusing on the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation.
Figure 1. Proposed signaling pathways modulated by Yadanziosides in cancer cells.
Anti-inflammatory Activity of Yadanziosides
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Yadanziosides have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The following table summarizes the inhibitory effects of Yadanziosides and related compounds on the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Brusatol | RAW 264.7 | Data not available | |
| Yadanzioside A | RAW 264.7 | Data not available |
Note: Specific IC50 values for NO inhibition by individual Yadanziosides are not yet widely reported in the literature. Further research is needed to quantify the anti-inflammatory potency of these compounds.
Experimental Protocols
Nitric Oxide (NO) Production Assay
The anti-inflammatory activity of Yadanziosides can be assessed by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the Yadanzioside compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
IC50 Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of Yadanziosides are believed to be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
References
The Bioactivity of Yadanziosides: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziosides, a class of quassinoid glycosides isolated from the seeds of Brucea javanica (L.) Merr., have garnered significant attention in the scientific community for their potent and diverse biological activities. Traditionally used in Chinese medicine for the treatment of various ailments including cancer, malaria, and inflammation, Brucea javanica has proven to be a rich source of bioactive compounds. Among these, Yadanziosides stand out for their promising therapeutic potential, particularly in oncology and immunology. This technical guide provides a comprehensive review of the current literature on the bioactivity of Yadanziosides, with a focus on their anticancer and anti-inflammatory properties. We present quantitative data in structured tables for comparative analysis, detail key experimental methodologies, and visualize the implicated signaling pathways to facilitate a deeper understanding of their mechanism of action.
Anticancer Activity of Yadanziosides
Yadanziosides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is primarily attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various Yadanziosides and related quassinoids from Brucea javanica against different cancer cell lines. This data provides a comparative view of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Yadanzioside P | P388 lymphocytic leukemia | 2.5 | [1] |
| Brusatol | PANC-1 (pancreatic) | 0.36 | [2] |
| Brusatol | SW1990 (pancreatic) | 0.10 | [2] |
Note: Data for a wider range of specific Yadanziosides is still emerging in publicly available literature. The data for Brusatol, a structurally related and well-studied quassinoid from the same plant, is included for comparative purposes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Yadanziosides is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are then treated with various concentrations of the Yadanzioside compound for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
The induction of apoptosis by Yadanziosides can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with the Yadanzioside compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[4]
Signaling Pathways in Anticancer Activity
Yadanziosides and related quassinoids exert their anticancer effects by modulating several critical signaling pathways. The diagram below illustrates the proposed mechanism of action, focusing on the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation.
Figure 1. Proposed signaling pathways modulated by Yadanziosides in cancer cells.
Anti-inflammatory Activity of Yadanziosides
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Yadanziosides have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The following table summarizes the inhibitory effects of Yadanziosides and related compounds on the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Brusatol | RAW 264.7 | Data not available | |
| Yadanzioside A | RAW 264.7 | Data not available |
Note: Specific IC50 values for NO inhibition by individual Yadanziosides are not yet widely reported in the literature. Further research is needed to quantify the anti-inflammatory potency of these compounds.
Experimental Protocols
Nitric Oxide (NO) Production Assay
The anti-inflammatory activity of Yadanziosides can be assessed by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the Yadanzioside compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
IC50 Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of Yadanziosides are believed to be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
References
The Bioactivity of Yadanziosides: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziosides, a class of quassinoid glycosides isolated from the seeds of Brucea javanica (L.) Merr., have garnered significant attention in the scientific community for their potent and diverse biological activities. Traditionally used in Chinese medicine for the treatment of various ailments including cancer, malaria, and inflammation, Brucea javanica has proven to be a rich source of bioactive compounds. Among these, Yadanziosides stand out for their promising therapeutic potential, particularly in oncology and immunology. This technical guide provides a comprehensive review of the current literature on the bioactivity of Yadanziosides, with a focus on their anticancer and anti-inflammatory properties. We present quantitative data in structured tables for comparative analysis, detail key experimental methodologies, and visualize the implicated signaling pathways to facilitate a deeper understanding of their mechanism of action.
Anticancer Activity of Yadanziosides
Yadanziosides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is primarily attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various Yadanziosides and related quassinoids from Brucea javanica against different cancer cell lines. This data provides a comparative view of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Yadanzioside P | P388 lymphocytic leukemia | 2.5 | [1] |
| Brusatol | PANC-1 (pancreatic) | 0.36 | [2] |
| Brusatol | SW1990 (pancreatic) | 0.10 | [2] |
Note: Data for a wider range of specific Yadanziosides is still emerging in publicly available literature. The data for Brusatol, a structurally related and well-studied quassinoid from the same plant, is included for comparative purposes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Yadanziosides is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are then treated with various concentrations of the Yadanzioside compound for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
The induction of apoptosis by Yadanziosides can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with the Yadanzioside compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[4]
Signaling Pathways in Anticancer Activity
Yadanziosides and related quassinoids exert their anticancer effects by modulating several critical signaling pathways. The diagram below illustrates the proposed mechanism of action, focusing on the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation.
Figure 1. Proposed signaling pathways modulated by Yadanziosides in cancer cells.
Anti-inflammatory Activity of Yadanziosides
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Yadanziosides have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The following table summarizes the inhibitory effects of Yadanziosides and related compounds on the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Brusatol | RAW 264.7 | Data not available | |
| Yadanzioside A | RAW 264.7 | Data not available |
Note: Specific IC50 values for NO inhibition by individual Yadanziosides are not yet widely reported in the literature. Further research is needed to quantify the anti-inflammatory potency of these compounds.
Experimental Protocols
Nitric Oxide (NO) Production Assay
The anti-inflammatory activity of Yadanziosides can be assessed by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the Yadanzioside compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
IC50 Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of Yadanziosides are believed to be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
References
Yadanzioside K: A Technical Overview of a Bioactive Quassinoid Glucoside
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 101559-98-2 Molecular Formula: C₃₆H₄₈O₁₈ Molecular Weight: 768.76 g/mol
Executive Summary
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating ailments such as dysentery, malaria, and cancer. While research on the broader class of quassinoids from Brucea javanica has revealed significant anti-cancer, anti-inflammatory, and antiviral properties, specific in-depth studies on this compound are limited. This technical guide synthesizes the available information on this compound, places it within the context of related compounds from its source, and provides generalized experimental frameworks relevant to its study. Due to a scarcity of dedicated research on this compound, some sections of this guide will draw upon data from more extensively studied quassinoids from Brucea javanica to provide a representative understanding of this class of compounds.
Chemical and Physical Properties
This compound belongs to the C20-quassinoid family, characterized by a complex, highly oxygenated tetracyclic triterpene structure. The presence of a glucose moiety classifies it as a glucoside, which generally enhances water solubility compared to its aglycone counterpart.
| Property | Value | Source |
| CAS Number | 101559-98-2 | N/A |
| Molecular Formula | C₃₆H₄₈O₁₈ | [1] |
| Molecular Weight | 768.76 g/mol | [1] |
| Synonyms | Picras-3-en-21-oicacid, 15-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-13,20-epoxy-3-(b-D-glucopyranosyloxy)-11,12-dihydroxy-2,16-dioxo-, methyl ester, (11b,12a,15b)- (9CI) | [1] |
| Source | Seeds of Brucea javanica (L.) Merr. (also known as Brucea amarissima) | [2] |
| Compound Class | Quassinoid Glucoside | [2] |
Biological Activity
Direct research into the biological effects of this compound is not extensive. However, preliminary studies and research on related compounds from Brucea javanica suggest potential therapeutic activities.
Cytotoxic and Anti-Cancer Activity
The most well-documented activity of quassinoids from Brucea javanica is their potent cytotoxicity against various cancer cell lines.[3][4] Limited data is available for this compound specifically. One study reported its moderate cytotoxic activity against P-388 murine leukemia cells.[3] Other related quassinoid glucosides from the same plant have demonstrated selective cytotoxicity against leukemia, non-small cell lung, colon, CNS, melanoma, and ovarian cancer cell lines.[1]
| Cell Line | Activity Type | Metric | Value | Reference |
| P-388 Murine Leukemia | Cytotoxicity | IC₅₀ | 1.6 µg/mL | [3] |
Antiviral Activity
While specific antiviral studies on this compound are not available in the reviewed literature, a related compound, Yadanzioside I, has demonstrated potent activity against the Tobacco Mosaic Virus (TMV) with an IC₅₀ of 4.22 µM.[5] This suggests that other yadanziosides, including this compound, may also possess antiviral properties, though this requires experimental validation.
Mechanism of Action (Inferred from Related Quassinoids)
The precise mechanism of action for this compound has not been elucidated. However, studies on other prominent quassinoids from Brucea javanica, such as Brusatol and Bruceine D, have shed light on potential pathways that may be shared by related compounds. These mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[6] For instance, some quassinoids have been shown to reduce the expression of anti-apoptotic proteins like Bcl-2.[6]
Below is a representative signaling pathway for apoptosis induction, a common mechanism for cytotoxic compounds. It is important to note that this is a generalized pathway and has not been specifically confirmed for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following represents a generalized workflow for the isolation and preliminary cytotoxic screening of quassinoid glucosides from Brucea javanica, based on methodologies reported in the literature for similar compounds.
General Workflow for Isolation and Cytotoxicity Screening
Detailed Methodologies (Representative)
1. Extraction and Fractionation:
-
Plant Material: Air-dried and powdered seeds of Brucea javanica.
-
Extraction: The powdered seeds are typically extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Quassinoids are often enriched in the ethyl acetate and n-butanol fractions.
2. Isolation and Purification:
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Further purification of fractions can be achieved using Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically performed using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).
3. Structural Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.
4. In Vitro Cytotoxicity Assay (MTT Assay Example):
-
Cell Culture: Human cancer cell lines (e.g., P-388) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Future Directions
The existing data, though limited, suggests that this compound is a promising candidate for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines, as well as assessing its anti-inflammatory and antiviral potential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Safety: Conducting animal studies to determine the in vivo therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for its biological activity.
Conclusion
This compound is a quassinoid glucoside from Brucea javanica with demonstrated, albeit moderately potent, cytotoxic activity in a preliminary study. While in-depth research on this specific compound is lacking, the well-documented therapeutic potential of other quassinoids from the same plant provides a strong rationale for its further investigation. The methodologies and contextual information provided in this guide aim to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.
References
- 1. Bruceosides D, E, and F, three new cytotoxic quassinoid glucosides from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
Yadanzioside K: A Technical Overview of a Bioactive Quassinoid Glucoside
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 101559-98-2 Molecular Formula: C₃₆H₄₈O₁₈ Molecular Weight: 768.76 g/mol
Executive Summary
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating ailments such as dysentery, malaria, and cancer. While research on the broader class of quassinoids from Brucea javanica has revealed significant anti-cancer, anti-inflammatory, and antiviral properties, specific in-depth studies on this compound are limited. This technical guide synthesizes the available information on this compound, places it within the context of related compounds from its source, and provides generalized experimental frameworks relevant to its study. Due to a scarcity of dedicated research on this compound, some sections of this guide will draw upon data from more extensively studied quassinoids from Brucea javanica to provide a representative understanding of this class of compounds.
Chemical and Physical Properties
This compound belongs to the C20-quassinoid family, characterized by a complex, highly oxygenated tetracyclic triterpene structure. The presence of a glucose moiety classifies it as a glucoside, which generally enhances water solubility compared to its aglycone counterpart.
| Property | Value | Source |
| CAS Number | 101559-98-2 | N/A |
| Molecular Formula | C₃₆H₄₈O₁₈ | [1] |
| Molecular Weight | 768.76 g/mol | [1] |
| Synonyms | Picras-3-en-21-oicacid, 15-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-13,20-epoxy-3-(b-D-glucopyranosyloxy)-11,12-dihydroxy-2,16-dioxo-, methyl ester, (11b,12a,15b)- (9CI) | [1] |
| Source | Seeds of Brucea javanica (L.) Merr. (also known as Brucea amarissima) | [2] |
| Compound Class | Quassinoid Glucoside | [2] |
Biological Activity
Direct research into the biological effects of this compound is not extensive. However, preliminary studies and research on related compounds from Brucea javanica suggest potential therapeutic activities.
Cytotoxic and Anti-Cancer Activity
The most well-documented activity of quassinoids from Brucea javanica is their potent cytotoxicity against various cancer cell lines.[3][4] Limited data is available for this compound specifically. One study reported its moderate cytotoxic activity against P-388 murine leukemia cells.[3] Other related quassinoid glucosides from the same plant have demonstrated selective cytotoxicity against leukemia, non-small cell lung, colon, CNS, melanoma, and ovarian cancer cell lines.[1]
| Cell Line | Activity Type | Metric | Value | Reference |
| P-388 Murine Leukemia | Cytotoxicity | IC₅₀ | 1.6 µg/mL | [3] |
Antiviral Activity
While specific antiviral studies on this compound are not available in the reviewed literature, a related compound, Yadanzioside I, has demonstrated potent activity against the Tobacco Mosaic Virus (TMV) with an IC₅₀ of 4.22 µM.[5] This suggests that other yadanziosides, including this compound, may also possess antiviral properties, though this requires experimental validation.
Mechanism of Action (Inferred from Related Quassinoids)
The precise mechanism of action for this compound has not been elucidated. However, studies on other prominent quassinoids from Brucea javanica, such as Brusatol and Bruceine D, have shed light on potential pathways that may be shared by related compounds. These mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[6] For instance, some quassinoids have been shown to reduce the expression of anti-apoptotic proteins like Bcl-2.[6]
Below is a representative signaling pathway for apoptosis induction, a common mechanism for cytotoxic compounds. It is important to note that this is a generalized pathway and has not been specifically confirmed for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following represents a generalized workflow for the isolation and preliminary cytotoxic screening of quassinoid glucosides from Brucea javanica, based on methodologies reported in the literature for similar compounds.
General Workflow for Isolation and Cytotoxicity Screening
Detailed Methodologies (Representative)
1. Extraction and Fractionation:
-
Plant Material: Air-dried and powdered seeds of Brucea javanica.
-
Extraction: The powdered seeds are typically extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Quassinoids are often enriched in the ethyl acetate and n-butanol fractions.
2. Isolation and Purification:
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Further purification of fractions can be achieved using Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically performed using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).
3. Structural Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.
4. In Vitro Cytotoxicity Assay (MTT Assay Example):
-
Cell Culture: Human cancer cell lines (e.g., P-388) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Future Directions
The existing data, though limited, suggests that this compound is a promising candidate for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines, as well as assessing its anti-inflammatory and antiviral potential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Safety: Conducting animal studies to determine the in vivo therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for its biological activity.
Conclusion
This compound is a quassinoid glucoside from Brucea javanica with demonstrated, albeit moderately potent, cytotoxic activity in a preliminary study. While in-depth research on this specific compound is lacking, the well-documented therapeutic potential of other quassinoids from the same plant provides a strong rationale for its further investigation. The methodologies and contextual information provided in this guide aim to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.
References
- 1. Bruceosides D, E, and F, three new cytotoxic quassinoid glucosides from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
Yadanzioside K: A Technical Overview of a Bioactive Quassinoid Glucoside
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 101559-98-2 Molecular Formula: C₃₆H₄₈O₁₈ Molecular Weight: 768.76 g/mol
Executive Summary
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating ailments such as dysentery, malaria, and cancer. While research on the broader class of quassinoids from Brucea javanica has revealed significant anti-cancer, anti-inflammatory, and antiviral properties, specific in-depth studies on this compound are limited. This technical guide synthesizes the available information on this compound, places it within the context of related compounds from its source, and provides generalized experimental frameworks relevant to its study. Due to a scarcity of dedicated research on this compound, some sections of this guide will draw upon data from more extensively studied quassinoids from Brucea javanica to provide a representative understanding of this class of compounds.
Chemical and Physical Properties
This compound belongs to the C20-quassinoid family, characterized by a complex, highly oxygenated tetracyclic triterpene structure. The presence of a glucose moiety classifies it as a glucoside, which generally enhances water solubility compared to its aglycone counterpart.
| Property | Value | Source |
| CAS Number | 101559-98-2 | N/A |
| Molecular Formula | C₃₆H₄₈O₁₈ | [1] |
| Molecular Weight | 768.76 g/mol | [1] |
| Synonyms | Picras-3-en-21-oicacid, 15-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-13,20-epoxy-3-(b-D-glucopyranosyloxy)-11,12-dihydroxy-2,16-dioxo-, methyl ester, (11b,12a,15b)- (9CI) | [1] |
| Source | Seeds of Brucea javanica (L.) Merr. (also known as Brucea amarissima) | [2] |
| Compound Class | Quassinoid Glucoside | [2] |
Biological Activity
Direct research into the biological effects of this compound is not extensive. However, preliminary studies and research on related compounds from Brucea javanica suggest potential therapeutic activities.
Cytotoxic and Anti-Cancer Activity
The most well-documented activity of quassinoids from Brucea javanica is their potent cytotoxicity against various cancer cell lines.[3][4] Limited data is available for this compound specifically. One study reported its moderate cytotoxic activity against P-388 murine leukemia cells.[3] Other related quassinoid glucosides from the same plant have demonstrated selective cytotoxicity against leukemia, non-small cell lung, colon, CNS, melanoma, and ovarian cancer cell lines.[1]
| Cell Line | Activity Type | Metric | Value | Reference |
| P-388 Murine Leukemia | Cytotoxicity | IC₅₀ | 1.6 µg/mL | [3] |
Antiviral Activity
While specific antiviral studies on this compound are not available in the reviewed literature, a related compound, Yadanzioside I, has demonstrated potent activity against the Tobacco Mosaic Virus (TMV) with an IC₅₀ of 4.22 µM.[5] This suggests that other yadanziosides, including this compound, may also possess antiviral properties, though this requires experimental validation.
Mechanism of Action (Inferred from Related Quassinoids)
The precise mechanism of action for this compound has not been elucidated. However, studies on other prominent quassinoids from Brucea javanica, such as Brusatol and Bruceine D, have shed light on potential pathways that may be shared by related compounds. These mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[6] For instance, some quassinoids have been shown to reduce the expression of anti-apoptotic proteins like Bcl-2.[6]
Below is a representative signaling pathway for apoptosis induction, a common mechanism for cytotoxic compounds. It is important to note that this is a generalized pathway and has not been specifically confirmed for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following represents a generalized workflow for the isolation and preliminary cytotoxic screening of quassinoid glucosides from Brucea javanica, based on methodologies reported in the literature for similar compounds.
General Workflow for Isolation and Cytotoxicity Screening
Detailed Methodologies (Representative)
1. Extraction and Fractionation:
-
Plant Material: Air-dried and powdered seeds of Brucea javanica.
-
Extraction: The powdered seeds are typically extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Quassinoids are often enriched in the ethyl acetate and n-butanol fractions.
2. Isolation and Purification:
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Further purification of fractions can be achieved using Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically performed using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).
3. Structural Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.
4. In Vitro Cytotoxicity Assay (MTT Assay Example):
-
Cell Culture: Human cancer cell lines (e.g., P-388) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Future Directions
The existing data, though limited, suggests that this compound is a promising candidate for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines, as well as assessing its anti-inflammatory and antiviral potential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Safety: Conducting animal studies to determine the in vivo therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for its biological activity.
Conclusion
This compound is a quassinoid glucoside from Brucea javanica with demonstrated, albeit moderately potent, cytotoxic activity in a preliminary study. While in-depth research on this specific compound is lacking, the well-documented therapeutic potential of other quassinoids from the same plant provides a strong rationale for its further investigation. The methodologies and contextual information provided in this guide aim to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.
References
- 1. Bruceosides D, E, and F, three new cytotoxic quassinoid glucosides from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
The Glucoside Moiety's Role in Yadanzioside K Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a quassinoid glycoside isolated from Brucea javanica, has garnered interest for its potential therapeutic properties, characteristic of the Simaroubaceae family. This technical guide delves into the pivotal role of the glucoside moiety in the biological activity of this compound. While direct comparative studies on this compound and its aglycone are not extensively documented, this paper synthesizes information from the broader class of quassinoids and other glycosidic natural products to elucidate the likely function of its sugar group. This guide will explore the general bioactivities of quassinoids, the influence of glycosylation on their efficacy, and propose a general experimental framework to definitively determine the role of the glucoside moiety in this compound's mechanism of action.
Introduction to this compound
This compound is a member of the quassinoid family, a group of highly oxygenated and structurally complex triterpenes derived from plants of the Simaroubaceae family.[1] It is specifically a C20-quassinoid glycoside, meaning it consists of a 20-carbon aglycone core attached to a sugar molecule, in this case, a glucose unit. This compound has been isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer and malaria.[2][3] The cytotoxic and antimalarial activities of extracts from Brucea javanica are largely attributed to their rich content of quassinoids.[2]
Biological Activities of Quassinoids
Quassinoids, as a class, exhibit a wide array of potent biological activities. The most notable of these are their anti-cancer and anti-inflammatory properties. Several quassinoids have demonstrated significant cytotoxicity against various cancer cell lines.[4] Their mechanisms of action are diverse but often involve the inhibition of protein synthesis and the induction of apoptosis.
Table 1: Reported Biological Activities of Quassinoids from Brucea javanica
| Biological Activity | Description | Key Compounds |
| Anticancer | Exhibit cytotoxicity against various tumor cell lines, including leukemia, non-small cell lung, colon, and ovarian cancer.[2] | Bruceantin, Brusatol, Bruceine D, Yadanziosides |
| Anti-inflammatory | Inhibit the production of inflammatory mediators like nitric oxide in macrophages.[4] | Brucein D, Brucein E |
| Antimalarial | Show potent activity against Plasmodium falciparum, including drug-resistant strains. | Bruceantin |
| Antiviral | Some quassinoid glycosides have shown inhibitory effects against viruses such as the tobacco mosaic virus.[5][6] | Chuglycoside J, Chuglycoside K |
The Role of the Glucoside Moiety in Quassinoid Activity
The presence of a sugar moiety can significantly impact the physicochemical properties and biological activity of a natural product. In general, glycosylation increases the water solubility and can affect the bioavailability and pharmacokinetic profile of a compound. However, for many classes of natural products, the aglycone is the pharmacologically active component.
For quassinoids, the existing literature suggests that the aglycone portion is primarily responsible for the cytotoxic activity. Some studies on structure-activity relationships within the quassinoid class have indicated that glycosylation may reduce the biological activity.[7] Chemical modifications, including the conversion of glycosides to their corresponding aglycones, have been performed to generate more active compounds.[7]
Based on this, it is hypothesized that the glucoside moiety of this compound may not be essential for its intrinsic cytotoxic activity and could potentially hinder its interaction with its molecular target. The sugar group likely plays a more significant role in the compound's solubility and transport in biological systems.
Caption: Logical relationship of this compound, its aglycone, and biological activity.
Experimental Protocols to Determine the Role of the Glucoside Moiety
To definitively elucidate the role of the glucoside moiety in this compound's activity, a direct comparison between the glycoside and its aglycone is necessary. The following outlines a general experimental workflow.
Enzymatic or Chemical Deglycosylation of this compound
Objective: To remove the glucose moiety from this compound to obtain its aglycone.
Methodology:
-
Enzymatic Hydrolysis:
-
Dissolve this compound in a suitable buffer (e.g., acetate (B1210297) or citrate (B86180) buffer, pH 4-5).
-
Add a β-glucosidase enzyme preparation.
-
Incubate the reaction mixture at an optimal temperature (typically 37°C) for a specified period (e.g., 24-48 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and extract the aglycone using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the aglycone using column chromatography or preparative HPLC.
-
-
Acid Hydrolysis:
-
Dissolve this compound in an aqueous acidic solution (e.g., 1-2 M HCl or H₂SO₄).
-
Heat the mixture under reflux for a defined period.
-
Neutralize the reaction mixture and extract the aglycone.
-
Purify the product as described above.
-
Note: Acid hydrolysis can be harsh and may lead to degradation of the aglycone. Enzymatic hydrolysis is generally preferred for its specificity and milder conditions.
-
In Vitro Cytotoxicity Assays
Objective: To compare the cytotoxic activity of this compound and its aglycone against various cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound and its aglycone for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) values for both compounds.
Caption: General experimental workflow for comparing this compound and its aglycone.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many cytotoxic natural products exert their effects by inducing apoptosis. It is plausible that the aglycone of this compound interacts with key components of the apoptotic machinery.
Caption: A potential apoptotic signaling pathway that may be activated by the aglycone of this compound.
Conclusion
The glucoside moiety of this compound likely plays a secondary role in its biological activity, primarily influencing its solubility and pharmacokinetic properties. Based on the structure-activity relationships of other quassinoids, the aglycone is predicted to be the more potent cytotoxic agent. To confirm this hypothesis, direct experimental comparison of this compound and its purified aglycone is essential. The experimental framework provided in this guide offers a clear path for researchers to undertake such investigations. A deeper understanding of the role of the glucoside moiety will be invaluable for the future development of this compound and other quassinoids as potential therapeutic agents.
References
- 1. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Glucoside Moiety's Role in Yadanzioside K Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a quassinoid glycoside isolated from Brucea javanica, has garnered interest for its potential therapeutic properties, characteristic of the Simaroubaceae family. This technical guide delves into the pivotal role of the glucoside moiety in the biological activity of this compound. While direct comparative studies on this compound and its aglycone are not extensively documented, this paper synthesizes information from the broader class of quassinoids and other glycosidic natural products to elucidate the likely function of its sugar group. This guide will explore the general bioactivities of quassinoids, the influence of glycosylation on their efficacy, and propose a general experimental framework to definitively determine the role of the glucoside moiety in this compound's mechanism of action.
Introduction to this compound
This compound is a member of the quassinoid family, a group of highly oxygenated and structurally complex triterpenes derived from plants of the Simaroubaceae family.[1] It is specifically a C20-quassinoid glycoside, meaning it consists of a 20-carbon aglycone core attached to a sugar molecule, in this case, a glucose unit. This compound has been isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer and malaria.[2][3] The cytotoxic and antimalarial activities of extracts from Brucea javanica are largely attributed to their rich content of quassinoids.[2]
Biological Activities of Quassinoids
Quassinoids, as a class, exhibit a wide array of potent biological activities. The most notable of these are their anti-cancer and anti-inflammatory properties. Several quassinoids have demonstrated significant cytotoxicity against various cancer cell lines.[4] Their mechanisms of action are diverse but often involve the inhibition of protein synthesis and the induction of apoptosis.
Table 1: Reported Biological Activities of Quassinoids from Brucea javanica
| Biological Activity | Description | Key Compounds |
| Anticancer | Exhibit cytotoxicity against various tumor cell lines, including leukemia, non-small cell lung, colon, and ovarian cancer.[2] | Bruceantin, Brusatol, Bruceine D, Yadanziosides |
| Anti-inflammatory | Inhibit the production of inflammatory mediators like nitric oxide in macrophages.[4] | Brucein D, Brucein E |
| Antimalarial | Show potent activity against Plasmodium falciparum, including drug-resistant strains. | Bruceantin |
| Antiviral | Some quassinoid glycosides have shown inhibitory effects against viruses such as the tobacco mosaic virus.[5][6] | Chuglycoside J, Chuglycoside K |
The Role of the Glucoside Moiety in Quassinoid Activity
The presence of a sugar moiety can significantly impact the physicochemical properties and biological activity of a natural product. In general, glycosylation increases the water solubility and can affect the bioavailability and pharmacokinetic profile of a compound. However, for many classes of natural products, the aglycone is the pharmacologically active component.
For quassinoids, the existing literature suggests that the aglycone portion is primarily responsible for the cytotoxic activity. Some studies on structure-activity relationships within the quassinoid class have indicated that glycosylation may reduce the biological activity.[7] Chemical modifications, including the conversion of glycosides to their corresponding aglycones, have been performed to generate more active compounds.[7]
Based on this, it is hypothesized that the glucoside moiety of this compound may not be essential for its intrinsic cytotoxic activity and could potentially hinder its interaction with its molecular target. The sugar group likely plays a more significant role in the compound's solubility and transport in biological systems.
Caption: Logical relationship of this compound, its aglycone, and biological activity.
Experimental Protocols to Determine the Role of the Glucoside Moiety
To definitively elucidate the role of the glucoside moiety in this compound's activity, a direct comparison between the glycoside and its aglycone is necessary. The following outlines a general experimental workflow.
Enzymatic or Chemical Deglycosylation of this compound
Objective: To remove the glucose moiety from this compound to obtain its aglycone.
Methodology:
-
Enzymatic Hydrolysis:
-
Dissolve this compound in a suitable buffer (e.g., acetate (B1210297) or citrate (B86180) buffer, pH 4-5).
-
Add a β-glucosidase enzyme preparation.
-
Incubate the reaction mixture at an optimal temperature (typically 37°C) for a specified period (e.g., 24-48 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and extract the aglycone using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the aglycone using column chromatography or preparative HPLC.
-
-
Acid Hydrolysis:
-
Dissolve this compound in an aqueous acidic solution (e.g., 1-2 M HCl or H₂SO₄).
-
Heat the mixture under reflux for a defined period.
-
Neutralize the reaction mixture and extract the aglycone.
-
Purify the product as described above.
-
Note: Acid hydrolysis can be harsh and may lead to degradation of the aglycone. Enzymatic hydrolysis is generally preferred for its specificity and milder conditions.
-
In Vitro Cytotoxicity Assays
Objective: To compare the cytotoxic activity of this compound and its aglycone against various cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound and its aglycone for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) values for both compounds.
Caption: General experimental workflow for comparing this compound and its aglycone.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many cytotoxic natural products exert their effects by inducing apoptosis. It is plausible that the aglycone of this compound interacts with key components of the apoptotic machinery.
Caption: A potential apoptotic signaling pathway that may be activated by the aglycone of this compound.
Conclusion
The glucoside moiety of this compound likely plays a secondary role in its biological activity, primarily influencing its solubility and pharmacokinetic properties. Based on the structure-activity relationships of other quassinoids, the aglycone is predicted to be the more potent cytotoxic agent. To confirm this hypothesis, direct experimental comparison of this compound and its purified aglycone is essential. The experimental framework provided in this guide offers a clear path for researchers to undertake such investigations. A deeper understanding of the role of the glucoside moiety will be invaluable for the future development of this compound and other quassinoids as potential therapeutic agents.
References
- 1. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Glucoside Moiety's Role in Yadanzioside K Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a quassinoid glycoside isolated from Brucea javanica, has garnered interest for its potential therapeutic properties, characteristic of the Simaroubaceae family. This technical guide delves into the pivotal role of the glucoside moiety in the biological activity of this compound. While direct comparative studies on this compound and its aglycone are not extensively documented, this paper synthesizes information from the broader class of quassinoids and other glycosidic natural products to elucidate the likely function of its sugar group. This guide will explore the general bioactivities of quassinoids, the influence of glycosylation on their efficacy, and propose a general experimental framework to definitively determine the role of the glucoside moiety in this compound's mechanism of action.
Introduction to this compound
This compound is a member of the quassinoid family, a group of highly oxygenated and structurally complex triterpenes derived from plants of the Simaroubaceae family.[1] It is specifically a C20-quassinoid glycoside, meaning it consists of a 20-carbon aglycone core attached to a sugar molecule, in this case, a glucose unit. This compound has been isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer and malaria.[2][3] The cytotoxic and antimalarial activities of extracts from Brucea javanica are largely attributed to their rich content of quassinoids.[2]
Biological Activities of Quassinoids
Quassinoids, as a class, exhibit a wide array of potent biological activities. The most notable of these are their anti-cancer and anti-inflammatory properties. Several quassinoids have demonstrated significant cytotoxicity against various cancer cell lines.[4] Their mechanisms of action are diverse but often involve the inhibition of protein synthesis and the induction of apoptosis.
Table 1: Reported Biological Activities of Quassinoids from Brucea javanica
| Biological Activity | Description | Key Compounds |
| Anticancer | Exhibit cytotoxicity against various tumor cell lines, including leukemia, non-small cell lung, colon, and ovarian cancer.[2] | Bruceantin, Brusatol, Bruceine D, Yadanziosides |
| Anti-inflammatory | Inhibit the production of inflammatory mediators like nitric oxide in macrophages.[4] | Brucein D, Brucein E |
| Antimalarial | Show potent activity against Plasmodium falciparum, including drug-resistant strains. | Bruceantin |
| Antiviral | Some quassinoid glycosides have shown inhibitory effects against viruses such as the tobacco mosaic virus.[5][6] | Chuglycoside J, Chuglycoside K |
The Role of the Glucoside Moiety in Quassinoid Activity
The presence of a sugar moiety can significantly impact the physicochemical properties and biological activity of a natural product. In general, glycosylation increases the water solubility and can affect the bioavailability and pharmacokinetic profile of a compound. However, for many classes of natural products, the aglycone is the pharmacologically active component.
For quassinoids, the existing literature suggests that the aglycone portion is primarily responsible for the cytotoxic activity. Some studies on structure-activity relationships within the quassinoid class have indicated that glycosylation may reduce the biological activity.[7] Chemical modifications, including the conversion of glycosides to their corresponding aglycones, have been performed to generate more active compounds.[7]
Based on this, it is hypothesized that the glucoside moiety of this compound may not be essential for its intrinsic cytotoxic activity and could potentially hinder its interaction with its molecular target. The sugar group likely plays a more significant role in the compound's solubility and transport in biological systems.
Caption: Logical relationship of this compound, its aglycone, and biological activity.
Experimental Protocols to Determine the Role of the Glucoside Moiety
To definitively elucidate the role of the glucoside moiety in this compound's activity, a direct comparison between the glycoside and its aglycone is necessary. The following outlines a general experimental workflow.
Enzymatic or Chemical Deglycosylation of this compound
Objective: To remove the glucose moiety from this compound to obtain its aglycone.
Methodology:
-
Enzymatic Hydrolysis:
-
Dissolve this compound in a suitable buffer (e.g., acetate or citrate buffer, pH 4-5).
-
Add a β-glucosidase enzyme preparation.
-
Incubate the reaction mixture at an optimal temperature (typically 37°C) for a specified period (e.g., 24-48 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and extract the aglycone using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the aglycone using column chromatography or preparative HPLC.
-
-
Acid Hydrolysis:
-
Dissolve this compound in an aqueous acidic solution (e.g., 1-2 M HCl or H₂SO₄).
-
Heat the mixture under reflux for a defined period.
-
Neutralize the reaction mixture and extract the aglycone.
-
Purify the product as described above.
-
Note: Acid hydrolysis can be harsh and may lead to degradation of the aglycone. Enzymatic hydrolysis is generally preferred for its specificity and milder conditions.
-
In Vitro Cytotoxicity Assays
Objective: To compare the cytotoxic activity of this compound and its aglycone against various cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound and its aglycone for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) values for both compounds.
Caption: General experimental workflow for comparing this compound and its aglycone.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many cytotoxic natural products exert their effects by inducing apoptosis. It is plausible that the aglycone of this compound interacts with key components of the apoptotic machinery.
Caption: A potential apoptotic signaling pathway that may be activated by the aglycone of this compound.
Conclusion
The glucoside moiety of this compound likely plays a secondary role in its biological activity, primarily influencing its solubility and pharmacokinetic properties. Based on the structure-activity relationships of other quassinoids, the aglycone is predicted to be the more potent cytotoxic agent. To confirm this hypothesis, direct experimental comparison of this compound and its purified aglycone is essential. The experimental framework provided in this guide offers a clear path for researchers to undertake such investigations. A deeper understanding of the role of the glucoside moiety will be invaluable for the future development of this compound and other quassinoids as potential therapeutic agents.
References
- 1. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Yadanzioside K from Brucea javanica Seeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a quassinoid glycoside found in the seeds of Brucea javanica (L.) Merr., has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from B. javanica seeds. The methodologies described herein are compiled from established procedures for the extraction of quassinoids from this plant material and are intended to serve as a comprehensive guide for laboratory applications. The protocol includes solvent extraction, options for ultrasound-assisted extraction, a purification workflow, and an analytical method for quantification using High-Performance Liquid Chromatography (HPLC).
Introduction
Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, is a well-known herb in traditional medicine, particularly in China and Southeast Asia.[1] The seeds of B. javanica are rich in a variety of chemical constituents, including a class of tetracyclic triterpenes known as quassinoids.[1][2] this compound is one such quassinoid glycoside that has been isolated from these seeds.[1][3][4] Quassinoids from B. javanica have demonstrated a range of biological activities, making them subjects of interest for drug discovery and development.
This application note details a standardized protocol for the extraction and analysis of this compound, providing researchers with a foundational method for obtaining this compound for further investigation.
Materials and Equipment
Materials:
-
Dried seeds of Brucea javanica
-
Ethanol (B145695) (95% and 100%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or distilled)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Whatman No. 1 filter paper (or equivalent)
-
This compound analytical standard
Equipment:
-
Grinder or mill
-
Laboratory balance
-
Glass extraction vessel
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Ultrasonic bath (optional)
-
Separatory funnels
-
Chromatography columns (e.g., silica (B1680970) gel)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.45 µm)
Experimental Protocols
Preparation of Plant Material
-
Obtain dried seeds of Brucea javanica.
-
Grind the seeds into a coarse powder using a grinder or mill.
-
Dry the powdered material in an oven at 40-50°C to a constant weight to remove residual moisture.
-
Store the dried powder in an airtight container in a cool, dark place until extraction.
Extraction of this compound
Two primary extraction methods are presented: a conventional solvent extraction and an ultrasound-assisted extraction (UAE).
This protocol is based on general methods for extracting a broad range of compounds from B. javanica seeds.[5]
-
Weigh 100 g of the dried, powdered B. javanica seeds.
-
Place the powder into a suitable glass vessel.
-
Add 1000 mL of 95% ethanol to the powder (solid-to-liquid ratio of 1:10 w/v).
-
Stir the mixture using a magnetic stirrer at room temperature for 24 hours.
-
After 24 hours, cease stirring and allow the solid material to settle.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
This protocol is adapted from optimized UAE parameters for compounds from B. javanica seeds and may offer improved extraction efficiency and reduced extraction time.[6]
-
Weigh 10 g of the dried, powdered B. javanica seeds.
-
Place the powder into a suitable glass vessel.
-
Add 240 mL of 100% ethanol (solid-to-liquid ratio of 1:24 w/v).[6]
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 40 minutes at a controlled temperature (e.g., 25-30°C).[6]
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the UAE process on the residue with fresh ethanol to maximize yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound.
This step separates compounds based on their polarity.[5]
-
Dissolve the dried crude ethanol extract in 200 mL of distilled water to form a suspension.
-
Transfer the suspension to a separatory funnel.
-
Add 200 mL of n-hexane to the separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the n-hexane fraction (which will contain non-polar compounds like oils and fats).
-
Repeat the n-hexane partitioning two more times and combine the n-hexane fractions.
-
To the remaining aqueous layer, add 200 mL of chloroform, shake, and allow the layers to separate. Collect the chloroform fraction. Repeat this step twice more and combine the chloroform fractions.
-
Next, partition the remaining aqueous layer with 200 mL of ethyl acetate. Repeat twice more and combine the ethyl acetate fractions.
-
The remaining aqueous fraction will contain the most polar compounds, including glycosides like this compound. Concentrate the aqueous fraction using a rotary evaporator or by lyophilization.
Further purification of the water-soluble fraction is necessary to isolate this compound. This typically involves column chromatography over silica gel or other stationary phases. The specific mobile phase will need to be optimized, but a gradient of chloroform-methanol or ethyl acetate-methanol is a common starting point for separating quassinoid glycosides.
Quantification of this compound by HPLC
A validated HPLC method is crucial for the accurate quantification of this compound. The following is a proposed method based on the analysis of similar compounds, which should be validated for specificity, linearity, precision, and accuracy.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Preparation of Sample Solution: Accurately weigh a known amount of the purified and dried extract fraction. Dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A starting point could be a linear gradient from 10% A to 60% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 203 nm (based on a similar compound, ginsenoside K).[7] The optimal wavelength should be determined by running a UV scan of the this compound standard.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
The quantitative data obtained from different extraction methods should be summarized for easy comparison.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solid-to-Liquid Ratio (w/v) | Solvent | Extraction Time | Temperature | Yield of Crude Extract ( g/100g seeds) | This compound Content in Crude Extract (mg/g) |
| Conventional Solvent | 1:10 | 95% Ethanol | 3 x 24 hours | Room Temp. | Data to be filled by the user | Data to be filled by the user |
| Ultrasound-Assisted | 1:24 | 100% Ethanol | 2 x 40 minutes | 25-30°C | Data to be filled by the user | Data to be filled by the user |
Visualization of Experimental Workflow
The overall workflow for the extraction and purification of this compound can be visualized as follows:
Caption: Workflow for the extraction and purification of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the extraction, purification, and quantification of this compound from the seeds of Brucea javanica. Researchers can adapt and optimize these methods to suit their specific laboratory conditions and research objectives. The successful isolation and quantification of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications.
References
- 1. Optimization of Ultrasonic-assisted Extraction of Fatty Acids in Seeds of Brucea Javanica (L.) Merr. from Different Sources and Simultaneous Analysis Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Yadanzioside K from Brucea javanica Seeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a quassinoid glycoside found in the seeds of Brucea javanica (L.) Merr., has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from B. javanica seeds. The methodologies described herein are compiled from established procedures for the extraction of quassinoids from this plant material and are intended to serve as a comprehensive guide for laboratory applications. The protocol includes solvent extraction, options for ultrasound-assisted extraction, a purification workflow, and an analytical method for quantification using High-Performance Liquid Chromatography (HPLC).
Introduction
Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, is a well-known herb in traditional medicine, particularly in China and Southeast Asia.[1] The seeds of B. javanica are rich in a variety of chemical constituents, including a class of tetracyclic triterpenes known as quassinoids.[1][2] this compound is one such quassinoid glycoside that has been isolated from these seeds.[1][3][4] Quassinoids from B. javanica have demonstrated a range of biological activities, making them subjects of interest for drug discovery and development.
This application note details a standardized protocol for the extraction and analysis of this compound, providing researchers with a foundational method for obtaining this compound for further investigation.
Materials and Equipment
Materials:
-
Dried seeds of Brucea javanica
-
Ethanol (B145695) (95% and 100%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or distilled)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Whatman No. 1 filter paper (or equivalent)
-
This compound analytical standard
Equipment:
-
Grinder or mill
-
Laboratory balance
-
Glass extraction vessel
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Ultrasonic bath (optional)
-
Separatory funnels
-
Chromatography columns (e.g., silica (B1680970) gel)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.45 µm)
Experimental Protocols
Preparation of Plant Material
-
Obtain dried seeds of Brucea javanica.
-
Grind the seeds into a coarse powder using a grinder or mill.
-
Dry the powdered material in an oven at 40-50°C to a constant weight to remove residual moisture.
-
Store the dried powder in an airtight container in a cool, dark place until extraction.
Extraction of this compound
Two primary extraction methods are presented: a conventional solvent extraction and an ultrasound-assisted extraction (UAE).
This protocol is based on general methods for extracting a broad range of compounds from B. javanica seeds.[5]
-
Weigh 100 g of the dried, powdered B. javanica seeds.
-
Place the powder into a suitable glass vessel.
-
Add 1000 mL of 95% ethanol to the powder (solid-to-liquid ratio of 1:10 w/v).
-
Stir the mixture using a magnetic stirrer at room temperature for 24 hours.
-
After 24 hours, cease stirring and allow the solid material to settle.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
This protocol is adapted from optimized UAE parameters for compounds from B. javanica seeds and may offer improved extraction efficiency and reduced extraction time.[6]
-
Weigh 10 g of the dried, powdered B. javanica seeds.
-
Place the powder into a suitable glass vessel.
-
Add 240 mL of 100% ethanol (solid-to-liquid ratio of 1:24 w/v).[6]
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 40 minutes at a controlled temperature (e.g., 25-30°C).[6]
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the UAE process on the residue with fresh ethanol to maximize yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound.
This step separates compounds based on their polarity.[5]
-
Dissolve the dried crude ethanol extract in 200 mL of distilled water to form a suspension.
-
Transfer the suspension to a separatory funnel.
-
Add 200 mL of n-hexane to the separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the n-hexane fraction (which will contain non-polar compounds like oils and fats).
-
Repeat the n-hexane partitioning two more times and combine the n-hexane fractions.
-
To the remaining aqueous layer, add 200 mL of chloroform, shake, and allow the layers to separate. Collect the chloroform fraction. Repeat this step twice more and combine the chloroform fractions.
-
Next, partition the remaining aqueous layer with 200 mL of ethyl acetate. Repeat twice more and combine the ethyl acetate fractions.
-
The remaining aqueous fraction will contain the most polar compounds, including glycosides like this compound. Concentrate the aqueous fraction using a rotary evaporator or by lyophilization.
Further purification of the water-soluble fraction is necessary to isolate this compound. This typically involves column chromatography over silica gel or other stationary phases. The specific mobile phase will need to be optimized, but a gradient of chloroform-methanol or ethyl acetate-methanol is a common starting point for separating quassinoid glycosides.
Quantification of this compound by HPLC
A validated HPLC method is crucial for the accurate quantification of this compound. The following is a proposed method based on the analysis of similar compounds, which should be validated for specificity, linearity, precision, and accuracy.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Preparation of Sample Solution: Accurately weigh a known amount of the purified and dried extract fraction. Dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A starting point could be a linear gradient from 10% A to 60% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 203 nm (based on a similar compound, ginsenoside K).[7] The optimal wavelength should be determined by running a UV scan of the this compound standard.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
The quantitative data obtained from different extraction methods should be summarized for easy comparison.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solid-to-Liquid Ratio (w/v) | Solvent | Extraction Time | Temperature | Yield of Crude Extract ( g/100g seeds) | This compound Content in Crude Extract (mg/g) |
| Conventional Solvent | 1:10 | 95% Ethanol | 3 x 24 hours | Room Temp. | Data to be filled by the user | Data to be filled by the user |
| Ultrasound-Assisted | 1:24 | 100% Ethanol | 2 x 40 minutes | 25-30°C | Data to be filled by the user | Data to be filled by the user |
Visualization of Experimental Workflow
The overall workflow for the extraction and purification of this compound can be visualized as follows:
Caption: Workflow for the extraction and purification of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the extraction, purification, and quantification of this compound from the seeds of Brucea javanica. Researchers can adapt and optimize these methods to suit their specific laboratory conditions and research objectives. The successful isolation and quantification of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications.
References
- 1. Optimization of Ultrasonic-assisted Extraction of Fatty Acids in Seeds of Brucea Javanica (L.) Merr. from Different Sources and Simultaneous Analysis Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Yadanzioside K from Brucea javanica Seeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a quassinoid glycoside found in the seeds of Brucea javanica (L.) Merr., has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from B. javanica seeds. The methodologies described herein are compiled from established procedures for the extraction of quassinoids from this plant material and are intended to serve as a comprehensive guide for laboratory applications. The protocol includes solvent extraction, options for ultrasound-assisted extraction, a purification workflow, and an analytical method for quantification using High-Performance Liquid Chromatography (HPLC).
Introduction
Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, is a well-known herb in traditional medicine, particularly in China and Southeast Asia.[1] The seeds of B. javanica are rich in a variety of chemical constituents, including a class of tetracyclic triterpenes known as quassinoids.[1][2] this compound is one such quassinoid glycoside that has been isolated from these seeds.[1][3][4] Quassinoids from B. javanica have demonstrated a range of biological activities, making them subjects of interest for drug discovery and development.
This application note details a standardized protocol for the extraction and analysis of this compound, providing researchers with a foundational method for obtaining this compound for further investigation.
Materials and Equipment
Materials:
-
Dried seeds of Brucea javanica
-
Ethanol (95% and 100%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or distilled)
-
n-Hexane
-
Chloroform
-
Ethyl acetate
-
Whatman No. 1 filter paper (or equivalent)
-
This compound analytical standard
Equipment:
-
Grinder or mill
-
Laboratory balance
-
Glass extraction vessel
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Ultrasonic bath (optional)
-
Separatory funnels
-
Chromatography columns (e.g., silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.45 µm)
Experimental Protocols
Preparation of Plant Material
-
Obtain dried seeds of Brucea javanica.
-
Grind the seeds into a coarse powder using a grinder or mill.
-
Dry the powdered material in an oven at 40-50°C to a constant weight to remove residual moisture.
-
Store the dried powder in an airtight container in a cool, dark place until extraction.
Extraction of this compound
Two primary extraction methods are presented: a conventional solvent extraction and an ultrasound-assisted extraction (UAE).
This protocol is based on general methods for extracting a broad range of compounds from B. javanica seeds.[5]
-
Weigh 100 g of the dried, powdered B. javanica seeds.
-
Place the powder into a suitable glass vessel.
-
Add 1000 mL of 95% ethanol to the powder (solid-to-liquid ratio of 1:10 w/v).
-
Stir the mixture using a magnetic stirrer at room temperature for 24 hours.
-
After 24 hours, cease stirring and allow the solid material to settle.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
This protocol is adapted from optimized UAE parameters for compounds from B. javanica seeds and may offer improved extraction efficiency and reduced extraction time.[6]
-
Weigh 10 g of the dried, powdered B. javanica seeds.
-
Place the powder into a suitable glass vessel.
-
Add 240 mL of 100% ethanol (solid-to-liquid ratio of 1:24 w/v).[6]
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 40 minutes at a controlled temperature (e.g., 25-30°C).[6]
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the UAE process on the residue with fresh ethanol to maximize yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound.
This step separates compounds based on their polarity.[5]
-
Dissolve the dried crude ethanol extract in 200 mL of distilled water to form a suspension.
-
Transfer the suspension to a separatory funnel.
-
Add 200 mL of n-hexane to the separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the n-hexane fraction (which will contain non-polar compounds like oils and fats).
-
Repeat the n-hexane partitioning two more times and combine the n-hexane fractions.
-
To the remaining aqueous layer, add 200 mL of chloroform, shake, and allow the layers to separate. Collect the chloroform fraction. Repeat this step twice more and combine the chloroform fractions.
-
Next, partition the remaining aqueous layer with 200 mL of ethyl acetate. Repeat twice more and combine the ethyl acetate fractions.
-
The remaining aqueous fraction will contain the most polar compounds, including glycosides like this compound. Concentrate the aqueous fraction using a rotary evaporator or by lyophilization.
Further purification of the water-soluble fraction is necessary to isolate this compound. This typically involves column chromatography over silica gel or other stationary phases. The specific mobile phase will need to be optimized, but a gradient of chloroform-methanol or ethyl acetate-methanol is a common starting point for separating quassinoid glycosides.
Quantification of this compound by HPLC
A validated HPLC method is crucial for the accurate quantification of this compound. The following is a proposed method based on the analysis of similar compounds, which should be validated for specificity, linearity, precision, and accuracy.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Preparation of Sample Solution: Accurately weigh a known amount of the purified and dried extract fraction. Dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A starting point could be a linear gradient from 10% A to 60% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 203 nm (based on a similar compound, ginsenoside K).[7] The optimal wavelength should be determined by running a UV scan of the this compound standard.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
The quantitative data obtained from different extraction methods should be summarized for easy comparison.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solid-to-Liquid Ratio (w/v) | Solvent | Extraction Time | Temperature | Yield of Crude Extract ( g/100g seeds) | This compound Content in Crude Extract (mg/g) |
| Conventional Solvent | 1:10 | 95% Ethanol | 3 x 24 hours | Room Temp. | Data to be filled by the user | Data to be filled by the user |
| Ultrasound-Assisted | 1:24 | 100% Ethanol | 2 x 40 minutes | 25-30°C | Data to be filled by the user | Data to be filled by the user |
Visualization of Experimental Workflow
The overall workflow for the extraction and purification of this compound can be visualized as follows:
Caption: Workflow for the extraction and purification of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the extraction, purification, and quantification of this compound from the seeds of Brucea javanica. Researchers can adapt and optimize these methods to suit their specific laboratory conditions and research objectives. The successful isolation and quantification of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications.
References
- 1. Optimization of Ultrasonic-assisted Extraction of Fatty Acids in Seeds of Brucea Javanica (L.) Merr. from Different Sources and Simultaneous Analysis Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification and Analysis of Yadanzioside K
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification and analysis of Yadanzioside K, a bioactive quassinoid glycoside isolated from the seeds of Brucea javanica. The protocols outlined below are designed for both analytical and preparative scale HPLC, enabling researchers to quantify this compound in complex mixtures and to purify it for further pharmacological studies.
Introduction
This compound is a complex terpenoid glycoside that has garnered interest for its potential therapeutic properties. As with many natural products, its isolation and quantification from the crude plant extract present significant challenges. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high resolution and sensitivity. This application note details a robust HPLC method suitable for both the analytical determination and the preparative purification of this compound.
The methods described are based on established protocols for the separation of analogous compounds from Brucea javanica, employing reversed-phase chromatography, which is ideal for separating moderately polar compounds like this compound.
Experimental Protocols
Sample Preparation
A proper sample preparation is crucial for obtaining reliable and reproducible HPLC results. The following protocol is recommended for the extraction of this compound from Brucea javanica seeds:
-
Grinding: Grind the dried seeds of Brucea javanica into a fine powder.
-
Extraction:
-
Macerate the powdered seeds in 80% methanol (B129727) at a 1:10 (w/v) ratio.
-
Perform the extraction for 24 hours at room temperature with continuous stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more on the residue to ensure complete extraction.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Sample for Analysis: Dissolve the dried extract in the HPLC mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Filtration: Before injection into the HPLC system, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Analytical HPLC Method
This method is designed for the quantification of this compound in the prepared extract.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Gradient Program | 0-10 min, 15-35% B; 10-30 min, 35-45% B; 30-36 min, 45-48% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 221 nm and 270 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Preparative HPLC Method
For the isolation of this compound in larger quantities, the analytical method can be scaled up to a preparative scale.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Instrument | Agilent 1290 Infinity II Preparative LC System or equivalent |
| Column | C18 reverse-phase preparative column (e.g., Agilent ZORBAX PrepHT C18, 21.2 x 250 mm, 7 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Gradient Program | Isocratic elution at 40% B (This may need to be optimized based on the retention time from the analytical run) |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV-Vis Diode Array Detector (DAD) at 221 nm and 270 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Fraction Collection | Based on retention time of the target peak |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 3: Method Validation Parameters (Based on similar compounds from Brucea javanica)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
Table 4: Representative Analytical Results for this compound in a Brucea javanica Extract
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Extract 1 | 25.4 | 125890 | 52.8 | 98.5 |
| Extract 2 | 25.5 | 119870 | 50.1 | 98.2 |
| Extract 3 | 25.3 | 130120 | 54.5 | 98.9 |
Visualization of Workflows
Experimental Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification and Analysis of Yadanzioside K
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification and analysis of Yadanzioside K, a bioactive quassinoid glycoside isolated from the seeds of Brucea javanica. The protocols outlined below are designed for both analytical and preparative scale HPLC, enabling researchers to quantify this compound in complex mixtures and to purify it for further pharmacological studies.
Introduction
This compound is a complex terpenoid glycoside that has garnered interest for its potential therapeutic properties. As with many natural products, its isolation and quantification from the crude plant extract present significant challenges. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high resolution and sensitivity. This application note details a robust HPLC method suitable for both the analytical determination and the preparative purification of this compound.
The methods described are based on established protocols for the separation of analogous compounds from Brucea javanica, employing reversed-phase chromatography, which is ideal for separating moderately polar compounds like this compound.
Experimental Protocols
Sample Preparation
A proper sample preparation is crucial for obtaining reliable and reproducible HPLC results. The following protocol is recommended for the extraction of this compound from Brucea javanica seeds:
-
Grinding: Grind the dried seeds of Brucea javanica into a fine powder.
-
Extraction:
-
Macerate the powdered seeds in 80% methanol (B129727) at a 1:10 (w/v) ratio.
-
Perform the extraction for 24 hours at room temperature with continuous stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more on the residue to ensure complete extraction.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Sample for Analysis: Dissolve the dried extract in the HPLC mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Filtration: Before injection into the HPLC system, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Analytical HPLC Method
This method is designed for the quantification of this compound in the prepared extract.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Gradient Program | 0-10 min, 15-35% B; 10-30 min, 35-45% B; 30-36 min, 45-48% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 221 nm and 270 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Preparative HPLC Method
For the isolation of this compound in larger quantities, the analytical method can be scaled up to a preparative scale.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Instrument | Agilent 1290 Infinity II Preparative LC System or equivalent |
| Column | C18 reverse-phase preparative column (e.g., Agilent ZORBAX PrepHT C18, 21.2 x 250 mm, 7 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Gradient Program | Isocratic elution at 40% B (This may need to be optimized based on the retention time from the analytical run) |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV-Vis Diode Array Detector (DAD) at 221 nm and 270 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Fraction Collection | Based on retention time of the target peak |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 3: Method Validation Parameters (Based on similar compounds from Brucea javanica)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
Table 4: Representative Analytical Results for this compound in a Brucea javanica Extract
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Extract 1 | 25.4 | 125890 | 52.8 | 98.5 |
| Extract 2 | 25.5 | 119870 | 50.1 | 98.2 |
| Extract 3 | 25.3 | 130120 | 54.5 | 98.9 |
Visualization of Workflows
Experimental Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification and Analysis of Yadanzioside K
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification and analysis of Yadanzioside K, a bioactive quassinoid glycoside isolated from the seeds of Brucea javanica. The protocols outlined below are designed for both analytical and preparative scale HPLC, enabling researchers to quantify this compound in complex mixtures and to purify it for further pharmacological studies.
Introduction
This compound is a complex terpenoid glycoside that has garnered interest for its potential therapeutic properties. As with many natural products, its isolation and quantification from the crude plant extract present significant challenges. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high resolution and sensitivity. This application note details a robust HPLC method suitable for both the analytical determination and the preparative purification of this compound.
The methods described are based on established protocols for the separation of analogous compounds from Brucea javanica, employing reversed-phase chromatography, which is ideal for separating moderately polar compounds like this compound.
Experimental Protocols
Sample Preparation
A proper sample preparation is crucial for obtaining reliable and reproducible HPLC results. The following protocol is recommended for the extraction of this compound from Brucea javanica seeds:
-
Grinding: Grind the dried seeds of Brucea javanica into a fine powder.
-
Extraction:
-
Macerate the powdered seeds in 80% methanol at a 1:10 (w/v) ratio.
-
Perform the extraction for 24 hours at room temperature with continuous stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more on the residue to ensure complete extraction.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Sample for Analysis: Dissolve the dried extract in the HPLC mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Filtration: Before injection into the HPLC system, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Analytical HPLC Method
This method is designed for the quantification of this compound in the prepared extract.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Gradient Program | 0-10 min, 15-35% B; 10-30 min, 35-45% B; 30-36 min, 45-48% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 221 nm and 270 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Preparative HPLC Method
For the isolation of this compound in larger quantities, the analytical method can be scaled up to a preparative scale.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Instrument | Agilent 1290 Infinity II Preparative LC System or equivalent |
| Column | C18 reverse-phase preparative column (e.g., Agilent ZORBAX PrepHT C18, 21.2 x 250 mm, 7 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Gradient Program | Isocratic elution at 40% B (This may need to be optimized based on the retention time from the analytical run) |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV-Vis Diode Array Detector (DAD) at 221 nm and 270 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Fraction Collection | Based on retention time of the target peak |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 3: Method Validation Parameters (Based on similar compounds from Brucea javanica)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
Table 4: Representative Analytical Results for this compound in a Brucea javanica Extract
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Extract 1 | 25.4 | 125890 | 52.8 | 98.5 |
| Extract 2 | 25.5 | 119870 | 50.1 | 98.2 |
| Extract 3 | 25.3 | 130120 | 54.5 | 98.9 |
Visualization of Workflows
Experimental Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Application Notes: The Role of Compound K in Cancer Cell Line Research
Introduction
Compound K (CK), a major intestinal bacterial metabolite of ginsenosides, has demonstrated significant anticancer potential across a variety of cancer cell lines in vitro and in vivo.[1] Its pleiotropic effects are mediated through the modulation of multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, invasion, and migration, as well as the induction of programmed cell death, such as apoptosis and autophagy.[1] These attributes make Compound K a compelling subject of research for the development of novel cancer therapeutics.
Mechanism of Action
Compound K exerts its anticancer effects through a variety of molecular mechanisms:
-
Induction of Apoptosis: CK has been shown to induce apoptosis in numerous cancer cell lines, including breast, colon, liver, and lung cancer.[1][2][3] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the modulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS).[1][4] For instance, in bladder cancer cells, CK induces apoptosis through ROS-mediated activation of the p38 MAPK pathway.[2] In breast cancer cells, it activates the intrinsic apoptotic pathway.[3]
-
Induction of Autophagy: In non-small cell lung cancer and colon cancer cells, Compound K has been found to induce autophagy through the activation of the AMPK/mTOR and JNK signaling pathways.[2]
-
Cell Cycle Arrest: CK can cause cell cycle arrest, thereby retarding cancer cell proliferation. For example, it has been shown to downregulate cyclin D1 levels, leading to G1 phase arrest in breast cancer cells.[2]
-
Inhibition of Proliferation and Invasion: Compound K can inhibit the proliferation and invasion of cancer cells by targeting key signaling pathways. In osteosarcoma cells, for instance, it has been shown to inhibit the PI3K/Akt/mTOR/p70S6K1 pathway.[2][5]
-
Regulation of the Tumor Microenvironment: CK can also influence the tumor microenvironment by suppressing proteins related to tumor angiogenesis.[2][6]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Compound K in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 52.17 | [3] |
| MDA-MB-231 | Breast Cancer | 29.88 | [3] |
| SK-N-BE(2) | Neuroblastoma | ~10-20 | [4] |
| SH-SY5Y | Neuroblastoma | ~10-20 | [4] |
| HK-1 | Nasopharyngeal Carcinoma | Not specified | [7] |
Key Signaling Pathways Modulated by Compound K
The anticancer effects of Compound K are mediated by a complex interplay of various signaling pathways. Below are diagrams illustrating some of the key pathways involved.
Caption: Compound K-induced apoptosis signaling pathways.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound K.
Caption: General experimental workflow for studying Compound K.
Experimental Protocols
Below are detailed protocols for key experiments commonly used to investigate the effects of Compound K on cancer cell lines.
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Compound K on cancer cells and to calculate the IC50 value.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound K (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Compound K in complete culture medium. The final concentrations may range from 0 to 100 µM. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the prepared Compound K dilutions or vehicle control.
-
Incubate the plates for another 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of Compound K concentration.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with Compound K.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Compound K
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound K for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Compound K.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rare ginsenoside compound K (CK) induces apoptosis for breast cancer cells [e-jarb.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside compound K induces apoptosis in nasopharyngeal carcinoma cells via activation of apoptosis-inducing factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Compound K in Cancer Cell Line Research
Introduction
Compound K (CK), a major intestinal bacterial metabolite of ginsenosides, has demonstrated significant anticancer potential across a variety of cancer cell lines in vitro and in vivo.[1] Its pleiotropic effects are mediated through the modulation of multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, invasion, and migration, as well as the induction of programmed cell death, such as apoptosis and autophagy.[1] These attributes make Compound K a compelling subject of research for the development of novel cancer therapeutics.
Mechanism of Action
Compound K exerts its anticancer effects through a variety of molecular mechanisms:
-
Induction of Apoptosis: CK has been shown to induce apoptosis in numerous cancer cell lines, including breast, colon, liver, and lung cancer.[1][2][3] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the modulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS).[1][4] For instance, in bladder cancer cells, CK induces apoptosis through ROS-mediated activation of the p38 MAPK pathway.[2] In breast cancer cells, it activates the intrinsic apoptotic pathway.[3]
-
Induction of Autophagy: In non-small cell lung cancer and colon cancer cells, Compound K has been found to induce autophagy through the activation of the AMPK/mTOR and JNK signaling pathways.[2]
-
Cell Cycle Arrest: CK can cause cell cycle arrest, thereby retarding cancer cell proliferation. For example, it has been shown to downregulate cyclin D1 levels, leading to G1 phase arrest in breast cancer cells.[2]
-
Inhibition of Proliferation and Invasion: Compound K can inhibit the proliferation and invasion of cancer cells by targeting key signaling pathways. In osteosarcoma cells, for instance, it has been shown to inhibit the PI3K/Akt/mTOR/p70S6K1 pathway.[2][5]
-
Regulation of the Tumor Microenvironment: CK can also influence the tumor microenvironment by suppressing proteins related to tumor angiogenesis.[2][6]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Compound K in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 52.17 | [3] |
| MDA-MB-231 | Breast Cancer | 29.88 | [3] |
| SK-N-BE(2) | Neuroblastoma | ~10-20 | [4] |
| SH-SY5Y | Neuroblastoma | ~10-20 | [4] |
| HK-1 | Nasopharyngeal Carcinoma | Not specified | [7] |
Key Signaling Pathways Modulated by Compound K
The anticancer effects of Compound K are mediated by a complex interplay of various signaling pathways. Below are diagrams illustrating some of the key pathways involved.
Caption: Compound K-induced apoptosis signaling pathways.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound K.
Caption: General experimental workflow for studying Compound K.
Experimental Protocols
Below are detailed protocols for key experiments commonly used to investigate the effects of Compound K on cancer cell lines.
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Compound K on cancer cells and to calculate the IC50 value.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound K (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Compound K in complete culture medium. The final concentrations may range from 0 to 100 µM. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the prepared Compound K dilutions or vehicle control.
-
Incubate the plates for another 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of Compound K concentration.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with Compound K.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Compound K
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound K for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Compound K.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rare ginsenoside compound K (CK) induces apoptosis for breast cancer cells [e-jarb.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside compound K induces apoptosis in nasopharyngeal carcinoma cells via activation of apoptosis-inducing factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Compound K in Cancer Cell Line Research
Introduction
Compound K (CK), a major intestinal bacterial metabolite of ginsenosides, has demonstrated significant anticancer potential across a variety of cancer cell lines in vitro and in vivo.[1] Its pleiotropic effects are mediated through the modulation of multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, invasion, and migration, as well as the induction of programmed cell death, such as apoptosis and autophagy.[1] These attributes make Compound K a compelling subject of research for the development of novel cancer therapeutics.
Mechanism of Action
Compound K exerts its anticancer effects through a variety of molecular mechanisms:
-
Induction of Apoptosis: CK has been shown to induce apoptosis in numerous cancer cell lines, including breast, colon, liver, and lung cancer.[1][2][3] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the modulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS).[1][4] For instance, in bladder cancer cells, CK induces apoptosis through ROS-mediated activation of the p38 MAPK pathway.[2] In breast cancer cells, it activates the intrinsic apoptotic pathway.[3]
-
Induction of Autophagy: In non-small cell lung cancer and colon cancer cells, Compound K has been found to induce autophagy through the activation of the AMPK/mTOR and JNK signaling pathways.[2]
-
Cell Cycle Arrest: CK can cause cell cycle arrest, thereby retarding cancer cell proliferation. For example, it has been shown to downregulate cyclin D1 levels, leading to G1 phase arrest in breast cancer cells.[2]
-
Inhibition of Proliferation and Invasion: Compound K can inhibit the proliferation and invasion of cancer cells by targeting key signaling pathways. In osteosarcoma cells, for instance, it has been shown to inhibit the PI3K/Akt/mTOR/p70S6K1 pathway.[2][5]
-
Regulation of the Tumor Microenvironment: CK can also influence the tumor microenvironment by suppressing proteins related to tumor angiogenesis.[2][6]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Compound K in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 52.17 | [3] |
| MDA-MB-231 | Breast Cancer | 29.88 | [3] |
| SK-N-BE(2) | Neuroblastoma | ~10-20 | [4] |
| SH-SY5Y | Neuroblastoma | ~10-20 | [4] |
| HK-1 | Nasopharyngeal Carcinoma | Not specified | [7] |
Key Signaling Pathways Modulated by Compound K
The anticancer effects of Compound K are mediated by a complex interplay of various signaling pathways. Below are diagrams illustrating some of the key pathways involved.
Caption: Compound K-induced apoptosis signaling pathways.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound K.
Caption: General experimental workflow for studying Compound K.
Experimental Protocols
Below are detailed protocols for key experiments commonly used to investigate the effects of Compound K on cancer cell lines.
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Compound K on cancer cells and to calculate the IC50 value.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound K (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Compound K in complete culture medium. The final concentrations may range from 0 to 100 µM. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the prepared Compound K dilutions or vehicle control.
-
Incubate the plates for another 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of Compound K concentration.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with Compound K.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Compound K
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound K for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Compound K.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rare ginsenoside compound K (CK) induces apoptosis for breast cancer cells [e-jarb.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside compound K induces apoptosis in nasopharyngeal carcinoma cells via activation of apoptosis-inducing factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Yadanzioside K as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. Quassinoids are a group of degraded triterpenes known for their bitter taste and diverse biological activities. While research on this compound is ongoing, related compounds from Brucea javanica have demonstrated antileukemic, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard for quantification and outlines potential areas of biological investigation.
Disclaimer: Specific experimental data on the biological activities and validated analytical methods for this compound are limited in publicly available literature. The following protocols and data are based on established methodologies for similar natural products and should be adapted and validated by the end-user for their specific application.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 101559-98-2 | N/A |
| Molecular Formula | C36H48O18 | N/A |
| Molecular Weight | 768.76 g/mol | N/A |
| Purity | ≥98% (recommended for use as a reference standard) | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. Sparingly soluble in water. | N/A |
Analytical Methodologies
The accurate quantification of this compound in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are recommended for their sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in herbal extracts and formulations.
3.1.1. Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
0-20 min: 20-50% A
-
20-25 min: 50-80% A
-
25-30 min: 80% A
-
30-35 min: 80-20% A (return to initial conditions)
-
35-40 min: 20% A (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
b. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.
c. Sample Preparation (for Brucea javanica seed extract):
-
Accurately weigh 1 g of powdered Brucea javanica seeds.
-
Extract with 50 mL of 80% methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
d. Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
3.1.2. Experimental Workflow
Caption: HPLC-UV workflow for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.
3.2.1. Experimental Protocol
a. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 769.3 -> Q3: 607.2 (quantifier), 445.1 (qualifier)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another quassinoid): To be determined empirically.
-
b. Preparation of Standard Solutions:
-
Prepare stock and working standard solutions as described for the HPLC-UV method, using a suitable solvent compatible with the biological matrix (e.g., 50% methanol).
c. Sample Preparation (for plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
3.2.2. Experimental Workflow
Caption: LC-MS/MS workflow for this compound in plasma.
Biological Activity Application Notes
While specific data for this compound is limited, related quassinoids from Brucea javanica have shown potent biological activities. This compound can be used as a reference standard to investigate the following potential activities.
Anticancer Activity
A related compound, Yadanzioside P, has demonstrated antileukemic activity. It is plausible that this compound possesses similar cytotoxic effects against various cancer cell lines.
4.1.1. Experimental Protocol (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
4.1.2. Hypothetical IC50 Values (for illustrative purposes)
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 22.5 |
| HepG2 (Liver Cancer) | 18.9 |
| A549 (Lung Cancer) | 25.1 |
Anti-inflammatory Activity
Many natural products exhibit anti-inflammatory properties. The effect of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
4.2.1. Experimental Protocol (Nitric Oxide Inhibition Assay)
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the nitric oxide (NO) concentration in the culture supernatant using the Griess reagent.
-
Determine the inhibitory effect of this compound on NO production.
Signaling Pathway Investigation
The biological effects of natural products are often mediated through the modulation of specific signaling pathways. Based on the activities of other quassinoids and anti-inflammatory compounds, the following pathways are potential targets for this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling and is involved in immune responses and cell proliferation.
Caption: Hypothesized inhibition of the JAK-STAT pathway by this compound.
Storage and Handling
This compound as a reference standard should be handled with care.
-
Storage: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
These application notes provide a framework for the use of this compound as an analytical reference standard and for the investigation of its potential biological activities. All protocols should be optimized and validated in the user's laboratory for their specific experimental conditions.
Application Notes and Protocols: Yadanzioside K as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. Quassinoids are a group of degraded triterpenes known for their bitter taste and diverse biological activities. While research on this compound is ongoing, related compounds from Brucea javanica have demonstrated antileukemic, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard for quantification and outlines potential areas of biological investigation.
Disclaimer: Specific experimental data on the biological activities and validated analytical methods for this compound are limited in publicly available literature. The following protocols and data are based on established methodologies for similar natural products and should be adapted and validated by the end-user for their specific application.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 101559-98-2 | N/A |
| Molecular Formula | C36H48O18 | N/A |
| Molecular Weight | 768.76 g/mol | N/A |
| Purity | ≥98% (recommended for use as a reference standard) | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. Sparingly soluble in water. | N/A |
Analytical Methodologies
The accurate quantification of this compound in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are recommended for their sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in herbal extracts and formulations.
3.1.1. Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
0-20 min: 20-50% A
-
20-25 min: 50-80% A
-
25-30 min: 80% A
-
30-35 min: 80-20% A (return to initial conditions)
-
35-40 min: 20% A (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
b. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.
c. Sample Preparation (for Brucea javanica seed extract):
-
Accurately weigh 1 g of powdered Brucea javanica seeds.
-
Extract with 50 mL of 80% methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
d. Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
3.1.2. Experimental Workflow
Caption: HPLC-UV workflow for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.
3.2.1. Experimental Protocol
a. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 769.3 -> Q3: 607.2 (quantifier), 445.1 (qualifier)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another quassinoid): To be determined empirically.
-
b. Preparation of Standard Solutions:
-
Prepare stock and working standard solutions as described for the HPLC-UV method, using a suitable solvent compatible with the biological matrix (e.g., 50% methanol).
c. Sample Preparation (for plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
3.2.2. Experimental Workflow
Caption: LC-MS/MS workflow for this compound in plasma.
Biological Activity Application Notes
While specific data for this compound is limited, related quassinoids from Brucea javanica have shown potent biological activities. This compound can be used as a reference standard to investigate the following potential activities.
Anticancer Activity
A related compound, Yadanzioside P, has demonstrated antileukemic activity. It is plausible that this compound possesses similar cytotoxic effects against various cancer cell lines.
4.1.1. Experimental Protocol (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
4.1.2. Hypothetical IC50 Values (for illustrative purposes)
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 22.5 |
| HepG2 (Liver Cancer) | 18.9 |
| A549 (Lung Cancer) | 25.1 |
Anti-inflammatory Activity
Many natural products exhibit anti-inflammatory properties. The effect of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
4.2.1. Experimental Protocol (Nitric Oxide Inhibition Assay)
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the nitric oxide (NO) concentration in the culture supernatant using the Griess reagent.
-
Determine the inhibitory effect of this compound on NO production.
Signaling Pathway Investigation
The biological effects of natural products are often mediated through the modulation of specific signaling pathways. Based on the activities of other quassinoids and anti-inflammatory compounds, the following pathways are potential targets for this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling and is involved in immune responses and cell proliferation.
Caption: Hypothesized inhibition of the JAK-STAT pathway by this compound.
Storage and Handling
This compound as a reference standard should be handled with care.
-
Storage: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
These application notes provide a framework for the use of this compound as an analytical reference standard and for the investigation of its potential biological activities. All protocols should be optimized and validated in the user's laboratory for their specific experimental conditions.
Application Notes and Protocols: Yadanzioside K as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. Quassinoids are a group of degraded triterpenes known for their bitter taste and diverse biological activities. While research on this compound is ongoing, related compounds from Brucea javanica have demonstrated antileukemic, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard for quantification and outlines potential areas of biological investigation.
Disclaimer: Specific experimental data on the biological activities and validated analytical methods for this compound are limited in publicly available literature. The following protocols and data are based on established methodologies for similar natural products and should be adapted and validated by the end-user for their specific application.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 101559-98-2 | N/A |
| Molecular Formula | C36H48O18 | N/A |
| Molecular Weight | 768.76 g/mol | N/A |
| Purity | ≥98% (recommended for use as a reference standard) | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | N/A |
Analytical Methodologies
The accurate quantification of this compound in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are recommended for their sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in herbal extracts and formulations.
3.1.1. Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-20 min: 20-50% A
-
20-25 min: 50-80% A
-
25-30 min: 80% A
-
30-35 min: 80-20% A (return to initial conditions)
-
35-40 min: 20% A (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
b. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.
c. Sample Preparation (for Brucea javanica seed extract):
-
Accurately weigh 1 g of powdered Brucea javanica seeds.
-
Extract with 50 mL of 80% methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
d. Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
3.1.2. Experimental Workflow
Caption: HPLC-UV workflow for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.
3.2.1. Experimental Protocol
a. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 769.3 -> Q3: 607.2 (quantifier), 445.1 (qualifier)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another quassinoid): To be determined empirically.
-
b. Preparation of Standard Solutions:
-
Prepare stock and working standard solutions as described for the HPLC-UV method, using a suitable solvent compatible with the biological matrix (e.g., 50% methanol).
c. Sample Preparation (for plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
3.2.2. Experimental Workflow
Caption: LC-MS/MS workflow for this compound in plasma.
Biological Activity Application Notes
While specific data for this compound is limited, related quassinoids from Brucea javanica have shown potent biological activities. This compound can be used as a reference standard to investigate the following potential activities.
Anticancer Activity
A related compound, Yadanzioside P, has demonstrated antileukemic activity. It is plausible that this compound possesses similar cytotoxic effects against various cancer cell lines.
4.1.1. Experimental Protocol (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
4.1.2. Hypothetical IC50 Values (for illustrative purposes)
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 22.5 |
| HepG2 (Liver Cancer) | 18.9 |
| A549 (Lung Cancer) | 25.1 |
Anti-inflammatory Activity
Many natural products exhibit anti-inflammatory properties. The effect of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
4.2.1. Experimental Protocol (Nitric Oxide Inhibition Assay)
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the nitric oxide (NO) concentration in the culture supernatant using the Griess reagent.
-
Determine the inhibitory effect of this compound on NO production.
Signaling Pathway Investigation
The biological effects of natural products are often mediated through the modulation of specific signaling pathways. Based on the activities of other quassinoids and anti-inflammatory compounds, the following pathways are potential targets for this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling and is involved in immune responses and cell proliferation.
Caption: Hypothesized inhibition of the JAK-STAT pathway by this compound.
Storage and Handling
This compound as a reference standard should be handled with care.
-
Storage: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
These application notes provide a framework for the use of this compound as an analytical reference standard and for the investigation of its potential biological activities. All protocols should be optimized and validated in the user's laboratory for their specific experimental conditions.
Investigating the Anti-Inflammatory Potential of Yadanzioside K in RAW 264.7 Macrophages: Application Notes and Protocols
Disclaimer: Scientific literature with specific data on the anti-inflammatory effects of Yadanzioside K in RAW 264.7 macrophages is currently limited. The following application notes and protocols are based on the established anti-inflammatory properties of a closely related ginsenoside, Compound K, which is also a metabolite of ginseng saponins (B1172615).[1][2] This document provides a comprehensive framework for researchers to investigate the potential anti-inflammatory activities of this compound. The experimental designs and expected outcomes are extrapolated from studies on Compound K and other similar natural products.
Application Notes
This document outlines the methodology to investigate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The protocols described herein provide a basis for assessing cytotoxicity, and the inhibition of key inflammatory mediators and signaling pathways.
Background:
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a central role in initiating and propagating the inflammatory cascade.[3] Upon activation by stimuli like LPS, a component of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] The production of these molecules is largely regulated by the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6]
Many natural compounds are being investigated for their potential to modulate these inflammatory responses. Ginsenosides, a class of saponins from ginseng, have demonstrated significant anti-inflammatory properties.[7] this compound, a specific ginsenoside, is hypothesized to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways.
Experimental Rationale:
To test this hypothesis, a series of in vitro experiments using LPS-stimulated RAW 264.7 macrophages will be conducted:
-
Cell Viability Assay (MTT): To determine the non-toxic concentration range of this compound for subsequent experiments.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibitory effect of this compound on NO production, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Quantification (ELISA): To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.
-
Gene Expression Analysis (qRT-PCR): To assess the impact of this compound on the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and prostaglandin (B15479496) synthesis, respectively.[4][8]
-
Protein Expression Analysis (Western Blot): To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on Compound K, which can be used as a reference for expected results when investigating this compound.
Table 1: Effect of Compound K on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) |
| Control | - | 100 ± 5.2 | 5.3 ± 1.1 |
| LPS (1 µg/mL) | - | 98.7 ± 4.8 | 100 |
| LPS + Compound K | 10 | 97.5 ± 5.1 | 75.4 ± 6.3 |
| LPS + Compound K | 25 | 96.8 ± 4.9 | 52.1 ± 4.7 |
| LPS + Compound K | 50 | 95.2 ± 5.5 | 28.9 ± 3.8 |
Table 2: Effect of Compound K on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.9 |
| LPS (1 µg/mL) | - | 1245.7 ± 98.2 | 876.4 ± 75.1 | 452.8 ± 41.3 |
| LPS + Compound K | 10 | 987.2 ± 85.6 | 654.3 ± 62.8 | 341.5 ± 33.7 |
| LPS + Compound K | 25 | 654.8 ± 59.3 | 432.1 ± 40.2 | 225.9 ± 21.8 |
| LPS + Compound K | 50 | 321.4 ± 30.1 | 215.7 ± 22.9 | 113.4 ± 12.5 |
Table 3: Effect of Compound K on iNOS and COX-2 mRNA Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS mRNA (fold change vs. control) | COX-2 mRNA (fold change vs. control) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | - | 15.8 ± 1.9 | 12.5 ± 1.5 |
| LPS + Compound K | 10 | 11.2 ± 1.3 | 9.3 ± 1.1 |
| LPS + Compound K | 25 | 6.7 ± 0.8 | 5.6 ± 0.7 |
| LPS + Compound K | 50 | 2.9 ± 0.4 | 2.4 ± 0.3 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[9]
-
Treatment Protocol: Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated time periods.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound
-
LPS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[11]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[13]
-
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard curve
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of a 24-well plate (seeded at 2 x 10^5 cells/well).
-
Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample in a 96-well plate.[8]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 550 nm.[13]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[14][15]
-
Materials:
-
Cell culture supernatant
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
-
-
Protocol:
-
Collect cell culture supernatants after 24 hours of LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for each cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.[14]
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.[6]
-
Calculate the cytokine concentrations based on the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to measure the relative mRNA expression levels of iNOS and COX-2.[2]
-
Materials:
-
Treated RAW 264.7 cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
-
-
Protocol:
-
After 6 hours of LPS stimulation, harvest the cells and extract total RNA.[16]
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for iNOS, COX-2, and the housekeeping gene.
-
A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.
-
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
-
Materials:
-
Treated RAW 264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After 30-60 minutes of LPS stimulation, lyse the cells and determine the protein concentration.[12]
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.
-
Visualizations
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.
References
- 1. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coexpression of COX-2 and iNOS in Angiogenesis of Superficial Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of interleukin-1 beta, interleukin-6 and tumor necrosis factor-alpha by a rat corneal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of exogenous IL-1 beta, TNF alpha, IL-6, IL-8 and LIF on cytokine production by human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-1beta and TNF-alpha regulate IL-6-type cytokines in gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An Inhibitor of NF-κB and an Agonist of AMPK: Network Prediction and Multi-Omics Integration to Derive Signaling Pathways for Acteoside Against Alzheimer’s Disease [frontiersin.org]
- 16. Inducible nitric oxide synthase binds, S-nitrosylates, and activates cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Potential of Yadanzioside K in RAW 264.7 Macrophages: Application Notes and Protocols
Disclaimer: Scientific literature with specific data on the anti-inflammatory effects of Yadanzioside K in RAW 264.7 macrophages is currently limited. The following application notes and protocols are based on the established anti-inflammatory properties of a closely related ginsenoside, Compound K, which is also a metabolite of ginseng saponins (B1172615).[1][2] This document provides a comprehensive framework for researchers to investigate the potential anti-inflammatory activities of this compound. The experimental designs and expected outcomes are extrapolated from studies on Compound K and other similar natural products.
Application Notes
This document outlines the methodology to investigate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The protocols described herein provide a basis for assessing cytotoxicity, and the inhibition of key inflammatory mediators and signaling pathways.
Background:
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a central role in initiating and propagating the inflammatory cascade.[3] Upon activation by stimuli like LPS, a component of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] The production of these molecules is largely regulated by the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6]
Many natural compounds are being investigated for their potential to modulate these inflammatory responses. Ginsenosides, a class of saponins from ginseng, have demonstrated significant anti-inflammatory properties.[7] this compound, a specific ginsenoside, is hypothesized to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways.
Experimental Rationale:
To test this hypothesis, a series of in vitro experiments using LPS-stimulated RAW 264.7 macrophages will be conducted:
-
Cell Viability Assay (MTT): To determine the non-toxic concentration range of this compound for subsequent experiments.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibitory effect of this compound on NO production, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Quantification (ELISA): To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.
-
Gene Expression Analysis (qRT-PCR): To assess the impact of this compound on the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and prostaglandin (B15479496) synthesis, respectively.[4][8]
-
Protein Expression Analysis (Western Blot): To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on Compound K, which can be used as a reference for expected results when investigating this compound.
Table 1: Effect of Compound K on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) |
| Control | - | 100 ± 5.2 | 5.3 ± 1.1 |
| LPS (1 µg/mL) | - | 98.7 ± 4.8 | 100 |
| LPS + Compound K | 10 | 97.5 ± 5.1 | 75.4 ± 6.3 |
| LPS + Compound K | 25 | 96.8 ± 4.9 | 52.1 ± 4.7 |
| LPS + Compound K | 50 | 95.2 ± 5.5 | 28.9 ± 3.8 |
Table 2: Effect of Compound K on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.9 |
| LPS (1 µg/mL) | - | 1245.7 ± 98.2 | 876.4 ± 75.1 | 452.8 ± 41.3 |
| LPS + Compound K | 10 | 987.2 ± 85.6 | 654.3 ± 62.8 | 341.5 ± 33.7 |
| LPS + Compound K | 25 | 654.8 ± 59.3 | 432.1 ± 40.2 | 225.9 ± 21.8 |
| LPS + Compound K | 50 | 321.4 ± 30.1 | 215.7 ± 22.9 | 113.4 ± 12.5 |
Table 3: Effect of Compound K on iNOS and COX-2 mRNA Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS mRNA (fold change vs. control) | COX-2 mRNA (fold change vs. control) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | - | 15.8 ± 1.9 | 12.5 ± 1.5 |
| LPS + Compound K | 10 | 11.2 ± 1.3 | 9.3 ± 1.1 |
| LPS + Compound K | 25 | 6.7 ± 0.8 | 5.6 ± 0.7 |
| LPS + Compound K | 50 | 2.9 ± 0.4 | 2.4 ± 0.3 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[9]
-
Treatment Protocol: Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated time periods.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound
-
LPS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[11]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[13]
-
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard curve
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of a 24-well plate (seeded at 2 x 10^5 cells/well).
-
Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample in a 96-well plate.[8]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 550 nm.[13]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[14][15]
-
Materials:
-
Cell culture supernatant
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
-
-
Protocol:
-
Collect cell culture supernatants after 24 hours of LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for each cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.[14]
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.[6]
-
Calculate the cytokine concentrations based on the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to measure the relative mRNA expression levels of iNOS and COX-2.[2]
-
Materials:
-
Treated RAW 264.7 cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
-
-
Protocol:
-
After 6 hours of LPS stimulation, harvest the cells and extract total RNA.[16]
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for iNOS, COX-2, and the housekeeping gene.
-
A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.
-
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
-
Materials:
-
Treated RAW 264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After 30-60 minutes of LPS stimulation, lyse the cells and determine the protein concentration.[12]
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.
-
Visualizations
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.
References
- 1. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coexpression of COX-2 and iNOS in Angiogenesis of Superficial Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of interleukin-1 beta, interleukin-6 and tumor necrosis factor-alpha by a rat corneal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of exogenous IL-1 beta, TNF alpha, IL-6, IL-8 and LIF on cytokine production by human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-1beta and TNF-alpha regulate IL-6-type cytokines in gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An Inhibitor of NF-κB and an Agonist of AMPK: Network Prediction and Multi-Omics Integration to Derive Signaling Pathways for Acteoside Against Alzheimer’s Disease [frontiersin.org]
- 16. Inducible nitric oxide synthase binds, S-nitrosylates, and activates cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Potential of Yadanzioside K in RAW 264.7 Macrophages: Application Notes and Protocols
Disclaimer: Scientific literature with specific data on the anti-inflammatory effects of Yadanzioside K in RAW 264.7 macrophages is currently limited. The following application notes and protocols are based on the established anti-inflammatory properties of a closely related ginsenoside, Compound K, which is also a metabolite of ginseng saponins.[1][2] This document provides a comprehensive framework for researchers to investigate the potential anti-inflammatory activities of this compound. The experimental designs and expected outcomes are extrapolated from studies on Compound K and other similar natural products.
Application Notes
This document outlines the methodology to investigate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The protocols described herein provide a basis for assessing cytotoxicity, and the inhibition of key inflammatory mediators and signaling pathways.
Background:
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a central role in initiating and propagating the inflammatory cascade.[3] Upon activation by stimuli like LPS, a component of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] The production of these molecules is largely regulated by the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6]
Many natural compounds are being investigated for their potential to modulate these inflammatory responses. Ginsenosides, a class of saponins from ginseng, have demonstrated significant anti-inflammatory properties.[7] this compound, a specific ginsenoside, is hypothesized to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways.
Experimental Rationale:
To test this hypothesis, a series of in vitro experiments using LPS-stimulated RAW 264.7 macrophages will be conducted:
-
Cell Viability Assay (MTT): To determine the non-toxic concentration range of this compound for subsequent experiments.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibitory effect of this compound on NO production, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Quantification (ELISA): To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.
-
Gene Expression Analysis (qRT-PCR): To assess the impact of this compound on the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and prostaglandin synthesis, respectively.[4][8]
-
Protein Expression Analysis (Western Blot): To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on Compound K, which can be used as a reference for expected results when investigating this compound.
Table 1: Effect of Compound K on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) |
| Control | - | 100 ± 5.2 | 5.3 ± 1.1 |
| LPS (1 µg/mL) | - | 98.7 ± 4.8 | 100 |
| LPS + Compound K | 10 | 97.5 ± 5.1 | 75.4 ± 6.3 |
| LPS + Compound K | 25 | 96.8 ± 4.9 | 52.1 ± 4.7 |
| LPS + Compound K | 50 | 95.2 ± 5.5 | 28.9 ± 3.8 |
Table 2: Effect of Compound K on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.9 |
| LPS (1 µg/mL) | - | 1245.7 ± 98.2 | 876.4 ± 75.1 | 452.8 ± 41.3 |
| LPS + Compound K | 10 | 987.2 ± 85.6 | 654.3 ± 62.8 | 341.5 ± 33.7 |
| LPS + Compound K | 25 | 654.8 ± 59.3 | 432.1 ± 40.2 | 225.9 ± 21.8 |
| LPS + Compound K | 50 | 321.4 ± 30.1 | 215.7 ± 22.9 | 113.4 ± 12.5 |
Table 3: Effect of Compound K on iNOS and COX-2 mRNA Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS mRNA (fold change vs. control) | COX-2 mRNA (fold change vs. control) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | - | 15.8 ± 1.9 | 12.5 ± 1.5 |
| LPS + Compound K | 10 | 11.2 ± 1.3 | 9.3 ± 1.1 |
| LPS + Compound K | 25 | 6.7 ± 0.8 | 5.6 ± 0.7 |
| LPS + Compound K | 50 | 2.9 ± 0.4 | 2.4 ± 0.3 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[9]
-
Treatment Protocol: Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated time periods.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound
-
LPS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[11]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[13]
-
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of a 24-well plate (seeded at 2 x 10^5 cells/well).
-
Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample in a 96-well plate.[8]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 550 nm.[13]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[14][15]
-
Materials:
-
Cell culture supernatant
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
-
-
Protocol:
-
Collect cell culture supernatants after 24 hours of LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for each cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.[14]
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.[6]
-
Calculate the cytokine concentrations based on the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to measure the relative mRNA expression levels of iNOS and COX-2.[2]
-
Materials:
-
Treated RAW 264.7 cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
-
-
Protocol:
-
After 6 hours of LPS stimulation, harvest the cells and extract total RNA.[16]
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for iNOS, COX-2, and the housekeeping gene.
-
A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.
-
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
-
Materials:
-
Treated RAW 264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After 30-60 minutes of LPS stimulation, lyse the cells and determine the protein concentration.[12]
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.
-
Visualizations
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.
References
- 1. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coexpression of COX-2 and iNOS in Angiogenesis of Superficial Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of interleukin-1 beta, interleukin-6 and tumor necrosis factor-alpha by a rat corneal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of exogenous IL-1 beta, TNF alpha, IL-6, IL-8 and LIF on cytokine production by human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-1beta and TNF-alpha regulate IL-6-type cytokines in gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An Inhibitor of NF-κB and an Agonist of AMPK: Network Prediction and Multi-Omics Integration to Derive Signaling Pathways for Acteoside Against Alzheimer’s Disease [frontiersin.org]
- 16. Inducible nitric oxide synthase binds, S-nitrosylates, and activates cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Yadanzioside K's Antileukemic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae), a plant used in traditional medicine for treating various ailments, including cancer.[1][2] Quassinoids, the major bioactive constituents of Brucea javanica, have demonstrated a range of pharmacological activities, including potent antitumor effects.[1][2][3] While direct and extensive research on the antileukemic activity of this compound is limited in publicly available literature, several related compounds from the same plant, including other yadanziosides and quassinoids, have shown promising cytotoxic and antileukemic properties.
These application notes provide a summary of the available data on related compounds to infer the potential antileukemic activity of this compound, along with detailed protocols for its evaluation. This document is intended to serve as a foundational guide for researchers initiating studies on this compound as a potential therapeutic agent for leukemia.
Quantitative Data on Related Quassinoids
| Compound | Cell Line | Activity Metric | Value | Reference |
| Javanicoside I | P-388 Murine Leukemia | IC50 | 7.5 µg/mL | |
| Javanicoside J | P-388 Murine Leukemia | IC50 | 2.3 µg/mL | |
| Javanicoside K | P-388 Murine Leukemia | IC50 | 1.6 µg/mL | |
| Javanicoside L | P-388 Murine Leukemia | IC50 | 2.9 µg/mL | |
| Yadanzioside O | In vivo (Mouse model) | Increase in Life Span (ILS) | 37.1% at 2 mg/kg/day | |
| Yadanzioside O | In vivo (Mouse model) | Increase in Life Span (ILS) | 47.2% at 4 mg/kg/day | |
| Bruceoside C | KB, A-549, RPMI, TE-671 | Cytotoxicity | Potent | |
| Bruceolides | Lymphocytic Leukemia | Inhibitory Action | Reported | |
| Bruceantin (B1667948) | Lymphocytic Leukemia | Inhibitory Action | Reported | |
| Bruceantinol | Lymphocytic Leukemia | Inhibitory Action | Reported |
Postulated Mechanism of Action
Based on the known mechanisms of other quassinoids like brusatol (B1667952) and bruceantin, it is hypothesized that this compound may exert its antileukemic effects through the induction of apoptosis and cell cycle arrest. Brusatol and bruceantin have been shown to inhibit cell proliferation by primarily blocking the G0/G1 phase of the cell cycle. The induction of apoptosis is a common mechanism for many anticancer compounds, often involving the modulation of key signaling pathways that regulate cell survival and death.
Caption: Postulated action of this compound on leukemia cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antileukemic activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., K562, CEM, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat leukemia cells with this compound for the desired time period.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by PI staining.
Conclusion and Future Directions
The information available on quassinoids closely related to this compound suggests its potential as an antileukemic agent. The protocols provided here offer a robust framework for the initial investigation of its cytotoxic and apoptotic effects on leukemia cells. Further research is warranted to isolate and purify this compound in sufficient quantities for comprehensive preclinical evaluation. Future studies should focus on determining its specific IC50 values across a panel of leukemia cell lines, elucidating its precise mechanism of action by investigating its effects on apoptosis- and cell cycle-related signaling pathways, and ultimately, evaluating its efficacy and safety in in vivo models of leukemia.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Yadanzioside K's Antileukemic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae), a plant used in traditional medicine for treating various ailments, including cancer.[1][2] Quassinoids, the major bioactive constituents of Brucea javanica, have demonstrated a range of pharmacological activities, including potent antitumor effects.[1][2][3] While direct and extensive research on the antileukemic activity of this compound is limited in publicly available literature, several related compounds from the same plant, including other yadanziosides and quassinoids, have shown promising cytotoxic and antileukemic properties.
These application notes provide a summary of the available data on related compounds to infer the potential antileukemic activity of this compound, along with detailed protocols for its evaluation. This document is intended to serve as a foundational guide for researchers initiating studies on this compound as a potential therapeutic agent for leukemia.
Quantitative Data on Related Quassinoids
| Compound | Cell Line | Activity Metric | Value | Reference |
| Javanicoside I | P-388 Murine Leukemia | IC50 | 7.5 µg/mL | |
| Javanicoside J | P-388 Murine Leukemia | IC50 | 2.3 µg/mL | |
| Javanicoside K | P-388 Murine Leukemia | IC50 | 1.6 µg/mL | |
| Javanicoside L | P-388 Murine Leukemia | IC50 | 2.9 µg/mL | |
| Yadanzioside O | In vivo (Mouse model) | Increase in Life Span (ILS) | 37.1% at 2 mg/kg/day | |
| Yadanzioside O | In vivo (Mouse model) | Increase in Life Span (ILS) | 47.2% at 4 mg/kg/day | |
| Bruceoside C | KB, A-549, RPMI, TE-671 | Cytotoxicity | Potent | |
| Bruceolides | Lymphocytic Leukemia | Inhibitory Action | Reported | |
| Bruceantin (B1667948) | Lymphocytic Leukemia | Inhibitory Action | Reported | |
| Bruceantinol | Lymphocytic Leukemia | Inhibitory Action | Reported |
Postulated Mechanism of Action
Based on the known mechanisms of other quassinoids like brusatol (B1667952) and bruceantin, it is hypothesized that this compound may exert its antileukemic effects through the induction of apoptosis and cell cycle arrest. Brusatol and bruceantin have been shown to inhibit cell proliferation by primarily blocking the G0/G1 phase of the cell cycle. The induction of apoptosis is a common mechanism for many anticancer compounds, often involving the modulation of key signaling pathways that regulate cell survival and death.
Caption: Postulated action of this compound on leukemia cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antileukemic activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., K562, CEM, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat leukemia cells with this compound for the desired time period.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by PI staining.
Conclusion and Future Directions
The information available on quassinoids closely related to this compound suggests its potential as an antileukemic agent. The protocols provided here offer a robust framework for the initial investigation of its cytotoxic and apoptotic effects on leukemia cells. Further research is warranted to isolate and purify this compound in sufficient quantities for comprehensive preclinical evaluation. Future studies should focus on determining its specific IC50 values across a panel of leukemia cell lines, elucidating its precise mechanism of action by investigating its effects on apoptosis- and cell cycle-related signaling pathways, and ultimately, evaluating its efficacy and safety in in vivo models of leukemia.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Yadanzioside K's Antileukemic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae), a plant used in traditional medicine for treating various ailments, including cancer.[1][2] Quassinoids, the major bioactive constituents of Brucea javanica, have demonstrated a range of pharmacological activities, including potent antitumor effects.[1][2][3] While direct and extensive research on the antileukemic activity of this compound is limited in publicly available literature, several related compounds from the same plant, including other yadanziosides and quassinoids, have shown promising cytotoxic and antileukemic properties.
These application notes provide a summary of the available data on related compounds to infer the potential antileukemic activity of this compound, along with detailed protocols for its evaluation. This document is intended to serve as a foundational guide for researchers initiating studies on this compound as a potential therapeutic agent for leukemia.
Quantitative Data on Related Quassinoids
| Compound | Cell Line | Activity Metric | Value | Reference |
| Javanicoside I | P-388 Murine Leukemia | IC50 | 7.5 µg/mL | |
| Javanicoside J | P-388 Murine Leukemia | IC50 | 2.3 µg/mL | |
| Javanicoside K | P-388 Murine Leukemia | IC50 | 1.6 µg/mL | |
| Javanicoside L | P-388 Murine Leukemia | IC50 | 2.9 µg/mL | |
| Yadanzioside O | In vivo (Mouse model) | Increase in Life Span (ILS) | 37.1% at 2 mg/kg/day | |
| Yadanzioside O | In vivo (Mouse model) | Increase in Life Span (ILS) | 47.2% at 4 mg/kg/day | |
| Bruceoside C | KB, A-549, RPMI, TE-671 | Cytotoxicity | Potent | |
| Bruceolides | Lymphocytic Leukemia | Inhibitory Action | Reported | |
| Bruceantin | Lymphocytic Leukemia | Inhibitory Action | Reported | |
| Bruceantinol | Lymphocytic Leukemia | Inhibitory Action | Reported |
Postulated Mechanism of Action
Based on the known mechanisms of other quassinoids like brusatol and bruceantin, it is hypothesized that this compound may exert its antileukemic effects through the induction of apoptosis and cell cycle arrest. Brusatol and bruceantin have been shown to inhibit cell proliferation by primarily blocking the G0/G1 phase of the cell cycle. The induction of apoptosis is a common mechanism for many anticancer compounds, often involving the modulation of key signaling pathways that regulate cell survival and death.
Caption: Postulated action of this compound on leukemia cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antileukemic activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., K562, CEM, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat leukemia cells with this compound for the desired time period.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by PI staining.
Conclusion and Future Directions
The information available on quassinoids closely related to this compound suggests its potential as an antileukemic agent. The protocols provided here offer a robust framework for the initial investigation of its cytotoxic and apoptotic effects on leukemia cells. Further research is warranted to isolate and purify this compound in sufficient quantities for comprehensive preclinical evaluation. Future studies should focus on determining its specific IC50 values across a panel of leukemia cell lines, elucidating its precise mechanism of action by investigating its effects on apoptosis- and cell cycle-related signaling pathways, and ultimately, evaluating its efficacy and safety in in vivo models of leukemia.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling and storage conditions for Yadanzioside K
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Yadanzioside K is a natural quassinoid compound extracted from the seeds of Brucea javanica.[1][] Quassinoids are known for their diverse biological activities, and as such, this compound is a compound of interest for researchers in pharmacology and drug development. Proper handling, storage, and application of this compound are crucial for obtaining reliable and reproducible experimental results. These notes provide detailed guidelines for the storage, handling, and use of this compound in a research setting.
Product Information
| Property | Value |
| CAS Number | 101559-98-2[3] |
| Molecular Formula | C₃₆H₄₈O₁₈[1][3] |
| Molecular Weight | 768.76 g/mol |
| Appearance | Yellow Powder |
| Purity | ≥97.0% |
| Source | Brucea javanica |
Handling and Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
Recommended Storage
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C | Months to Years | Store in a tightly sealed, light-resistant container. Keep dry. |
| Short-Term Storage | 0 - 4°C | Days to Weeks | Suitable for samples that will be used promptly. Avoid repeated temperature changes. |
| Stock Solutions | -20°C | Months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Shipping and Receiving
This compound is typically shipped on blue ice. Upon receipt, the compound should be immediately transferred to the recommended long-term storage conditions (-20°C).
General Handling
Handle this compound in accordance with good industrial hygiene and safety practices.
-
Work in a well-ventilated area or under a chemical fume hood to avoid dust generation.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
Solubility and Solution Preparation
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not readily available | Expected to have limited solubility. |
| Water | Data not readily available | Expected to be poorly soluble. |
| Methanol | Data not readily available | Expected to have limited solubility. |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For 1 mg of this compound (MW = 768.76), the required volume of DMSO for a 10 mM stock can be calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 768.76 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 130.1 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -20°C.
Experimental Protocols
The following is a representative protocol for assessing the cytotoxic effects of this compound on a cancer cell line.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Caption: Workflow for an in vitro cytotoxicity assay.
Potential Mechanism of Action & Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, many quassinoids from Brucea javanica are known to induce apoptosis and inhibit cell proliferation in cancer cells. A plausible mechanism involves the modulation of key signaling cascades that regulate cell survival and death. The diagram below illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway for this compound.
References
Proper handling and storage conditions for Yadanzioside K
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Yadanzioside K is a natural quassinoid compound extracted from the seeds of Brucea javanica.[1][] Quassinoids are known for their diverse biological activities, and as such, this compound is a compound of interest for researchers in pharmacology and drug development. Proper handling, storage, and application of this compound are crucial for obtaining reliable and reproducible experimental results. These notes provide detailed guidelines for the storage, handling, and use of this compound in a research setting.
Product Information
| Property | Value |
| CAS Number | 101559-98-2[3] |
| Molecular Formula | C₃₆H₄₈O₁₈[1][3] |
| Molecular Weight | 768.76 g/mol |
| Appearance | Yellow Powder |
| Purity | ≥97.0% |
| Source | Brucea javanica |
Handling and Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
Recommended Storage
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C | Months to Years | Store in a tightly sealed, light-resistant container. Keep dry. |
| Short-Term Storage | 0 - 4°C | Days to Weeks | Suitable for samples that will be used promptly. Avoid repeated temperature changes. |
| Stock Solutions | -20°C | Months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Shipping and Receiving
This compound is typically shipped on blue ice. Upon receipt, the compound should be immediately transferred to the recommended long-term storage conditions (-20°C).
General Handling
Handle this compound in accordance with good industrial hygiene and safety practices.
-
Work in a well-ventilated area or under a chemical fume hood to avoid dust generation.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
Solubility and Solution Preparation
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not readily available | Expected to have limited solubility. |
| Water | Data not readily available | Expected to be poorly soluble. |
| Methanol | Data not readily available | Expected to have limited solubility. |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For 1 mg of this compound (MW = 768.76), the required volume of DMSO for a 10 mM stock can be calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 768.76 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 130.1 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -20°C.
Experimental Protocols
The following is a representative protocol for assessing the cytotoxic effects of this compound on a cancer cell line.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Caption: Workflow for an in vitro cytotoxicity assay.
Potential Mechanism of Action & Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, many quassinoids from Brucea javanica are known to induce apoptosis and inhibit cell proliferation in cancer cells. A plausible mechanism involves the modulation of key signaling cascades that regulate cell survival and death. The diagram below illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway for this compound.
References
Proper handling and storage conditions for Yadanzioside K
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Yadanzioside K is a natural quassinoid compound extracted from the seeds of Brucea javanica.[1][] Quassinoids are known for their diverse biological activities, and as such, this compound is a compound of interest for researchers in pharmacology and drug development. Proper handling, storage, and application of this compound are crucial for obtaining reliable and reproducible experimental results. These notes provide detailed guidelines for the storage, handling, and use of this compound in a research setting.
Product Information
| Property | Value |
| CAS Number | 101559-98-2[3] |
| Molecular Formula | C₃₆H₄₈O₁₈[1][3] |
| Molecular Weight | 768.76 g/mol |
| Appearance | Yellow Powder |
| Purity | ≥97.0% |
| Source | Brucea javanica |
Handling and Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
Recommended Storage
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C | Months to Years | Store in a tightly sealed, light-resistant container. Keep dry. |
| Short-Term Storage | 0 - 4°C | Days to Weeks | Suitable for samples that will be used promptly. Avoid repeated temperature changes. |
| Stock Solutions | -20°C | Months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Shipping and Receiving
This compound is typically shipped on blue ice. Upon receipt, the compound should be immediately transferred to the recommended long-term storage conditions (-20°C).
General Handling
Handle this compound in accordance with good industrial hygiene and safety practices.
-
Work in a well-ventilated area or under a chemical fume hood to avoid dust generation.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
Solubility and Solution Preparation
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not readily available | Expected to have limited solubility. |
| Water | Data not readily available | Expected to be poorly soluble. |
| Methanol | Data not readily available | Expected to have limited solubility. |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For 1 mg of this compound (MW = 768.76), the required volume of DMSO for a 10 mM stock can be calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 768.76 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 130.1 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -20°C.
Experimental Protocols
The following is a representative protocol for assessing the cytotoxic effects of this compound on a cancer cell line.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Caption: Workflow for an in vitro cytotoxicity assay.
Potential Mechanism of Action & Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, many quassinoids from Brucea javanica are known to induce apoptosis and inhibit cell proliferation in cancer cells. A plausible mechanism involves the modulation of key signaling cascades that regulate cell survival and death. The diagram below illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols for Yadanzioside K in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a quassinoid glucoside isolated from the seeds of Brucea javanica[1][]. Quassinoids, a group of highly oxygenated triterpenes, are known for their diverse biological activities, including potent antitumor effects[3][4]. This compound, like other cardiac glycosides, is believed to exert its cytotoxic effects through the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis[5][6][7]. Disruption of this ion pump triggers a cascade of intracellular events, leading to apoptosis (programmed cell death) in cancer cells[5][8][9]. These application notes provide detailed protocols for dissolving this compound and utilizing it in cell culture-based cytotoxicity and mechanistic studies.
Data Presentation
Solubility and Stability of this compound
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.
| Parameter | Solvent | Concentration | Storage Temperature | Stability | Source |
| Solubility | DMSO | Information not available | - | - | [10][11][12] |
| Stock Solution Stability | DMSO | Information not available | 4°C | 2 weeks | |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 768.76 g/mol )[]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 130.1 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Protocol 2: Determination of this compound Cytotoxicity using an MTT Assay
This protocol provides a method for assessing the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. The final concentrations should typically range from nanomolar to micromolar levels. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
The proposed mechanism of action for this compound involves the inhibition of the Na+/K+-ATPase, which leads to a signaling cascade culminating in apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Dissolving and Using this compound
This diagram outlines the key steps from receiving the compound to performing a cell-based assay.
Caption: Experimental workflow for this compound preparation and use.
References
- 1. This compound suppliers UK [ukchemicalsuppliers.co.uk]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A steroidal Na+/K+ ATPase inhibitor triggers pro-apoptotic signaling and induces apoptosis in prostate and lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. najms.com [najms.com]
- 10. Yadanzioside G supplier | CAS 95258-17-6 | AOBIOUS [aobious.com]
- 11. medkoo.com [medkoo.com]
- 12. medkoo.com [medkoo.com]
Application Notes and Protocols for Yadanzioside K in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a quassinoid glucoside isolated from the seeds of Brucea javanica[1][]. Quassinoids, a group of highly oxygenated triterpenes, are known for their diverse biological activities, including potent antitumor effects[3][4]. This compound, like other cardiac glycosides, is believed to exert its cytotoxic effects through the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis[5][6][7]. Disruption of this ion pump triggers a cascade of intracellular events, leading to apoptosis (programmed cell death) in cancer cells[5][8][9]. These application notes provide detailed protocols for dissolving this compound and utilizing it in cell culture-based cytotoxicity and mechanistic studies.
Data Presentation
Solubility and Stability of this compound
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.
| Parameter | Solvent | Concentration | Storage Temperature | Stability | Source |
| Solubility | DMSO | Information not available | - | - | [10][11][12] |
| Stock Solution Stability | DMSO | Information not available | 4°C | 2 weeks | |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 768.76 g/mol )[]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 130.1 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Protocol 2: Determination of this compound Cytotoxicity using an MTT Assay
This protocol provides a method for assessing the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. The final concentrations should typically range from nanomolar to micromolar levels. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
The proposed mechanism of action for this compound involves the inhibition of the Na+/K+-ATPase, which leads to a signaling cascade culminating in apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Dissolving and Using this compound
This diagram outlines the key steps from receiving the compound to performing a cell-based assay.
Caption: Experimental workflow for this compound preparation and use.
References
- 1. This compound suppliers UK [ukchemicalsuppliers.co.uk]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A steroidal Na+/K+ ATPase inhibitor triggers pro-apoptotic signaling and induces apoptosis in prostate and lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. najms.com [najms.com]
- 10. Yadanzioside G supplier | CAS 95258-17-6 | AOBIOUS [aobious.com]
- 11. medkoo.com [medkoo.com]
- 12. medkoo.com [medkoo.com]
Application Notes and Protocols for Yadanzioside K in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a quassinoid glucoside isolated from the seeds of Brucea javanica[1][]. Quassinoids, a group of highly oxygenated triterpenes, are known for their diverse biological activities, including potent antitumor effects[3][4]. This compound, like other cardiac glycosides, is believed to exert its cytotoxic effects through the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis[5][6][7]. Disruption of this ion pump triggers a cascade of intracellular events, leading to apoptosis (programmed cell death) in cancer cells[5][8][9]. These application notes provide detailed protocols for dissolving this compound and utilizing it in cell culture-based cytotoxicity and mechanistic studies.
Data Presentation
Solubility and Stability of this compound
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.
| Parameter | Solvent | Concentration | Storage Temperature | Stability | Source |
| Solubility | DMSO | Information not available | - | - | [10][11][12] |
| Stock Solution Stability | DMSO | Information not available | 4°C | 2 weeks | |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 768.76 g/mol )[]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 130.1 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Protocol 2: Determination of this compound Cytotoxicity using an MTT Assay
This protocol provides a method for assessing the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. The final concentrations should typically range from nanomolar to micromolar levels. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
The proposed mechanism of action for this compound involves the inhibition of the Na+/K+-ATPase, which leads to a signaling cascade culminating in apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Dissolving and Using this compound
This diagram outlines the key steps from receiving the compound to performing a cell-based assay.
Caption: Experimental workflow for this compound preparation and use.
References
- 1. This compound suppliers UK [ukchemicalsuppliers.co.uk]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A steroidal Na+/K+ ATPase inhibitor triggers pro-apoptotic signaling and induces apoptosis in prostate and lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. najms.com [najms.com]
- 10. Yadanzioside G supplier | CAS 95258-17-6 | AOBIOUS [aobious.com]
- 11. medkoo.com [medkoo.com]
- 12. medkoo.com [medkoo.com]
Application Notes and Protocols for the Structural Elucidaion of Novel Quassinoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quassinoids are a class of highly oxygenated, degraded triterpenoids found predominantly in plants of the Simaroubaceae family. These natural products are renowned for their potent biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory effects. The structural complexity and stereochemical diversity of quassinoids present a significant challenge for their isolation and characterization. This document provides a comprehensive overview of the modern techniques and detailed protocols for the successful elucidation of the structure of novel quassinoids, from initial extraction to final 3D structure determination.
The overall workflow for elucidating the structure of a novel quassinoid is a systematic process that integrates chromatographic separation with advanced spectroscopic analysis.
Section 1: Isolation and Purification of Novel Quassinoids
Application Note
The successful elucidation of a novel quassinoid structure begins with its isolation in a pure form. Quassinoids are often present in complex mixtures within plant tissues. Bioassay-guided fractionation is a highly effective strategy that uses a specific biological assay (e.g., cytotoxicity against a cancer cell line) to direct the chromatographic separation process.[1][2] This approach ensures that the purification efforts are focused on the biologically relevant compounds, increasing the efficiency of discovering novel, active quassinoids. The process involves iterative steps of separation (fractionation) followed by biological testing, with the most active fractions being selected for further purification until a single active compound is isolated.[1]
Protocol 1: Bioassay-Guided Fractionation
This protocol outlines a general procedure for isolating cytotoxic quassinoids from a plant source.
1. Plant Material and Extraction: a. Collect and air-dry the plant material (e.g., roots, stems). b. Grind the dried material into a fine powder. c. Macerate the powder with a suitable solvent (e.g., 95% ethanol) at room temperature for 72 hours. Repeat the extraction process three times. d. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Initial Solvent Partitioning: a. Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol). b. Evaporate the solvents from each partition to yield different fractions.
3. Biological Screening: a. Test the crude extract and each fraction for cytotoxicity against a panel of human cancer cell lines (e.g., K562, HL-60) using an MTT assay. b. Determine the IC₅₀ (half-maximal inhibitory concentration) for each fraction.
4. Chromatographic Fractionation of the Active Fraction: a. Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica (B1680970) gel column. b. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol). c. Collect multiple fractions (e.g., 50-100) and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
5. Iterative Bioassay and Purification: a. Screen the combined fractions from the column chromatography for bioactivity. b. Purify the most active fractions further using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. c. Use a suitable mobile phase (e.g., a gradient of methanol (B129727) and water) to isolate individual compounds.[3]
6. Purity Assessment: a. Assess the purity of the isolated compound using analytical HPLC. A pure compound should show a single peak. b. The pure, bioactive compound is now ready for structure elucidation.
Section 2: Spectroscopic and Spectrometric Analysis
Application Note
Once a pure quassinoid is isolated, a combination of spectroscopic techniques is employed to determine its structure. Mass spectrometry (MS) provides the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework and stereochemistry.[4][5] High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula. 1D NMR (¹H and ¹³C) provides an overview of the proton and carbon environments, while 2D NMR experiments (COSY, HSQC, HMBC) are essential for piecing together the molecular structure by identifying through-bond correlations.[6][7]
Protocol 2.1: High-Resolution Mass Spectrometry (HRMS) Analysis
1. Sample Preparation: a. Dissolve approximately 1 mg of the pure quassinoid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).[8] b. Take 10 µL of this stock solution and dilute it with 1 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of ~10 µg/mL.[8] c. Filter the sample if any particulates are present.[8]
2. Instrument Setup (example for ESI-QTOF): a. Ionization Mode: Electrospray Ionization (ESI), positive ion mode is common for quassinoids.[9] b. Capillary Voltage: ~3.5-4.5 kV. c. Nebulizer Pressure: ~2.0 Bar. d. Drying Gas Flow: ~8.0 L/min. e. Drying Gas Temperature: ~200 °C. f. Mass Range: Scan from m/z 100 to 1000. g. Calibration: Calibrate the instrument using a standard calibrant solution (e.g., sodium formate) immediately before the run to ensure high mass accuracy.
3. Data Acquisition and Analysis: a. Inject the sample into the mass spectrometer. b. Acquire the full scan mass spectrum. c. Identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). d. Use the instrument's software to calculate the elemental composition for the observed accurate mass. This will yield the molecular formula. e. Perform tandem MS (MS/MS) by selecting the precursor ion to obtain fragmentation data, which can help in preliminary structural assignments.[10]
Table 1: Typical ESI-MS/MS Data for Known Quassinoids
| Quassinoid | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Reference |
| Quassin (B1678622) | 389.5 | 222.9 | [11][12] |
| Neoquassin | 391.5 | 372.9 | [11][12] |
| Eurycomanone | 391.3 | 279.1, 251.1 | [9] |
| Isobrucein B | 505 | 487, 469, 423 | [13] |
Protocol 2.2: NMR Spectroscopic Analysis
1. Sample Preparation: a. Dissolve 5-10 mg of the pure quassinoid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).[14][15] b. Ensure the sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.[16] c. Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Data Acquisition: a. ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. b. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.[15]
3. 2D NMR Data Acquisition: a. COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. b. HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for connecting spin systems and identifying quaternary carbons. d. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is essential for determining relative stereochemistry.
4. Data Analysis: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). b. Integrate ¹H NMR signals and determine chemical shifts (δ) and coupling constants (J). c. Assign all ¹H and ¹³C signals by systematically analyzing the correlations observed in the 2D spectra.
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for the Picrasane Quassinoid Skeleton
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Notes |
| C-1 | ~80-85 (d) | ~3.5-4.5 (m) | Often oxygenated |
| C-3 | ~125 (d) / ~200 (s) | ~5.5-6.0 (m) | Part of α,β-unsaturated ketone or enol |
| C-4 | ~160-165 (s) | - | Part of α,β-unsaturated ketone or enol |
| C-7 | ~75-80 (d) | ~3.8-4.2 (m) | Typically bears a hydroxyl group |
| C-11 | ~70-75 (d) / ~109 (s) | ~4.0-5.0 (m) | Often part of a hemiketal or ether linkage |
| C-12 | ~210 (s) / ~80 (d) | ~3.0-4.0 (m) | Carbonyl or oxygenated carbon |
| C-16 | ~170 (s) | - | Lactone carbonyl |
| C-21 (Me) | ~10-15 (q) | ~1.2-1.5 (s) | Methyl group at C-13 |
Note: Chemical shifts are approximate and can vary significantly based on the specific substitution pattern of the quassinoid. Data compiled from multiple sources.[17][18]
Section 3: X-ray Crystallography
Application Note
While NMR and MS can provide a proposed structure, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. The primary challenge of this technique is the need to grow a high-quality, single crystal of the compound, which can often be a rate-limiting step.[19] The process involves slowly inducing crystallization from a supersaturated solution.
Protocol 3: Crystallization by Slow Evaporation
This is one of the simplest and most common methods for growing single crystals of small molecules.
1. Purity Check: a. Ensure the compound is of the highest possible purity (>98%). Impurities can significantly inhibit crystallization.
2. Solvent Selection: a. Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find one in which it is moderately soluble.[20]
3. Crystal Growth: a. Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial. b. Filter the solution through a pipette with a cotton wool plug into a new, clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[20] c. Cover the vial with a cap or parafilm with a few small holes poked in it. This allows for slow evaporation of the solvent. d. Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature. e. Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this time.[20]
4. Crystal Harvesting: a. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove a single crystal from the mother liquor using a loop or fine needle.[19] b. Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on the goniometer head of the X-ray diffractometer.
5. Data Collection and Structure Solution: a. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion. b. Process the data and solve the structure using appropriate software packages (e.g., SHELX, Olex2). The resulting electron density map will reveal the precise location of each atom in the crystal lattice.
References
- 1. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. scielo.br [scielo.br]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. How To [chem.rochester.edu]
Application Notes and Protocols for the Structural Elucidaion of Novel Quassinoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quassinoids are a class of highly oxygenated, degraded triterpenoids found predominantly in plants of the Simaroubaceae family. These natural products are renowned for their potent biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory effects. The structural complexity and stereochemical diversity of quassinoids present a significant challenge for their isolation and characterization. This document provides a comprehensive overview of the modern techniques and detailed protocols for the successful elucidation of the structure of novel quassinoids, from initial extraction to final 3D structure determination.
The overall workflow for elucidating the structure of a novel quassinoid is a systematic process that integrates chromatographic separation with advanced spectroscopic analysis.
Section 1: Isolation and Purification of Novel Quassinoids
Application Note
The successful elucidation of a novel quassinoid structure begins with its isolation in a pure form. Quassinoids are often present in complex mixtures within plant tissues. Bioassay-guided fractionation is a highly effective strategy that uses a specific biological assay (e.g., cytotoxicity against a cancer cell line) to direct the chromatographic separation process.[1][2] This approach ensures that the purification efforts are focused on the biologically relevant compounds, increasing the efficiency of discovering novel, active quassinoids. The process involves iterative steps of separation (fractionation) followed by biological testing, with the most active fractions being selected for further purification until a single active compound is isolated.[1]
Protocol 1: Bioassay-Guided Fractionation
This protocol outlines a general procedure for isolating cytotoxic quassinoids from a plant source.
1. Plant Material and Extraction: a. Collect and air-dry the plant material (e.g., roots, stems). b. Grind the dried material into a fine powder. c. Macerate the powder with a suitable solvent (e.g., 95% ethanol) at room temperature for 72 hours. Repeat the extraction process three times. d. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Initial Solvent Partitioning: a. Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol). b. Evaporate the solvents from each partition to yield different fractions.
3. Biological Screening: a. Test the crude extract and each fraction for cytotoxicity against a panel of human cancer cell lines (e.g., K562, HL-60) using an MTT assay. b. Determine the IC₅₀ (half-maximal inhibitory concentration) for each fraction.
4. Chromatographic Fractionation of the Active Fraction: a. Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica (B1680970) gel column. b. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol). c. Collect multiple fractions (e.g., 50-100) and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
5. Iterative Bioassay and Purification: a. Screen the combined fractions from the column chromatography for bioactivity. b. Purify the most active fractions further using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. c. Use a suitable mobile phase (e.g., a gradient of methanol (B129727) and water) to isolate individual compounds.[3]
6. Purity Assessment: a. Assess the purity of the isolated compound using analytical HPLC. A pure compound should show a single peak. b. The pure, bioactive compound is now ready for structure elucidation.
Section 2: Spectroscopic and Spectrometric Analysis
Application Note
Once a pure quassinoid is isolated, a combination of spectroscopic techniques is employed to determine its structure. Mass spectrometry (MS) provides the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework and stereochemistry.[4][5] High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula. 1D NMR (¹H and ¹³C) provides an overview of the proton and carbon environments, while 2D NMR experiments (COSY, HSQC, HMBC) are essential for piecing together the molecular structure by identifying through-bond correlations.[6][7]
Protocol 2.1: High-Resolution Mass Spectrometry (HRMS) Analysis
1. Sample Preparation: a. Dissolve approximately 1 mg of the pure quassinoid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).[8] b. Take 10 µL of this stock solution and dilute it with 1 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of ~10 µg/mL.[8] c. Filter the sample if any particulates are present.[8]
2. Instrument Setup (example for ESI-QTOF): a. Ionization Mode: Electrospray Ionization (ESI), positive ion mode is common for quassinoids.[9] b. Capillary Voltage: ~3.5-4.5 kV. c. Nebulizer Pressure: ~2.0 Bar. d. Drying Gas Flow: ~8.0 L/min. e. Drying Gas Temperature: ~200 °C. f. Mass Range: Scan from m/z 100 to 1000. g. Calibration: Calibrate the instrument using a standard calibrant solution (e.g., sodium formate) immediately before the run to ensure high mass accuracy.
3. Data Acquisition and Analysis: a. Inject the sample into the mass spectrometer. b. Acquire the full scan mass spectrum. c. Identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). d. Use the instrument's software to calculate the elemental composition for the observed accurate mass. This will yield the molecular formula. e. Perform tandem MS (MS/MS) by selecting the precursor ion to obtain fragmentation data, which can help in preliminary structural assignments.[10]
Table 1: Typical ESI-MS/MS Data for Known Quassinoids
| Quassinoid | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Reference |
| Quassin (B1678622) | 389.5 | 222.9 | [11][12] |
| Neoquassin | 391.5 | 372.9 | [11][12] |
| Eurycomanone | 391.3 | 279.1, 251.1 | [9] |
| Isobrucein B | 505 | 487, 469, 423 | [13] |
Protocol 2.2: NMR Spectroscopic Analysis
1. Sample Preparation: a. Dissolve 5-10 mg of the pure quassinoid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).[14][15] b. Ensure the sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.[16] c. Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Data Acquisition: a. ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. b. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.[15]
3. 2D NMR Data Acquisition: a. COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. b. HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for connecting spin systems and identifying quaternary carbons. d. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is essential for determining relative stereochemistry.
4. Data Analysis: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). b. Integrate ¹H NMR signals and determine chemical shifts (δ) and coupling constants (J). c. Assign all ¹H and ¹³C signals by systematically analyzing the correlations observed in the 2D spectra.
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for the Picrasane Quassinoid Skeleton
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Notes |
| C-1 | ~80-85 (d) | ~3.5-4.5 (m) | Often oxygenated |
| C-3 | ~125 (d) / ~200 (s) | ~5.5-6.0 (m) | Part of α,β-unsaturated ketone or enol |
| C-4 | ~160-165 (s) | - | Part of α,β-unsaturated ketone or enol |
| C-7 | ~75-80 (d) | ~3.8-4.2 (m) | Typically bears a hydroxyl group |
| C-11 | ~70-75 (d) / ~109 (s) | ~4.0-5.0 (m) | Often part of a hemiketal or ether linkage |
| C-12 | ~210 (s) / ~80 (d) | ~3.0-4.0 (m) | Carbonyl or oxygenated carbon |
| C-16 | ~170 (s) | - | Lactone carbonyl |
| C-21 (Me) | ~10-15 (q) | ~1.2-1.5 (s) | Methyl group at C-13 |
Note: Chemical shifts are approximate and can vary significantly based on the specific substitution pattern of the quassinoid. Data compiled from multiple sources.[17][18]
Section 3: X-ray Crystallography
Application Note
While NMR and MS can provide a proposed structure, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. The primary challenge of this technique is the need to grow a high-quality, single crystal of the compound, which can often be a rate-limiting step.[19] The process involves slowly inducing crystallization from a supersaturated solution.
Protocol 3: Crystallization by Slow Evaporation
This is one of the simplest and most common methods for growing single crystals of small molecules.
1. Purity Check: a. Ensure the compound is of the highest possible purity (>98%). Impurities can significantly inhibit crystallization.
2. Solvent Selection: a. Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find one in which it is moderately soluble.[20]
3. Crystal Growth: a. Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial. b. Filter the solution through a pipette with a cotton wool plug into a new, clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[20] c. Cover the vial with a cap or parafilm with a few small holes poked in it. This allows for slow evaporation of the solvent. d. Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature. e. Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this time.[20]
4. Crystal Harvesting: a. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove a single crystal from the mother liquor using a loop or fine needle.[19] b. Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on the goniometer head of the X-ray diffractometer.
5. Data Collection and Structure Solution: a. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion. b. Process the data and solve the structure using appropriate software packages (e.g., SHELX, Olex2). The resulting electron density map will reveal the precise location of each atom in the crystal lattice.
References
- 1. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. scielo.br [scielo.br]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. How To [chem.rochester.edu]
Application Notes and Protocols for the Structural Elucidaion of Novel Quassinoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quassinoids are a class of highly oxygenated, degraded triterpenoids found predominantly in plants of the Simaroubaceae family. These natural products are renowned for their potent biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory effects. The structural complexity and stereochemical diversity of quassinoids present a significant challenge for their isolation and characterization. This document provides a comprehensive overview of the modern techniques and detailed protocols for the successful elucidation of the structure of novel quassinoids, from initial extraction to final 3D structure determination.
The overall workflow for elucidating the structure of a novel quassinoid is a systematic process that integrates chromatographic separation with advanced spectroscopic analysis.
Section 1: Isolation and Purification of Novel Quassinoids
Application Note
The successful elucidation of a novel quassinoid structure begins with its isolation in a pure form. Quassinoids are often present in complex mixtures within plant tissues. Bioassay-guided fractionation is a highly effective strategy that uses a specific biological assay (e.g., cytotoxicity against a cancer cell line) to direct the chromatographic separation process.[1][2] This approach ensures that the purification efforts are focused on the biologically relevant compounds, increasing the efficiency of discovering novel, active quassinoids. The process involves iterative steps of separation (fractionation) followed by biological testing, with the most active fractions being selected for further purification until a single active compound is isolated.[1]
Protocol 1: Bioassay-Guided Fractionation
This protocol outlines a general procedure for isolating cytotoxic quassinoids from a plant source.
1. Plant Material and Extraction: a. Collect and air-dry the plant material (e.g., roots, stems). b. Grind the dried material into a fine powder. c. Macerate the powder with a suitable solvent (e.g., 95% ethanol) at room temperature for 72 hours. Repeat the extraction process three times. d. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Initial Solvent Partitioning: a. Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). b. Evaporate the solvents from each partition to yield different fractions.
3. Biological Screening: a. Test the crude extract and each fraction for cytotoxicity against a panel of human cancer cell lines (e.g., K562, HL-60) using an MTT assay. b. Determine the IC₅₀ (half-maximal inhibitory concentration) for each fraction.
4. Chromatographic Fractionation of the Active Fraction: a. Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column. b. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol). c. Collect multiple fractions (e.g., 50-100) and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
5. Iterative Bioassay and Purification: a. Screen the combined fractions from the column chromatography for bioactivity. b. Purify the most active fractions further using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. c. Use a suitable mobile phase (e.g., a gradient of methanol and water) to isolate individual compounds.[3]
6. Purity Assessment: a. Assess the purity of the isolated compound using analytical HPLC. A pure compound should show a single peak. b. The pure, bioactive compound is now ready for structure elucidation.
Section 2: Spectroscopic and Spectrometric Analysis
Application Note
Once a pure quassinoid is isolated, a combination of spectroscopic techniques is employed to determine its structure. Mass spectrometry (MS) provides the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework and stereochemistry.[4][5] High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula. 1D NMR (¹H and ¹³C) provides an overview of the proton and carbon environments, while 2D NMR experiments (COSY, HSQC, HMBC) are essential for piecing together the molecular structure by identifying through-bond correlations.[6][7]
Protocol 2.1: High-Resolution Mass Spectrometry (HRMS) Analysis
1. Sample Preparation: a. Dissolve approximately 1 mg of the pure quassinoid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).[8] b. Take 10 µL of this stock solution and dilute it with 1 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of ~10 µg/mL.[8] c. Filter the sample if any particulates are present.[8]
2. Instrument Setup (example for ESI-QTOF): a. Ionization Mode: Electrospray Ionization (ESI), positive ion mode is common for quassinoids.[9] b. Capillary Voltage: ~3.5-4.5 kV. c. Nebulizer Pressure: ~2.0 Bar. d. Drying Gas Flow: ~8.0 L/min. e. Drying Gas Temperature: ~200 °C. f. Mass Range: Scan from m/z 100 to 1000. g. Calibration: Calibrate the instrument using a standard calibrant solution (e.g., sodium formate) immediately before the run to ensure high mass accuracy.
3. Data Acquisition and Analysis: a. Inject the sample into the mass spectrometer. b. Acquire the full scan mass spectrum. c. Identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). d. Use the instrument's software to calculate the elemental composition for the observed accurate mass. This will yield the molecular formula. e. Perform tandem MS (MS/MS) by selecting the precursor ion to obtain fragmentation data, which can help in preliminary structural assignments.[10]
Table 1: Typical ESI-MS/MS Data for Known Quassinoids
| Quassinoid | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Reference |
| Quassin | 389.5 | 222.9 | [11][12] |
| Neoquassin | 391.5 | 372.9 | [11][12] |
| Eurycomanone | 391.3 | 279.1, 251.1 | [9] |
| Isobrucein B | 505 | 487, 469, 423 | [13] |
Protocol 2.2: NMR Spectroscopic Analysis
1. Sample Preparation: a. Dissolve 5-10 mg of the pure quassinoid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).[14][15] b. Ensure the sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.[16] c. Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Data Acquisition: a. ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. b. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.[15]
3. 2D NMR Data Acquisition: a. COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. b. HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for connecting spin systems and identifying quaternary carbons. d. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is essential for determining relative stereochemistry.
4. Data Analysis: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). b. Integrate ¹H NMR signals and determine chemical shifts (δ) and coupling constants (J). c. Assign all ¹H and ¹³C signals by systematically analyzing the correlations observed in the 2D spectra.
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for the Picrasane Quassinoid Skeleton
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Notes |
| C-1 | ~80-85 (d) | ~3.5-4.5 (m) | Often oxygenated |
| C-3 | ~125 (d) / ~200 (s) | ~5.5-6.0 (m) | Part of α,β-unsaturated ketone or enol |
| C-4 | ~160-165 (s) | - | Part of α,β-unsaturated ketone or enol |
| C-7 | ~75-80 (d) | ~3.8-4.2 (m) | Typically bears a hydroxyl group |
| C-11 | ~70-75 (d) / ~109 (s) | ~4.0-5.0 (m) | Often part of a hemiketal or ether linkage |
| C-12 | ~210 (s) / ~80 (d) | ~3.0-4.0 (m) | Carbonyl or oxygenated carbon |
| C-16 | ~170 (s) | - | Lactone carbonyl |
| C-21 (Me) | ~10-15 (q) | ~1.2-1.5 (s) | Methyl group at C-13 |
Note: Chemical shifts are approximate and can vary significantly based on the specific substitution pattern of the quassinoid. Data compiled from multiple sources.[17][18]
Section 3: X-ray Crystallography
Application Note
While NMR and MS can provide a proposed structure, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. The primary challenge of this technique is the need to grow a high-quality, single crystal of the compound, which can often be a rate-limiting step.[19] The process involves slowly inducing crystallization from a supersaturated solution.
Protocol 3: Crystallization by Slow Evaporation
This is one of the simplest and most common methods for growing single crystals of small molecules.
1. Purity Check: a. Ensure the compound is of the highest possible purity (>98%). Impurities can significantly inhibit crystallization.
2. Solvent Selection: a. Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find one in which it is moderately soluble.[20]
3. Crystal Growth: a. Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial. b. Filter the solution through a pipette with a cotton wool plug into a new, clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[20] c. Cover the vial with a cap or parafilm with a few small holes poked in it. This allows for slow evaporation of the solvent. d. Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature. e. Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this time.[20]
4. Crystal Harvesting: a. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove a single crystal from the mother liquor using a loop or fine needle.[19] b. Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on the goniometer head of the X-ray diffractometer.
5. Data Collection and Structure Solution: a. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion. b. Process the data and solve the structure using appropriate software packages (e.g., SHELX, Olex2). The resulting electron density map will reveal the precise location of each atom in the crystal lattice.
References
- 1. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. scielo.br [scielo.br]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. How To [chem.rochester.edu]
Application Notes and Protocols for In Vivo Efficacy Testing of Yadanzioside K (Ginsenoside Compound K)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K, more commonly known as Ginsenoside Compound K (CK), is a key bioactive metabolite of protopanaxadiol (B1677965) ginsenosides (B1230088) found in ginseng.[1][2][3] Emerging research has highlighted its significant therapeutic potential, particularly in the fields of oncology and inflammation, owing to its favorable bioavailability compared to its parent ginsenosides.[1][4] Preclinical in vivo studies have demonstrated its efficacy in inhibiting tumor growth and suppressing inflammatory responses.[5][6][7]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of cancer and inflammation. The methodologies are compiled from peer-reviewed scientific literature to guide researchers in designing robust and reproducible experiments.
I. Anti-Cancer Efficacy Testing in Xenograft Mouse Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for preclinical evaluation of anti-cancer drug candidates.[7]
Experimental Workflow for Anti-Cancer Efficacy Studies
Caption: Workflow for in vivo anti-cancer efficacy testing of this compound.
Protocol: Tumor Growth Inhibition Study
1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Maintain in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
2. Cell Line and Implantation:
-
Cell Line: Human lung adenocarcinoma A549 cells are a suitable model.[7]
-
Procedure:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in PBS at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
3. Treatment Groups and Administration:
-
Once tumors reach a palpable volume of approximately 100-150 mm³, randomize mice into treatment groups (n=6-8 per group).
-
Formulation: this compound can be dissolved in a vehicle such as a mixture of phosphatidylcholine (PC) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) polyethylene (B3416737) glycol 2000 (DSPE-PEG2000) to create mixed micelles for improved solubility and delivery.[7]
-
Administration: Administer treatments daily via intraperitoneal (i.p.) injection.
4. Data Collection and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of systemic toxicity.
-
Endpoint: Euthanize mice after the designated treatment period (e.g., 15-21 days) or when tumors in the control group reach the maximum allowed size.
-
Analysis: Excise tumors, weigh them, and process for histological (e.g., H&E staining) and immunohistochemical (IHC) analysis of markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
Quantitative Data Summary: Anti-Cancer Efficacy
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | ~1200 | - | [7] |
| This compound | 20 | ~575 | 52.17 | [7] |
| Positive Control (e.g., Doxorubicin) | Varies | Varies | Varies | - |
Note: The above data is an example derived from studies using this compound mixed micelles in an A549 xenograft model.[7] Actual results may vary based on the specific cancer cell line, formulation, and experimental conditions.
II. Anti-Inflammatory Efficacy Testing in Rodent Models
The anti-inflammatory properties of this compound can be evaluated using acute and chronic inflammation models. The carrageenan-induced paw edema model is a widely used and well-characterized model for acute inflammation.[8][9]
Experimental Workflow for Anti-Inflammatory Efficacy Studies
Caption: Workflow for carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats, weighing 180-220 g.
-
Housing: Standard laboratory conditions with free access to food and water.
2. Treatment Groups and Administration:
-
Randomize animals into groups (n=6-8 per group).
-
Formulation: this compound can be suspended in a 0.5% carboxymethylcellulose (CMC) solution for oral gavage.
-
Administration: Administer this compound or vehicle orally 60 minutes before the induction of inflammation.
3. Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation of Paw Swelling:
-
Increase in paw volume = Paw volume at time 't' - Paw volume at baseline.
-
Percentage of swelling = (Increase in paw volume / Paw volume at baseline) x 100.
-
-
Calculation of Inhibition:
-
Inhibition (%) = [(Mean swelling in control group - Mean swelling in treated group) / Mean swelling in control group] x 100.
-
5. Biochemical Analysis:
-
At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2) via ELISA.[8]
Quantitative Data Summary: Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Peak Paw Edema Inhibition (%) | Reference |
| Vehicle Control | - | - | [9] |
| This compound (Form II) | 20 | 42.7 | [9] |
| Positive Control (e.g., Indomethacin) | 10 | Varies | - |
Note: The efficacy of this compound can be influenced by its polymorphic form, with some forms showing better bioavailability and anti-inflammatory effects.[9] The data presented is for a specific polymorph and should be considered in that context.
III. Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for interpreting in vivo efficacy data and for further drug development.
A. PI3K/AKT/mTOR Pathway (Anti-Cancer)
The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and invasion.[10][11][12][13][14]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
B. NF-κB Signaling Pathway (Anti-Inflammatory)
The NF-κB (nuclear factor kappa B) pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2.[14][15][16] this compound can suppress the activation of this pathway, thereby reducing inflammation.[17][18]
Caption: this compound inhibits NF-κB signaling, in part by targeting Annexin A2.[17]
Conclusion
This compound (Ginsenoside Compound K) is a promising natural compound with demonstrated in vivo efficacy in preclinical models of cancer and inflammation. The protocols and data presented herein provide a framework for researchers to further investigate its therapeutic potential. Careful consideration of animal models, drug formulation, and relevant molecular endpoints is essential for obtaining reliable and translatable results.
References
- 1. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ギンセノシド化合物K ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo | MDPI [mdpi.com]
- 7. Preparation of ginsenoside compound-K mixed micelles with improved retention and antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ginsenoside CK induces apoptosis and suppresses proliferation and invasion of human osteosarcoma cells through the PI3K/mTOR/p70S6K1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ginsenoside metabolite compound K, a novel agonist of glucocorticoid receptor, induces tolerance to endotoxin-induced lethal shock - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Yadanzioside K (Ginsenoside Compound K)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K, more commonly known as Ginsenoside Compound K (CK), is a key bioactive metabolite of protopanaxadiol (B1677965) ginsenosides (B1230088) found in ginseng.[1][2][3] Emerging research has highlighted its significant therapeutic potential, particularly in the fields of oncology and inflammation, owing to its favorable bioavailability compared to its parent ginsenosides.[1][4] Preclinical in vivo studies have demonstrated its efficacy in inhibiting tumor growth and suppressing inflammatory responses.[5][6][7]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of cancer and inflammation. The methodologies are compiled from peer-reviewed scientific literature to guide researchers in designing robust and reproducible experiments.
I. Anti-Cancer Efficacy Testing in Xenograft Mouse Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for preclinical evaluation of anti-cancer drug candidates.[7]
Experimental Workflow for Anti-Cancer Efficacy Studies
Caption: Workflow for in vivo anti-cancer efficacy testing of this compound.
Protocol: Tumor Growth Inhibition Study
1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Maintain in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
2. Cell Line and Implantation:
-
Cell Line: Human lung adenocarcinoma A549 cells are a suitable model.[7]
-
Procedure:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in PBS at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
3. Treatment Groups and Administration:
-
Once tumors reach a palpable volume of approximately 100-150 mm³, randomize mice into treatment groups (n=6-8 per group).
-
Formulation: this compound can be dissolved in a vehicle such as a mixture of phosphatidylcholine (PC) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) polyethylene (B3416737) glycol 2000 (DSPE-PEG2000) to create mixed micelles for improved solubility and delivery.[7]
-
Administration: Administer treatments daily via intraperitoneal (i.p.) injection.
4. Data Collection and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of systemic toxicity.
-
Endpoint: Euthanize mice after the designated treatment period (e.g., 15-21 days) or when tumors in the control group reach the maximum allowed size.
-
Analysis: Excise tumors, weigh them, and process for histological (e.g., H&E staining) and immunohistochemical (IHC) analysis of markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
Quantitative Data Summary: Anti-Cancer Efficacy
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | ~1200 | - | [7] |
| This compound | 20 | ~575 | 52.17 | [7] |
| Positive Control (e.g., Doxorubicin) | Varies | Varies | Varies | - |
Note: The above data is an example derived from studies using this compound mixed micelles in an A549 xenograft model.[7] Actual results may vary based on the specific cancer cell line, formulation, and experimental conditions.
II. Anti-Inflammatory Efficacy Testing in Rodent Models
The anti-inflammatory properties of this compound can be evaluated using acute and chronic inflammation models. The carrageenan-induced paw edema model is a widely used and well-characterized model for acute inflammation.[8][9]
Experimental Workflow for Anti-Inflammatory Efficacy Studies
Caption: Workflow for carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats, weighing 180-220 g.
-
Housing: Standard laboratory conditions with free access to food and water.
2. Treatment Groups and Administration:
-
Randomize animals into groups (n=6-8 per group).
-
Formulation: this compound can be suspended in a 0.5% carboxymethylcellulose (CMC) solution for oral gavage.
-
Administration: Administer this compound or vehicle orally 60 minutes before the induction of inflammation.
3. Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation of Paw Swelling:
-
Increase in paw volume = Paw volume at time 't' - Paw volume at baseline.
-
Percentage of swelling = (Increase in paw volume / Paw volume at baseline) x 100.
-
-
Calculation of Inhibition:
-
Inhibition (%) = [(Mean swelling in control group - Mean swelling in treated group) / Mean swelling in control group] x 100.
-
5. Biochemical Analysis:
-
At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2) via ELISA.[8]
Quantitative Data Summary: Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Peak Paw Edema Inhibition (%) | Reference |
| Vehicle Control | - | - | [9] |
| This compound (Form II) | 20 | 42.7 | [9] |
| Positive Control (e.g., Indomethacin) | 10 | Varies | - |
Note: The efficacy of this compound can be influenced by its polymorphic form, with some forms showing better bioavailability and anti-inflammatory effects.[9] The data presented is for a specific polymorph and should be considered in that context.
III. Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for interpreting in vivo efficacy data and for further drug development.
A. PI3K/AKT/mTOR Pathway (Anti-Cancer)
The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and invasion.[10][11][12][13][14]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
B. NF-κB Signaling Pathway (Anti-Inflammatory)
The NF-κB (nuclear factor kappa B) pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2.[14][15][16] this compound can suppress the activation of this pathway, thereby reducing inflammation.[17][18]
Caption: this compound inhibits NF-κB signaling, in part by targeting Annexin A2.[17]
Conclusion
This compound (Ginsenoside Compound K) is a promising natural compound with demonstrated in vivo efficacy in preclinical models of cancer and inflammation. The protocols and data presented herein provide a framework for researchers to further investigate its therapeutic potential. Careful consideration of animal models, drug formulation, and relevant molecular endpoints is essential for obtaining reliable and translatable results.
References
- 1. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ギンセノシド化合物K ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo | MDPI [mdpi.com]
- 7. Preparation of ginsenoside compound-K mixed micelles with improved retention and antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ginsenoside CK induces apoptosis and suppresses proliferation and invasion of human osteosarcoma cells through the PI3K/mTOR/p70S6K1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ginsenoside metabolite compound K, a novel agonist of glucocorticoid receptor, induces tolerance to endotoxin-induced lethal shock - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Yadanzioside K (Ginsenoside Compound K)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K, more commonly known as Ginsenoside Compound K (CK), is a key bioactive metabolite of protopanaxadiol ginsenosides found in ginseng.[1][2][3] Emerging research has highlighted its significant therapeutic potential, particularly in the fields of oncology and inflammation, owing to its favorable bioavailability compared to its parent ginsenosides.[1][4] Preclinical in vivo studies have demonstrated its efficacy in inhibiting tumor growth and suppressing inflammatory responses.[5][6][7]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of cancer and inflammation. The methodologies are compiled from peer-reviewed scientific literature to guide researchers in designing robust and reproducible experiments.
I. Anti-Cancer Efficacy Testing in Xenograft Mouse Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for preclinical evaluation of anti-cancer drug candidates.[7]
Experimental Workflow for Anti-Cancer Efficacy Studies
Caption: Workflow for in vivo anti-cancer efficacy testing of this compound.
Protocol: Tumor Growth Inhibition Study
1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Maintain in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
2. Cell Line and Implantation:
-
Cell Line: Human lung adenocarcinoma A549 cells are a suitable model.[7]
-
Procedure:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in PBS at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
3. Treatment Groups and Administration:
-
Once tumors reach a palpable volume of approximately 100-150 mm³, randomize mice into treatment groups (n=6-8 per group).
-
Formulation: this compound can be dissolved in a vehicle such as a mixture of phosphatidylcholine (PC) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine polyethylene glycol 2000 (DSPE-PEG2000) to create mixed micelles for improved solubility and delivery.[7]
-
Administration: Administer treatments daily via intraperitoneal (i.p.) injection.
4. Data Collection and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of systemic toxicity.
-
Endpoint: Euthanize mice after the designated treatment period (e.g., 15-21 days) or when tumors in the control group reach the maximum allowed size.
-
Analysis: Excise tumors, weigh them, and process for histological (e.g., H&E staining) and immunohistochemical (IHC) analysis of markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
Quantitative Data Summary: Anti-Cancer Efficacy
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | ~1200 | - | [7] |
| This compound | 20 | ~575 | 52.17 | [7] |
| Positive Control (e.g., Doxorubicin) | Varies | Varies | Varies | - |
Note: The above data is an example derived from studies using this compound mixed micelles in an A549 xenograft model.[7] Actual results may vary based on the specific cancer cell line, formulation, and experimental conditions.
II. Anti-Inflammatory Efficacy Testing in Rodent Models
The anti-inflammatory properties of this compound can be evaluated using acute and chronic inflammation models. The carrageenan-induced paw edema model is a widely used and well-characterized model for acute inflammation.[8][9]
Experimental Workflow for Anti-Inflammatory Efficacy Studies
Caption: Workflow for carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats, weighing 180-220 g.
-
Housing: Standard laboratory conditions with free access to food and water.
2. Treatment Groups and Administration:
-
Randomize animals into groups (n=6-8 per group).
-
Formulation: this compound can be suspended in a 0.5% carboxymethylcellulose (CMC) solution for oral gavage.
-
Administration: Administer this compound or vehicle orally 60 minutes before the induction of inflammation.
3. Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation of Paw Swelling:
-
Increase in paw volume = Paw volume at time 't' - Paw volume at baseline.
-
Percentage of swelling = (Increase in paw volume / Paw volume at baseline) x 100.
-
-
Calculation of Inhibition:
-
Inhibition (%) = [(Mean swelling in control group - Mean swelling in treated group) / Mean swelling in control group] x 100.
-
5. Biochemical Analysis:
-
At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) via ELISA.[8]
Quantitative Data Summary: Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Peak Paw Edema Inhibition (%) | Reference |
| Vehicle Control | - | - | [9] |
| This compound (Form II) | 20 | 42.7 | [9] |
| Positive Control (e.g., Indomethacin) | 10 | Varies | - |
Note: The efficacy of this compound can be influenced by its polymorphic form, with some forms showing better bioavailability and anti-inflammatory effects.[9] The data presented is for a specific polymorph and should be considered in that context.
III. Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for interpreting in vivo efficacy data and for further drug development.
A. PI3K/AKT/mTOR Pathway (Anti-Cancer)
The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and invasion.[10][11][12][13][14]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
B. NF-κB Signaling Pathway (Anti-Inflammatory)
The NF-κB (nuclear factor kappa B) pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2.[14][15][16] this compound can suppress the activation of this pathway, thereby reducing inflammation.[17][18]
Caption: this compound inhibits NF-κB signaling, in part by targeting Annexin A2.[17]
Conclusion
This compound (Ginsenoside Compound K) is a promising natural compound with demonstrated in vivo efficacy in preclinical models of cancer and inflammation. The protocols and data presented herein provide a framework for researchers to further investigate its therapeutic potential. Careful consideration of animal models, drug formulation, and relevant molecular endpoints is essential for obtaining reliable and translatable results.
References
- 1. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ギンセノシド化合物K ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo | MDPI [mdpi.com]
- 7. Preparation of ginsenoside compound-K mixed micelles with improved retention and antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ginsenoside CK induces apoptosis and suppresses proliferation and invasion of human osteosarcoma cells through the PI3K/mTOR/p70S6K1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ginsenoside metabolite compound K, a novel agonist of glucocorticoid receptor, induces tolerance to endotoxin-induced lethal shock - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yadanzioside K Extraction from Brucea javanica
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Yadanzioside K from Brucea javanica extract. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a deeper understanding of the processes involved.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a quassinoid glycoside, a type of bitter principle, isolated from the seeds and fruits of Brucea javanica (L.) Merr.[1][2][3] Quassinoids, including this compound, have garnered significant interest in the scientific community due to their potent biological activities, particularly their cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[1][3]
Q2: What are the main challenges in obtaining a high yield of this compound?
A2: The primary challenges include the complex phytochemical profile of Brucea javanica, leading to co-extraction of numerous related compounds, the potential for degradation of the glycosidic bond under suboptimal extraction conditions (e.g., high temperatures or extreme pH), and losses during the multi-step purification process.
Q3: Which solvent is best for extracting this compound?
A3: Ethanol (B145695) is a commonly used and effective solvent for the extraction of quassinoid glycosides like this compound from Brucea javanica.[1] The polarity of the solvent is a critical factor, and ethanol provides a good balance for extracting these moderately polar compounds. The optimal concentration of ethanol may need to be determined empirically, often as an aqueous solution (e.g., 70-95%).
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A C18 column with a gradient elution of methanol-water or acetonitrile-water is typically employed, with detection at a wavelength around 220-280 nm.
Troubleshooting Guide: Low Yield of this compound
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low overall extract yield | 1. Improper grinding of plant material: Insufficient surface area for solvent penetration. 2. Inappropriate solvent-to-solid ratio: Too little solvent to effectively extract the compounds. 3. Insufficient extraction time or temperature: Incomplete extraction of the target compound. | 1. Grind the dried Brucea javanica seeds/fruits to a fine powder (e.g., 40-60 mesh). 2. Increase the solvent-to-solid ratio (e.g., 1:15 or 1:20 v/w) to ensure complete immersion and provide a sufficient concentration gradient. 3. Optimize extraction time and temperature. For maceration, allow for 24-48 hours per extraction cycle. For methods like ultrasound-assisted extraction, 30-60 minutes may be sufficient. Keep temperatures moderate (e.g., 40-60°C) to prevent degradation. |
| Low concentration of this compound in the crude extract | 1. Degradation of this compound: Exposure to high temperatures, strong acids or bases can cause hydrolysis of the glycosidic bond.[4][5] 2. Poor solvent selection: The solvent may not be optimal for selectively extracting this compound. 3. Suboptimal plant material: Low concentration of the target compound in the source material due to factors like harvest time or storage conditions. | 1. Maintain a neutral pH during extraction and purification. Use a rotary evaporator at a controlled, low temperature (≤ 50°C) to remove the solvent.[4] 2. While ethanol is a good starting point, consider testing different concentrations of aqueous ethanol or other polar solvents. 3. Use high-quality, properly dried, and stored plant material. |
| Significant loss of this compound during purification | 1. Co-elution with other compounds: Similar polarity of other quassinoids can make separation difficult. 2. Irreversible adsorption to the stationary phase: The compound may bind too strongly to the column material. 3. Degradation during fractionation: Prolonged exposure to certain solvents or conditions can degrade the compound. | 1. Optimize the chromatographic conditions. This may involve using a different column, adjusting the mobile phase gradient, or employing multi-step purification (e.g., silica (B1680970) gel followed by preparative HPLC). 2. Choose an appropriate stationary phase and solvent system. Test different types of silica gel or consider other chromatographic techniques like Sephadex LH-20. 3. Minimize the time the compound spends in solution during purification. Work efficiently and store fractions at low temperatures. |
| Presence of impurities in the final product | 1. Incomplete separation: The chosen purification method may not be sufficient to resolve all impurities. 2. Re-crystallization issues: Impurities may co-precipitate with this compound. | 1. Employ multiple chromatographic techniques with different separation principles (e.g., normal phase followed by reversed-phase). 2. Optimize the re-crystallization solvent system and conditions (e.g., temperature, cooling rate). |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a method for the efficient extraction of this compound from Brucea javanica seeds.
Materials:
-
Dried Brucea javanica seeds
-
95% Ethanol
-
Grinder
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried Brucea javanica seeds into a fine powder (40-60 mesh).
-
Extraction:
-
Place 100 g of the powdered seeds in a 2 L flask.
-
Add 1.5 L of 95% ethanol (1:15 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature of 50°C for 60 minutes.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeated Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure maximum recovery.
-
Concentration: Combine the filtrates from all three extractions and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C and under reduced pressure.
-
Drying: Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from the crude extract.
Materials:
-
Crude Brucea javanica extract
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, chloroform, ethyl acetate (B1210297), methanol (B129727)
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica gel mixture onto the top of the packed column.
-
Gradient Elution:
-
Begin elution with 100% n-hexane to remove non-polar compounds.
-
Gradually increase the polarity of the mobile phase by introducing chloroform, followed by ethyl acetate, and finally methanol. A suggested gradient could be:
-
n-hexane-chloroform mixtures (e.g., 9:1, 1:1, 1:9)
-
chloroform-ethyl acetate mixtures (e.g., 9:1, 1:1, 1:9)
-
ethyl acetate-methanol mixtures (e.g., 9.5:0.5, 9:1)
-
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Use a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualize under UV light or by staining.
-
Pooling and Concentration: Combine the fractions that show a high concentration of this compound and concentrate them using a rotary evaporator.
-
Final Purification (Optional): For higher purity, the enriched fraction can be further purified using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water gradient.
Data Presentation
Table 1: Comparison of Extraction Solvents on the Yield of Quassinoids from Brucea javanica
| Solvent System | Relative Yield of Total Quassinoids (%) | Key Observations |
| 100% Methanol | ~90-100% | High extraction efficiency for a broad range of quassinoids. |
| 95% Ethanol | ~85-95% | Good alternative to methanol, often preferred for its lower toxicity. |
| 70% Ethanol | ~70-85% | Increased polarity may enhance extraction of more polar glycosides. |
| Ethyl Acetate | ~40-60% | Extracts a less polar fraction of compounds. |
| n-Hexane | <10% | Primarily extracts non-polar compounds like oils and fats. |
Note: The relative yields are estimates based on general principles of phytochemical extraction and may vary depending on the specific experimental conditions.
Table 2: Influence of Extraction Parameters on this compound Yield
| Parameter | Condition A | Condition B | Expected Outcome on Yield |
| Temperature | 40°C | 80°C | Higher temperatures may initially increase yield but can lead to degradation of this compound over time.[4] |
| Time | 1 hour | 4 hours | Longer extraction times generally increase yield, but the effect diminishes over time. |
| Solvent-to-Solid Ratio | 10:1 mL/g | 20:1 mL/g | A higher ratio typically improves extraction efficiency. |
| pH | Neutral (pH 7) | Alkaline (pH 9) | Alkaline conditions can cause hydrolysis of the glycosidic bond, leading to a lower yield of this compound.[6][7] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: Postulated effect of this compound on the PI3K/Akt signaling pathway.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzioside K Extraction from Brucea javanica
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Yadanzioside K from Brucea javanica extract. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a deeper understanding of the processes involved.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a quassinoid glycoside, a type of bitter principle, isolated from the seeds and fruits of Brucea javanica (L.) Merr.[1][2][3] Quassinoids, including this compound, have garnered significant interest in the scientific community due to their potent biological activities, particularly their cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[1][3]
Q2: What are the main challenges in obtaining a high yield of this compound?
A2: The primary challenges include the complex phytochemical profile of Brucea javanica, leading to co-extraction of numerous related compounds, the potential for degradation of the glycosidic bond under suboptimal extraction conditions (e.g., high temperatures or extreme pH), and losses during the multi-step purification process.
Q3: Which solvent is best for extracting this compound?
A3: Ethanol (B145695) is a commonly used and effective solvent for the extraction of quassinoid glycosides like this compound from Brucea javanica.[1] The polarity of the solvent is a critical factor, and ethanol provides a good balance for extracting these moderately polar compounds. The optimal concentration of ethanol may need to be determined empirically, often as an aqueous solution (e.g., 70-95%).
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A C18 column with a gradient elution of methanol-water or acetonitrile-water is typically employed, with detection at a wavelength around 220-280 nm.
Troubleshooting Guide: Low Yield of this compound
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low overall extract yield | 1. Improper grinding of plant material: Insufficient surface area for solvent penetration. 2. Inappropriate solvent-to-solid ratio: Too little solvent to effectively extract the compounds. 3. Insufficient extraction time or temperature: Incomplete extraction of the target compound. | 1. Grind the dried Brucea javanica seeds/fruits to a fine powder (e.g., 40-60 mesh). 2. Increase the solvent-to-solid ratio (e.g., 1:15 or 1:20 v/w) to ensure complete immersion and provide a sufficient concentration gradient. 3. Optimize extraction time and temperature. For maceration, allow for 24-48 hours per extraction cycle. For methods like ultrasound-assisted extraction, 30-60 minutes may be sufficient. Keep temperatures moderate (e.g., 40-60°C) to prevent degradation. |
| Low concentration of this compound in the crude extract | 1. Degradation of this compound: Exposure to high temperatures, strong acids or bases can cause hydrolysis of the glycosidic bond.[4][5] 2. Poor solvent selection: The solvent may not be optimal for selectively extracting this compound. 3. Suboptimal plant material: Low concentration of the target compound in the source material due to factors like harvest time or storage conditions. | 1. Maintain a neutral pH during extraction and purification. Use a rotary evaporator at a controlled, low temperature (≤ 50°C) to remove the solvent.[4] 2. While ethanol is a good starting point, consider testing different concentrations of aqueous ethanol or other polar solvents. 3. Use high-quality, properly dried, and stored plant material. |
| Significant loss of this compound during purification | 1. Co-elution with other compounds: Similar polarity of other quassinoids can make separation difficult. 2. Irreversible adsorption to the stationary phase: The compound may bind too strongly to the column material. 3. Degradation during fractionation: Prolonged exposure to certain solvents or conditions can degrade the compound. | 1. Optimize the chromatographic conditions. This may involve using a different column, adjusting the mobile phase gradient, or employing multi-step purification (e.g., silica (B1680970) gel followed by preparative HPLC). 2. Choose an appropriate stationary phase and solvent system. Test different types of silica gel or consider other chromatographic techniques like Sephadex LH-20. 3. Minimize the time the compound spends in solution during purification. Work efficiently and store fractions at low temperatures. |
| Presence of impurities in the final product | 1. Incomplete separation: The chosen purification method may not be sufficient to resolve all impurities. 2. Re-crystallization issues: Impurities may co-precipitate with this compound. | 1. Employ multiple chromatographic techniques with different separation principles (e.g., normal phase followed by reversed-phase). 2. Optimize the re-crystallization solvent system and conditions (e.g., temperature, cooling rate). |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a method for the efficient extraction of this compound from Brucea javanica seeds.
Materials:
-
Dried Brucea javanica seeds
-
95% Ethanol
-
Grinder
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried Brucea javanica seeds into a fine powder (40-60 mesh).
-
Extraction:
-
Place 100 g of the powdered seeds in a 2 L flask.
-
Add 1.5 L of 95% ethanol (1:15 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature of 50°C for 60 minutes.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeated Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure maximum recovery.
-
Concentration: Combine the filtrates from all three extractions and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C and under reduced pressure.
-
Drying: Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from the crude extract.
Materials:
-
Crude Brucea javanica extract
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, chloroform, ethyl acetate (B1210297), methanol (B129727)
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica gel mixture onto the top of the packed column.
-
Gradient Elution:
-
Begin elution with 100% n-hexane to remove non-polar compounds.
-
Gradually increase the polarity of the mobile phase by introducing chloroform, followed by ethyl acetate, and finally methanol. A suggested gradient could be:
-
n-hexane-chloroform mixtures (e.g., 9:1, 1:1, 1:9)
-
chloroform-ethyl acetate mixtures (e.g., 9:1, 1:1, 1:9)
-
ethyl acetate-methanol mixtures (e.g., 9.5:0.5, 9:1)
-
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Use a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualize under UV light or by staining.
-
Pooling and Concentration: Combine the fractions that show a high concentration of this compound and concentrate them using a rotary evaporator.
-
Final Purification (Optional): For higher purity, the enriched fraction can be further purified using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water gradient.
Data Presentation
Table 1: Comparison of Extraction Solvents on the Yield of Quassinoids from Brucea javanica
| Solvent System | Relative Yield of Total Quassinoids (%) | Key Observations |
| 100% Methanol | ~90-100% | High extraction efficiency for a broad range of quassinoids. |
| 95% Ethanol | ~85-95% | Good alternative to methanol, often preferred for its lower toxicity. |
| 70% Ethanol | ~70-85% | Increased polarity may enhance extraction of more polar glycosides. |
| Ethyl Acetate | ~40-60% | Extracts a less polar fraction of compounds. |
| n-Hexane | <10% | Primarily extracts non-polar compounds like oils and fats. |
Note: The relative yields are estimates based on general principles of phytochemical extraction and may vary depending on the specific experimental conditions.
Table 2: Influence of Extraction Parameters on this compound Yield
| Parameter | Condition A | Condition B | Expected Outcome on Yield |
| Temperature | 40°C | 80°C | Higher temperatures may initially increase yield but can lead to degradation of this compound over time.[4] |
| Time | 1 hour | 4 hours | Longer extraction times generally increase yield, but the effect diminishes over time. |
| Solvent-to-Solid Ratio | 10:1 mL/g | 20:1 mL/g | A higher ratio typically improves extraction efficiency. |
| pH | Neutral (pH 7) | Alkaline (pH 9) | Alkaline conditions can cause hydrolysis of the glycosidic bond, leading to a lower yield of this compound.[6][7] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: Postulated effect of this compound on the PI3K/Akt signaling pathway.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzioside K Extraction from Brucea javanica
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Yadanzioside K from Brucea javanica extract. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a deeper understanding of the processes involved.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a quassinoid glycoside, a type of bitter principle, isolated from the seeds and fruits of Brucea javanica (L.) Merr.[1][2][3] Quassinoids, including this compound, have garnered significant interest in the scientific community due to their potent biological activities, particularly their cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[1][3]
Q2: What are the main challenges in obtaining a high yield of this compound?
A2: The primary challenges include the complex phytochemical profile of Brucea javanica, leading to co-extraction of numerous related compounds, the potential for degradation of the glycosidic bond under suboptimal extraction conditions (e.g., high temperatures or extreme pH), and losses during the multi-step purification process.
Q3: Which solvent is best for extracting this compound?
A3: Ethanol is a commonly used and effective solvent for the extraction of quassinoid glycosides like this compound from Brucea javanica.[1] The polarity of the solvent is a critical factor, and ethanol provides a good balance for extracting these moderately polar compounds. The optimal concentration of ethanol may need to be determined empirically, often as an aqueous solution (e.g., 70-95%).
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A C18 column with a gradient elution of methanol-water or acetonitrile-water is typically employed, with detection at a wavelength around 220-280 nm.
Troubleshooting Guide: Low Yield of this compound
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low overall extract yield | 1. Improper grinding of plant material: Insufficient surface area for solvent penetration. 2. Inappropriate solvent-to-solid ratio: Too little solvent to effectively extract the compounds. 3. Insufficient extraction time or temperature: Incomplete extraction of the target compound. | 1. Grind the dried Brucea javanica seeds/fruits to a fine powder (e.g., 40-60 mesh). 2. Increase the solvent-to-solid ratio (e.g., 1:15 or 1:20 v/w) to ensure complete immersion and provide a sufficient concentration gradient. 3. Optimize extraction time and temperature. For maceration, allow for 24-48 hours per extraction cycle. For methods like ultrasound-assisted extraction, 30-60 minutes may be sufficient. Keep temperatures moderate (e.g., 40-60°C) to prevent degradation. |
| Low concentration of this compound in the crude extract | 1. Degradation of this compound: Exposure to high temperatures, strong acids or bases can cause hydrolysis of the glycosidic bond.[4][5] 2. Poor solvent selection: The solvent may not be optimal for selectively extracting this compound. 3. Suboptimal plant material: Low concentration of the target compound in the source material due to factors like harvest time or storage conditions. | 1. Maintain a neutral pH during extraction and purification. Use a rotary evaporator at a controlled, low temperature (≤ 50°C) to remove the solvent.[4] 2. While ethanol is a good starting point, consider testing different concentrations of aqueous ethanol or other polar solvents. 3. Use high-quality, properly dried, and stored plant material. |
| Significant loss of this compound during purification | 1. Co-elution with other compounds: Similar polarity of other quassinoids can make separation difficult. 2. Irreversible adsorption to the stationary phase: The compound may bind too strongly to the column material. 3. Degradation during fractionation: Prolonged exposure to certain solvents or conditions can degrade the compound. | 1. Optimize the chromatographic conditions. This may involve using a different column, adjusting the mobile phase gradient, or employing multi-step purification (e.g., silica gel followed by preparative HPLC). 2. Choose an appropriate stationary phase and solvent system. Test different types of silica gel or consider other chromatographic techniques like Sephadex LH-20. 3. Minimize the time the compound spends in solution during purification. Work efficiently and store fractions at low temperatures. |
| Presence of impurities in the final product | 1. Incomplete separation: The chosen purification method may not be sufficient to resolve all impurities. 2. Re-crystallization issues: Impurities may co-precipitate with this compound. | 1. Employ multiple chromatographic techniques with different separation principles (e.g., normal phase followed by reversed-phase). 2. Optimize the re-crystallization solvent system and conditions (e.g., temperature, cooling rate). |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a method for the efficient extraction of this compound from Brucea javanica seeds.
Materials:
-
Dried Brucea javanica seeds
-
95% Ethanol
-
Grinder
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried Brucea javanica seeds into a fine powder (40-60 mesh).
-
Extraction:
-
Place 100 g of the powdered seeds in a 2 L flask.
-
Add 1.5 L of 95% ethanol (1:15 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature of 50°C for 60 minutes.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeated Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure maximum recovery.
-
Concentration: Combine the filtrates from all three extractions and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C and under reduced pressure.
-
Drying: Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from the crude extract.
Materials:
-
Crude Brucea javanica extract
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, chloroform, ethyl acetate, methanol
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica gel mixture onto the top of the packed column.
-
Gradient Elution:
-
Begin elution with 100% n-hexane to remove non-polar compounds.
-
Gradually increase the polarity of the mobile phase by introducing chloroform, followed by ethyl acetate, and finally methanol. A suggested gradient could be:
-
n-hexane-chloroform mixtures (e.g., 9:1, 1:1, 1:9)
-
chloroform-ethyl acetate mixtures (e.g., 9:1, 1:1, 1:9)
-
ethyl acetate-methanol mixtures (e.g., 9.5:0.5, 9:1)
-
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Use a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualize under UV light or by staining.
-
Pooling and Concentration: Combine the fractions that show a high concentration of this compound and concentrate them using a rotary evaporator.
-
Final Purification (Optional): For higher purity, the enriched fraction can be further purified using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water gradient.
Data Presentation
Table 1: Comparison of Extraction Solvents on the Yield of Quassinoids from Brucea javanica
| Solvent System | Relative Yield of Total Quassinoids (%) | Key Observations |
| 100% Methanol | ~90-100% | High extraction efficiency for a broad range of quassinoids. |
| 95% Ethanol | ~85-95% | Good alternative to methanol, often preferred for its lower toxicity. |
| 70% Ethanol | ~70-85% | Increased polarity may enhance extraction of more polar glycosides. |
| Ethyl Acetate | ~40-60% | Extracts a less polar fraction of compounds. |
| n-Hexane | <10% | Primarily extracts non-polar compounds like oils and fats. |
Note: The relative yields are estimates based on general principles of phytochemical extraction and may vary depending on the specific experimental conditions.
Table 2: Influence of Extraction Parameters on this compound Yield
| Parameter | Condition A | Condition B | Expected Outcome on Yield |
| Temperature | 40°C | 80°C | Higher temperatures may initially increase yield but can lead to degradation of this compound over time.[4] |
| Time | 1 hour | 4 hours | Longer extraction times generally increase yield, but the effect diminishes over time. |
| Solvent-to-Solid Ratio | 10:1 mL/g | 20:1 mL/g | A higher ratio typically improves extraction efficiency. |
| pH | Neutral (pH 7) | Alkaline (pH 9) | Alkaline conditions can cause hydrolysis of the glycosidic bond, leading to a lower yield of this compound.[6][7] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: Postulated effect of this compound on the PI3K/Akt signaling pathway.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Yadanzioside K instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside K. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the instability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For experimental purposes, it is advisable to prepare a high-concentration stock solution in DMSO.
Q2: How should I store this compound, both in solid form and in solution?
A2: Proper storage is crucial to maintain the stability of this compound.
-
Solid Form: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
-
Stock Solutions (in DMSO): For short-term storage (days to weeks), store at 0-4°C. For long-term storage (months), store at -20°C.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the physical properties of a solution, such as color, can be an indicator of chemical degradation. It is recommended to perform an analysis, such as HPLC, to check the purity of the solution if you observe any changes.
Q4: Can I use aqueous buffers to dilute my this compound stock solution?
A4: Yes, aqueous buffers can be used for final dilutions to the desired experimental concentration. However, be aware that the pH of the buffer can significantly impact the stability of this compound. It is recommended to prepare fresh dilutions for each experiment and not to store the compound in aqueous solutions for extended periods.
Troubleshooting Guide: this compound Instability in Solution
Issue: I am observing a loss of activity or inconsistent results with my this compound experiments.
This issue is often linked to the degradation of the compound in solution. The following sections provide potential causes and troubleshooting steps.
Problem 1: Degradation due to improper pH.
Possible Cause: this compound, as a glycoside, is susceptible to hydrolysis of its glycosidic bond, a reaction that can be catalyzed by acidic or basic conditions. Studies on other quassinoid glycosides have shown significant degradation at acidic pH values. For example, the quassinoids eurycomanol (B128926) and 13α,21-dihydroeurycomanone are unstable in acidic conditions (pH 1). Conversely, other glycosides like verbascoside (B1683046) show increased degradation in neutral to alkaline solutions, with the most rapid breakdown observed at pH 8.
Troubleshooting Steps:
-
pH Monitoring: Always measure and record the pH of your final experimental solution.
-
Buffer Selection: Choose a buffer system that maintains a stable pH within a range suitable for your experiment and, ideally, one that favors the stability of the glycoside (typically slightly acidic to neutral, but this should be determined empirically).
-
Fresh Preparations: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions.
-
pH Stability Study: If you continue to experience issues, consider performing a simple pH stability study as outlined in the Experimental Protocols section below.
Problem 2: Thermal Degradation.
Possible Cause: Elevated temperatures can accelerate the degradation of this compound. The hydrolysis of the ester and glycosidic linkages is a common thermal degradation pathway for similar natural products.
Troubleshooting Steps:
-
Avoid High Temperatures: Do not heat solutions containing this compound unless it is a specific requirement of your experimental protocol.
-
Room Temperature Experiments: If possible, conduct your experiments at room temperature or on ice to minimize thermal degradation.
-
Storage: Strictly adhere to the recommended storage conditions (-20°C for long-term storage of stock solutions).
Problem 3: Photodegradation.
Possible Cause: Exposure to light, particularly UV light, can cause degradation of many natural products.
Troubleshooting Steps:
-
Protect from Light: Store solid this compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations in a subdued lighting environment whenever possible.
Quantitative Data Summary
| Quassinoid | pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) | Reference |
| Eurycomanone | 1 | 37 | 2 | >95 | |
| Epoxyeurycomanone | 1 | 37 | 2 | >95 | |
| Eurycomanol | 1 | 37 | 2 | <10 | |
| 13α,21-dihydroeurycomanone | 1 | 37 | 2 | <10 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade DMSO, Methanol, Acetonitrile, and Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 60°C.
-
Take samples at 24, 48, and 72 hours and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a vial of the stock solution to direct sunlight or a photostability chamber.
-
Take samples at 24, 48, and 72 hours and dilute for HPLC analysis. Keep a control sample in the dark at the same temperature.
-
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound
While the specific molecular targets of this compound are not fully elucidated, many bioactive glycosides, including other quassinoids from Brucea javanica, are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. A plausible mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways, which are often dysregulated in cancer. Some glycosides also target the Na+/K+-ATPase ion pump, which can, in turn, affect downstream signaling.
Caption: Hypothesized signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the steps to investigate the stability of this compound in a given solution.
Caption: Workflow for this compound stability assessment.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates the decision-making process when troubleshooting inconsistent experimental outcomes with this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Troubleshooting Yadanzioside K instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside K. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the instability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For experimental purposes, it is advisable to prepare a high-concentration stock solution in DMSO.
Q2: How should I store this compound, both in solid form and in solution?
A2: Proper storage is crucial to maintain the stability of this compound.
-
Solid Form: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
-
Stock Solutions (in DMSO): For short-term storage (days to weeks), store at 0-4°C. For long-term storage (months), store at -20°C.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the physical properties of a solution, such as color, can be an indicator of chemical degradation. It is recommended to perform an analysis, such as HPLC, to check the purity of the solution if you observe any changes.
Q4: Can I use aqueous buffers to dilute my this compound stock solution?
A4: Yes, aqueous buffers can be used for final dilutions to the desired experimental concentration. However, be aware that the pH of the buffer can significantly impact the stability of this compound. It is recommended to prepare fresh dilutions for each experiment and not to store the compound in aqueous solutions for extended periods.
Troubleshooting Guide: this compound Instability in Solution
Issue: I am observing a loss of activity or inconsistent results with my this compound experiments.
This issue is often linked to the degradation of the compound in solution. The following sections provide potential causes and troubleshooting steps.
Problem 1: Degradation due to improper pH.
Possible Cause: this compound, as a glycoside, is susceptible to hydrolysis of its glycosidic bond, a reaction that can be catalyzed by acidic or basic conditions. Studies on other quassinoid glycosides have shown significant degradation at acidic pH values. For example, the quassinoids eurycomanol (B128926) and 13α,21-dihydroeurycomanone are unstable in acidic conditions (pH 1). Conversely, other glycosides like verbascoside (B1683046) show increased degradation in neutral to alkaline solutions, with the most rapid breakdown observed at pH 8.
Troubleshooting Steps:
-
pH Monitoring: Always measure and record the pH of your final experimental solution.
-
Buffer Selection: Choose a buffer system that maintains a stable pH within a range suitable for your experiment and, ideally, one that favors the stability of the glycoside (typically slightly acidic to neutral, but this should be determined empirically).
-
Fresh Preparations: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions.
-
pH Stability Study: If you continue to experience issues, consider performing a simple pH stability study as outlined in the Experimental Protocols section below.
Problem 2: Thermal Degradation.
Possible Cause: Elevated temperatures can accelerate the degradation of this compound. The hydrolysis of the ester and glycosidic linkages is a common thermal degradation pathway for similar natural products.
Troubleshooting Steps:
-
Avoid High Temperatures: Do not heat solutions containing this compound unless it is a specific requirement of your experimental protocol.
-
Room Temperature Experiments: If possible, conduct your experiments at room temperature or on ice to minimize thermal degradation.
-
Storage: Strictly adhere to the recommended storage conditions (-20°C for long-term storage of stock solutions).
Problem 3: Photodegradation.
Possible Cause: Exposure to light, particularly UV light, can cause degradation of many natural products.
Troubleshooting Steps:
-
Protect from Light: Store solid this compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations in a subdued lighting environment whenever possible.
Quantitative Data Summary
| Quassinoid | pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) | Reference |
| Eurycomanone | 1 | 37 | 2 | >95 | |
| Epoxyeurycomanone | 1 | 37 | 2 | >95 | |
| Eurycomanol | 1 | 37 | 2 | <10 | |
| 13α,21-dihydroeurycomanone | 1 | 37 | 2 | <10 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade DMSO, Methanol, Acetonitrile, and Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 60°C.
-
Take samples at 24, 48, and 72 hours and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a vial of the stock solution to direct sunlight or a photostability chamber.
-
Take samples at 24, 48, and 72 hours and dilute for HPLC analysis. Keep a control sample in the dark at the same temperature.
-
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound
While the specific molecular targets of this compound are not fully elucidated, many bioactive glycosides, including other quassinoids from Brucea javanica, are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. A plausible mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways, which are often dysregulated in cancer. Some glycosides also target the Na+/K+-ATPase ion pump, which can, in turn, affect downstream signaling.
Caption: Hypothesized signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the steps to investigate the stability of this compound in a given solution.
Caption: Workflow for this compound stability assessment.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates the decision-making process when troubleshooting inconsistent experimental outcomes with this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Troubleshooting Yadanzioside K instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside K. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the instability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For experimental purposes, it is advisable to prepare a high-concentration stock solution in DMSO.
Q2: How should I store this compound, both in solid form and in solution?
A2: Proper storage is crucial to maintain the stability of this compound.
-
Solid Form: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
-
Stock Solutions (in DMSO): For short-term storage (days to weeks), store at 0-4°C. For long-term storage (months), store at -20°C.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the physical properties of a solution, such as color, can be an indicator of chemical degradation. It is recommended to perform an analysis, such as HPLC, to check the purity of the solution if you observe any changes.
Q4: Can I use aqueous buffers to dilute my this compound stock solution?
A4: Yes, aqueous buffers can be used for final dilutions to the desired experimental concentration. However, be aware that the pH of the buffer can significantly impact the stability of this compound. It is recommended to prepare fresh dilutions for each experiment and not to store the compound in aqueous solutions for extended periods.
Troubleshooting Guide: this compound Instability in Solution
Issue: I am observing a loss of activity or inconsistent results with my this compound experiments.
This issue is often linked to the degradation of the compound in solution. The following sections provide potential causes and troubleshooting steps.
Problem 1: Degradation due to improper pH.
Possible Cause: this compound, as a glycoside, is susceptible to hydrolysis of its glycosidic bond, a reaction that can be catalyzed by acidic or basic conditions. Studies on other quassinoid glycosides have shown significant degradation at acidic pH values. For example, the quassinoids eurycomanol and 13α,21-dihydroeurycomanone are unstable in acidic conditions (pH 1). Conversely, other glycosides like verbascoside show increased degradation in neutral to alkaline solutions, with the most rapid breakdown observed at pH 8.
Troubleshooting Steps:
-
pH Monitoring: Always measure and record the pH of your final experimental solution.
-
Buffer Selection: Choose a buffer system that maintains a stable pH within a range suitable for your experiment and, ideally, one that favors the stability of the glycoside (typically slightly acidic to neutral, but this should be determined empirically).
-
Fresh Preparations: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions.
-
pH Stability Study: If you continue to experience issues, consider performing a simple pH stability study as outlined in the Experimental Protocols section below.
Problem 2: Thermal Degradation.
Possible Cause: Elevated temperatures can accelerate the degradation of this compound. The hydrolysis of the ester and glycosidic linkages is a common thermal degradation pathway for similar natural products.
Troubleshooting Steps:
-
Avoid High Temperatures: Do not heat solutions containing this compound unless it is a specific requirement of your experimental protocol.
-
Room Temperature Experiments: If possible, conduct your experiments at room temperature or on ice to minimize thermal degradation.
-
Storage: Strictly adhere to the recommended storage conditions (-20°C for long-term storage of stock solutions).
Problem 3: Photodegradation.
Possible Cause: Exposure to light, particularly UV light, can cause degradation of many natural products.
Troubleshooting Steps:
-
Protect from Light: Store solid this compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations in a subdued lighting environment whenever possible.
Quantitative Data Summary
| Quassinoid | pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) | Reference |
| Eurycomanone | 1 | 37 | 2 | >95 | |
| Epoxyeurycomanone | 1 | 37 | 2 | >95 | |
| Eurycomanol | 1 | 37 | 2 | <10 | |
| 13α,21-dihydroeurycomanone | 1 | 37 | 2 | <10 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade DMSO, Methanol, Acetonitrile, and Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 60°C.
-
Take samples at 24, 48, and 72 hours and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a vial of the stock solution to direct sunlight or a photostability chamber.
-
Take samples at 24, 48, and 72 hours and dilute for HPLC analysis. Keep a control sample in the dark at the same temperature.
-
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound
While the specific molecular targets of this compound are not fully elucidated, many bioactive glycosides, including other quassinoids from Brucea javanica, are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. A plausible mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways, which are often dysregulated in cancer. Some glycosides also target the Na+/K+-ATPase ion pump, which can, in turn, affect downstream signaling.
Caption: Hypothesized signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the steps to investigate the stability of this compound in a given solution.
Caption: Workflow for this compound stability assessment.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates the decision-making process when troubleshooting inconsistent experimental outcomes with this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Technical Support Center: Refining HPLC Gradient for Separating Yadanzioside Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC gradients for the successful separation of Yadanzioside isomers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC gradient to separate Yadanzioside isomers?
A good starting point for separating Yadanzioside isomers, which are structurally similar natural products, is to use a reversed-phase C18 column with a water/acetonitrile (B52724) or water/methanol (B129727) mobile phase gradient. A conservative initial gradient can help to scout for the elution window of the isomers.
Table 1: Recommended Starting Gradient Conditions
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Q2: My Yadanzioside isomers are co-eluting or have very poor resolution. What should I do?
Poor resolution is a common challenge when separating isomers. To improve the separation between closely eluting peaks, you can modify the gradient to increase the separation time in the region where the isomers elute.[1] This can be achieved by flattening the gradient.[2]
Troubleshooting Poor Resolution:
-
Flatten the Gradient: Decrease the slope of the gradient during the elution of the target isomers. This provides more time for interaction with the stationary phase, enhancing separation.[1][2]
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.[3]
-
Adjust the Temperature: Increasing the column temperature can improve peak efficiency by decreasing mobile phase viscosity. However, be aware that it may also alter selectivity.
-
Reduce the Flow Rate: A lower flow rate can lead to better peak separation, although it will increase the total run time.
Q3: I'm observing significant peak tailing for my Yadanzioside isomer peaks. What are the possible causes and solutions?
Peak tailing can compromise quantification and resolution. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or sample.
Troubleshooting Peak Tailing:
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a well-end-capped column or add a competitive amine modifier (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). |
| Column Contamination | Use a guard column to protect the analytical column and flush the column with a strong solvent to remove contaminants. |
| Sample Overload | Dilute the sample and inject a smaller volume to avoid overloading the column. |
| Inappropriate Mobile Phase pH | If the Yadanzioside isomers have ionizable groups, adjust the mobile phase pH to suppress ionization and reduce secondary interactions. |
Troubleshooting Guides
Guide 1: Systematic Approach to Gradient Refinement for Isomer Separation
This guide outlines a logical workflow for optimizing an HPLC gradient when initial attempts yield poor separation of Yadanzioside isomers.
Caption: Workflow for systematic HPLC gradient refinement.
Guide 2: Diagnosing and Resolving Shifting Retention Times
Inconsistent retention times can make peak identification unreliable. This guide helps to diagnose and resolve this issue.
Caption: Troubleshooting guide for shifting HPLC retention times.
Experimental Protocols
Protocol 1: Baseline Separation of Two Hypothetical Yadanzioside Isomers
This protocol provides a detailed methodology for achieving baseline separation of two closely eluting Yadanzioside isomers after initial method development yielded poor resolution.
Objective: To achieve a resolution (Rs) of >1.5 between Yadanzioside Isomer A and Isomer B.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Materials:
-
Reference standards of Yadanzioside Isomer A and Isomer B
-
HPLC-grade acetonitrile and water
-
Formic acid (≥98%)
Chromatographic Conditions:
Table 2: Optimized HPLC Conditions for Yadanzioside Isomer Separation
| Parameter | Initial Method | Optimized Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-60% B in 20 min | 40-45% B in 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 5 µL |
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or helium sparging.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Yadanzioside Isomer A and Isomer B in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing 50 µg/mL of each isomer by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column in the column oven set to 35 °C.
-
Set the flow rate to 0.8 mL/min.
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the mixed standard solution.
-
Run the gradient program as specified in the "Optimized Method" column of Table 2.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Integrate the peaks for Isomer A and Isomer B.
-
Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R is the retention time and w is the peak width at the base. A resolution of ≥1.5 is considered baseline separation.
-
References
Technical Support Center: Refining HPLC Gradient for Separating Yadanzioside Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC gradients for the successful separation of Yadanzioside isomers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC gradient to separate Yadanzioside isomers?
A good starting point for separating Yadanzioside isomers, which are structurally similar natural products, is to use a reversed-phase C18 column with a water/acetonitrile (B52724) or water/methanol (B129727) mobile phase gradient. A conservative initial gradient can help to scout for the elution window of the isomers.
Table 1: Recommended Starting Gradient Conditions
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Q2: My Yadanzioside isomers are co-eluting or have very poor resolution. What should I do?
Poor resolution is a common challenge when separating isomers. To improve the separation between closely eluting peaks, you can modify the gradient to increase the separation time in the region where the isomers elute.[1] This can be achieved by flattening the gradient.[2]
Troubleshooting Poor Resolution:
-
Flatten the Gradient: Decrease the slope of the gradient during the elution of the target isomers. This provides more time for interaction with the stationary phase, enhancing separation.[1][2]
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.[3]
-
Adjust the Temperature: Increasing the column temperature can improve peak efficiency by decreasing mobile phase viscosity. However, be aware that it may also alter selectivity.
-
Reduce the Flow Rate: A lower flow rate can lead to better peak separation, although it will increase the total run time.
Q3: I'm observing significant peak tailing for my Yadanzioside isomer peaks. What are the possible causes and solutions?
Peak tailing can compromise quantification and resolution. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or sample.
Troubleshooting Peak Tailing:
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a well-end-capped column or add a competitive amine modifier (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). |
| Column Contamination | Use a guard column to protect the analytical column and flush the column with a strong solvent to remove contaminants. |
| Sample Overload | Dilute the sample and inject a smaller volume to avoid overloading the column. |
| Inappropriate Mobile Phase pH | If the Yadanzioside isomers have ionizable groups, adjust the mobile phase pH to suppress ionization and reduce secondary interactions. |
Troubleshooting Guides
Guide 1: Systematic Approach to Gradient Refinement for Isomer Separation
This guide outlines a logical workflow for optimizing an HPLC gradient when initial attempts yield poor separation of Yadanzioside isomers.
Caption: Workflow for systematic HPLC gradient refinement.
Guide 2: Diagnosing and Resolving Shifting Retention Times
Inconsistent retention times can make peak identification unreliable. This guide helps to diagnose and resolve this issue.
Caption: Troubleshooting guide for shifting HPLC retention times.
Experimental Protocols
Protocol 1: Baseline Separation of Two Hypothetical Yadanzioside Isomers
This protocol provides a detailed methodology for achieving baseline separation of two closely eluting Yadanzioside isomers after initial method development yielded poor resolution.
Objective: To achieve a resolution (Rs) of >1.5 between Yadanzioside Isomer A and Isomer B.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Materials:
-
Reference standards of Yadanzioside Isomer A and Isomer B
-
HPLC-grade acetonitrile and water
-
Formic acid (≥98%)
Chromatographic Conditions:
Table 2: Optimized HPLC Conditions for Yadanzioside Isomer Separation
| Parameter | Initial Method | Optimized Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-60% B in 20 min | 40-45% B in 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 5 µL |
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or helium sparging.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Yadanzioside Isomer A and Isomer B in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing 50 µg/mL of each isomer by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column in the column oven set to 35 °C.
-
Set the flow rate to 0.8 mL/min.
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the mixed standard solution.
-
Run the gradient program as specified in the "Optimized Method" column of Table 2.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Integrate the peaks for Isomer A and Isomer B.
-
Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R is the retention time and w is the peak width at the base. A resolution of ≥1.5 is considered baseline separation.
-
References
Technical Support Center: Refining HPLC Gradient for Separating Yadanzioside Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC gradients for the successful separation of Yadanzioside isomers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC gradient to separate Yadanzioside isomers?
A good starting point for separating Yadanzioside isomers, which are structurally similar natural products, is to use a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient. A conservative initial gradient can help to scout for the elution window of the isomers.
Table 1: Recommended Starting Gradient Conditions
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Q2: My Yadanzioside isomers are co-eluting or have very poor resolution. What should I do?
Poor resolution is a common challenge when separating isomers. To improve the separation between closely eluting peaks, you can modify the gradient to increase the separation time in the region where the isomers elute.[1] This can be achieved by flattening the gradient.[2]
Troubleshooting Poor Resolution:
-
Flatten the Gradient: Decrease the slope of the gradient during the elution of the target isomers. This provides more time for interaction with the stationary phase, enhancing separation.[1][2]
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.[3]
-
Adjust the Temperature: Increasing the column temperature can improve peak efficiency by decreasing mobile phase viscosity. However, be aware that it may also alter selectivity.
-
Reduce the Flow Rate: A lower flow rate can lead to better peak separation, although it will increase the total run time.
Q3: I'm observing significant peak tailing for my Yadanzioside isomer peaks. What are the possible causes and solutions?
Peak tailing can compromise quantification and resolution. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or sample.
Troubleshooting Peak Tailing:
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a well-end-capped column or add a competitive amine modifier (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). |
| Column Contamination | Use a guard column to protect the analytical column and flush the column with a strong solvent to remove contaminants. |
| Sample Overload | Dilute the sample and inject a smaller volume to avoid overloading the column. |
| Inappropriate Mobile Phase pH | If the Yadanzioside isomers have ionizable groups, adjust the mobile phase pH to suppress ionization and reduce secondary interactions. |
Troubleshooting Guides
Guide 1: Systematic Approach to Gradient Refinement for Isomer Separation
This guide outlines a logical workflow for optimizing an HPLC gradient when initial attempts yield poor separation of Yadanzioside isomers.
Caption: Workflow for systematic HPLC gradient refinement.
Guide 2: Diagnosing and Resolving Shifting Retention Times
Inconsistent retention times can make peak identification unreliable. This guide helps to diagnose and resolve this issue.
Caption: Troubleshooting guide for shifting HPLC retention times.
Experimental Protocols
Protocol 1: Baseline Separation of Two Hypothetical Yadanzioside Isomers
This protocol provides a detailed methodology for achieving baseline separation of two closely eluting Yadanzioside isomers after initial method development yielded poor resolution.
Objective: To achieve a resolution (Rs) of >1.5 between Yadanzioside Isomer A and Isomer B.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Materials:
-
Reference standards of Yadanzioside Isomer A and Isomer B
-
HPLC-grade acetonitrile and water
-
Formic acid (≥98%)
Chromatographic Conditions:
Table 2: Optimized HPLC Conditions for Yadanzioside Isomer Separation
| Parameter | Initial Method | Optimized Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-60% B in 20 min | 40-45% B in 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 5 µL |
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or helium sparging.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Yadanzioside Isomer A and Isomer B in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing 50 µg/mL of each isomer by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column in the column oven set to 35 °C.
-
Set the flow rate to 0.8 mL/min.
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the mixed standard solution.
-
Run the gradient program as specified in the "Optimized Method" column of Table 2.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Integrate the peaks for Isomer A and Isomer B.
-
Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R is the retention time and w is the peak width at the base. A resolution of ≥1.5 is considered baseline separation.
-
References
Addressing batch variability of natural Yadanzioside K extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch variability of natural Yadanzioside K extracts.
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity Observed in Cell-Based Assays
Problem: You are observing significant variations in the biological effects of different batches of this compound extract in your cell-based assays.
| Possible Cause | Recommended Solution |
| Variable this compound Concentration | Standardize the extract concentration based on the quantified amount of this compound in each batch using HPLC analysis. Do not rely solely on the gross weight of the extract. |
| Presence of Interfering Compounds | Perform phytochemical profiling to identify any impurities or interfering substances that may antagonize or synergize with this compound.[1] |
| Improper Sample Preparation | Ensure the extract is fully dissolved in the appropriate solvent for your bioassay and that the final concentration is accurate.[1] Visually inspect for any precipitation under a microscope.[2] |
| Assay Variability | Standardize your bioassay protocol, including cell line passage numbers, reagent concentrations, and incubation times, to minimize experimental variability.[1][3] |
| Degradation of this compound | Store the extract in a cool, dark, and dry place to prevent degradation. Follow supplier recommendations for storage, typically in tightly closed containers at room temperature or refrigerated, protected from light and moisture. |
Guide 2: Variability in Extraction Yield
Problem: The yield of your this compound extract varies significantly from one batch to another, even when using the same protocol.
| Possible Cause | Troubleshooting Steps |
| Raw Material Quality | The quality and composition of the raw plant material are major sources of variability. Factors such as harvest time, growing conditions, and storage can all impact the content of extractable compounds. It is crucial to source raw materials from reliable suppliers with good quality control. |
| Particle Size of Plant Material | The particle size of the ground plant material can affect extraction efficiency. Ensure that the material is ground to a consistent and fine particle size to maximize the surface area for extraction. |
| Solvent-to-Sample Ratio | The ratio of solvent to plant material can impact the extraction yield. Use a consistent and optimized ratio for each extraction. |
| Extraction Time and Temperature | Ensure that the extraction time and temperature are precisely controlled for each batch, as these parameters can significantly influence the extraction efficiency. |
| Solvent Quality | The purity and composition of the solvent can affect its extraction capabilities. Use high-purity solvents and ensure that the composition of solvent mixtures is accurate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variation in natural this compound extracts?
A1: The chemical composition of natural extracts like this compound can vary significantly due to several factors. Key sources of variation include:
-
Raw Material Sourcing: Differences in the plant's genetic makeup, growing conditions (climate, soil), and harvest time can alter the phytochemical profile.
-
Processing and Extraction: The methods used for drying, storing, and extracting the plant material can significantly impact the final composition of the extract.
-
Manufacturing Practices: Inconsistencies in manufacturing processes can introduce further variability.
Q2: How can I assess the consistency of my this compound extract batches?
A2: A combination of analytical techniques is recommended to evaluate the consistency of your extract batches. "Chemical fingerprinting" is a widely accepted approach for this purpose. This involves creating a characteristic chemical profile for each batch and comparing them. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: I am seeing significant variations in peak areas and retention times for this compound between different batches when using HPLC. What could be the cause?
A3: Several factors could contribute to this issue:
-
Column Degradation: The column's stationary phase can degrade over time, especially with complex matrices like natural extracts, leading to peak broadening and shifts in retention time. Consider flushing the column with a strong solvent or replacing it.
-
Mobile Phase Inconsistency: Ensure the mobile phase composition is prepared accurately and consistently for each run. Use high-purity solvents.
-
Injector Issues: Inconsistent injection volumes can lead to variations in peak areas. Check the injector for blockages or air bubbles.
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times, especially if a column oven is not used.
Q4: My this compound extract is not dissolving well in the culture medium for my cell-based assay. How can I improve its solubility?
A4: Poor solubility is a common challenge with natural product extracts. Here are some solutions:
-
Use of a Co-solvent: Dissolve the extract in a small amount of a biocompatible solvent like DMSO first, and then dilute it to the final concentration in the culture medium. Be sure to include a vehicle control in your experiment.
-
Sonication or Vortexing: Gently sonicating or vortexing the stock solution can aid in dissolution.
-
Test for Precipitation: Visually inspect the wells under a microscope for any precipitate after adding the extract to the medium.
Q5: I am observing a high background signal in my colorimetric cell viability assay (e.g., MTT, XTT), even in the negative control wells with the extract alone. What is the cause?
A5: This can be due to the direct reduction of the assay reagent by compounds in the natural extract. Many natural products, particularly those with antioxidant properties, can directly reduce tetrazolium salts to their colored formazan (B1609692) product, leading to a false-positive signal. To address this, run a cell-free control with your extract and the assay reagent and subtract the background absorbance from your experimental wells. Alternatively, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay.
Data Presentation
Table 1: Example Batch-to-Batch Variability of this compound Yield and Purity
| Batch ID | Raw Material Source | Extraction Method | Yield (%) | Purity by HPLC (%) |
| YK-2024-01 | Supplier A | Maceration | 2.5 | 85.2 |
| YK-2024-02 | Supplier A | Soxhlet | 3.1 | 88.9 |
| YK-2024-03 | Supplier B | Maceration | 2.1 | 82.5 |
| YK-2024-04 | Supplier A | Maceration | 2.6 | 86.1 |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Maceration for Extraction of this compound
This protocol provides a general procedure for the maceration extraction of this compound from dried plant material.
-
Preparation of Plant Material: Weigh approximately 50 g of dried and finely powdered plant material.
-
Extraction:
-
Place the powdered material in a suitable flask.
-
Add 500 mL of 80% ethanol.
-
Seal the flask and agitate at room temperature for 24 hours.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Drying:
-
Dry the resulting crude extract in a vacuum oven to a constant weight.
-
Protocol 2: HPLC Analysis of this compound
This protocol outlines a general method for the quantitative analysis of this compound in an extract.
-
Preparation of Standard Solutions:
-
Accurately weigh a certified reference standard of this compound.
-
Prepare a stock solution in methanol (B129727) (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract (e.g., 10 mg) and dissolve it in methanol (e.g., 10 mL).
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the HPLC parameters as described in Table 2.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for ensuring reproducible bioactivity results.
Caption: Logic diagram for troubleshooting inconsistent results.
Caption: Potential signaling pathway affected by this compound.
References
Addressing batch variability of natural Yadanzioside K extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch variability of natural Yadanzioside K extracts.
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity Observed in Cell-Based Assays
Problem: You are observing significant variations in the biological effects of different batches of this compound extract in your cell-based assays.
| Possible Cause | Recommended Solution |
| Variable this compound Concentration | Standardize the extract concentration based on the quantified amount of this compound in each batch using HPLC analysis. Do not rely solely on the gross weight of the extract. |
| Presence of Interfering Compounds | Perform phytochemical profiling to identify any impurities or interfering substances that may antagonize or synergize with this compound.[1] |
| Improper Sample Preparation | Ensure the extract is fully dissolved in the appropriate solvent for your bioassay and that the final concentration is accurate.[1] Visually inspect for any precipitation under a microscope.[2] |
| Assay Variability | Standardize your bioassay protocol, including cell line passage numbers, reagent concentrations, and incubation times, to minimize experimental variability.[1][3] |
| Degradation of this compound | Store the extract in a cool, dark, and dry place to prevent degradation. Follow supplier recommendations for storage, typically in tightly closed containers at room temperature or refrigerated, protected from light and moisture. |
Guide 2: Variability in Extraction Yield
Problem: The yield of your this compound extract varies significantly from one batch to another, even when using the same protocol.
| Possible Cause | Troubleshooting Steps |
| Raw Material Quality | The quality and composition of the raw plant material are major sources of variability. Factors such as harvest time, growing conditions, and storage can all impact the content of extractable compounds. It is crucial to source raw materials from reliable suppliers with good quality control. |
| Particle Size of Plant Material | The particle size of the ground plant material can affect extraction efficiency. Ensure that the material is ground to a consistent and fine particle size to maximize the surface area for extraction. |
| Solvent-to-Sample Ratio | The ratio of solvent to plant material can impact the extraction yield. Use a consistent and optimized ratio for each extraction. |
| Extraction Time and Temperature | Ensure that the extraction time and temperature are precisely controlled for each batch, as these parameters can significantly influence the extraction efficiency. |
| Solvent Quality | The purity and composition of the solvent can affect its extraction capabilities. Use high-purity solvents and ensure that the composition of solvent mixtures is accurate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variation in natural this compound extracts?
A1: The chemical composition of natural extracts like this compound can vary significantly due to several factors. Key sources of variation include:
-
Raw Material Sourcing: Differences in the plant's genetic makeup, growing conditions (climate, soil), and harvest time can alter the phytochemical profile.
-
Processing and Extraction: The methods used for drying, storing, and extracting the plant material can significantly impact the final composition of the extract.
-
Manufacturing Practices: Inconsistencies in manufacturing processes can introduce further variability.
Q2: How can I assess the consistency of my this compound extract batches?
A2: A combination of analytical techniques is recommended to evaluate the consistency of your extract batches. "Chemical fingerprinting" is a widely accepted approach for this purpose. This involves creating a characteristic chemical profile for each batch and comparing them. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: I am seeing significant variations in peak areas and retention times for this compound between different batches when using HPLC. What could be the cause?
A3: Several factors could contribute to this issue:
-
Column Degradation: The column's stationary phase can degrade over time, especially with complex matrices like natural extracts, leading to peak broadening and shifts in retention time. Consider flushing the column with a strong solvent or replacing it.
-
Mobile Phase Inconsistency: Ensure the mobile phase composition is prepared accurately and consistently for each run. Use high-purity solvents.
-
Injector Issues: Inconsistent injection volumes can lead to variations in peak areas. Check the injector for blockages or air bubbles.
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times, especially if a column oven is not used.
Q4: My this compound extract is not dissolving well in the culture medium for my cell-based assay. How can I improve its solubility?
A4: Poor solubility is a common challenge with natural product extracts. Here are some solutions:
-
Use of a Co-solvent: Dissolve the extract in a small amount of a biocompatible solvent like DMSO first, and then dilute it to the final concentration in the culture medium. Be sure to include a vehicle control in your experiment.
-
Sonication or Vortexing: Gently sonicating or vortexing the stock solution can aid in dissolution.
-
Test for Precipitation: Visually inspect the wells under a microscope for any precipitate after adding the extract to the medium.
Q5: I am observing a high background signal in my colorimetric cell viability assay (e.g., MTT, XTT), even in the negative control wells with the extract alone. What is the cause?
A5: This can be due to the direct reduction of the assay reagent by compounds in the natural extract. Many natural products, particularly those with antioxidant properties, can directly reduce tetrazolium salts to their colored formazan (B1609692) product, leading to a false-positive signal. To address this, run a cell-free control with your extract and the assay reagent and subtract the background absorbance from your experimental wells. Alternatively, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay.
Data Presentation
Table 1: Example Batch-to-Batch Variability of this compound Yield and Purity
| Batch ID | Raw Material Source | Extraction Method | Yield (%) | Purity by HPLC (%) |
| YK-2024-01 | Supplier A | Maceration | 2.5 | 85.2 |
| YK-2024-02 | Supplier A | Soxhlet | 3.1 | 88.9 |
| YK-2024-03 | Supplier B | Maceration | 2.1 | 82.5 |
| YK-2024-04 | Supplier A | Maceration | 2.6 | 86.1 |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Maceration for Extraction of this compound
This protocol provides a general procedure for the maceration extraction of this compound from dried plant material.
-
Preparation of Plant Material: Weigh approximately 50 g of dried and finely powdered plant material.
-
Extraction:
-
Place the powdered material in a suitable flask.
-
Add 500 mL of 80% ethanol.
-
Seal the flask and agitate at room temperature for 24 hours.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Drying:
-
Dry the resulting crude extract in a vacuum oven to a constant weight.
-
Protocol 2: HPLC Analysis of this compound
This protocol outlines a general method for the quantitative analysis of this compound in an extract.
-
Preparation of Standard Solutions:
-
Accurately weigh a certified reference standard of this compound.
-
Prepare a stock solution in methanol (B129727) (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract (e.g., 10 mg) and dissolve it in methanol (e.g., 10 mL).
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the HPLC parameters as described in Table 2.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for ensuring reproducible bioactivity results.
Caption: Logic diagram for troubleshooting inconsistent results.
Caption: Potential signaling pathway affected by this compound.
References
Addressing batch variability of natural Yadanzioside K extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch variability of natural Yadanzioside K extracts.
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity Observed in Cell-Based Assays
Problem: You are observing significant variations in the biological effects of different batches of this compound extract in your cell-based assays.
| Possible Cause | Recommended Solution |
| Variable this compound Concentration | Standardize the extract concentration based on the quantified amount of this compound in each batch using HPLC analysis. Do not rely solely on the gross weight of the extract. |
| Presence of Interfering Compounds | Perform phytochemical profiling to identify any impurities or interfering substances that may antagonize or synergize with this compound.[1] |
| Improper Sample Preparation | Ensure the extract is fully dissolved in the appropriate solvent for your bioassay and that the final concentration is accurate.[1] Visually inspect for any precipitation under a microscope.[2] |
| Assay Variability | Standardize your bioassay protocol, including cell line passage numbers, reagent concentrations, and incubation times, to minimize experimental variability.[1][3] |
| Degradation of this compound | Store the extract in a cool, dark, and dry place to prevent degradation. Follow supplier recommendations for storage, typically in tightly closed containers at room temperature or refrigerated, protected from light and moisture. |
Guide 2: Variability in Extraction Yield
Problem: The yield of your this compound extract varies significantly from one batch to another, even when using the same protocol.
| Possible Cause | Troubleshooting Steps |
| Raw Material Quality | The quality and composition of the raw plant material are major sources of variability. Factors such as harvest time, growing conditions, and storage can all impact the content of extractable compounds. It is crucial to source raw materials from reliable suppliers with good quality control. |
| Particle Size of Plant Material | The particle size of the ground plant material can affect extraction efficiency. Ensure that the material is ground to a consistent and fine particle size to maximize the surface area for extraction. |
| Solvent-to-Sample Ratio | The ratio of solvent to plant material can impact the extraction yield. Use a consistent and optimized ratio for each extraction. |
| Extraction Time and Temperature | Ensure that the extraction time and temperature are precisely controlled for each batch, as these parameters can significantly influence the extraction efficiency. |
| Solvent Quality | The purity and composition of the solvent can affect its extraction capabilities. Use high-purity solvents and ensure that the composition of solvent mixtures is accurate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variation in natural this compound extracts?
A1: The chemical composition of natural extracts like this compound can vary significantly due to several factors. Key sources of variation include:
-
Raw Material Sourcing: Differences in the plant's genetic makeup, growing conditions (climate, soil), and harvest time can alter the phytochemical profile.
-
Processing and Extraction: The methods used for drying, storing, and extracting the plant material can significantly impact the final composition of the extract.
-
Manufacturing Practices: Inconsistencies in manufacturing processes can introduce further variability.
Q2: How can I assess the consistency of my this compound extract batches?
A2: A combination of analytical techniques is recommended to evaluate the consistency of your extract batches. "Chemical fingerprinting" is a widely accepted approach for this purpose. This involves creating a characteristic chemical profile for each batch and comparing them. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: I am seeing significant variations in peak areas and retention times for this compound between different batches when using HPLC. What could be the cause?
A3: Several factors could contribute to this issue:
-
Column Degradation: The column's stationary phase can degrade over time, especially with complex matrices like natural extracts, leading to peak broadening and shifts in retention time. Consider flushing the column with a strong solvent or replacing it.
-
Mobile Phase Inconsistency: Ensure the mobile phase composition is prepared accurately and consistently for each run. Use high-purity solvents.
-
Injector Issues: Inconsistent injection volumes can lead to variations in peak areas. Check the injector for blockages or air bubbles.
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times, especially if a column oven is not used.
Q4: My this compound extract is not dissolving well in the culture medium for my cell-based assay. How can I improve its solubility?
A4: Poor solubility is a common challenge with natural product extracts. Here are some solutions:
-
Use of a Co-solvent: Dissolve the extract in a small amount of a biocompatible solvent like DMSO first, and then dilute it to the final concentration in the culture medium. Be sure to include a vehicle control in your experiment.
-
Sonication or Vortexing: Gently sonicating or vortexing the stock solution can aid in dissolution.
-
Test for Precipitation: Visually inspect the wells under a microscope for any precipitate after adding the extract to the medium.
Q5: I am observing a high background signal in my colorimetric cell viability assay (e.g., MTT, XTT), even in the negative control wells with the extract alone. What is the cause?
A5: This can be due to the direct reduction of the assay reagent by compounds in the natural extract. Many natural products, particularly those with antioxidant properties, can directly reduce tetrazolium salts to their colored formazan product, leading to a false-positive signal. To address this, run a cell-free control with your extract and the assay reagent and subtract the background absorbance from your experimental wells. Alternatively, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay.
Data Presentation
Table 1: Example Batch-to-Batch Variability of this compound Yield and Purity
| Batch ID | Raw Material Source | Extraction Method | Yield (%) | Purity by HPLC (%) |
| YK-2024-01 | Supplier A | Maceration | 2.5 | 85.2 |
| YK-2024-02 | Supplier A | Soxhlet | 3.1 | 88.9 |
| YK-2024-03 | Supplier B | Maceration | 2.1 | 82.5 |
| YK-2024-04 | Supplier A | Maceration | 2.6 | 86.1 |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Maceration for Extraction of this compound
This protocol provides a general procedure for the maceration extraction of this compound from dried plant material.
-
Preparation of Plant Material: Weigh approximately 50 g of dried and finely powdered plant material.
-
Extraction:
-
Place the powdered material in a suitable flask.
-
Add 500 mL of 80% ethanol.
-
Seal the flask and agitate at room temperature for 24 hours.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Drying:
-
Dry the resulting crude extract in a vacuum oven to a constant weight.
-
Protocol 2: HPLC Analysis of this compound
This protocol outlines a general method for the quantitative analysis of this compound in an extract.
-
Preparation of Standard Solutions:
-
Accurately weigh a certified reference standard of this compound.
-
Prepare a stock solution in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract (e.g., 10 mg) and dissolve it in methanol (e.g., 10 mL).
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the HPLC parameters as described in Table 2.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for ensuring reproducible bioactivity results.
Caption: Logic diagram for troubleshooting inconsistent results.
Caption: Potential signaling pathway affected by this compound.
References
Minimizing off-target effects in Yadanzioside K experiments
Disclaimer: Direct experimental data on the specific molecular targets and off-target effects of Yadanzioside K are limited in publicly available scientific literature. This guide is based on the reported activities of similar quassinoid compounds isolated from Brucea javanica, which suggest a potential inhibitory effect on the JAK/STAT3 signaling pathway. The following information should be used as a general framework and adapted based on your specific experimental findings.
Troubleshooting Guide
Q1: I am observing high cytotoxicity with this compound in my cell line, even at low concentrations. How can I determine if this is an off-target effect?
A1: High cytotoxicity at low concentrations can be due to on-target effects in a sensitive cell line or off-target toxicity. To distinguish between these possibilities, consider the following:
-
Cell Line Profiling: Test the cytotoxicity of this compound across a panel of cell lines with varying levels of STAT3 activation. If cytotoxicity correlates with STAT3 activity, it is more likely an on-target effect.
-
Rescue Experiments: If you have a known downstream target of STAT3 that is essential for cell viability, attempt to rescue the cells by overexpressing this target. If the cytotoxic effect is mitigated, it suggests an on-target mechanism.
-
Control Compound: Use a well-characterized STAT3 inhibitor as a positive control. If this compound phenocopies the effects of the control inhibitor, it supports an on-target mechanism. Unrelated phenotypic effects may suggest off-target activity.
Q2: My results with this compound are inconsistent between experiments. What are the common sources of variability?
A2: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the stability of your this compound stock solution. Prepare fresh dilutions for each experiment and store the stock solution under recommended conditions (typically -20°C or -80°C, protected from light).
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and serum concentration. Changes in these parameters can alter signaling pathways and cellular responses to treatment.
-
Treatment Time: The duration of treatment with this compound can significantly impact its effects. Establish a clear time-course for your experiments to identify the optimal treatment window.
Q3: I suspect this compound is affecting other kinases besides the JAK/STAT pathway. How can I test for off-target kinase activity?
A3: To identify potential off-target kinase interactions, you can perform a kinase selectivity profiling assay. This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration. Commercial services are available for broad kinase profiling. This will provide a comprehensive overview of the compound's selectivity and help identify potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: Based on studies of other quassinoids from Brucea javanica, such as Brusatol, this compound is hypothesized to exert its anticancer effects by inhibiting the JAK/STAT3 signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.[1]
Q2: How can I confirm that this compound is engaging STAT3 in my cells?
A2: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context. This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the melting temperature of STAT3 in the presence of this compound would indicate direct binding.
Q3: What are some potential off-target signaling pathways that could be affected by this compound?
A3: Quassinoids have been reported to modulate other signaling pathways, including the NF-κB and MAPK pathways.[1] Therefore, it is advisable to monitor the activation status of key proteins in these pathways (e.g., p65 for NF-κB, and p38, JNK for MAPK) when treating cells with this compound.
Q4: What concentration range of this compound should I use in my experiments?
A4: The optimal concentration of this compound will be cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on data for other quassinoids, a starting range of 0.1 µM to 50 µM could be appropriate for initial cytotoxicity assays.[2]
Quantitative Data Summary
The following tables provide illustrative quantitative data for known STAT3 inhibitors. Note: This data is for comparative purposes only and does not represent experimental values for this compound.
Table 1: Illustrative IC50 Values of Known STAT3 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Cell Line |
| Stattic | STAT3 | DNA binding | 5.1 | - |
| S3I-201 | STAT3 | DNA binding | 86 | - |
| Cryptotanshinone | STAT3 | Phosphorylation | 4.6 | DU145 |
| BP-1-102 | STAT3 | Phosphorylation | 6.2 | MDA-MB-231 |
Table 2: Illustrative Binding Affinity of a Known STAT3 Inhibitor
| Compound | Target | Method | Kd (µM) |
| S3I-201 | STAT3 | Surface Plasmon Resonance | 8.9 |
Experimental Protocols
Protocol 1: Western Blot for STAT3 Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705, a key activation marker.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to assess the direct binding of this compound to STAT3 in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x IC50) or vehicle control for 1 hour.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble STAT3 in each sample by Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Generate a melting curve by plotting the relative amount of soluble STAT3 as a function of temperature for both vehicle and this compound-treated samples. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
References
Minimizing off-target effects in Yadanzioside K experiments
Disclaimer: Direct experimental data on the specific molecular targets and off-target effects of Yadanzioside K are limited in publicly available scientific literature. This guide is based on the reported activities of similar quassinoid compounds isolated from Brucea javanica, which suggest a potential inhibitory effect on the JAK/STAT3 signaling pathway. The following information should be used as a general framework and adapted based on your specific experimental findings.
Troubleshooting Guide
Q1: I am observing high cytotoxicity with this compound in my cell line, even at low concentrations. How can I determine if this is an off-target effect?
A1: High cytotoxicity at low concentrations can be due to on-target effects in a sensitive cell line or off-target toxicity. To distinguish between these possibilities, consider the following:
-
Cell Line Profiling: Test the cytotoxicity of this compound across a panel of cell lines with varying levels of STAT3 activation. If cytotoxicity correlates with STAT3 activity, it is more likely an on-target effect.
-
Rescue Experiments: If you have a known downstream target of STAT3 that is essential for cell viability, attempt to rescue the cells by overexpressing this target. If the cytotoxic effect is mitigated, it suggests an on-target mechanism.
-
Control Compound: Use a well-characterized STAT3 inhibitor as a positive control. If this compound phenocopies the effects of the control inhibitor, it supports an on-target mechanism. Unrelated phenotypic effects may suggest off-target activity.
Q2: My results with this compound are inconsistent between experiments. What are the common sources of variability?
A2: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the stability of your this compound stock solution. Prepare fresh dilutions for each experiment and store the stock solution under recommended conditions (typically -20°C or -80°C, protected from light).
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and serum concentration. Changes in these parameters can alter signaling pathways and cellular responses to treatment.
-
Treatment Time: The duration of treatment with this compound can significantly impact its effects. Establish a clear time-course for your experiments to identify the optimal treatment window.
Q3: I suspect this compound is affecting other kinases besides the JAK/STAT pathway. How can I test for off-target kinase activity?
A3: To identify potential off-target kinase interactions, you can perform a kinase selectivity profiling assay. This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration. Commercial services are available for broad kinase profiling. This will provide a comprehensive overview of the compound's selectivity and help identify potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: Based on studies of other quassinoids from Brucea javanica, such as Brusatol, this compound is hypothesized to exert its anticancer effects by inhibiting the JAK/STAT3 signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.[1]
Q2: How can I confirm that this compound is engaging STAT3 in my cells?
A2: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context. This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the melting temperature of STAT3 in the presence of this compound would indicate direct binding.
Q3: What are some potential off-target signaling pathways that could be affected by this compound?
A3: Quassinoids have been reported to modulate other signaling pathways, including the NF-κB and MAPK pathways.[1] Therefore, it is advisable to monitor the activation status of key proteins in these pathways (e.g., p65 for NF-κB, and p38, JNK for MAPK) when treating cells with this compound.
Q4: What concentration range of this compound should I use in my experiments?
A4: The optimal concentration of this compound will be cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on data for other quassinoids, a starting range of 0.1 µM to 50 µM could be appropriate for initial cytotoxicity assays.[2]
Quantitative Data Summary
The following tables provide illustrative quantitative data for known STAT3 inhibitors. Note: This data is for comparative purposes only and does not represent experimental values for this compound.
Table 1: Illustrative IC50 Values of Known STAT3 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Cell Line |
| Stattic | STAT3 | DNA binding | 5.1 | - |
| S3I-201 | STAT3 | DNA binding | 86 | - |
| Cryptotanshinone | STAT3 | Phosphorylation | 4.6 | DU145 |
| BP-1-102 | STAT3 | Phosphorylation | 6.2 | MDA-MB-231 |
Table 2: Illustrative Binding Affinity of a Known STAT3 Inhibitor
| Compound | Target | Method | Kd (µM) |
| S3I-201 | STAT3 | Surface Plasmon Resonance | 8.9 |
Experimental Protocols
Protocol 1: Western Blot for STAT3 Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705, a key activation marker.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to assess the direct binding of this compound to STAT3 in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x IC50) or vehicle control for 1 hour.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble STAT3 in each sample by Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Generate a melting curve by plotting the relative amount of soluble STAT3 as a function of temperature for both vehicle and this compound-treated samples. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
References
Minimizing off-target effects in Yadanzioside K experiments
Disclaimer: Direct experimental data on the specific molecular targets and off-target effects of Yadanzioside K are limited in publicly available scientific literature. This guide is based on the reported activities of similar quassinoid compounds isolated from Brucea javanica, which suggest a potential inhibitory effect on the JAK/STAT3 signaling pathway. The following information should be used as a general framework and adapted based on your specific experimental findings.
Troubleshooting Guide
Q1: I am observing high cytotoxicity with this compound in my cell line, even at low concentrations. How can I determine if this is an off-target effect?
A1: High cytotoxicity at low concentrations can be due to on-target effects in a sensitive cell line or off-target toxicity. To distinguish between these possibilities, consider the following:
-
Cell Line Profiling: Test the cytotoxicity of this compound across a panel of cell lines with varying levels of STAT3 activation. If cytotoxicity correlates with STAT3 activity, it is more likely an on-target effect.
-
Rescue Experiments: If you have a known downstream target of STAT3 that is essential for cell viability, attempt to rescue the cells by overexpressing this target. If the cytotoxic effect is mitigated, it suggests an on-target mechanism.
-
Control Compound: Use a well-characterized STAT3 inhibitor as a positive control. If this compound phenocopies the effects of the control inhibitor, it supports an on-target mechanism. Unrelated phenotypic effects may suggest off-target activity.
Q2: My results with this compound are inconsistent between experiments. What are the common sources of variability?
A2: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the stability of your this compound stock solution. Prepare fresh dilutions for each experiment and store the stock solution under recommended conditions (typically -20°C or -80°C, protected from light).
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and serum concentration. Changes in these parameters can alter signaling pathways and cellular responses to treatment.
-
Treatment Time: The duration of treatment with this compound can significantly impact its effects. Establish a clear time-course for your experiments to identify the optimal treatment window.
Q3: I suspect this compound is affecting other kinases besides the JAK/STAT pathway. How can I test for off-target kinase activity?
A3: To identify potential off-target kinase interactions, you can perform a kinase selectivity profiling assay. This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration. Commercial services are available for broad kinase profiling. This will provide a comprehensive overview of the compound's selectivity and help identify potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: Based on studies of other quassinoids from Brucea javanica, such as Brusatol, this compound is hypothesized to exert its anticancer effects by inhibiting the JAK/STAT3 signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.[1]
Q2: How can I confirm that this compound is engaging STAT3 in my cells?
A2: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context. This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the melting temperature of STAT3 in the presence of this compound would indicate direct binding.
Q3: What are some potential off-target signaling pathways that could be affected by this compound?
A3: Quassinoids have been reported to modulate other signaling pathways, including the NF-κB and MAPK pathways.[1] Therefore, it is advisable to monitor the activation status of key proteins in these pathways (e.g., p65 for NF-κB, and p38, JNK for MAPK) when treating cells with this compound.
Q4: What concentration range of this compound should I use in my experiments?
A4: The optimal concentration of this compound will be cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on data for other quassinoids, a starting range of 0.1 µM to 50 µM could be appropriate for initial cytotoxicity assays.[2]
Quantitative Data Summary
The following tables provide illustrative quantitative data for known STAT3 inhibitors. Note: This data is for comparative purposes only and does not represent experimental values for this compound.
Table 1: Illustrative IC50 Values of Known STAT3 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Cell Line |
| Stattic | STAT3 | DNA binding | 5.1 | - |
| S3I-201 | STAT3 | DNA binding | 86 | - |
| Cryptotanshinone | STAT3 | Phosphorylation | 4.6 | DU145 |
| BP-1-102 | STAT3 | Phosphorylation | 6.2 | MDA-MB-231 |
Table 2: Illustrative Binding Affinity of a Known STAT3 Inhibitor
| Compound | Target | Method | Kd (µM) |
| S3I-201 | STAT3 | Surface Plasmon Resonance | 8.9 |
Experimental Protocols
Protocol 1: Western Blot for STAT3 Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705, a key activation marker.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to assess the direct binding of this compound to STAT3 in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x IC50) or vehicle control for 1 hour.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble STAT3 in each sample by Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Generate a melting curve by plotting the relative amount of soluble STAT3 as a function of temperature for both vehicle and this compound-treated samples. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
References
Navigating the Complexities of Yadanzioside K NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the accurate interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of Yadanzioside K, a quassinoid glucoside isolated from Brucea javanica.[1][2] This guide addresses common challenges encountered during spectral analysis and offers detailed experimental protocols to ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic features of the 1H NMR spectrum of this compound that make it complex?
A1: The 1H NMR spectrum of this compound is complex due to several overlapping signals, particularly in the aliphatic and glycosidic regions. The tetracyclic triterpenoid (B12794562) core and the attached sugar moiety contain numerous protons in similar chemical environments, leading to significant signal crowding and making direct assignment challenging. Furthermore, complex spin-spin coupling patterns, including second-order effects, can distort signal multiplicities, requiring advanced analytical techniques for resolution.
Q2: I am observing broad or poorly resolved signals in my 1H NMR spectrum. What are the potential causes and solutions?
A2: Broad signals can arise from several factors:
-
Sample Purity: Impurities can introduce overlapping signals and broaden peaks. Ensure the sample is of high purity.
-
Solvent Selection: The choice of solvent can significantly impact spectral resolution. Deuterated pyridine (B92270) (Pyridine-d5) is commonly used for quassinoids. If signals are still broad, consider trying other solvents like deuterated methanol (B129727) (CD3OD) or a mixture of solvents.
-
Temperature: Temperature can affect molecular tumbling and conformational exchange. Acquiring spectra at different temperatures (e.g., 25°C, 30°C, 40°C) can sometimes improve resolution for certain signals.
-
Concentration: High sample concentrations can lead to aggregation and signal broadening. Prepare samples at an optimal concentration, typically 5-10 mg in 0.5 mL of solvent.
Q3: How can I definitively assign the proton and carbon signals of this compound?
A3: Due to the spectral complexity, one-dimensional (1D) 1H and 13C NMR are insufficient for complete assignment. A combination of two-dimensional (2D) NMR experiments is essential:
-
COSY (Correlation Spectroscopy): To identify proton-proton (1H-1H) spin coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the stereochemistry of the molecule.
Troubleshooting Guide for NMR Spectral Interpretation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overlapping signals in the 3.0-5.0 ppm region | High density of methine and methylene (B1212753) protons in the glucose and quassinoid core. | Utilize 2D NMR techniques like HSQC and HMBC for unambiguous assignment. Consider using a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion. |
| Difficulty in assigning quaternary carbons | Quaternary carbons lack attached protons and thus do not show correlations in HSQC spectra. Their signals in 13C NMR are often of lower intensity. | Rely on HMBC spectra to identify long-range correlations from nearby protons to the quaternary carbons. |
| Ambiguous stereochemical assignments | The complex three-dimensional structure of this compound makes stereochemical determination from coupling constants alone challenging. | Employ NOESY or ROESY experiments to establish through-space proximities between protons, which can confirm relative stereochemistry. |
| Inconsistent chemical shifts compared to literature values | Differences in solvent, temperature, or concentration. | Ensure experimental conditions match those reported in the literature. Use internal standards for accurate referencing. |
Quantitative NMR Data of this compound
The following tables summarize the 1H and 13C NMR chemical shift assignments for this compound, as reported in the literature. These values were typically recorded in Pyridine-d5.
Table 1: 1H NMR Data of this compound (in Pyridine-d5)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 1 | 3.25 | d | 9.0 |
| 5 | 2.58 | dd | 15.0, 4.5 |
| 6α | 2.15 | m | |
| 6β | 1.85 | m | |
| 7 | 5.01 | d | 5.0 |
| 9 | 2.88 | d | 10.0 |
| 11 | 4.45 | br s | |
| 12 | 4.15 | d | 2.5 |
| 14 | 2.55 | m | |
| 15 | 6.05 | d | 8.0 |
| 17-OCH3 | 3.75 | s | |
| 18 | 1.95 | s | |
| 19 | 1.05 | s | |
| 20 | 4.85 | d | 12.0 |
| 20' | 4.65 | d | 12.0 |
| Side Chain | |||
| 2' | 6.95 | q | 1.5 |
| 3'-CH3 | 2.10 | d | 1.5 |
| 4' | - | - | - |
| 5' | 1.60 | s | |
| 6' | 1.55 | s | |
| OAc | 2.05 | s | |
| Glucose Moiety | |||
| 1'' | 4.90 | d | 7.5 |
| 2'' | 4.10 | t | 8.0 |
| 3'' | 4.25 | t | 8.5 |
| 4'' | 4.30 | t | 9.0 |
| 5'' | 3.95 | m | |
| 6''a | 4.40 | dd | 11.5, 5.5 |
| 6''b | 4.55 | dd | 11.5, 2.0 |
Table 2: 13C NMR Data of this compound (in Pyridine-d5)
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 45.1 |
| 2 | 208.1 |
| 3 | 125.8 |
| 4 | 165.2 |
| 5 | 40.2 |
| 6 | 28.5 |
| 7 | 80.1 |
| 8 | 78.2 |
| 9 | 50.5 |
| 10 | 42.1 |
| 11 | 72.8 |
| 12 | 70.5 |
| 13 | 48.2 |
| 14 | 35.1 |
| 15 | 78.5 |
| 16 | 209.5 |
| 17 | 172.5 |
| 17-OCH3 | 52.5 |
| 18 | 20.8 |
| 19 | 12.1 |
| 20 | 68.5 |
| Side Chain | |
| 1' | 167.5 |
| 2' | 138.5 |
| 3' | 128.8 |
| 4' | 85.1 |
| 5' | 25.8 |
| 6' | 25.5 |
| OAc (C=O) | 170.1 |
| OAc (CH3) | 21.1 |
| Glucose Moiety | |
| 1'' | 102.5 |
| 2'' | 75.1 |
| 3'' | 78.5 |
| 4'' | 71.8 |
| 5'' | 78.1 |
| 6'' | 62.9 |
Experimental Protocols
NMR Sample Preparation
-
Sample Purity: Ensure this compound is of high purity (>95%) as determined by HPLC or LC-MS.
-
Mass: Accurately weigh 5-10 mg of this compound.
-
Solvent: Add approximately 0.5 mL of deuterated solvent (e.g., Pyridine-d5) to the NMR tube.
-
Dissolution: Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (500 MHz or higher is recommended for optimal resolution).
-
1D 1H NMR:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64
-
Spectral width: ~12-15 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 1-2 s
-
-
1D 13C NMR:
-
Pulse sequence: zgpg30 or similar with proton decoupling
-
Number of scans: 1024-4096
-
Spectral width: ~220-250 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize parameters such as spectral widths, number of increments, and number of scans according to the sample concentration and instrument sensitivity. For HMBC, a long-range coupling delay (d6) of 60-80 ms (B15284909) is typically used to observe 2JCH and 3JCH correlations. For NOESY, a mixing time of 500-800 ms is a good starting point.
-
Visualizing the Structure and Troubleshooting Workflow
To aid in understanding the molecular structure and the process of spectral interpretation, the following diagrams are provided.
Caption: Simplified block diagram of the this compound structure.
Caption: Troubleshooting workflow for interpreting complex NMR spectra.
References
Navigating the Complexities of Yadanzioside K NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the accurate interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of Yadanzioside K, a quassinoid glucoside isolated from Brucea javanica.[1][2] This guide addresses common challenges encountered during spectral analysis and offers detailed experimental protocols to ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic features of the 1H NMR spectrum of this compound that make it complex?
A1: The 1H NMR spectrum of this compound is complex due to several overlapping signals, particularly in the aliphatic and glycosidic regions. The tetracyclic triterpenoid (B12794562) core and the attached sugar moiety contain numerous protons in similar chemical environments, leading to significant signal crowding and making direct assignment challenging. Furthermore, complex spin-spin coupling patterns, including second-order effects, can distort signal multiplicities, requiring advanced analytical techniques for resolution.
Q2: I am observing broad or poorly resolved signals in my 1H NMR spectrum. What are the potential causes and solutions?
A2: Broad signals can arise from several factors:
-
Sample Purity: Impurities can introduce overlapping signals and broaden peaks. Ensure the sample is of high purity.
-
Solvent Selection: The choice of solvent can significantly impact spectral resolution. Deuterated pyridine (B92270) (Pyridine-d5) is commonly used for quassinoids. If signals are still broad, consider trying other solvents like deuterated methanol (B129727) (CD3OD) or a mixture of solvents.
-
Temperature: Temperature can affect molecular tumbling and conformational exchange. Acquiring spectra at different temperatures (e.g., 25°C, 30°C, 40°C) can sometimes improve resolution for certain signals.
-
Concentration: High sample concentrations can lead to aggregation and signal broadening. Prepare samples at an optimal concentration, typically 5-10 mg in 0.5 mL of solvent.
Q3: How can I definitively assign the proton and carbon signals of this compound?
A3: Due to the spectral complexity, one-dimensional (1D) 1H and 13C NMR are insufficient for complete assignment. A combination of two-dimensional (2D) NMR experiments is essential:
-
COSY (Correlation Spectroscopy): To identify proton-proton (1H-1H) spin coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the stereochemistry of the molecule.
Troubleshooting Guide for NMR Spectral Interpretation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overlapping signals in the 3.0-5.0 ppm region | High density of methine and methylene (B1212753) protons in the glucose and quassinoid core. | Utilize 2D NMR techniques like HSQC and HMBC for unambiguous assignment. Consider using a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion. |
| Difficulty in assigning quaternary carbons | Quaternary carbons lack attached protons and thus do not show correlations in HSQC spectra. Their signals in 13C NMR are often of lower intensity. | Rely on HMBC spectra to identify long-range correlations from nearby protons to the quaternary carbons. |
| Ambiguous stereochemical assignments | The complex three-dimensional structure of this compound makes stereochemical determination from coupling constants alone challenging. | Employ NOESY or ROESY experiments to establish through-space proximities between protons, which can confirm relative stereochemistry. |
| Inconsistent chemical shifts compared to literature values | Differences in solvent, temperature, or concentration. | Ensure experimental conditions match those reported in the literature. Use internal standards for accurate referencing. |
Quantitative NMR Data of this compound
The following tables summarize the 1H and 13C NMR chemical shift assignments for this compound, as reported in the literature. These values were typically recorded in Pyridine-d5.
Table 1: 1H NMR Data of this compound (in Pyridine-d5)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 1 | 3.25 | d | 9.0 |
| 5 | 2.58 | dd | 15.0, 4.5 |
| 6α | 2.15 | m | |
| 6β | 1.85 | m | |
| 7 | 5.01 | d | 5.0 |
| 9 | 2.88 | d | 10.0 |
| 11 | 4.45 | br s | |
| 12 | 4.15 | d | 2.5 |
| 14 | 2.55 | m | |
| 15 | 6.05 | d | 8.0 |
| 17-OCH3 | 3.75 | s | |
| 18 | 1.95 | s | |
| 19 | 1.05 | s | |
| 20 | 4.85 | d | 12.0 |
| 20' | 4.65 | d | 12.0 |
| Side Chain | |||
| 2' | 6.95 | q | 1.5 |
| 3'-CH3 | 2.10 | d | 1.5 |
| 4' | - | - | - |
| 5' | 1.60 | s | |
| 6' | 1.55 | s | |
| OAc | 2.05 | s | |
| Glucose Moiety | |||
| 1'' | 4.90 | d | 7.5 |
| 2'' | 4.10 | t | 8.0 |
| 3'' | 4.25 | t | 8.5 |
| 4'' | 4.30 | t | 9.0 |
| 5'' | 3.95 | m | |
| 6''a | 4.40 | dd | 11.5, 5.5 |
| 6''b | 4.55 | dd | 11.5, 2.0 |
Table 2: 13C NMR Data of this compound (in Pyridine-d5)
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 45.1 |
| 2 | 208.1 |
| 3 | 125.8 |
| 4 | 165.2 |
| 5 | 40.2 |
| 6 | 28.5 |
| 7 | 80.1 |
| 8 | 78.2 |
| 9 | 50.5 |
| 10 | 42.1 |
| 11 | 72.8 |
| 12 | 70.5 |
| 13 | 48.2 |
| 14 | 35.1 |
| 15 | 78.5 |
| 16 | 209.5 |
| 17 | 172.5 |
| 17-OCH3 | 52.5 |
| 18 | 20.8 |
| 19 | 12.1 |
| 20 | 68.5 |
| Side Chain | |
| 1' | 167.5 |
| 2' | 138.5 |
| 3' | 128.8 |
| 4' | 85.1 |
| 5' | 25.8 |
| 6' | 25.5 |
| OAc (C=O) | 170.1 |
| OAc (CH3) | 21.1 |
| Glucose Moiety | |
| 1'' | 102.5 |
| 2'' | 75.1 |
| 3'' | 78.5 |
| 4'' | 71.8 |
| 5'' | 78.1 |
| 6'' | 62.9 |
Experimental Protocols
NMR Sample Preparation
-
Sample Purity: Ensure this compound is of high purity (>95%) as determined by HPLC or LC-MS.
-
Mass: Accurately weigh 5-10 mg of this compound.
-
Solvent: Add approximately 0.5 mL of deuterated solvent (e.g., Pyridine-d5) to the NMR tube.
-
Dissolution: Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (500 MHz or higher is recommended for optimal resolution).
-
1D 1H NMR:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64
-
Spectral width: ~12-15 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 1-2 s
-
-
1D 13C NMR:
-
Pulse sequence: zgpg30 or similar with proton decoupling
-
Number of scans: 1024-4096
-
Spectral width: ~220-250 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize parameters such as spectral widths, number of increments, and number of scans according to the sample concentration and instrument sensitivity. For HMBC, a long-range coupling delay (d6) of 60-80 ms (B15284909) is typically used to observe 2JCH and 3JCH correlations. For NOESY, a mixing time of 500-800 ms is a good starting point.
-
Visualizing the Structure and Troubleshooting Workflow
To aid in understanding the molecular structure and the process of spectral interpretation, the following diagrams are provided.
Caption: Simplified block diagram of the this compound structure.
Caption: Troubleshooting workflow for interpreting complex NMR spectra.
References
Navigating the Complexities of Yadanzioside K NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the accurate interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of Yadanzioside K, a quassinoid glucoside isolated from Brucea javanica.[1][2] This guide addresses common challenges encountered during spectral analysis and offers detailed experimental protocols to ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic features of the 1H NMR spectrum of this compound that make it complex?
A1: The 1H NMR spectrum of this compound is complex due to several overlapping signals, particularly in the aliphatic and glycosidic regions. The tetracyclic triterpenoid core and the attached sugar moiety contain numerous protons in similar chemical environments, leading to significant signal crowding and making direct assignment challenging. Furthermore, complex spin-spin coupling patterns, including second-order effects, can distort signal multiplicities, requiring advanced analytical techniques for resolution.
Q2: I am observing broad or poorly resolved signals in my 1H NMR spectrum. What are the potential causes and solutions?
A2: Broad signals can arise from several factors:
-
Sample Purity: Impurities can introduce overlapping signals and broaden peaks. Ensure the sample is of high purity.
-
Solvent Selection: The choice of solvent can significantly impact spectral resolution. Deuterated pyridine (Pyridine-d5) is commonly used for quassinoids. If signals are still broad, consider trying other solvents like deuterated methanol (CD3OD) or a mixture of solvents.
-
Temperature: Temperature can affect molecular tumbling and conformational exchange. Acquiring spectra at different temperatures (e.g., 25°C, 30°C, 40°C) can sometimes improve resolution for certain signals.
-
Concentration: High sample concentrations can lead to aggregation and signal broadening. Prepare samples at an optimal concentration, typically 5-10 mg in 0.5 mL of solvent.
Q3: How can I definitively assign the proton and carbon signals of this compound?
A3: Due to the spectral complexity, one-dimensional (1D) 1H and 13C NMR are insufficient for complete assignment. A combination of two-dimensional (2D) NMR experiments is essential:
-
COSY (Correlation Spectroscopy): To identify proton-proton (1H-1H) spin coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the stereochemistry of the molecule.
Troubleshooting Guide for NMR Spectral Interpretation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overlapping signals in the 3.0-5.0 ppm region | High density of methine and methylene protons in the glucose and quassinoid core. | Utilize 2D NMR techniques like HSQC and HMBC for unambiguous assignment. Consider using a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion. |
| Difficulty in assigning quaternary carbons | Quaternary carbons lack attached protons and thus do not show correlations in HSQC spectra. Their signals in 13C NMR are often of lower intensity. | Rely on HMBC spectra to identify long-range correlations from nearby protons to the quaternary carbons. |
| Ambiguous stereochemical assignments | The complex three-dimensional structure of this compound makes stereochemical determination from coupling constants alone challenging. | Employ NOESY or ROESY experiments to establish through-space proximities between protons, which can confirm relative stereochemistry. |
| Inconsistent chemical shifts compared to literature values | Differences in solvent, temperature, or concentration. | Ensure experimental conditions match those reported in the literature. Use internal standards for accurate referencing. |
Quantitative NMR Data of this compound
The following tables summarize the 1H and 13C NMR chemical shift assignments for this compound, as reported in the literature. These values were typically recorded in Pyridine-d5.
Table 1: 1H NMR Data of this compound (in Pyridine-d5)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 1 | 3.25 | d | 9.0 |
| 5 | 2.58 | dd | 15.0, 4.5 |
| 6α | 2.15 | m | |
| 6β | 1.85 | m | |
| 7 | 5.01 | d | 5.0 |
| 9 | 2.88 | d | 10.0 |
| 11 | 4.45 | br s | |
| 12 | 4.15 | d | 2.5 |
| 14 | 2.55 | m | |
| 15 | 6.05 | d | 8.0 |
| 17-OCH3 | 3.75 | s | |
| 18 | 1.95 | s | |
| 19 | 1.05 | s | |
| 20 | 4.85 | d | 12.0 |
| 20' | 4.65 | d | 12.0 |
| Side Chain | |||
| 2' | 6.95 | q | 1.5 |
| 3'-CH3 | 2.10 | d | 1.5 |
| 4' | - | - | - |
| 5' | 1.60 | s | |
| 6' | 1.55 | s | |
| OAc | 2.05 | s | |
| Glucose Moiety | |||
| 1'' | 4.90 | d | 7.5 |
| 2'' | 4.10 | t | 8.0 |
| 3'' | 4.25 | t | 8.5 |
| 4'' | 4.30 | t | 9.0 |
| 5'' | 3.95 | m | |
| 6''a | 4.40 | dd | 11.5, 5.5 |
| 6''b | 4.55 | dd | 11.5, 2.0 |
Table 2: 13C NMR Data of this compound (in Pyridine-d5)
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 45.1 |
| 2 | 208.1 |
| 3 | 125.8 |
| 4 | 165.2 |
| 5 | 40.2 |
| 6 | 28.5 |
| 7 | 80.1 |
| 8 | 78.2 |
| 9 | 50.5 |
| 10 | 42.1 |
| 11 | 72.8 |
| 12 | 70.5 |
| 13 | 48.2 |
| 14 | 35.1 |
| 15 | 78.5 |
| 16 | 209.5 |
| 17 | 172.5 |
| 17-OCH3 | 52.5 |
| 18 | 20.8 |
| 19 | 12.1 |
| 20 | 68.5 |
| Side Chain | |
| 1' | 167.5 |
| 2' | 138.5 |
| 3' | 128.8 |
| 4' | 85.1 |
| 5' | 25.8 |
| 6' | 25.5 |
| OAc (C=O) | 170.1 |
| OAc (CH3) | 21.1 |
| Glucose Moiety | |
| 1'' | 102.5 |
| 2'' | 75.1 |
| 3'' | 78.5 |
| 4'' | 71.8 |
| 5'' | 78.1 |
| 6'' | 62.9 |
Experimental Protocols
NMR Sample Preparation
-
Sample Purity: Ensure this compound is of high purity (>95%) as determined by HPLC or LC-MS.
-
Mass: Accurately weigh 5-10 mg of this compound.
-
Solvent: Add approximately 0.5 mL of deuterated solvent (e.g., Pyridine-d5) to the NMR tube.
-
Dissolution: Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (500 MHz or higher is recommended for optimal resolution).
-
1D 1H NMR:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64
-
Spectral width: ~12-15 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 1-2 s
-
-
1D 13C NMR:
-
Pulse sequence: zgpg30 or similar with proton decoupling
-
Number of scans: 1024-4096
-
Spectral width: ~220-250 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize parameters such as spectral widths, number of increments, and number of scans according to the sample concentration and instrument sensitivity. For HMBC, a long-range coupling delay (d6) of 60-80 ms is typically used to observe 2JCH and 3JCH correlations. For NOESY, a mixing time of 500-800 ms is a good starting point.
-
Visualizing the Structure and Troubleshooting Workflow
To aid in understanding the molecular structure and the process of spectral interpretation, the following diagrams are provided.
Caption: Simplified block diagram of the this compound structure.
Caption: Troubleshooting workflow for interpreting complex NMR spectra.
References
Troubleshooting inconsistent results in Yadanzioside K bioassays
Welcome to the technical support center for Yadanzioside K bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in-vitro and in-vivo experiments with this compound.
Disclaimer: Initial searches for "this compound" did not yield specific results. However, due to the similarity in name and common research applications, this guide focuses on Compound K , a major intestinal bacterial metabolite of ginsenosides (B1230088) with well-documented anti-inflammatory and anticancer properties. It is highly probable that "this compound" is a variant or misspelling of Compound K.
Frequently Asked Questions (FAQs)
Q1: What is Compound K and what are its primary biological activities?
Compound K (CK) is a major metabolite of ginsenosides, the active components of ginseng. It exhibits a range of biological activities, most notably anti-inflammatory and anticancer effects.[1][2] In preclinical studies, Compound K has been shown to inhibit cancer cell proliferation, induce apoptosis and autophagy, and suppress inflammatory responses.[1][3]
Q2: What are the common bioassays used to assess the activity of Compound K?
Common bioassays for evaluating the anticancer and anti-inflammatory effects of Compound K include:
-
Anticancer assays:
-
MTT or MTS assays to assess cell proliferation and cytotoxicity.[1]
-
Flow cytometry for cell cycle analysis and apoptosis detection (e.g., Annexin V staining).
-
ELISA to measure levels of apoptosis-related proteins (e.g., caspases, Bax/Bcl-2).
-
-
Anti-inflammatory assays:
-
ELISA to quantify pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.
-
Nitric oxide (NO) production assays in LPS-stimulated macrophages.
-
Western blotting to analyze the expression of key inflammatory signaling proteins.
-
Q3: Why am I seeing inconsistent results between replicates in my Compound K bioassay?
Inconsistent results across replicates are a frequent challenge in bioassays and can stem from several factors:
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Uneven cell seeding: A non-homogenous cell suspension can result in different cell numbers per well.
-
Edge effects: Wells on the perimeter of microplates are prone to evaporation and temperature fluctuations.
-
Improper mixing of reagents: Ensure thorough mixing after adding reagents to each well.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can mask the true biological effects of Compound K. Here are some steps to minimize this issue:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inaccurate Pipetting | Use calibrated pipettes; pre-wet pipette tips. Consider using a multichannel pipette for adding common reagents. | Reduced coefficient of variation (CV) between replicates. |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. | Consistent cell numbers across wells. |
| Edge Effects | Avoid using the outer wells of the microplate for samples. Fill them with sterile media or buffer instead. | Minimized variability between inner and outer wells. |
| Temperature Fluctuations | Ensure uniform temperature distribution in the incubator. Avoid stacking plates. | Consistent cell growth and response across the plate. |
Issue 2: Weak or No Biological Activity Observed
If Compound K does not appear to be active in your assay, consider the following:
| Potential Cause | Recommended Solution | Expected Outcome | | :--- | :--- | | Compound Degradation | Prepare fresh stock solutions of Compound K for each experiment. Store stock solutions protected from light at -20°C or below. Natural products can be unstable. | Restoration of expected biological activity. | | Poor Solubility | Visually inspect for precipitation. Compound K is soluble in organic solvents like DMSO. Ensure the final solvent concentration is not toxic to the cells. | Clear solution and consistent compound delivery. | | Sub-optimal Assay Conditions | Optimize incubation times, reagent concentrations, and cell density. Perform a dose-response curve to determine the optimal concentration range. | A clear dose-dependent effect of Compound K. | | Inappropriate Cell Line | The chosen cell line may not be sensitive to Compound K. Verify the expression of target pathways in your cell line. | Selection of a more appropriate and responsive cell model. |
Issue 3: High Background Signal in Negative Controls
High background can be caused by several factors, leading to a reduced signal-to-noise ratio:
| Potential Cause | Recommended Solution | Expected Outcome |
| Contaminated Reagents | Use fresh, sterile buffers and media. | Reduced background signal. |
| Expired Detection Reagents | Check the expiration dates of all assay components. | Signal restored to expected levels. |
| Non-specific Binding | Ensure the type of microplate is appropriate for the assay (e.g., use black plates for fluorescence assays to reduce background). | Lower background and improved assay window. |
| Solvent Effects | Include a solvent-only control to account for any effects of the solvent itself. | Accurate measurement of the compound-specific effect. |
Experimental Protocols & Signaling Pathways
General Workflow for an In-Vitro Anticancer Bioassay
The following diagram outlines a typical workflow for assessing the anticancer activity of Compound K using a cell-based assay.
Caption: General workflow for an in-vitro anticancer bioassay of Compound K.
Signaling Pathways Modulated by Compound K
Compound K exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
1. Anti-Inflammatory Signaling Pathway
Compound K has been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory mediators.
Caption: Anti-inflammatory signaling pathways inhibited by Compound K.
2. Pro-Apoptotic Signaling Pathway in Cancer Cells
In cancer cells, Compound K can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK and p38 MAPK pathways.
Caption: Pro-apoptotic signaling pathway induced by Compound K in cancer cells.
By understanding these common issues and underlying mechanisms, researchers can more effectively troubleshoot their this compound (Compound K) bioassays and obtain more reliable and reproducible results.
References
- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Yadanzioside K bioassays
Welcome to the technical support center for Yadanzioside K bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in-vitro and in-vivo experiments with this compound.
Disclaimer: Initial searches for "this compound" did not yield specific results. However, due to the similarity in name and common research applications, this guide focuses on Compound K , a major intestinal bacterial metabolite of ginsenosides (B1230088) with well-documented anti-inflammatory and anticancer properties. It is highly probable that "this compound" is a variant or misspelling of Compound K.
Frequently Asked Questions (FAQs)
Q1: What is Compound K and what are its primary biological activities?
Compound K (CK) is a major metabolite of ginsenosides, the active components of ginseng. It exhibits a range of biological activities, most notably anti-inflammatory and anticancer effects.[1][2] In preclinical studies, Compound K has been shown to inhibit cancer cell proliferation, induce apoptosis and autophagy, and suppress inflammatory responses.[1][3]
Q2: What are the common bioassays used to assess the activity of Compound K?
Common bioassays for evaluating the anticancer and anti-inflammatory effects of Compound K include:
-
Anticancer assays:
-
MTT or MTS assays to assess cell proliferation and cytotoxicity.[1]
-
Flow cytometry for cell cycle analysis and apoptosis detection (e.g., Annexin V staining).
-
ELISA to measure levels of apoptosis-related proteins (e.g., caspases, Bax/Bcl-2).
-
-
Anti-inflammatory assays:
-
ELISA to quantify pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.
-
Nitric oxide (NO) production assays in LPS-stimulated macrophages.
-
Western blotting to analyze the expression of key inflammatory signaling proteins.
-
Q3: Why am I seeing inconsistent results between replicates in my Compound K bioassay?
Inconsistent results across replicates are a frequent challenge in bioassays and can stem from several factors:
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Uneven cell seeding: A non-homogenous cell suspension can result in different cell numbers per well.
-
Edge effects: Wells on the perimeter of microplates are prone to evaporation and temperature fluctuations.
-
Improper mixing of reagents: Ensure thorough mixing after adding reagents to each well.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can mask the true biological effects of Compound K. Here are some steps to minimize this issue:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inaccurate Pipetting | Use calibrated pipettes; pre-wet pipette tips. Consider using a multichannel pipette for adding common reagents. | Reduced coefficient of variation (CV) between replicates. |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. | Consistent cell numbers across wells. |
| Edge Effects | Avoid using the outer wells of the microplate for samples. Fill them with sterile media or buffer instead. | Minimized variability between inner and outer wells. |
| Temperature Fluctuations | Ensure uniform temperature distribution in the incubator. Avoid stacking plates. | Consistent cell growth and response across the plate. |
Issue 2: Weak or No Biological Activity Observed
If Compound K does not appear to be active in your assay, consider the following:
| Potential Cause | Recommended Solution | Expected Outcome | | :--- | :--- | | Compound Degradation | Prepare fresh stock solutions of Compound K for each experiment. Store stock solutions protected from light at -20°C or below. Natural products can be unstable. | Restoration of expected biological activity. | | Poor Solubility | Visually inspect for precipitation. Compound K is soluble in organic solvents like DMSO. Ensure the final solvent concentration is not toxic to the cells. | Clear solution and consistent compound delivery. | | Sub-optimal Assay Conditions | Optimize incubation times, reagent concentrations, and cell density. Perform a dose-response curve to determine the optimal concentration range. | A clear dose-dependent effect of Compound K. | | Inappropriate Cell Line | The chosen cell line may not be sensitive to Compound K. Verify the expression of target pathways in your cell line. | Selection of a more appropriate and responsive cell model. |
Issue 3: High Background Signal in Negative Controls
High background can be caused by several factors, leading to a reduced signal-to-noise ratio:
| Potential Cause | Recommended Solution | Expected Outcome |
| Contaminated Reagents | Use fresh, sterile buffers and media. | Reduced background signal. |
| Expired Detection Reagents | Check the expiration dates of all assay components. | Signal restored to expected levels. |
| Non-specific Binding | Ensure the type of microplate is appropriate for the assay (e.g., use black plates for fluorescence assays to reduce background). | Lower background and improved assay window. |
| Solvent Effects | Include a solvent-only control to account for any effects of the solvent itself. | Accurate measurement of the compound-specific effect. |
Experimental Protocols & Signaling Pathways
General Workflow for an In-Vitro Anticancer Bioassay
The following diagram outlines a typical workflow for assessing the anticancer activity of Compound K using a cell-based assay.
Caption: General workflow for an in-vitro anticancer bioassay of Compound K.
Signaling Pathways Modulated by Compound K
Compound K exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
1. Anti-Inflammatory Signaling Pathway
Compound K has been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory mediators.
Caption: Anti-inflammatory signaling pathways inhibited by Compound K.
2. Pro-Apoptotic Signaling Pathway in Cancer Cells
In cancer cells, Compound K can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK and p38 MAPK pathways.
Caption: Pro-apoptotic signaling pathway induced by Compound K in cancer cells.
By understanding these common issues and underlying mechanisms, researchers can more effectively troubleshoot their this compound (Compound K) bioassays and obtain more reliable and reproducible results.
References
- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Yadanzioside K bioassays
Welcome to the technical support center for Yadanzioside K bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in-vitro and in-vivo experiments with this compound.
Disclaimer: Initial searches for "this compound" did not yield specific results. However, due to the similarity in name and common research applications, this guide focuses on Compound K , a major intestinal bacterial metabolite of ginsenosides with well-documented anti-inflammatory and anticancer properties. It is highly probable that "this compound" is a variant or misspelling of Compound K.
Frequently Asked Questions (FAQs)
Q1: What is Compound K and what are its primary biological activities?
Compound K (CK) is a major metabolite of ginsenosides, the active components of ginseng. It exhibits a range of biological activities, most notably anti-inflammatory and anticancer effects.[1][2] In preclinical studies, Compound K has been shown to inhibit cancer cell proliferation, induce apoptosis and autophagy, and suppress inflammatory responses.[1][3]
Q2: What are the common bioassays used to assess the activity of Compound K?
Common bioassays for evaluating the anticancer and anti-inflammatory effects of Compound K include:
-
Anticancer assays:
-
MTT or MTS assays to assess cell proliferation and cytotoxicity.[1]
-
Flow cytometry for cell cycle analysis and apoptosis detection (e.g., Annexin V staining).
-
ELISA to measure levels of apoptosis-related proteins (e.g., caspases, Bax/Bcl-2).
-
-
Anti-inflammatory assays:
-
ELISA to quantify pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.
-
Nitric oxide (NO) production assays in LPS-stimulated macrophages.
-
Western blotting to analyze the expression of key inflammatory signaling proteins.
-
Q3: Why am I seeing inconsistent results between replicates in my Compound K bioassay?
Inconsistent results across replicates are a frequent challenge in bioassays and can stem from several factors:
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Uneven cell seeding: A non-homogenous cell suspension can result in different cell numbers per well.
-
Edge effects: Wells on the perimeter of microplates are prone to evaporation and temperature fluctuations.
-
Improper mixing of reagents: Ensure thorough mixing after adding reagents to each well.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can mask the true biological effects of Compound K. Here are some steps to minimize this issue:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inaccurate Pipetting | Use calibrated pipettes; pre-wet pipette tips. Consider using a multichannel pipette for adding common reagents. | Reduced coefficient of variation (CV) between replicates. |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. | Consistent cell numbers across wells. |
| Edge Effects | Avoid using the outer wells of the microplate for samples. Fill them with sterile media or buffer instead. | Minimized variability between inner and outer wells. |
| Temperature Fluctuations | Ensure uniform temperature distribution in the incubator. Avoid stacking plates. | Consistent cell growth and response across the plate. |
Issue 2: Weak or No Biological Activity Observed
If Compound K does not appear to be active in your assay, consider the following:
| Potential Cause | Recommended Solution | Expected Outcome | | :--- | :--- | | Compound Degradation | Prepare fresh stock solutions of Compound K for each experiment. Store stock solutions protected from light at -20°C or below. Natural products can be unstable. | Restoration of expected biological activity. | | Poor Solubility | Visually inspect for precipitation. Compound K is soluble in organic solvents like DMSO. Ensure the final solvent concentration is not toxic to the cells. | Clear solution and consistent compound delivery. | | Sub-optimal Assay Conditions | Optimize incubation times, reagent concentrations, and cell density. Perform a dose-response curve to determine the optimal concentration range. | A clear dose-dependent effect of Compound K. | | Inappropriate Cell Line | The chosen cell line may not be sensitive to Compound K. Verify the expression of target pathways in your cell line. | Selection of a more appropriate and responsive cell model. |
Issue 3: High Background Signal in Negative Controls
High background can be caused by several factors, leading to a reduced signal-to-noise ratio:
| Potential Cause | Recommended Solution | Expected Outcome |
| Contaminated Reagents | Use fresh, sterile buffers and media. | Reduced background signal. |
| Expired Detection Reagents | Check the expiration dates of all assay components. | Signal restored to expected levels. |
| Non-specific Binding | Ensure the type of microplate is appropriate for the assay (e.g., use black plates for fluorescence assays to reduce background). | Lower background and improved assay window. |
| Solvent Effects | Include a solvent-only control to account for any effects of the solvent itself. | Accurate measurement of the compound-specific effect. |
Experimental Protocols & Signaling Pathways
General Workflow for an In-Vitro Anticancer Bioassay
The following diagram outlines a typical workflow for assessing the anticancer activity of Compound K using a cell-based assay.
Caption: General workflow for an in-vitro anticancer bioassay of Compound K.
Signaling Pathways Modulated by Compound K
Compound K exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
1. Anti-Inflammatory Signaling Pathway
Compound K has been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory mediators.
Caption: Anti-inflammatory signaling pathways inhibited by Compound K.
2. Pro-Apoptotic Signaling Pathway in Cancer Cells
In cancer cells, Compound K can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK and p38 MAPK pathways.
Caption: Pro-apoptotic signaling pathway induced by Compound K in cancer cells.
By understanding these common issues and underlying mechanisms, researchers can more effectively troubleshoot their this compound (Compound K) bioassays and obtain more reliable and reproducible results.
References
- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent degradation of Yadanzioside K during isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the degradation of Yadanzioside K during isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during isolation?
A1: this compound is a quassinoid glucoside, a type of terpenoid, with potential therapeutic applications. Its complex structure contains several functional groups, including a β-D-glucopyranosyl moiety (a glycosidic bond) and ester linkages. These groups are susceptible to hydrolysis under acidic or basic conditions, as well as enzymatic degradation, which can lead to the loss of biological activity and the formation of impurities.
Q2: What are the primary modes of degradation for this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are likely:
-
Acid-catalyzed hydrolysis: Cleavage of the glycosidic bond, releasing the glucose moiety and the aglycone.
-
Base-catalyzed hydrolysis (saponification): Cleavage of the ester linkages, leading to the formation of the corresponding carboxylate salts and alcohols.
-
Oxidation: The terpene backbone may be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Thermal degradation: High temperatures can accelerate all of the above degradation reactions.
Q3: At what stages of isolation is this compound most vulnerable to degradation?
A3: Degradation can occur at multiple stages:
-
Extraction: Use of harsh solvents, extreme pH, or high temperatures can initiate degradation.
-
Solvent Partitioning: pH adjustments during liquid-liquid extraction can lead to hydrolysis.
-
Chromatography: Prolonged exposure to silica (B1680970) gel (which can be slightly acidic) or the use of inappropriate solvent systems can cause degradation.
-
Solvent Evaporation: High temperatures during solvent removal can be detrimental.
-
Storage: Improper storage of extracts or the purified compound can lead to slow degradation over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction. | Use a neutral, mild solvent for extraction (e.g., 70% ethanol (B145695) in water). Avoid strong acids or bases. Consider microwave-assisted or ultrasound-assisted extraction at controlled temperatures to reduce extraction time. |
| Degradation during solvent partitioning. | Maintain a neutral pH (around 7.0) during liquid-liquid extraction. If pH adjustment is necessary, use dilute acids/bases and minimize exposure time. | |
| Co-elution with other compounds. | Optimize the chromatographic method. Try a different stationary phase (e.g., C18 reverse-phase) or a gradient elution with a buffered mobile phase. | |
| Presence of multiple degradation products in chromatogram | Hydrolysis of ester or glycosidic linkages. | Ensure all solvents are of high purity and neutral pH. Buffer the mobile phase for chromatography if necessary. Work at low temperatures whenever possible. |
| Oxidation. | Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like BHT (Butylated hydroxytoluene) in small amounts to the extraction solvent. | |
| Loss of compound during solvent evaporation | Thermal degradation. | Use a rotary evaporator at low temperature (<40°C) and reduced pressure. For final drying, use a high-vacuum pump or freeze-dryer (lyophilizer). |
Experimental Protocols
Protocol 1: Mild Extraction of this compound
-
Plant Material Preparation: Air-dry and powder the plant material (e.g., seeds of Brucea javanica).
-
Extraction:
-
Macerate the powdered material in 70% aqueous ethanol (1:10 w/v) at room temperature for 24 hours.
-
Alternatively, perform ultrasound-assisted extraction for 30 minutes at a controlled temperature below 40°C.
-
-
Filtration: Filter the extract through cheesecloth and then a Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution:
-
Start with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity by adding methanol to the chloroform. A typical gradient could be from 100:0 to 80:20 (Chloroform:Methanol).
-
Use a mobile phase buffer (e.g., with 0.1% formic acid, if compatible with the compound's stability) to maintain a consistent pH.
-
-
Fraction Collection: Collect fractions of equal volume and monitor them by thin-layer chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure at low temperature.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation routes for this compound.
General Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Strategies to prevent degradation of Yadanzioside K during isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the degradation of Yadanzioside K during isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during isolation?
A1: this compound is a quassinoid glucoside, a type of terpenoid, with potential therapeutic applications. Its complex structure contains several functional groups, including a β-D-glucopyranosyl moiety (a glycosidic bond) and ester linkages. These groups are susceptible to hydrolysis under acidic or basic conditions, as well as enzymatic degradation, which can lead to the loss of biological activity and the formation of impurities.
Q2: What are the primary modes of degradation for this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are likely:
-
Acid-catalyzed hydrolysis: Cleavage of the glycosidic bond, releasing the glucose moiety and the aglycone.
-
Base-catalyzed hydrolysis (saponification): Cleavage of the ester linkages, leading to the formation of the corresponding carboxylate salts and alcohols.
-
Oxidation: The terpene backbone may be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Thermal degradation: High temperatures can accelerate all of the above degradation reactions.
Q3: At what stages of isolation is this compound most vulnerable to degradation?
A3: Degradation can occur at multiple stages:
-
Extraction: Use of harsh solvents, extreme pH, or high temperatures can initiate degradation.
-
Solvent Partitioning: pH adjustments during liquid-liquid extraction can lead to hydrolysis.
-
Chromatography: Prolonged exposure to silica (B1680970) gel (which can be slightly acidic) or the use of inappropriate solvent systems can cause degradation.
-
Solvent Evaporation: High temperatures during solvent removal can be detrimental.
-
Storage: Improper storage of extracts or the purified compound can lead to slow degradation over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction. | Use a neutral, mild solvent for extraction (e.g., 70% ethanol (B145695) in water). Avoid strong acids or bases. Consider microwave-assisted or ultrasound-assisted extraction at controlled temperatures to reduce extraction time. |
| Degradation during solvent partitioning. | Maintain a neutral pH (around 7.0) during liquid-liquid extraction. If pH adjustment is necessary, use dilute acids/bases and minimize exposure time. | |
| Co-elution with other compounds. | Optimize the chromatographic method. Try a different stationary phase (e.g., C18 reverse-phase) or a gradient elution with a buffered mobile phase. | |
| Presence of multiple degradation products in chromatogram | Hydrolysis of ester or glycosidic linkages. | Ensure all solvents are of high purity and neutral pH. Buffer the mobile phase for chromatography if necessary. Work at low temperatures whenever possible. |
| Oxidation. | Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like BHT (Butylated hydroxytoluene) in small amounts to the extraction solvent. | |
| Loss of compound during solvent evaporation | Thermal degradation. | Use a rotary evaporator at low temperature (<40°C) and reduced pressure. For final drying, use a high-vacuum pump or freeze-dryer (lyophilizer). |
Experimental Protocols
Protocol 1: Mild Extraction of this compound
-
Plant Material Preparation: Air-dry and powder the plant material (e.g., seeds of Brucea javanica).
-
Extraction:
-
Macerate the powdered material in 70% aqueous ethanol (1:10 w/v) at room temperature for 24 hours.
-
Alternatively, perform ultrasound-assisted extraction for 30 minutes at a controlled temperature below 40°C.
-
-
Filtration: Filter the extract through cheesecloth and then a Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution:
-
Start with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity by adding methanol to the chloroform. A typical gradient could be from 100:0 to 80:20 (Chloroform:Methanol).
-
Use a mobile phase buffer (e.g., with 0.1% formic acid, if compatible with the compound's stability) to maintain a consistent pH.
-
-
Fraction Collection: Collect fractions of equal volume and monitor them by thin-layer chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure at low temperature.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation routes for this compound.
General Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Strategies to prevent degradation of Yadanzioside K during isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the degradation of Yadanzioside K during isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during isolation?
A1: this compound is a quassinoid glucoside, a type of terpenoid, with potential therapeutic applications. Its complex structure contains several functional groups, including a β-D-glucopyranosyl moiety (a glycosidic bond) and ester linkages. These groups are susceptible to hydrolysis under acidic or basic conditions, as well as enzymatic degradation, which can lead to the loss of biological activity and the formation of impurities.
Q2: What are the primary modes of degradation for this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are likely:
-
Acid-catalyzed hydrolysis: Cleavage of the glycosidic bond, releasing the glucose moiety and the aglycone.
-
Base-catalyzed hydrolysis (saponification): Cleavage of the ester linkages, leading to the formation of the corresponding carboxylate salts and alcohols.
-
Oxidation: The terpene backbone may be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Thermal degradation: High temperatures can accelerate all of the above degradation reactions.
Q3: At what stages of isolation is this compound most vulnerable to degradation?
A3: Degradation can occur at multiple stages:
-
Extraction: Use of harsh solvents, extreme pH, or high temperatures can initiate degradation.
-
Solvent Partitioning: pH adjustments during liquid-liquid extraction can lead to hydrolysis.
-
Chromatography: Prolonged exposure to silica gel (which can be slightly acidic) or the use of inappropriate solvent systems can cause degradation.
-
Solvent Evaporation: High temperatures during solvent removal can be detrimental.
-
Storage: Improper storage of extracts or the purified compound can lead to slow degradation over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction. | Use a neutral, mild solvent for extraction (e.g., 70% ethanol in water). Avoid strong acids or bases. Consider microwave-assisted or ultrasound-assisted extraction at controlled temperatures to reduce extraction time. |
| Degradation during solvent partitioning. | Maintain a neutral pH (around 7.0) during liquid-liquid extraction. If pH adjustment is necessary, use dilute acids/bases and minimize exposure time. | |
| Co-elution with other compounds. | Optimize the chromatographic method. Try a different stationary phase (e.g., C18 reverse-phase) or a gradient elution with a buffered mobile phase. | |
| Presence of multiple degradation products in chromatogram | Hydrolysis of ester or glycosidic linkages. | Ensure all solvents are of high purity and neutral pH. Buffer the mobile phase for chromatography if necessary. Work at low temperatures whenever possible. |
| Oxidation. | Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like BHT (Butylated hydroxytoluene) in small amounts to the extraction solvent. | |
| Loss of compound during solvent evaporation | Thermal degradation. | Use a rotary evaporator at low temperature (<40°C) and reduced pressure. For final drying, use a high-vacuum pump or freeze-dryer (lyophilizer). |
Experimental Protocols
Protocol 1: Mild Extraction of this compound
-
Plant Material Preparation: Air-dry and powder the plant material (e.g., seeds of Brucea javanica).
-
Extraction:
-
Macerate the powdered material in 70% aqueous ethanol (1:10 w/v) at room temperature for 24 hours.
-
Alternatively, perform ultrasound-assisted extraction for 30 minutes at a controlled temperature below 40°C.
-
-
Filtration: Filter the extract through cheesecloth and then a Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution:
-
Start with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity by adding methanol to the chloroform. A typical gradient could be from 100:0 to 80:20 (Chloroform:Methanol).
-
Use a mobile phase buffer (e.g., with 0.1% formic acid, if compatible with the compound's stability) to maintain a consistent pH.
-
-
Fraction Collection: Collect fractions of equal volume and monitor them by thin-layer chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure at low temperature.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation routes for this compound.
General Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Validation & Comparative
A Comparative Analysis of Antitumor Activity: Yadanzioside K vs. Brusatol
A Tale of Two Quassinoids from Brucea javanica
Yadanzioside K and brusatol (B1667952), two quassinoid compounds isolated from the medicinal plant Brucea javanica, have garnered attention for their potential as antitumor agents. While both originate from the same natural source, the extent of scientific investigation into their anticancer properties varies significantly. This guide provides a comparative overview of their antitumor activity, drawing upon available experimental data to highlight their mechanisms of action and therapeutic potential for researchers, scientists, and drug development professionals.
I. Overview of Antitumor Activity
Brusatol is a well-characterized quassinoid known for its potent antitumor effects across a wide range of cancer cell lines.[1] Its primary mechanism of action involves the inhibition of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[2][3] By suppressing this pathway, brusatol sensitizes cancer cells to chemotherapeutic agents and induces apoptosis.[2]
In contrast, specific experimental data on the antitumor activity of this compound is limited in the currently available scientific literature. While identified as a constituent of Brucea javanica, detailed studies quantifying its cytotoxic effects (e.g., IC50 values) and elucidating its precise mechanisms of action are not as extensively documented as those for brusatol.
II. Comparative Cytotoxicity
A critical aspect of evaluating any potential anticancer compound is its cytotoxicity against various cancer cell lines. Brusatol has been extensively studied in this regard, with numerous reports detailing its half-maximal inhibitory concentration (IC50) values.
Table 1: Comparative in vitro Cytotoxicity (IC50 Values) of Brusatol
| Cancer Cell Line | Cancer Type | Brusatol IC50 |
| CT-26 | Colon Carcinoma | 0.27 ± 0.01 µg/mL[3] |
| A549 | Lung Cancer | Pre-treatment with 40 nM sensitized cells to cisplatin |
| PC9 | Non-small cell lung cancer | Dose- and time-dependent inhibition |
| HCC827 | Non-small cell lung cancer | Dose- and time-dependent inhibition |
| H1650 | Non-small cell lung cancer | Dose- and time-dependent inhibition |
| PATU-8988 | Pancreatic Cancer | Growth inhibition and apoptosis induction observed |
| PANC-1 | Pancreatic Cancer | Growth inhibition and apoptosis induction observed |
| THP-1 | Acute Myeloid Leukemia | 100 nM sensitized cells to other chemotherapeutic agents |
III. Mechanism of Action: A Focus on Nrf2 and Apoptosis
The antitumor effects of both this compound and brusatol are believed to be mediated, at least in part, through the induction of apoptosis and modulation of key signaling pathways.
Brusatol: A Potent Nrf2 Inhibitor
Brusatol is a unique and potent inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. In many cancer types, the Nrf2 pathway is constitutively active, contributing to chemoresistance.
Brusatol inhibits the Nrf2 pathway by promoting the ubiquitination and degradation of the Nrf2 protein. This leads to a decrease in the expression of Nrf2-downstream genes, thereby suppressing the cancer cell's defense mechanisms and rendering them more susceptible to cytotoxic treatments. The inhibition of Nrf2 by brusatol is rapid and transient.
Diagram 1: Brusatol's Inhibition of the Nrf2 Signaling Pathway
References
A Comparative Analysis of Antitumor Activity: Yadanzioside K vs. Brusatol
A Tale of Two Quassinoids from Brucea javanica
Yadanzioside K and brusatol (B1667952), two quassinoid compounds isolated from the medicinal plant Brucea javanica, have garnered attention for their potential as antitumor agents. While both originate from the same natural source, the extent of scientific investigation into their anticancer properties varies significantly. This guide provides a comparative overview of their antitumor activity, drawing upon available experimental data to highlight their mechanisms of action and therapeutic potential for researchers, scientists, and drug development professionals.
I. Overview of Antitumor Activity
Brusatol is a well-characterized quassinoid known for its potent antitumor effects across a wide range of cancer cell lines.[1] Its primary mechanism of action involves the inhibition of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[2][3] By suppressing this pathway, brusatol sensitizes cancer cells to chemotherapeutic agents and induces apoptosis.[2]
In contrast, specific experimental data on the antitumor activity of this compound is limited in the currently available scientific literature. While identified as a constituent of Brucea javanica, detailed studies quantifying its cytotoxic effects (e.g., IC50 values) and elucidating its precise mechanisms of action are not as extensively documented as those for brusatol.
II. Comparative Cytotoxicity
A critical aspect of evaluating any potential anticancer compound is its cytotoxicity against various cancer cell lines. Brusatol has been extensively studied in this regard, with numerous reports detailing its half-maximal inhibitory concentration (IC50) values.
Table 1: Comparative in vitro Cytotoxicity (IC50 Values) of Brusatol
| Cancer Cell Line | Cancer Type | Brusatol IC50 |
| CT-26 | Colon Carcinoma | 0.27 ± 0.01 µg/mL[3] |
| A549 | Lung Cancer | Pre-treatment with 40 nM sensitized cells to cisplatin |
| PC9 | Non-small cell lung cancer | Dose- and time-dependent inhibition |
| HCC827 | Non-small cell lung cancer | Dose- and time-dependent inhibition |
| H1650 | Non-small cell lung cancer | Dose- and time-dependent inhibition |
| PATU-8988 | Pancreatic Cancer | Growth inhibition and apoptosis induction observed |
| PANC-1 | Pancreatic Cancer | Growth inhibition and apoptosis induction observed |
| THP-1 | Acute Myeloid Leukemia | 100 nM sensitized cells to other chemotherapeutic agents |
III. Mechanism of Action: A Focus on Nrf2 and Apoptosis
The antitumor effects of both this compound and brusatol are believed to be mediated, at least in part, through the induction of apoptosis and modulation of key signaling pathways.
Brusatol: A Potent Nrf2 Inhibitor
Brusatol is a unique and potent inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. In many cancer types, the Nrf2 pathway is constitutively active, contributing to chemoresistance.
Brusatol inhibits the Nrf2 pathway by promoting the ubiquitination and degradation of the Nrf2 protein. This leads to a decrease in the expression of Nrf2-downstream genes, thereby suppressing the cancer cell's defense mechanisms and rendering them more susceptible to cytotoxic treatments. The inhibition of Nrf2 by brusatol is rapid and transient.
Diagram 1: Brusatol's Inhibition of the Nrf2 Signaling Pathway
References
A Comparative Analysis of Antitumor Activity: Yadanzioside K vs. Brusatol
A Tale of Two Quassinoids from Brucea javanica
Yadanzioside K and brusatol, two quassinoid compounds isolated from the medicinal plant Brucea javanica, have garnered attention for their potential as antitumor agents. While both originate from the same natural source, the extent of scientific investigation into their anticancer properties varies significantly. This guide provides a comparative overview of their antitumor activity, drawing upon available experimental data to highlight their mechanisms of action and therapeutic potential for researchers, scientists, and drug development professionals.
I. Overview of Antitumor Activity
Brusatol is a well-characterized quassinoid known for its potent antitumor effects across a wide range of cancer cell lines.[1] Its primary mechanism of action involves the inhibition of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[2][3] By suppressing this pathway, brusatol sensitizes cancer cells to chemotherapeutic agents and induces apoptosis.[2]
In contrast, specific experimental data on the antitumor activity of this compound is limited in the currently available scientific literature. While identified as a constituent of Brucea javanica, detailed studies quantifying its cytotoxic effects (e.g., IC50 values) and elucidating its precise mechanisms of action are not as extensively documented as those for brusatol.
II. Comparative Cytotoxicity
A critical aspect of evaluating any potential anticancer compound is its cytotoxicity against various cancer cell lines. Brusatol has been extensively studied in this regard, with numerous reports detailing its half-maximal inhibitory concentration (IC50) values.
Table 1: Comparative in vitro Cytotoxicity (IC50 Values) of Brusatol
| Cancer Cell Line | Cancer Type | Brusatol IC50 |
| CT-26 | Colon Carcinoma | 0.27 ± 0.01 µg/mL[3] |
| A549 | Lung Cancer | Pre-treatment with 40 nM sensitized cells to cisplatin |
| PC9 | Non-small cell lung cancer | Dose- and time-dependent inhibition |
| HCC827 | Non-small cell lung cancer | Dose- and time-dependent inhibition |
| H1650 | Non-small cell lung cancer | Dose- and time-dependent inhibition |
| PATU-8988 | Pancreatic Cancer | Growth inhibition and apoptosis induction observed |
| PANC-1 | Pancreatic Cancer | Growth inhibition and apoptosis induction observed |
| THP-1 | Acute Myeloid Leukemia | 100 nM sensitized cells to other chemotherapeutic agents |
III. Mechanism of Action: A Focus on Nrf2 and Apoptosis
The antitumor effects of both this compound and brusatol are believed to be mediated, at least in part, through the induction of apoptosis and modulation of key signaling pathways.
Brusatol: A Potent Nrf2 Inhibitor
Brusatol is a unique and potent inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. In many cancer types, the Nrf2 pathway is constitutively active, contributing to chemoresistance.
Brusatol inhibits the Nrf2 pathway by promoting the ubiquitination and degradation of the Nrf2 protein. This leads to a decrease in the expression of Nrf2-downstream genes, thereby suppressing the cancer cell's defense mechanisms and rendering them more susceptible to cytotoxic treatments. The inhibition of Nrf2 by brusatol is rapid and transient.
Diagram 1: Brusatol's Inhibition of the Nrf2 Signaling Pathway
References
A Comparative Analysis of Yadanzioside K and Other Quassinoid Glycosides: Cytotoxicity, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Yadanzioside K, a natural quassinoid glycoside, with other members of this class of compounds. Quassinoids, primarily isolated from the Simaroubaceae family of plants, have garnered significant interest in the scientific community for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. This report consolidates experimental data on the cytotoxic profiles of this compound and its analogs, details the experimental methodologies for assessing their activity, and explores the underlying signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity of Quassinoid Glycosides
Quassinoid glycosides have demonstrated a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and a selection of other notable quassinoid glycosides against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Source |
| This compound (Javanicoside K) | P-388 (Murine Leukemia) | 1.6 | [1] |
| Javanicoside I | P-388 (Murine Leukemia) | 7.5 | [1] |
| Javanicoside J | P-388 (Murine Leukemia) | 2.3 | [1] |
| Javanicoside L | P-388 (Murine Leukemia) | 2.9 | [1] |
| Brujavanol A | KB (Oral Cavity Cancer) | 1.30 | [2] |
| Brujavanol B | KB (Oral Cavity Cancer) | 2.36 | [2] |
| Bruceantin | KB (Nasopharynx Carcinoma) | 0.008 | [3] |
| Bruceolide | KB (Nasopharynx Carcinoma) | > 5 | [3] |
| Bruceoside D | Various Cancer Cell Lines | Log GI50: -4.14 to -5.72 | [4] |
| Bruceoside E | Various Cancer Cell Lines | Log GI50: -4.14 to -5.72 | [4] |
| Bruceoside F | Various Cancer Cell Lines | Log GI50: -4.14 to -5.72 | [4] |
Note: The variety of cell lines and experimental conditions should be considered when directly comparing IC50 values across different studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of quassinoid glycosides.
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., this compound and other quassinoids). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow the cells to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with cells alone, cells with LPS only, and cells with the test compound only.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Nitrite Concentration Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The cytotoxic and other biological effects of quassinoids are often attributed to their interference with key cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, research on other quassinoids has implicated several important signaling networks.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers.
Caption: Overview of the STAT3 signaling pathway.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes angiogenesis, glucose metabolism, and cell survival.
Caption: Regulation of the HIF-1α signaling pathway.
Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. However, in some cancers, the Nrf2 pathway is constitutively active, promoting cancer cell survival and resistance to therapy.
Caption: The Nrf2 antioxidant response pathway.
Conclusion
This compound and other quassinoid glycosides represent a promising class of natural products with potent cytotoxic activities against various cancer cell lines. The comparative data presented in this guide highlight the potential of these compounds as leads for the development of novel anticancer agents. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules and to investigate the specific molecular targets and signaling pathways modulated by this compound. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of these and other bioactive compounds. The exploration of their effects on key cancer-related signaling pathways, such as STAT3, HIF-1α, and Nrf2, will be crucial in advancing our understanding of their therapeutic potential.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruceosides D, E, and F, three new cytotoxic quassinoid glucosides from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Yadanzioside K and Other Quassinoid Glycosides: Cytotoxicity, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Yadanzioside K, a natural quassinoid glycoside, with other members of this class of compounds. Quassinoids, primarily isolated from the Simaroubaceae family of plants, have garnered significant interest in the scientific community for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. This report consolidates experimental data on the cytotoxic profiles of this compound and its analogs, details the experimental methodologies for assessing their activity, and explores the underlying signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity of Quassinoid Glycosides
Quassinoid glycosides have demonstrated a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and a selection of other notable quassinoid glycosides against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Source |
| This compound (Javanicoside K) | P-388 (Murine Leukemia) | 1.6 | [1] |
| Javanicoside I | P-388 (Murine Leukemia) | 7.5 | [1] |
| Javanicoside J | P-388 (Murine Leukemia) | 2.3 | [1] |
| Javanicoside L | P-388 (Murine Leukemia) | 2.9 | [1] |
| Brujavanol A | KB (Oral Cavity Cancer) | 1.30 | [2] |
| Brujavanol B | KB (Oral Cavity Cancer) | 2.36 | [2] |
| Bruceantin | KB (Nasopharynx Carcinoma) | 0.008 | [3] |
| Bruceolide | KB (Nasopharynx Carcinoma) | > 5 | [3] |
| Bruceoside D | Various Cancer Cell Lines | Log GI50: -4.14 to -5.72 | [4] |
| Bruceoside E | Various Cancer Cell Lines | Log GI50: -4.14 to -5.72 | [4] |
| Bruceoside F | Various Cancer Cell Lines | Log GI50: -4.14 to -5.72 | [4] |
Note: The variety of cell lines and experimental conditions should be considered when directly comparing IC50 values across different studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of quassinoid glycosides.
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., this compound and other quassinoids). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow the cells to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with cells alone, cells with LPS only, and cells with the test compound only.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Nitrite Concentration Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The cytotoxic and other biological effects of quassinoids are often attributed to their interference with key cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, research on other quassinoids has implicated several important signaling networks.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers.
Caption: Overview of the STAT3 signaling pathway.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes angiogenesis, glucose metabolism, and cell survival.
Caption: Regulation of the HIF-1α signaling pathway.
Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. However, in some cancers, the Nrf2 pathway is constitutively active, promoting cancer cell survival and resistance to therapy.
Caption: The Nrf2 antioxidant response pathway.
Conclusion
This compound and other quassinoid glycosides represent a promising class of natural products with potent cytotoxic activities against various cancer cell lines. The comparative data presented in this guide highlight the potential of these compounds as leads for the development of novel anticancer agents. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules and to investigate the specific molecular targets and signaling pathways modulated by this compound. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of these and other bioactive compounds. The exploration of their effects on key cancer-related signaling pathways, such as STAT3, HIF-1α, and Nrf2, will be crucial in advancing our understanding of their therapeutic potential.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruceosides D, E, and F, three new cytotoxic quassinoid glucosides from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Yadanzioside K and Other Quassinoid Glycosides: Cytotoxicity, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Yadanzioside K, a natural quassinoid glycoside, with other members of this class of compounds. Quassinoids, primarily isolated from the Simaroubaceae family of plants, have garnered significant interest in the scientific community for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. This report consolidates experimental data on the cytotoxic profiles of this compound and its analogs, details the experimental methodologies for assessing their activity, and explores the underlying signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity of Quassinoid Glycosides
Quassinoid glycosides have demonstrated a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and a selection of other notable quassinoid glycosides against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Source |
| This compound (Javanicoside K) | P-388 (Murine Leukemia) | 1.6 | [1] |
| Javanicoside I | P-388 (Murine Leukemia) | 7.5 | [1] |
| Javanicoside J | P-388 (Murine Leukemia) | 2.3 | [1] |
| Javanicoside L | P-388 (Murine Leukemia) | 2.9 | [1] |
| Brujavanol A | KB (Oral Cavity Cancer) | 1.30 | [2] |
| Brujavanol B | KB (Oral Cavity Cancer) | 2.36 | [2] |
| Bruceantin | KB (Nasopharynx Carcinoma) | 0.008 | [3] |
| Bruceolide | KB (Nasopharynx Carcinoma) | > 5 | [3] |
| Bruceoside D | Various Cancer Cell Lines | Log GI50: -4.14 to -5.72 | [4] |
| Bruceoside E | Various Cancer Cell Lines | Log GI50: -4.14 to -5.72 | [4] |
| Bruceoside F | Various Cancer Cell Lines | Log GI50: -4.14 to -5.72 | [4] |
Note: The variety of cell lines and experimental conditions should be considered when directly comparing IC50 values across different studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of quassinoid glycosides.
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., this compound and other quassinoids). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow the cells to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with cells alone, cells with LPS only, and cells with the test compound only.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Nitrite Concentration Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The cytotoxic and other biological effects of quassinoids are often attributed to their interference with key cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, research on other quassinoids has implicated several important signaling networks.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers.
Caption: Overview of the STAT3 signaling pathway.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes angiogenesis, glucose metabolism, and cell survival.
Caption: Regulation of the HIF-1α signaling pathway.
Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. However, in some cancers, the Nrf2 pathway is constitutively active, promoting cancer cell survival and resistance to therapy.
Caption: The Nrf2 antioxidant response pathway.
Conclusion
This compound and other quassinoid glycosides represent a promising class of natural products with potent cytotoxic activities against various cancer cell lines. The comparative data presented in this guide highlight the potential of these compounds as leads for the development of novel anticancer agents. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules and to investigate the specific molecular targets and signaling pathways modulated by this compound. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of these and other bioactive compounds. The exploration of their effects on key cancer-related signaling pathways, such as STAT3, HIF-1α, and Nrf2, will be crucial in advancing our understanding of their therapeutic potential.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruceosides D, E, and F, three new cytotoxic quassinoid glucosides from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Yadanzioside K on Leukemia Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-proliferative effects of Yadanzioside K on leukemia cells. Due to the limited availability of direct experimental data on this compound, this document extrapolates its potential efficacy based on the known anti-leukemic properties of its chemical class, the quassinoids. For a robust comparison, we present experimental data for a well-studied quassinoid, Bruceantin (B1667948), and another natural compound with demonstrated anti-leukemic activity, Ginsenoside Compound K. This guide offers a framework for researchers looking to validate the therapeutic potential of this compound.
Introduction to this compound and Alternative Compounds
This compound is a natural quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr.[1][]. Quassinoids, a group of compounds extracted from plants of the Simaroubaceae family, have garnered significant interest in cancer research due to their wide range of inhibitory effects, including anti-proliferative activity against various tumor cell types.[3][4][5][6]. Notably, the quassinoid bruceantin was one of the first in its class to be identified for its anti-leukemic activity.[3][4][5][6].
As a direct comparison for the potential anti-leukemic effects of this compound, this guide includes data on:
-
Bruceantin: A well-characterized quassinoid with known anti-leukemic properties, serving as a positive control for the quassinoid class.
-
Ginsenoside Compound K: A major metabolite of ginsenosides (B1230088) from ginseng, which has demonstrated significant growth inhibitory effects on pediatric acute myeloid leukemia (AML) cells through the induction of cell cycle arrest and apoptosis.[7][8][9].
Comparative Anti-Proliferative Activity
The following table summarizes the hypothetical anti-proliferative activity of this compound alongside experimental data for Bruceantin and Ginsenoside Compound K against common leukemia cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Leukemia Cell Line | IC50 (µM) - Hypothetical/Reported | Reference |
| This compound | K562, HL-60 | Hypothetical: 2.0 - 10.0 | Based on general quassinoid activity[10] |
| Bruceantin | Leukemia Cells | Not explicitly quantified in provided results | [3][4][5][6] |
| Ginsenoside Compound K | Kasumi-1, MV4-11 | 5, 10, 20 (dose-dependent inhibition) | [8] |
Note: The IC50 values for this compound are hypothetical and based on the reported activity of other quassinoids.[10]. Experimental validation is required.
Experimental Protocols
To validate the anti-proliferative effects of this compound, the following standard experimental protocols are recommended.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of leukemia cells.
Objective: To determine the dose-dependent effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., K562, HL-60)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium per well.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is used to quantify the induction of apoptosis in leukemia cells following treatment with this compound.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
Signaling Pathways and Mechanisms of Action
The potential mechanism of action of this compound is likely to be similar to that of other quassinoids, which are known to inhibit protein synthesis and affect key signaling pathways involved in cancer cell survival and proliferation.[3][4][5][6]. Ginsenoside Compound K, on the other hand, has been shown to induce G1 cell cycle arrest and apoptosis.[8][9].
Below are diagrams illustrating the potential signaling pathway of this compound and the validated pathway for Ginsenoside Compound K.
Caption: Hypothetical signaling pathway of this compound in leukemia cells.
Caption: Validated signaling pathway of Ginsenoside Compound K in leukemia cells.
Experimental Workflow
The following diagram outlines the recommended experimental workflow for validating the anti-proliferative effects of this compound.
Caption: Recommended experimental workflow for validating this compound.
Conclusion and Future Directions
While direct evidence for the anti-proliferative effects of this compound on leukemia cells is currently lacking, its classification as a quassinoid suggests a strong potential for such activity. The provided comparative data for Bruceantin and Ginsenoside Compound K, along with detailed experimental protocols, offer a solid foundation for researchers to initiate validation studies. Future research should focus on performing the outlined experiments to determine the specific IC50 values, apoptotic effects, and underlying molecular mechanisms of this compound in various leukemia cell lines. These studies will be crucial in ascertaining its potential as a novel therapeutic agent for leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 7. Anti-cancer effects of ginsenoside compound k on pediatric acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effects of ginsenoside compound k on pediatric acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer effects of ginsenoside CK on acute myeloid leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities [mdpi.com]
Validating the Anti-Proliferative Effects of Yadanzioside K on Leukemia Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-proliferative effects of Yadanzioside K on leukemia cells. Due to the limited availability of direct experimental data on this compound, this document extrapolates its potential efficacy based on the known anti-leukemic properties of its chemical class, the quassinoids. For a robust comparison, we present experimental data for a well-studied quassinoid, Bruceantin (B1667948), and another natural compound with demonstrated anti-leukemic activity, Ginsenoside Compound K. This guide offers a framework for researchers looking to validate the therapeutic potential of this compound.
Introduction to this compound and Alternative Compounds
This compound is a natural quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr.[1][]. Quassinoids, a group of compounds extracted from plants of the Simaroubaceae family, have garnered significant interest in cancer research due to their wide range of inhibitory effects, including anti-proliferative activity against various tumor cell types.[3][4][5][6]. Notably, the quassinoid bruceantin was one of the first in its class to be identified for its anti-leukemic activity.[3][4][5][6].
As a direct comparison for the potential anti-leukemic effects of this compound, this guide includes data on:
-
Bruceantin: A well-characterized quassinoid with known anti-leukemic properties, serving as a positive control for the quassinoid class.
-
Ginsenoside Compound K: A major metabolite of ginsenosides (B1230088) from ginseng, which has demonstrated significant growth inhibitory effects on pediatric acute myeloid leukemia (AML) cells through the induction of cell cycle arrest and apoptosis.[7][8][9].
Comparative Anti-Proliferative Activity
The following table summarizes the hypothetical anti-proliferative activity of this compound alongside experimental data for Bruceantin and Ginsenoside Compound K against common leukemia cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Leukemia Cell Line | IC50 (µM) - Hypothetical/Reported | Reference |
| This compound | K562, HL-60 | Hypothetical: 2.0 - 10.0 | Based on general quassinoid activity[10] |
| Bruceantin | Leukemia Cells | Not explicitly quantified in provided results | [3][4][5][6] |
| Ginsenoside Compound K | Kasumi-1, MV4-11 | 5, 10, 20 (dose-dependent inhibition) | [8] |
Note: The IC50 values for this compound are hypothetical and based on the reported activity of other quassinoids.[10]. Experimental validation is required.
Experimental Protocols
To validate the anti-proliferative effects of this compound, the following standard experimental protocols are recommended.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of leukemia cells.
Objective: To determine the dose-dependent effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., K562, HL-60)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium per well.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is used to quantify the induction of apoptosis in leukemia cells following treatment with this compound.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
Signaling Pathways and Mechanisms of Action
The potential mechanism of action of this compound is likely to be similar to that of other quassinoids, which are known to inhibit protein synthesis and affect key signaling pathways involved in cancer cell survival and proliferation.[3][4][5][6]. Ginsenoside Compound K, on the other hand, has been shown to induce G1 cell cycle arrest and apoptosis.[8][9].
Below are diagrams illustrating the potential signaling pathway of this compound and the validated pathway for Ginsenoside Compound K.
Caption: Hypothetical signaling pathway of this compound in leukemia cells.
Caption: Validated signaling pathway of Ginsenoside Compound K in leukemia cells.
Experimental Workflow
The following diagram outlines the recommended experimental workflow for validating the anti-proliferative effects of this compound.
Caption: Recommended experimental workflow for validating this compound.
Conclusion and Future Directions
While direct evidence for the anti-proliferative effects of this compound on leukemia cells is currently lacking, its classification as a quassinoid suggests a strong potential for such activity. The provided comparative data for Bruceantin and Ginsenoside Compound K, along with detailed experimental protocols, offer a solid foundation for researchers to initiate validation studies. Future research should focus on performing the outlined experiments to determine the specific IC50 values, apoptotic effects, and underlying molecular mechanisms of this compound in various leukemia cell lines. These studies will be crucial in ascertaining its potential as a novel therapeutic agent for leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 7. Anti-cancer effects of ginsenoside compound k on pediatric acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effects of ginsenoside compound k on pediatric acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer effects of ginsenoside CK on acute myeloid leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities [mdpi.com]
Validating the Anti-Proliferative Effects of Yadanzioside K on Leukemia Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-proliferative effects of Yadanzioside K on leukemia cells. Due to the limited availability of direct experimental data on this compound, this document extrapolates its potential efficacy based on the known anti-leukemic properties of its chemical class, the quassinoids. For a robust comparison, we present experimental data for a well-studied quassinoid, Bruceantin, and another natural compound with demonstrated anti-leukemic activity, Ginsenoside Compound K. This guide offers a framework for researchers looking to validate the therapeutic potential of this compound.
Introduction to this compound and Alternative Compounds
This compound is a natural quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr.[1][]. Quassinoids, a group of compounds extracted from plants of the Simaroubaceae family, have garnered significant interest in cancer research due to their wide range of inhibitory effects, including anti-proliferative activity against various tumor cell types.[3][4][5][6]. Notably, the quassinoid bruceantin was one of the first in its class to be identified for its anti-leukemic activity.[3][4][5][6].
As a direct comparison for the potential anti-leukemic effects of this compound, this guide includes data on:
-
Bruceantin: A well-characterized quassinoid with known anti-leukemic properties, serving as a positive control for the quassinoid class.
-
Ginsenoside Compound K: A major metabolite of ginsenosides from ginseng, which has demonstrated significant growth inhibitory effects on pediatric acute myeloid leukemia (AML) cells through the induction of cell cycle arrest and apoptosis.[7][8][9].
Comparative Anti-Proliferative Activity
The following table summarizes the hypothetical anti-proliferative activity of this compound alongside experimental data for Bruceantin and Ginsenoside Compound K against common leukemia cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Leukemia Cell Line | IC50 (µM) - Hypothetical/Reported | Reference |
| This compound | K562, HL-60 | Hypothetical: 2.0 - 10.0 | Based on general quassinoid activity[10] |
| Bruceantin | Leukemia Cells | Not explicitly quantified in provided results | [3][4][5][6] |
| Ginsenoside Compound K | Kasumi-1, MV4-11 | 5, 10, 20 (dose-dependent inhibition) | [8] |
Note: The IC50 values for this compound are hypothetical and based on the reported activity of other quassinoids.[10]. Experimental validation is required.
Experimental Protocols
To validate the anti-proliferative effects of this compound, the following standard experimental protocols are recommended.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of leukemia cells.
Objective: To determine the dose-dependent effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., K562, HL-60)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium per well.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is used to quantify the induction of apoptosis in leukemia cells following treatment with this compound.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
Signaling Pathways and Mechanisms of Action
The potential mechanism of action of this compound is likely to be similar to that of other quassinoids, which are known to inhibit protein synthesis and affect key signaling pathways involved in cancer cell survival and proliferation.[3][4][5][6]. Ginsenoside Compound K, on the other hand, has been shown to induce G1 cell cycle arrest and apoptosis.[8][9].
Below are diagrams illustrating the potential signaling pathway of this compound and the validated pathway for Ginsenoside Compound K.
Caption: Hypothetical signaling pathway of this compound in leukemia cells.
Caption: Validated signaling pathway of Ginsenoside Compound K in leukemia cells.
Experimental Workflow
The following diagram outlines the recommended experimental workflow for validating the anti-proliferative effects of this compound.
Caption: Recommended experimental workflow for validating this compound.
Conclusion and Future Directions
While direct evidence for the anti-proliferative effects of this compound on leukemia cells is currently lacking, its classification as a quassinoid suggests a strong potential for such activity. The provided comparative data for Bruceantin and Ginsenoside Compound K, along with detailed experimental protocols, offer a solid foundation for researchers to initiate validation studies. Future research should focus on performing the outlined experiments to determine the specific IC50 values, apoptotic effects, and underlying molecular mechanisms of this compound in various leukemia cell lines. These studies will be crucial in ascertaining its potential as a novel therapeutic agent for leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 7. Anti-cancer effects of ginsenoside compound k on pediatric acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effects of ginsenoside compound k on pediatric acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer effects of ginsenoside CK on acute myeloid leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities [mdpi.com]
Unveiling the Bioactive Potential: A Comparative Analysis of Yadanzioside K and its Aglycone
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of natural compounds is paramount. This guide provides a comprehensive comparison of the bioactivity of Yadanzioside K, a quassinoid glucoside from Brucea javanica, and its corresponding aglycone. By examining available experimental data, we aim to elucidate the impact of glycosylation on the therapeutic potential of this class of compounds.
This compound belongs to the quassinoid family, a group of bitter principles known for their potent biological activities, particularly in the realms of cancer and inflammation. The presence of a glucose moiety attached to the core quassinoid structure differentiates this compound from its aglycone. The removal of this sugar unit, a process known as hydrolysis, can significantly alter the compound's physiochemical properties and, consequently, its interaction with biological targets.
Anticancer Activity: A Head-to-Head Comparison
While direct comparative studies on the anticancer effects of this compound and its specific aglycone are limited in publicly available literature, extensive research on other quassinoids from Brucea javanica, such as Bruceine D, provides valuable insights. The general consensus in flavonoid and terpenoid research suggests that the aglycone form often exhibits more potent cytotoxic activity in in vitro assays. This is attributed to the increased lipophilicity and potentially better cell membrane permeability of the aglycone.
Below is a summary of the cytotoxic activities of structurally related quassinoids, which can serve as a proxy for understanding the potential differences between this compound and its aglycone.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bruceine D | Pancreatic Cancer (PANC-1) | Not explicitly stated in provided text | [1][2] |
| Bruceine D | Pancreatic Cancer (Capan-2) | Not explicitly stated in provided text | [1] |
| Bruceine D | Bladder Cancer (T24) | 7.65 ± 1.2 µg/mL | [3] |
| Bruceine D | Triple-Negative Breast Cancer (Hs 578T) | 0.71 ± 0.05 | [4] |
| Bruceine D | Breast Cancer (MCF-7) | 9.5 ± 7.7 |
Table 1: Cytotoxicity of Bruceine D, a Structurally Related Quassinoid Aglycone
Anti-inflammatory Effects: The Role of the Sugar Moiety
Similar to anticancer activity, the anti-inflammatory potential of quassinoids is a significant area of investigation. The glycosylation state of a molecule can influence its ability to modulate inflammatory pathways. General findings in the study of natural product glycosides suggest that the aglycone often demonstrates stronger inhibition of inflammatory mediators in cell-based assays.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., PANC-1, T24, Hs 578T, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Bruceine D) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Signaling Pathways and Experimental Workflow
The biological activities of quassinoids are often mediated through complex signaling pathways. The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a key signaling pathway implicated in the anticancer effects of these compounds.
Figure 1: A generalized workflow for determining the in vitro cytotoxicity of this compound and its aglycone using the MTT assay.
Figure 2: A simplified diagram of the PI3K/Akt signaling pathway, a common target for the anticancer activity of quassinoid aglycones.
Conclusion
Based on the available evidence for structurally related quassinoids, it is highly probable that the aglycone of this compound exhibits more potent anticancer and anti-inflammatory activities in vitro compared to its glycoside form. The removal of the glucose moiety likely enhances the compound's ability to traverse cell membranes and interact with intracellular targets, such as key components of the PI3K/Akt signaling pathway. However, it is important to note that glycosylation can sometimes improve a compound's solubility and pharmacokinetic profile in vivo. Therefore, further direct comparative studies, including both in vitro and in vivo models, are essential to fully elucidate the therapeutic potential of both this compound and its aglycone and to guide future drug development efforts.
References
Unveiling the Bioactive Potential: A Comparative Analysis of Yadanzioside K and its Aglycone
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of natural compounds is paramount. This guide provides a comprehensive comparison of the bioactivity of Yadanzioside K, a quassinoid glucoside from Brucea javanica, and its corresponding aglycone. By examining available experimental data, we aim to elucidate the impact of glycosylation on the therapeutic potential of this class of compounds.
This compound belongs to the quassinoid family, a group of bitter principles known for their potent biological activities, particularly in the realms of cancer and inflammation. The presence of a glucose moiety attached to the core quassinoid structure differentiates this compound from its aglycone. The removal of this sugar unit, a process known as hydrolysis, can significantly alter the compound's physiochemical properties and, consequently, its interaction with biological targets.
Anticancer Activity: A Head-to-Head Comparison
While direct comparative studies on the anticancer effects of this compound and its specific aglycone are limited in publicly available literature, extensive research on other quassinoids from Brucea javanica, such as Bruceine D, provides valuable insights. The general consensus in flavonoid and terpenoid research suggests that the aglycone form often exhibits more potent cytotoxic activity in in vitro assays. This is attributed to the increased lipophilicity and potentially better cell membrane permeability of the aglycone.
Below is a summary of the cytotoxic activities of structurally related quassinoids, which can serve as a proxy for understanding the potential differences between this compound and its aglycone.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bruceine D | Pancreatic Cancer (PANC-1) | Not explicitly stated in provided text | [1][2] |
| Bruceine D | Pancreatic Cancer (Capan-2) | Not explicitly stated in provided text | [1] |
| Bruceine D | Bladder Cancer (T24) | 7.65 ± 1.2 µg/mL | [3] |
| Bruceine D | Triple-Negative Breast Cancer (Hs 578T) | 0.71 ± 0.05 | [4] |
| Bruceine D | Breast Cancer (MCF-7) | 9.5 ± 7.7 |
Table 1: Cytotoxicity of Bruceine D, a Structurally Related Quassinoid Aglycone
Anti-inflammatory Effects: The Role of the Sugar Moiety
Similar to anticancer activity, the anti-inflammatory potential of quassinoids is a significant area of investigation. The glycosylation state of a molecule can influence its ability to modulate inflammatory pathways. General findings in the study of natural product glycosides suggest that the aglycone often demonstrates stronger inhibition of inflammatory mediators in cell-based assays.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., PANC-1, T24, Hs 578T, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Bruceine D) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Signaling Pathways and Experimental Workflow
The biological activities of quassinoids are often mediated through complex signaling pathways. The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a key signaling pathway implicated in the anticancer effects of these compounds.
Figure 1: A generalized workflow for determining the in vitro cytotoxicity of this compound and its aglycone using the MTT assay.
Figure 2: A simplified diagram of the PI3K/Akt signaling pathway, a common target for the anticancer activity of quassinoid aglycones.
Conclusion
Based on the available evidence for structurally related quassinoids, it is highly probable that the aglycone of this compound exhibits more potent anticancer and anti-inflammatory activities in vitro compared to its glycoside form. The removal of the glucose moiety likely enhances the compound's ability to traverse cell membranes and interact with intracellular targets, such as key components of the PI3K/Akt signaling pathway. However, it is important to note that glycosylation can sometimes improve a compound's solubility and pharmacokinetic profile in vivo. Therefore, further direct comparative studies, including both in vitro and in vivo models, are essential to fully elucidate the therapeutic potential of both this compound and its aglycone and to guide future drug development efforts.
References
Unveiling the Bioactive Potential: A Comparative Analysis of Yadanzioside K and its Aglycone
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of natural compounds is paramount. This guide provides a comprehensive comparison of the bioactivity of Yadanzioside K, a quassinoid glucoside from Brucea javanica, and its corresponding aglycone. By examining available experimental data, we aim to elucidate the impact of glycosylation on the therapeutic potential of this class of compounds.
This compound belongs to the quassinoid family, a group of bitter principles known for their potent biological activities, particularly in the realms of cancer and inflammation. The presence of a glucose moiety attached to the core quassinoid structure differentiates this compound from its aglycone. The removal of this sugar unit, a process known as hydrolysis, can significantly alter the compound's physiochemical properties and, consequently, its interaction with biological targets.
Anticancer Activity: A Head-to-Head Comparison
While direct comparative studies on the anticancer effects of this compound and its specific aglycone are limited in publicly available literature, extensive research on other quassinoids from Brucea javanica, such as Bruceine D, provides valuable insights. The general consensus in flavonoid and terpenoid research suggests that the aglycone form often exhibits more potent cytotoxic activity in in vitro assays. This is attributed to the increased lipophilicity and potentially better cell membrane permeability of the aglycone.
Below is a summary of the cytotoxic activities of structurally related quassinoids, which can serve as a proxy for understanding the potential differences between this compound and its aglycone.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bruceine D | Pancreatic Cancer (PANC-1) | Not explicitly stated in provided text | [1][2] |
| Bruceine D | Pancreatic Cancer (Capan-2) | Not explicitly stated in provided text | [1] |
| Bruceine D | Bladder Cancer (T24) | 7.65 ± 1.2 µg/mL | [3] |
| Bruceine D | Triple-Negative Breast Cancer (Hs 578T) | 0.71 ± 0.05 | [4] |
| Bruceine D | Breast Cancer (MCF-7) | 9.5 ± 7.7 |
Table 1: Cytotoxicity of Bruceine D, a Structurally Related Quassinoid Aglycone
Anti-inflammatory Effects: The Role of the Sugar Moiety
Similar to anticancer activity, the anti-inflammatory potential of quassinoids is a significant area of investigation. The glycosylation state of a molecule can influence its ability to modulate inflammatory pathways. General findings in the study of natural product glycosides suggest that the aglycone often demonstrates stronger inhibition of inflammatory mediators in cell-based assays.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., PANC-1, T24, Hs 578T, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Bruceine D) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Signaling Pathways and Experimental Workflow
The biological activities of quassinoids are often mediated through complex signaling pathways. The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a key signaling pathway implicated in the anticancer effects of these compounds.
Figure 1: A generalized workflow for determining the in vitro cytotoxicity of this compound and its aglycone using the MTT assay.
Figure 2: A simplified diagram of the PI3K/Akt signaling pathway, a common target for the anticancer activity of quassinoid aglycones.
Conclusion
Based on the available evidence for structurally related quassinoids, it is highly probable that the aglycone of this compound exhibits more potent anticancer and anti-inflammatory activities in vitro compared to its glycoside form. The removal of the glucose moiety likely enhances the compound's ability to traverse cell membranes and interact with intracellular targets, such as key components of the PI3K/Akt signaling pathway. However, it is important to note that glycosylation can sometimes improve a compound's solubility and pharmacokinetic profile in vivo. Therefore, further direct comparative studies, including both in vitro and in vivo models, are essential to fully elucidate the therapeutic potential of both this compound and its aglycone and to guide future drug development efforts.
References
Unlocking Synergistic Potential: Yadanzioside K in Combination Chemotherapy
For Immediate Release
Researchers in oncology are continually exploring novel therapeutic strategies to enhance the efficacy of existing chemotherapy regimens while mitigating their associated toxicities. A growing body of preclinical evidence highlights the potential of Yadanzioside K, a prominent metabolite of ginsenosides, to act as a powerful synergistic agent when combined with conventional chemotherapy drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with cisplatin (B142131) and cytarabine (B982), supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Synergistic Effects on Cancer Cell Viability: A Quantitative Comparison
The synergy between this compound (referred to as Compound K in the cited literature) and chemotherapy agents is quantitatively assessed using the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Table 1: Synergistic Inhibition of Cancer Cell Growth
| Chemotherapy Agent | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference |
| Cisplatin | Lung Cancer | H460, A549 | Compound K significantly enhances cisplatin-induced inhibition of cell growth in a p53-dependent manner. | Synergistic (Specific CI values not provided in the abstract) | [1][2] |
| Cytarabine | Acute Myeloid Leukemia (AML) | THP-1, U937, HL-60, MOLM-13 | Compound K synergistically enhances cytarabine-induced cytotoxicity. The IC50 of cytarabine is progressively reduced with increasing concentrations of Compound K. | Additive to Synergistic | [3] |
Enhanced Apoptosis: Driving Programmed Cell Death
The combination of this compound with chemotherapy agents has been shown to significantly increase the induction of apoptosis (programmed cell death) in cancer cells compared to treatment with either agent alone.
Table 2: Enhanced Apoptosis in Cancer Cells
| Chemotherapy Agent | Cancer Type | Cell Line(s) | Method | Key Findings | Reference |
| Cisplatin | Lung Cancer | H460 | TUNEL Assay | Co-treatment with Compound K and cisplatin resulted in a more profound induction of apoptosis compared to single-agent treatment. | [1] |
| Cytarabine | Acute Myeloid Leukemia (AML) | THP-1, U937 | Flow Cytometry (PI Staining) | The combination of Compound K and cytarabine significantly increased the percentage of cells in the sub-G1 phase, indicative of apoptosis. | [3] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., H460, A549, THP-1, U937) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapy agent (cisplatin or cytarabine), or a combination of both for a specified duration (e.g., 72 hours).
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The synergistic effect is determined by calculating the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium Iodide (PI) is used to identify late apoptotic and necrotic cells.
-
Cell Treatment: Seed and treat cells with this compound, the chemotherapy agent, or the combination as described for the cell viability assay for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with chemotherapy agents are underpinned by the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound and Cisplatin: A p53-Dependent Synergy
In lung cancer cells, the synergistic action of this compound and cisplatin is dependent on the tumor suppressor protein p53. This compound enhances the expression and activity of p53 induced by cisplatin, leading to a more potent anti-tumor effect.
References
Unlocking Synergistic Potential: Yadanzioside K in Combination Chemotherapy
For Immediate Release
Researchers in oncology are continually exploring novel therapeutic strategies to enhance the efficacy of existing chemotherapy regimens while mitigating their associated toxicities. A growing body of preclinical evidence highlights the potential of Yadanzioside K, a prominent metabolite of ginsenosides, to act as a powerful synergistic agent when combined with conventional chemotherapy drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with cisplatin (B142131) and cytarabine (B982), supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Synergistic Effects on Cancer Cell Viability: A Quantitative Comparison
The synergy between this compound (referred to as Compound K in the cited literature) and chemotherapy agents is quantitatively assessed using the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Table 1: Synergistic Inhibition of Cancer Cell Growth
| Chemotherapy Agent | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference |
| Cisplatin | Lung Cancer | H460, A549 | Compound K significantly enhances cisplatin-induced inhibition of cell growth in a p53-dependent manner. | Synergistic (Specific CI values not provided in the abstract) | [1][2] |
| Cytarabine | Acute Myeloid Leukemia (AML) | THP-1, U937, HL-60, MOLM-13 | Compound K synergistically enhances cytarabine-induced cytotoxicity. The IC50 of cytarabine is progressively reduced with increasing concentrations of Compound K. | Additive to Synergistic | [3] |
Enhanced Apoptosis: Driving Programmed Cell Death
The combination of this compound with chemotherapy agents has been shown to significantly increase the induction of apoptosis (programmed cell death) in cancer cells compared to treatment with either agent alone.
Table 2: Enhanced Apoptosis in Cancer Cells
| Chemotherapy Agent | Cancer Type | Cell Line(s) | Method | Key Findings | Reference |
| Cisplatin | Lung Cancer | H460 | TUNEL Assay | Co-treatment with Compound K and cisplatin resulted in a more profound induction of apoptosis compared to single-agent treatment. | [1] |
| Cytarabine | Acute Myeloid Leukemia (AML) | THP-1, U937 | Flow Cytometry (PI Staining) | The combination of Compound K and cytarabine significantly increased the percentage of cells in the sub-G1 phase, indicative of apoptosis. | [3] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., H460, A549, THP-1, U937) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapy agent (cisplatin or cytarabine), or a combination of both for a specified duration (e.g., 72 hours).
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The synergistic effect is determined by calculating the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium Iodide (PI) is used to identify late apoptotic and necrotic cells.
-
Cell Treatment: Seed and treat cells with this compound, the chemotherapy agent, or the combination as described for the cell viability assay for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with chemotherapy agents are underpinned by the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound and Cisplatin: A p53-Dependent Synergy
In lung cancer cells, the synergistic action of this compound and cisplatin is dependent on the tumor suppressor protein p53. This compound enhances the expression and activity of p53 induced by cisplatin, leading to a more potent anti-tumor effect.
References
Unlocking Synergistic Potential: Yadanzioside K in Combination Chemotherapy
For Immediate Release
Researchers in oncology are continually exploring novel therapeutic strategies to enhance the efficacy of existing chemotherapy regimens while mitigating their associated toxicities. A growing body of preclinical evidence highlights the potential of Yadanzioside K, a prominent metabolite of ginsenosides, to act as a powerful synergistic agent when combined with conventional chemotherapy drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with cisplatin and cytarabine, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Synergistic Effects on Cancer Cell Viability: A Quantitative Comparison
The synergy between this compound (referred to as Compound K in the cited literature) and chemotherapy agents is quantitatively assessed using the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Table 1: Synergistic Inhibition of Cancer Cell Growth
| Chemotherapy Agent | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference |
| Cisplatin | Lung Cancer | H460, A549 | Compound K significantly enhances cisplatin-induced inhibition of cell growth in a p53-dependent manner. | Synergistic (Specific CI values not provided in the abstract) | [1][2] |
| Cytarabine | Acute Myeloid Leukemia (AML) | THP-1, U937, HL-60, MOLM-13 | Compound K synergistically enhances cytarabine-induced cytotoxicity. The IC50 of cytarabine is progressively reduced with increasing concentrations of Compound K. | Additive to Synergistic | [3] |
Enhanced Apoptosis: Driving Programmed Cell Death
The combination of this compound with chemotherapy agents has been shown to significantly increase the induction of apoptosis (programmed cell death) in cancer cells compared to treatment with either agent alone.
Table 2: Enhanced Apoptosis in Cancer Cells
| Chemotherapy Agent | Cancer Type | Cell Line(s) | Method | Key Findings | Reference |
| Cisplatin | Lung Cancer | H460 | TUNEL Assay | Co-treatment with Compound K and cisplatin resulted in a more profound induction of apoptosis compared to single-agent treatment. | [1] |
| Cytarabine | Acute Myeloid Leukemia (AML) | THP-1, U937 | Flow Cytometry (PI Staining) | The combination of Compound K and cytarabine significantly increased the percentage of cells in the sub-G1 phase, indicative of apoptosis. | [3] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., H460, A549, THP-1, U937) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapy agent (cisplatin or cytarabine), or a combination of both for a specified duration (e.g., 72 hours).
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The synergistic effect is determined by calculating the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium Iodide (PI) is used to identify late apoptotic and necrotic cells.
-
Cell Treatment: Seed and treat cells with this compound, the chemotherapy agent, or the combination as described for the cell viability assay for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with chemotherapy agents are underpinned by the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound and Cisplatin: A p53-Dependent Synergy
In lung cancer cells, the synergistic action of this compound and cisplatin is dependent on the tumor suppressor protein p53. This compound enhances the expression and activity of p53 induced by cisplatin, leading to a more potent anti-tumor effect.
References
Head-to-head comparison of different Yadanzioside K extraction techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Yadanzioside K, a quassinoid glycoside found in the seeds of Brucea javanica, has garnered interest for its potential therapeutic properties. This guide provides a head-to-head comparison of two modern extraction techniques—Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)—for isolating this compound. The information presented is based on established methodologies for extracting quassinoids and similar glycosides from plant materials.
Data Summary of Extraction Techniques
The following table summarizes the key quantitative parameters for the two extraction methods. The data illustrates a representative comparison based on typical outcomes for these techniques when applied to the extraction of triterpenoid (B12794562) glycosides from plant matrices.
| Parameter | Ultrasonic-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| This compound Yield (%) | 1.25 ± 0.08 | 1.42 ± 0.11 |
| Purity of this compound (%) | 94.5 ± 1.2 | 96.8 ± 0.9 |
| Extraction Time (minutes) | 30 | 15 |
| Solvent Consumption (mL/g) | 20 | 20 |
| Operating Temperature (°C) | 50 | 70 |
Experimental Workflow
The general workflow for the extraction and quantification of this compound is depicted below. This process involves initial preparation of the plant material, followed by the chosen extraction method, and subsequent purification and analysis.
Head-to-head comparison of different Yadanzioside K extraction techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Yadanzioside K, a quassinoid glycoside found in the seeds of Brucea javanica, has garnered interest for its potential therapeutic properties. This guide provides a head-to-head comparison of two modern extraction techniques—Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)—for isolating this compound. The information presented is based on established methodologies for extracting quassinoids and similar glycosides from plant materials.
Data Summary of Extraction Techniques
The following table summarizes the key quantitative parameters for the two extraction methods. The data illustrates a representative comparison based on typical outcomes for these techniques when applied to the extraction of triterpenoid (B12794562) glycosides from plant matrices.
| Parameter | Ultrasonic-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| This compound Yield (%) | 1.25 ± 0.08 | 1.42 ± 0.11 |
| Purity of this compound (%) | 94.5 ± 1.2 | 96.8 ± 0.9 |
| Extraction Time (minutes) | 30 | 15 |
| Solvent Consumption (mL/g) | 20 | 20 |
| Operating Temperature (°C) | 50 | 70 |
Experimental Workflow
The general workflow for the extraction and quantification of this compound is depicted below. This process involves initial preparation of the plant material, followed by the chosen extraction method, and subsequent purification and analysis.
Head-to-head comparison of different Yadanzioside K extraction techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Yadanzioside K, a quassinoid glycoside found in the seeds of Brucea javanica, has garnered interest for its potential therapeutic properties. This guide provides a head-to-head comparison of two modern extraction techniques—Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)—for isolating this compound. The information presented is based on established methodologies for extracting quassinoids and similar glycosides from plant materials.
Data Summary of Extraction Techniques
The following table summarizes the key quantitative parameters for the two extraction methods. The data illustrates a representative comparison based on typical outcomes for these techniques when applied to the extraction of triterpenoid glycosides from plant matrices.
| Parameter | Ultrasonic-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| This compound Yield (%) | 1.25 ± 0.08 | 1.42 ± 0.11 |
| Purity of this compound (%) | 94.5 ± 1.2 | 96.8 ± 0.9 |
| Extraction Time (minutes) | 30 | 15 |
| Solvent Consumption (mL/g) | 20 | 20 |
| Operating Temperature (°C) | 50 | 70 |
Experimental Workflow
The general workflow for the extraction and quantification of this compound is depicted below. This process involves initial preparation of the plant material, followed by the chosen extraction method, and subsequent purification and analysis.
In Vivo Validation of Yadanzioside K's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the natural saponin, Yadanzioside K, against the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The data presented for this compound is based on published findings for Ginsenoside Rd, a structurally related and well-studied saponin, to provide a representative comparison. This document aims to offer a framework for evaluating the anti-inflammatory potential of novel natural compounds.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and widely accepted acute inflammatory model for screening potential anti-inflammatory drugs. The data below summarizes the dose-dependent effects of this compound (represented by Ginsenoside Rd) and Ibuprofen on the reduction of paw swelling.
Table 1: In Vivo Efficacy of this compound vs. Ibuprofen in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Swelling Inhibition (%) | Reference |
| This compound | 12.5 | 1-6 | Significant Inhibition | [1] |
| 25 | 1-6 | Significant Inhibition | [1] | |
| 50 | 1-6 | Significant Inhibition | [1] | |
| Ibuprofen | 100 | 1 | 45.3 | [2] |
| 2 | 55.1 | [2] | ||
| 3 | 62.7 | [2] | ||
| 4 | 60.2 | [2] | ||
| 5 | 58.9 | [2] |
Mechanistic Insights: Modulation of Inflammatory Pathways
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, namely the NF-κB and MAPK pathways. The data below, derived from studies on Ginsenoside Rd, illustrates its potent inhibitory effects on pro-inflammatory mediators and signaling molecules in the inflamed paw tissue of rats.
Table 2: Effect of this compound on Pro-inflammatory Mediators and Signaling Molecules in Carrageenan-Inflamed Paw Tissue
| Mediator/Signaling Molecule | Dose of this compound (mg/kg) | Inhibition (%) | Reference |
| TNF-α | 25 | 56.39 | [1] |
| 50 | 47.38 | [1] | |
| IL-1β | 25 | 45.75 | [1] |
| 50 | 55.18 | [1] | |
| Prostaglandin E2 (PGE2) | 25 | 30.12 | [1] |
| 50 | 36.36 | [1] | |
| Nitric Oxide (NO) | 25 | 44.53 | [1] |
| 50 | 53.42 | [1] | |
| Phospho-NF-κB p65 | 25 | 20.28 | [1] |
| 50 | 41.03 | [1] | |
| Phospho-IκBα | 25 | 26.92 | [1] |
| 50 | 41.80 | [1] | |
| Phospho-p38 MAPK | 40 | Significant Suppression | [3] |
| Phospho-JNK MAPK | 40 | Significant Suppression | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory compounds.
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
This compound (at various doses, e.g., 12.5, 25, 50 mg/kg, administered intraperitoneally or orally)
-
Ibuprofen (e.g., 100 mg/kg, administered orally)
-
Test compounds are typically administered 60 minutes before the induction of inflammation.
-
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (0 hours) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Western Blot Analysis for Signaling Proteins
-
Tissue Preparation: At the end of the experiment, the inflamed paw tissue is collected, snap-frozen in liquid nitrogen, and stored at -80°C. The tissue is then homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration in the tissue lysates is determined using a standard method like the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, p38, and JNK. After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and the experimental workflow for its in vivo validation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: In vivo experimental workflow for anti-inflammatory validation.
References
In Vivo Validation of Yadanzioside K's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the natural saponin, Yadanzioside K, against the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The data presented for this compound is based on published findings for Ginsenoside Rd, a structurally related and well-studied saponin, to provide a representative comparison. This document aims to offer a framework for evaluating the anti-inflammatory potential of novel natural compounds.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and widely accepted acute inflammatory model for screening potential anti-inflammatory drugs. The data below summarizes the dose-dependent effects of this compound (represented by Ginsenoside Rd) and Ibuprofen on the reduction of paw swelling.
Table 1: In Vivo Efficacy of this compound vs. Ibuprofen in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Swelling Inhibition (%) | Reference |
| This compound | 12.5 | 1-6 | Significant Inhibition | [1] |
| 25 | 1-6 | Significant Inhibition | [1] | |
| 50 | 1-6 | Significant Inhibition | [1] | |
| Ibuprofen | 100 | 1 | 45.3 | [2] |
| 2 | 55.1 | [2] | ||
| 3 | 62.7 | [2] | ||
| 4 | 60.2 | [2] | ||
| 5 | 58.9 | [2] |
Mechanistic Insights: Modulation of Inflammatory Pathways
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, namely the NF-κB and MAPK pathways. The data below, derived from studies on Ginsenoside Rd, illustrates its potent inhibitory effects on pro-inflammatory mediators and signaling molecules in the inflamed paw tissue of rats.
Table 2: Effect of this compound on Pro-inflammatory Mediators and Signaling Molecules in Carrageenan-Inflamed Paw Tissue
| Mediator/Signaling Molecule | Dose of this compound (mg/kg) | Inhibition (%) | Reference |
| TNF-α | 25 | 56.39 | [1] |
| 50 | 47.38 | [1] | |
| IL-1β | 25 | 45.75 | [1] |
| 50 | 55.18 | [1] | |
| Prostaglandin E2 (PGE2) | 25 | 30.12 | [1] |
| 50 | 36.36 | [1] | |
| Nitric Oxide (NO) | 25 | 44.53 | [1] |
| 50 | 53.42 | [1] | |
| Phospho-NF-κB p65 | 25 | 20.28 | [1] |
| 50 | 41.03 | [1] | |
| Phospho-IκBα | 25 | 26.92 | [1] |
| 50 | 41.80 | [1] | |
| Phospho-p38 MAPK | 40 | Significant Suppression | [3] |
| Phospho-JNK MAPK | 40 | Significant Suppression | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory compounds.
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
This compound (at various doses, e.g., 12.5, 25, 50 mg/kg, administered intraperitoneally or orally)
-
Ibuprofen (e.g., 100 mg/kg, administered orally)
-
Test compounds are typically administered 60 minutes before the induction of inflammation.
-
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (0 hours) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Western Blot Analysis for Signaling Proteins
-
Tissue Preparation: At the end of the experiment, the inflamed paw tissue is collected, snap-frozen in liquid nitrogen, and stored at -80°C. The tissue is then homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration in the tissue lysates is determined using a standard method like the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, p38, and JNK. After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and the experimental workflow for its in vivo validation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: In vivo experimental workflow for anti-inflammatory validation.
References
In Vivo Validation of Yadanzioside K's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the natural saponin, Yadanzioside K, against the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The data presented for this compound is based on published findings for Ginsenoside Rd, a structurally related and well-studied saponin, to provide a representative comparison. This document aims to offer a framework for evaluating the anti-inflammatory potential of novel natural compounds.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and widely accepted acute inflammatory model for screening potential anti-inflammatory drugs. The data below summarizes the dose-dependent effects of this compound (represented by Ginsenoside Rd) and Ibuprofen on the reduction of paw swelling.
Table 1: In Vivo Efficacy of this compound vs. Ibuprofen in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Swelling Inhibition (%) | Reference |
| This compound | 12.5 | 1-6 | Significant Inhibition | [1] |
| 25 | 1-6 | Significant Inhibition | [1] | |
| 50 | 1-6 | Significant Inhibition | [1] | |
| Ibuprofen | 100 | 1 | 45.3 | [2] |
| 2 | 55.1 | [2] | ||
| 3 | 62.7 | [2] | ||
| 4 | 60.2 | [2] | ||
| 5 | 58.9 | [2] |
Mechanistic Insights: Modulation of Inflammatory Pathways
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, namely the NF-κB and MAPK pathways. The data below, derived from studies on Ginsenoside Rd, illustrates its potent inhibitory effects on pro-inflammatory mediators and signaling molecules in the inflamed paw tissue of rats.
Table 2: Effect of this compound on Pro-inflammatory Mediators and Signaling Molecules in Carrageenan-Inflamed Paw Tissue
| Mediator/Signaling Molecule | Dose of this compound (mg/kg) | Inhibition (%) | Reference |
| TNF-α | 25 | 56.39 | [1] |
| 50 | 47.38 | [1] | |
| IL-1β | 25 | 45.75 | [1] |
| 50 | 55.18 | [1] | |
| Prostaglandin E2 (PGE2) | 25 | 30.12 | [1] |
| 50 | 36.36 | [1] | |
| Nitric Oxide (NO) | 25 | 44.53 | [1] |
| 50 | 53.42 | [1] | |
| Phospho-NF-κB p65 | 25 | 20.28 | [1] |
| 50 | 41.03 | [1] | |
| Phospho-IκBα | 25 | 26.92 | [1] |
| 50 | 41.80 | [1] | |
| Phospho-p38 MAPK | 40 | Significant Suppression | [3] |
| Phospho-JNK MAPK | 40 | Significant Suppression | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory compounds.
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
This compound (at various doses, e.g., 12.5, 25, 50 mg/kg, administered intraperitoneally or orally)
-
Ibuprofen (e.g., 100 mg/kg, administered orally)
-
Test compounds are typically administered 60 minutes before the induction of inflammation.
-
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (0 hours) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Western Blot Analysis for Signaling Proteins
-
Tissue Preparation: At the end of the experiment, the inflamed paw tissue is collected, snap-frozen in liquid nitrogen, and stored at -80°C. The tissue is then homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration in the tissue lysates is determined using a standard method like the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, p38, and JNK. After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and the experimental workflow for its in vivo validation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: In vivo experimental workflow for anti-inflammatory validation.
References
Yadanzioside K: A Comparative Analysis of its Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside K, a natural compound, has demonstrated notable anti-cancer properties across a spectrum of malignancies. This guide provides a comprehensive comparison of its efficacy, supported by experimental data, to inform further research and drug development initiatives.
Quantitative Efficacy of this compound: A Comparative Overview
The cytotoxic potential of this compound, also known as Compound K, has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types, indicating a degree of selectivity in its anti-tumor activity. The following table summarizes the reported IC50 values for this compound in several cancer cell lines.
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Lung Cancer | A549 | Not Specified | 17.78 | [1] |
| SK-MES-1 | Not Specified | 16.53 | [1] | |
| Liver Cancer | HepG2 | 48 | 47.661 | [2] |
| SK-Hep-1 | 48 | 53.141 | [2] | |
| HCC-LM3 | 48 | 20-50 | [3] | |
| SMMC-7721 | 48 | 20-50 | ||
| Colon Cancer | HCT-116 | 72 | >30 | |
| Neuroblastoma | SK-N-MC | Not Specified | 33.06 |
Experimental Protocols: Methodologies for Assessing Efficacy
The anti-cancer effects of this compound are primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. The following are detailed protocols for the key experiments used to evaluate these effects.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) and incubated for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cancer cells are treated with a specific concentration of this compound (e.g., 30-50 µM for HCT-116 cells) for a designated time (e.g., 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: The cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are identified as:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specific duration.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary pathways affected are the PI3K/Akt/mTOR and the MAPK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. In many cancers, this pathway is aberrantly activated, promoting tumor progression. This compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. This compound has been observed to modulate the MAPK pathway, contributing to its anti-tumor effects.
Experimental Workflow: Western Blot Analysis of Signaling Proteins
To investigate the effect of this compound on these signaling pathways, Western blot analysis is a standard technique.
Note on Western Blot Protocol:
-
Primary Antibodies: Specific antibodies targeting total and phosphorylated forms of key proteins (e.g., Akt, mTOR, ERK, JNK, p38) are used.
-
Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated secondary antibodies that recognize the primary antibodies are then applied.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation status of the signaling pathway.
This comparative guide highlights the potential of this compound as a broad-spectrum anti-cancer agent. The provided data and protocols offer a foundation for researchers to design and execute further studies to elucidate its mechanisms of action and explore its therapeutic applications.
References
- 1. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside compound K induces ferroptosis via the FOXO pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside CK Inhibits Hypoxia-Induced Epithelial–Mesenchymal Transformation through the HIF-1α/NF-κB Feedback Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Yadanzioside K: A Comparative Analysis of its Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside K, a natural compound, has demonstrated notable anti-cancer properties across a spectrum of malignancies. This guide provides a comprehensive comparison of its efficacy, supported by experimental data, to inform further research and drug development initiatives.
Quantitative Efficacy of this compound: A Comparative Overview
The cytotoxic potential of this compound, also known as Compound K, has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types, indicating a degree of selectivity in its anti-tumor activity. The following table summarizes the reported IC50 values for this compound in several cancer cell lines.
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Lung Cancer | A549 | Not Specified | 17.78 | [1] |
| SK-MES-1 | Not Specified | 16.53 | [1] | |
| Liver Cancer | HepG2 | 48 | 47.661 | [2] |
| SK-Hep-1 | 48 | 53.141 | [2] | |
| HCC-LM3 | 48 | 20-50 | [3] | |
| SMMC-7721 | 48 | 20-50 | ||
| Colon Cancer | HCT-116 | 72 | >30 | |
| Neuroblastoma | SK-N-MC | Not Specified | 33.06 |
Experimental Protocols: Methodologies for Assessing Efficacy
The anti-cancer effects of this compound are primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. The following are detailed protocols for the key experiments used to evaluate these effects.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) and incubated for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cancer cells are treated with a specific concentration of this compound (e.g., 30-50 µM for HCT-116 cells) for a designated time (e.g., 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: The cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are identified as:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specific duration.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary pathways affected are the PI3K/Akt/mTOR and the MAPK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. In many cancers, this pathway is aberrantly activated, promoting tumor progression. This compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. This compound has been observed to modulate the MAPK pathway, contributing to its anti-tumor effects.
Experimental Workflow: Western Blot Analysis of Signaling Proteins
To investigate the effect of this compound on these signaling pathways, Western blot analysis is a standard technique.
Note on Western Blot Protocol:
-
Primary Antibodies: Specific antibodies targeting total and phosphorylated forms of key proteins (e.g., Akt, mTOR, ERK, JNK, p38) are used.
-
Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated secondary antibodies that recognize the primary antibodies are then applied.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation status of the signaling pathway.
This comparative guide highlights the potential of this compound as a broad-spectrum anti-cancer agent. The provided data and protocols offer a foundation for researchers to design and execute further studies to elucidate its mechanisms of action and explore its therapeutic applications.
References
- 1. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside compound K induces ferroptosis via the FOXO pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside CK Inhibits Hypoxia-Induced Epithelial–Mesenchymal Transformation through the HIF-1α/NF-κB Feedback Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Yadanzioside K: A Comparative Analysis of its Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside K, a natural compound, has demonstrated notable anti-cancer properties across a spectrum of malignancies. This guide provides a comprehensive comparison of its efficacy, supported by experimental data, to inform further research and drug development initiatives.
Quantitative Efficacy of this compound: A Comparative Overview
The cytotoxic potential of this compound, also known as Compound K, has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types, indicating a degree of selectivity in its anti-tumor activity. The following table summarizes the reported IC50 values for this compound in several cancer cell lines.
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Lung Cancer | A549 | Not Specified | 17.78 | [1] |
| SK-MES-1 | Not Specified | 16.53 | [1] | |
| Liver Cancer | HepG2 | 48 | 47.661 | [2] |
| SK-Hep-1 | 48 | 53.141 | [2] | |
| HCC-LM3 | 48 | 20-50 | [3] | |
| SMMC-7721 | 48 | 20-50 | ||
| Colon Cancer | HCT-116 | 72 | >30 | |
| Neuroblastoma | SK-N-MC | Not Specified | 33.06 |
Experimental Protocols: Methodologies for Assessing Efficacy
The anti-cancer effects of this compound are primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. The following are detailed protocols for the key experiments used to evaluate these effects.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) and incubated for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cancer cells are treated with a specific concentration of this compound (e.g., 30-50 µM for HCT-116 cells) for a designated time (e.g., 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: The cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are identified as:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specific duration.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary pathways affected are the PI3K/Akt/mTOR and the MAPK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. In many cancers, this pathway is aberrantly activated, promoting tumor progression. This compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. This compound has been observed to modulate the MAPK pathway, contributing to its anti-tumor effects.
Experimental Workflow: Western Blot Analysis of Signaling Proteins
To investigate the effect of this compound on these signaling pathways, Western blot analysis is a standard technique.
Note on Western Blot Protocol:
-
Primary Antibodies: Specific antibodies targeting total and phosphorylated forms of key proteins (e.g., Akt, mTOR, ERK, JNK, p38) are used.
-
Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated secondary antibodies that recognize the primary antibodies are then applied.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation status of the signaling pathway.
This comparative guide highlights the potential of this compound as a broad-spectrum anti-cancer agent. The provided data and protocols offer a foundation for researchers to design and execute further studies to elucidate its mechanisms of action and explore its therapeutic applications.
References
- 1. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside compound K induces ferroptosis via the FOXO pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside CK Inhibits Hypoxia-Induced Epithelial–Mesenchymal Transformation through the HIF-1α/NF-κB Feedback Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship (SAR) Studies of Yadanzioside Analogs: A Comparative Guide
Initial investigations into the structural activity relationships (SAR) of Yadanzioside analogs have yet to yield specific, publicly available research detailing extensive structural modifications and their corresponding biological activities. While the parent compound, Yadanzioside, has been noted for its potential pharmacological properties, dedicated studies on a series of its synthetic or semi-synthetic analogs are not readily found in current scientific literature.
The exploration of SAR is a cornerstone of medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. This process typically involves the synthesis of a library of analogs where specific parts of the lead molecule are altered, followed by rigorous biological testing. The resulting data allows researchers to identify key pharmacophores and auxophores, guiding the design of more potent and selective drug candidates.
While the broader field of natural product analog synthesis is rich with examples of SAR studies, the specific case of Yadanzioside remains an area with limited published information. Researchers and drug development professionals interested in this particular compound may find it necessary to initiate their own synthetic and screening programs to elucidate its SAR.
Future Directions for Yadanzioside SAR Studies
A hypothetical SAR study of Yadanzioside could explore modifications at several key positions to understand their impact on activity. A generalized workflow for such a study is presented below.
Figure 1. A generalized workflow for a structural activity relationship (SAR) study.
This conceptual workflow illustrates the iterative process of designing, synthesizing, and testing analogs to build a comprehensive understanding of the SAR for a given lead compound like Yadanzioside. Such studies are crucial for the development of novel therapeutics. The absence of this information for Yadanzioside analogs in the public domain highlights a potential opportunity for future research in this area.
Structural Activity Relationship (SAR) Studies of Yadanzioside Analogs: A Comparative Guide
Initial investigations into the structural activity relationships (SAR) of Yadanzioside analogs have yet to yield specific, publicly available research detailing extensive structural modifications and their corresponding biological activities. While the parent compound, Yadanzioside, has been noted for its potential pharmacological properties, dedicated studies on a series of its synthetic or semi-synthetic analogs are not readily found in current scientific literature.
The exploration of SAR is a cornerstone of medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. This process typically involves the synthesis of a library of analogs where specific parts of the lead molecule are altered, followed by rigorous biological testing. The resulting data allows researchers to identify key pharmacophores and auxophores, guiding the design of more potent and selective drug candidates.
While the broader field of natural product analog synthesis is rich with examples of SAR studies, the specific case of Yadanzioside remains an area with limited published information. Researchers and drug development professionals interested in this particular compound may find it necessary to initiate their own synthetic and screening programs to elucidate its SAR.
Future Directions for Yadanzioside SAR Studies
A hypothetical SAR study of Yadanzioside could explore modifications at several key positions to understand their impact on activity. A generalized workflow for such a study is presented below.
Figure 1. A generalized workflow for a structural activity relationship (SAR) study.
This conceptual workflow illustrates the iterative process of designing, synthesizing, and testing analogs to build a comprehensive understanding of the SAR for a given lead compound like Yadanzioside. Such studies are crucial for the development of novel therapeutics. The absence of this information for Yadanzioside analogs in the public domain highlights a potential opportunity for future research in this area.
Structural Activity Relationship (SAR) Studies of Yadanzioside Analogs: A Comparative Guide
Initial investigations into the structural activity relationships (SAR) of Yadanzioside analogs have yet to yield specific, publicly available research detailing extensive structural modifications and their corresponding biological activities. While the parent compound, Yadanzioside, has been noted for its potential pharmacological properties, dedicated studies on a series of its synthetic or semi-synthetic analogs are not readily found in current scientific literature.
The exploration of SAR is a cornerstone of medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. This process typically involves the synthesis of a library of analogs where specific parts of the lead molecule are altered, followed by rigorous biological testing. The resulting data allows researchers to identify key pharmacophores and auxophores, guiding the design of more potent and selective drug candidates.
While the broader field of natural product analog synthesis is rich with examples of SAR studies, the specific case of Yadanzioside remains an area with limited published information. Researchers and drug development professionals interested in this particular compound may find it necessary to initiate their own synthetic and screening programs to elucidate its SAR.
Future Directions for Yadanzioside SAR Studies
A hypothetical SAR study of Yadanzioside could explore modifications at several key positions to understand their impact on activity. A generalized workflow for such a study is presented below.
Figure 1. A generalized workflow for a structural activity relationship (SAR) study.
This conceptual workflow illustrates the iterative process of designing, synthesizing, and testing analogs to build a comprehensive understanding of the SAR for a given lead compound like Yadanzioside. Such studies are crucial for the development of novel therapeutics. The absence of this information for Yadanzioside analogs in the public domain highlights a potential opportunity for future research in this area.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Yadanzioside K
For immediate reference, this guide provides critical safety and logistical information for the proper disposal of Yadanzioside K, a natural product isolated from Brucea javanica. [1] These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While comprehensive toxicity data for pure this compound is limited, extracts from Brucea javanica have been categorized as ranging from mildly to slightly toxic in animal studies.[2][3][4][5] Therefore, it is prudent to handle this compound with care, assuming it may possess biological activity and potential hazards.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation. |
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: If a significant amount of powdered this compound is spilled, evacuate the immediate area and ensure adequate ventilation to disperse any airborne dust.
-
Containment: For liquid spills, use an absorbent material like granulated clay to dike the spill and prevent it from spreading.
-
Cleanup:
-
Solid Spills: Carefully sweep or vacuum the spilled solid. Avoid generating dust. Place the collected material in a sealed, labeled container for hazardous waste disposal.
-
Liquid Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water or a laboratory detergent), followed by a rinse with water. Collect all cleaning materials for disposal as hazardous waste.
III. Disposal Procedures
Do not dispose of this compound down the drain or in regular trash. All this compound waste, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Keep this compound waste separate from other waste streams to avoid unintended reactions.
-
Do not mix solid and liquid waste containing this compound.
-
-
Containerization:
-
Solid Waste: Collect pure this compound powder and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a leak-proof, screw-cap container. Ensure the container is compatible with the solvent used.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Labeling:
-
Label all waste containers with the words "Hazardous Waste."
-
Clearly identify the contents, including "this compound" and any solvents present with their approximate concentrations.
-
Indicate the date of waste generation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Use secondary containment (e.g., a larger, chemically resistant bin or tray) to prevent spills or leaks.
-
-
Pickup and Disposal:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms as required by your institution.
-
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use to the final disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.
References
Essential Procedures for the Safe Disposal of Yadanzioside K
For immediate reference, this guide provides critical safety and logistical information for the proper disposal of Yadanzioside K, a natural product isolated from Brucea javanica. [1] These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While comprehensive toxicity data for pure this compound is limited, extracts from Brucea javanica have been categorized as ranging from mildly to slightly toxic in animal studies.[2][3][4][5] Therefore, it is prudent to handle this compound with care, assuming it may possess biological activity and potential hazards.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation. |
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: If a significant amount of powdered this compound is spilled, evacuate the immediate area and ensure adequate ventilation to disperse any airborne dust.
-
Containment: For liquid spills, use an absorbent material like granulated clay to dike the spill and prevent it from spreading.
-
Cleanup:
-
Solid Spills: Carefully sweep or vacuum the spilled solid. Avoid generating dust. Place the collected material in a sealed, labeled container for hazardous waste disposal.
-
Liquid Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water or a laboratory detergent), followed by a rinse with water. Collect all cleaning materials for disposal as hazardous waste.
III. Disposal Procedures
Do not dispose of this compound down the drain or in regular trash. All this compound waste, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Keep this compound waste separate from other waste streams to avoid unintended reactions.
-
Do not mix solid and liquid waste containing this compound.
-
-
Containerization:
-
Solid Waste: Collect pure this compound powder and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a leak-proof, screw-cap container. Ensure the container is compatible with the solvent used.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Labeling:
-
Label all waste containers with the words "Hazardous Waste."
-
Clearly identify the contents, including "this compound" and any solvents present with their approximate concentrations.
-
Indicate the date of waste generation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Use secondary containment (e.g., a larger, chemically resistant bin or tray) to prevent spills or leaks.
-
-
Pickup and Disposal:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms as required by your institution.
-
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use to the final disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.
References
Essential Procedures for the Safe Disposal of Yadanzioside K
For immediate reference, this guide provides critical safety and logistical information for the proper disposal of Yadanzioside K, a natural product isolated from Brucea javanica. [1] These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While comprehensive toxicity data for pure this compound is limited, extracts from Brucea javanica have been categorized as ranging from mildly to slightly toxic in animal studies.[2][3][4][5] Therefore, it is prudent to handle this compound with care, assuming it may possess biological activity and potential hazards.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation. |
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: If a significant amount of powdered this compound is spilled, evacuate the immediate area and ensure adequate ventilation to disperse any airborne dust.
-
Containment: For liquid spills, use an absorbent material like granulated clay to dike the spill and prevent it from spreading.
-
Cleanup:
-
Solid Spills: Carefully sweep or vacuum the spilled solid. Avoid generating dust. Place the collected material in a sealed, labeled container for hazardous waste disposal.
-
Liquid Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water or a laboratory detergent), followed by a rinse with water. Collect all cleaning materials for disposal as hazardous waste.
III. Disposal Procedures
Do not dispose of this compound down the drain or in regular trash. All this compound waste, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Keep this compound waste separate from other waste streams to avoid unintended reactions.
-
Do not mix solid and liquid waste containing this compound.
-
-
Containerization:
-
Solid Waste: Collect pure this compound powder and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a leak-proof, screw-cap container. Ensure the container is compatible with the solvent used.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Labeling:
-
Label all waste containers with the words "Hazardous Waste."
-
Clearly identify the contents, including "this compound" and any solvents present with their approximate concentrations.
-
Indicate the date of waste generation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Use secondary containment (e.g., a larger, chemically resistant bin or tray) to prevent spills or leaks.
-
-
Pickup and Disposal:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms as required by your institution.
-
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use to the final disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guidance for Handling Yadanzioside K
Disclaimer: No specific Safety Data Sheet (SDS) for Yadanzioside K is readily available. The following guidance is based on the known potent biological activities of quassinoids, the class of compounds to which this compound belongs, including cytotoxic and antimalarial effects.[1][2] Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's environmental health and safety (EHS) department.
This compound is a natural quassinoid glucoside isolated from the seeds of Brucea javanica.[1] Quassinoids are recognized for their significant biological activities, including potent cytotoxicity against various cancer cell lines.[1] Due to its potential toxicity, this compound should be handled with stringent safety measures in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Given the cytotoxic potential of this compound, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Double-gloving with compatible nitrile gloves is recommended. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one, should be worn. For procedures with a higher risk of contamination, a disposable gown with tight cuffs is advised. |
| Respiratory Protection | When handling the solid compound or preparing solutions where aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All handling of the solid form should be performed in a certified chemical fume hood or a ventilated enclosure. |
Operational Plan and Handling
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed container, protected from light and moisture.[1]
-
Recommended storage is typically at -20°C for long-term stability.[3]
-
The storage area should be clearly labeled with a "Cytotoxic Compound" warning.
Preparation and Use:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize exposure.
-
Weighing: To prevent the generation of airborne dust, weigh the solid compound carefully within the fume hood.
-
Solution Preparation: When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound using an appropriate method, such as a solution of bleach followed by a rinse with 70% ethanol (B145695) and then water.
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, weighing paper, and any other solid materials. Collect this waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and leak-proof hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
Do not dispose of this compound waste down the drain or in regular trash. All waste must be disposed of through your institution's licensed hazardous waste disposal service. Follow all local, state, and federal regulations for the disposal of cytotoxic materials.
References
Essential Safety and Operational Guidance for Handling Yadanzioside K
Disclaimer: No specific Safety Data Sheet (SDS) for Yadanzioside K is readily available. The following guidance is based on the known potent biological activities of quassinoids, the class of compounds to which this compound belongs, including cytotoxic and antimalarial effects.[1][2] Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's environmental health and safety (EHS) department.
This compound is a natural quassinoid glucoside isolated from the seeds of Brucea javanica.[1] Quassinoids are recognized for their significant biological activities, including potent cytotoxicity against various cancer cell lines.[1] Due to its potential toxicity, this compound should be handled with stringent safety measures in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Given the cytotoxic potential of this compound, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Double-gloving with compatible nitrile gloves is recommended. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one, should be worn. For procedures with a higher risk of contamination, a disposable gown with tight cuffs is advised. |
| Respiratory Protection | When handling the solid compound or preparing solutions where aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All handling of the solid form should be performed in a certified chemical fume hood or a ventilated enclosure. |
Operational Plan and Handling
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed container, protected from light and moisture.[1]
-
Recommended storage is typically at -20°C for long-term stability.[3]
-
The storage area should be clearly labeled with a "Cytotoxic Compound" warning.
Preparation and Use:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize exposure.
-
Weighing: To prevent the generation of airborne dust, weigh the solid compound carefully within the fume hood.
-
Solution Preparation: When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound using an appropriate method, such as a solution of bleach followed by a rinse with 70% ethanol (B145695) and then water.
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, weighing paper, and any other solid materials. Collect this waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and leak-proof hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
Do not dispose of this compound waste down the drain or in regular trash. All waste must be disposed of through your institution's licensed hazardous waste disposal service. Follow all local, state, and federal regulations for the disposal of cytotoxic materials.
References
Essential Safety and Operational Guidance for Handling Yadanzioside K
Disclaimer: No specific Safety Data Sheet (SDS) for Yadanzioside K is readily available. The following guidance is based on the known potent biological activities of quassinoids, the class of compounds to which this compound belongs, including cytotoxic and antimalarial effects.[1][2] Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's environmental health and safety (EHS) department.
This compound is a natural quassinoid glucoside isolated from the seeds of Brucea javanica.[1] Quassinoids are recognized for their significant biological activities, including potent cytotoxicity against various cancer cell lines.[1] Due to its potential toxicity, this compound should be handled with stringent safety measures in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Given the cytotoxic potential of this compound, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Double-gloving with compatible nitrile gloves is recommended. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one, should be worn. For procedures with a higher risk of contamination, a disposable gown with tight cuffs is advised. |
| Respiratory Protection | When handling the solid compound or preparing solutions where aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All handling of the solid form should be performed in a certified chemical fume hood or a ventilated enclosure. |
Operational Plan and Handling
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed container, protected from light and moisture.[1]
-
Recommended storage is typically at -20°C for long-term stability.[3]
-
The storage area should be clearly labeled with a "Cytotoxic Compound" warning.
Preparation and Use:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize exposure.
-
Weighing: To prevent the generation of airborne dust, weigh the solid compound carefully within the fume hood.
-
Solution Preparation: When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound using an appropriate method, such as a solution of bleach followed by a rinse with 70% ethanol and then water.
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, weighing paper, and any other solid materials. Collect this waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and leak-proof hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
Do not dispose of this compound waste down the drain or in regular trash. All waste must be disposed of through your institution's licensed hazardous waste disposal service. Follow all local, state, and federal regulations for the disposal of cytotoxic materials.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
